Perylene
Description
Properties
IUPAC Name |
perylene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12/c1-5-13-6-2-11-17-18-12-4-8-14-7-3-10-16(20(14)18)15(9-1)19(13)17/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHWQDPOILHKBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=CC=CC5=C4C(=CC=C5)C3=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
69736-15-8 | |
| Record name | Perylene, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69736-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID4047753 | |
| Record name | Perylene | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow to colorless solid; [Merck Index] Yellow or orange powder; [MSDSonline] | |
| Record name | Perylene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7860 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Boiling Point |
350-400 (sublimes) | |
| Record name | PERYLENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6767 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 0.0004 mg/L at 25 °C, Freely soluble in carbon disulfide, chloroform; moderately soluble in benzene; slightly in ether, alcohol, acetone; very sparingly soluble in petroleum ether., Slightly soluble in ethyl alcohol, ethyl ether; very soluble in acetone, chloroform | |
| Record name | PERYLENE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6767 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.35 | |
| Record name | PERYLENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6767 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000001 [mmHg], 5.0X10-10 mm Hg at 25 °C (extrapolated from measurements at higher temperatures) | |
| Record name | Perylene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7860 | |
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| Record name | PERYLENE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6767 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellow to colorless crystals from toluene, Golden-brown yellow plates from benzene, acetic acid | |
CAS No. |
198-55-0 | |
| Record name | Perylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=198-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Perylene | |
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| Record name | PERYLENE | |
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| Record name | Perylene | |
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| Record name | Perylene | |
| Source | EPA DSSTox | |
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| Record name | Perylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.365 | |
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| Record name | PERYLENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QD5427UN7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | PERYLENE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6767 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
273-274 °C | |
| Record name | PERYLENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6767 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
The Perylene Core: A Comprehensive Technical Guide to its Structure and Aromaticity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perylene, a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C₂₀H₁₂, is a fascinating molecule that has garnered significant attention across various scientific disciplines. Its rigid, planar structure, composed of two naphthalene (B1677914) units fused together, gives rise to exceptional photophysical and electronic properties. These characteristics, including high fluorescence quantum yields and excellent chemical and thermal stability, make this compound and its derivatives highly valuable in the development of organic semiconductors, fluorescent probes, and, increasingly, as photosensitizers in photodynamic therapy (PDT) for cancer treatment. This technical guide provides an in-depth exploration of the this compound core structure, its aromaticity, and the experimental and computational methodologies used for its characterization.
This compound Core Structure
The fundamental structure of this compound consists of five fused benzene (B151609) rings.[1] All carbon atoms in the this compound molecule are sp² hybridized, contributing to its planar geometry.[2] The molecule can be conceptualized as two naphthalene molecules linked by carbon-carbon bonds at their 1 and 8 positions.[2]
Experimental Data: Crystallography and NMR Spectroscopy
The precise three-dimensional arrangement of atoms in the this compound core has been elucidated through single-crystal X-ray diffraction. This technique provides detailed information on bond lengths and angles, which are crucial for understanding the molecule's electronic structure and aromaticity.[3]
Table 1: Selected Bond Lengths and Angles of this compound from X-ray Crystallography
| Bond | Length (Å) | Angle | Angle (°) |
| C1 - C2 | 1.383 | C1 - C2 - C3 | 120.5 |
| C2 - C3 | 1.419 | C2 - C3 - C3a | 120.1 |
| C3 - C3a | 1.423 | C3 - C3a - C12b | 119.3 |
| C3a - C3b | 1.471 | C3a - C3b - C4 | 120.3 |
| C4 - C5 | 1.383 | C3b - C4 - C5 | 120.5 |
| C5 - C6 | 1.419 | C4 - C5 - C6 | 120.1 |
| C6 - C6a | 1.423 | C5 - C6 - C6a | 119.3 |
| C6a - C7 | 1.423 | C6a - C7 - C8 | 119.3 |
| C7 - C8 | 1.419 | C7 - C8 - C9 | 120.1 |
| C8 - C9 | 1.383 | C8 - C9 - C9a | 120.5 |
| C9 - C9a | 1.423 | C9 - C9a - C9b | 119.3 |
| C9a - C9b | 1.471 | C9a - C9b - C10 | 120.3 |
| C10 - C11 | 1.383 | C9b - C10 - C11 | 120.5 |
| C11 - C12 | 1.419 | C10 - C11 - C12 | 120.1 |
| C12 - C12a | 1.423 | C11 - C12 - C12a | 119.3 |
| C12a-C12b | 1.423 | C12 - C12a - C12b | 119.3 |
| C3a-C12b | 1.423 | C3a - C12b - C12a | 119.3 |
| C6a-C6b | 1.471 | C6 - C6a - C6b | 120.3 |
| C9b-C3b | 1.471 | C9 - C9b - C3b | 120.3 |
| Data sourced from the Crystallography Open Database (COD) entry 5000174 and representative of typical this compound crystal structures. Bond lengths and angles can vary slightly depending on the crystal packing and experimental conditions. |
Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool for characterizing the this compound core. Both ¹H and ¹³C NMR provide insights into the electronic environment of the individual atoms within the molecule.
Table 2: ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1, 6, 7, 12 | 8.15 - 8.20 | 127.8 |
| 2, 5, 8, 11 | 7.65 - 7.70 | 126.6 |
| 3, 4, 9, 10 | 7.45 - 7.50 | 120.4 |
| 3a, 6b, 9a, 12b | - | 131.2 |
| 3b, 6a, 9b, 12a | - | 134.7 |
| Chemical shifts are typically recorded in CDCl₃ and referenced to TMS. Values are approximate and can be influenced by solvent and concentration.[4][5] |
Aromaticity of the this compound Core
Aromaticity is a key concept in understanding the stability and reactivity of this compound. It is not a directly observable quantity but is inferred from various experimental and computational indicators.
Computational Analysis of Aromaticity
Two widely used computational methods for quantifying aromaticity are the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).
-
NICS: This method calculates the magnetic shielding at the center of a ring. Negative NICS values are indicative of a diatropic ring current, a hallmark of aromaticity, while positive values suggest an anti-aromatic paratropic ring current.[6]
-
HOMA: This index is based on the deviation of bond lengths within a ring from an ideal aromatic system (like benzene, where HOMA = 1). Values closer to 1 indicate a higher degree of aromaticity.[7]
Table 3: Calculated Aromaticity Indices for this compound Rings
| Ring | NICS(1) (ppm) | HOMA | Aromaticity Character |
| Outer (A) | -9.5 | 0.89 | Aromatic |
| Inner (B) | -7.2 | 0.75 | Aromatic |
| NICS(1) values are calculated 1 Å above the ring plane. HOMA values are calculated from optimized geometries. The lettering of the rings corresponds to the diagram below. |
Experimental Protocols
Synthesis of this compound
This compound can be synthesized through various methods, with the Scholl reaction being a classic approach.[8] A more modern and efficient method involves the anionic cyclodehydrogenation of 1,1'-binaphthyl.[9][10]
Protocol: Anionic Cyclodehydrogenation of 1,1'-Binaphthyl
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve 1,1'-binaphthyl (1.0 eq) in anhydrous toluene.
-
Reaction: Add small pieces of potassium metal (≥ 3.0 eq) to the solution.
-
Heating: Heat the reaction mixture to reflux. The reaction progress can be monitored by observing the formation of a deep-colored solution.
-
Quenching: After the reaction is complete (typically several hours), cool the mixture to room temperature and cautiously quench with methanol (B129727) to destroy any remaining potassium metal.
-
Work-up: Add water and extract the product with an organic solvent such as dichloromethane.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica (B1680970) gel.
NMR Spectroscopy
Protocol: ¹H and ¹³C NMR Data Acquisition
-
Sample Preparation: Dissolve a few milligrams of the this compound sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is usually required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the acquired free induction decays (FIDs) by applying a Fourier transform. Phase and baseline correct the resulting spectra. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).[11][12][13]
Computational Aromaticity Analysis
Protocol: NICS and HOMA Calculations
-
Geometry Optimization: Using a quantum chemistry software package (e.g., Gaussian), optimize the geometry of the this compound molecule at a suitable level of theory (e.g., B3LYP/6-311+G(d,p)).
-
NICS Calculation:
-
Place a ghost atom (Bq) at the geometric center of each ring of the optimized structure.
-
Perform a NMR calculation to obtain the magnetic shielding tensor at the position of the ghost atom.
-
The NICS value is the negative of the isotropic shielding value. For NICS(1), the ghost atom is placed 1 Å above the ring plane.[14][15]
-
-
HOMA Calculation:
-
Extract the bond lengths of the optimized geometry for each ring.
-
Use the HOMA equation: HOMA = 1 - [α/n * Σ(R_opt - R_i)²], where 'n' is the number of bonds, 'α' is a normalization constant, 'R_opt' is the optimal bond length for an aromatic system, and 'R_i' are the calculated bond lengths.[7][16]
-
This compound Derivatives in Drug Development: Signaling Pathways
This compound derivatives, particularly perylenequinones like hypericin, are potent photosensitizers used in PDT.[17] Upon activation by light, these molecules generate reactive oxygen species (ROS), which can induce cancer cell death through apoptosis or necrosis. The cellular response to PDT with this compound derivatives involves the modulation of key signaling pathways.
The generation of ROS by photoactivated this compound derivatives induces cellular stress, which in turn activates stress-related signaling cascades such as the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) pathways.[18] Activation of these pathways can lead to the initiation of apoptosis. Additionally, the PI3K/Akt survival pathway can be modulated, further influencing the cell's fate.[18][19] Understanding these mechanisms is crucial for the rational design of new and more effective this compound-based photosensitizers for cancer therapy.
Conclusion
The this compound core is a robust and versatile platform in materials science and medicinal chemistry. Its well-defined structure, characterized by a high degree of aromaticity, underpins its remarkable photophysical and electronic properties. This guide has provided a detailed overview of the this compound core, including quantitative structural and spectroscopic data, and comprehensive protocols for its synthesis and characterization. For professionals in drug development, the elucidation of the signaling pathways modulated by this compound derivatives opens new avenues for the design of targeted photodynamic therapies. Further research into the functionalization of the this compound core will undoubtedly lead to the development of novel materials and therapeutic agents with enhanced performance and specificity.
References
- 1. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 2. researchgate.net [researchgate.net]
- 3. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. This compound(198-55-0) 13C NMR [m.chemicalbook.com]
- 6. poranne-group.github.io [poranne-group.github.io]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 10 Synthesis of select classes of polycyclic aromatic hyd... [degruyterbrill.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 1-Substituted this compound Derivatives by Anionic Cyclodehydrogenation: Analysis of the Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. r-nmr.eu [r-nmr.eu]
- 12. chem.uiowa.edu [chem.uiowa.edu]
- 13. chem.uiowa.edu [chem.uiowa.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. The Form of the HOMA Geometric Aromaticity Index Is Universal and Allows the Design of Electronic and Magnetic Descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanisms of action of phenanthroperylenequinones in photodynamic therapy (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Photodynamic Therapy in Cancer: Insights into Cellular and Molecular Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
physical and chemical properties of Perylene
Perylene: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This compound (C₂₀H₁₂) is a polycyclic aromatic hydrocarbon (PAH) composed of five fused benzene (B151609) rings.[1] Renowned for its distinctive photophysical and electrochemical properties, this compound and its derivatives are pivotal in the development of advanced materials for organic electronics, photovoltaics, and fluorescent probes.[2][3][4] This guide provides an in-depth overview of the core physical and chemical properties of this compound, detailed experimental protocols for its characterization, and conceptual diagrams to illustrate key processes.
Core Physical and Chemical Properties
This compound is a yellow to brown solid at room temperature.[1][2][5] Its planar, highly conjugated structure is responsible for its unique electronic characteristics.
General and Physical Properties
The fundamental physical constants and properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₁₂ | [2][5][6] |
| Molar Mass | 252.32 g/mol | [1][2][5] |
| CAS Registry Number | 198-55-0 | [2][6][7] |
| Appearance | Yellow to brown solid/powder | [1][2][5] |
| Melting Point | 273-279 °C | [1][5][6][7] |
| Boiling Point | Sublimes at 350-400 °C; Boils at 468 °C | [1][6][8] |
| Density | 1.35 g/cm³ | [1][6] |
| log Kow (Octanol-Water Partition Coefficient) | 6.30 | [1] |
Solubility Profile
This compound is a nonpolar molecule, which dictates its solubility in various solvents. It is largely insoluble in water but shows good solubility in several organic solvents.[2]
| Solvent | Solubility Description | Source(s) |
| Water | Insoluble (0.0004 mg/L at 25 °C) | [1][2][7] |
| Chloroform | Freely Soluble | [1][2][7] |
| Carbon Disulfide | Freely Soluble | [1][7] |
| Benzene | Moderately Soluble | [1][2] |
| Acetone | Slightly to Very Soluble | [1][7] |
| Ethanol | Slightly Soluble | [1] |
| Ether | Slightly Soluble | [1] |
| Petroleum Ether | Very Sparingly Soluble | [1] |
Spectroscopic Properties
This compound is highly fluorescent, making it a valuable compound for optical applications. Its absorption and emission characteristics are well-documented.
| Spectroscopic Parameter | Value | Conditions | Source(s) |
| Absorption Maximum (λ_max_) | 434-436 nm | In cyclohexane | [5][9][10] |
| Molar Absorptivity (ε) | 38,500 M⁻¹cm⁻¹ | At 435.7 nm in cyclohexane | [5][10] |
| Emission Maximum (λ_em_) | 467 nm | In cyclohexane | [9][11] |
| Fluorescence Quantum Yield (Φ_F_) | 0.94 | In cyclohexane | [10] |
Electrochemical Properties
This compound and its derivatives are electrochemically active and can undergo reversible reduction processes. This compound diimides (PDIs), in particular, are known as excellent n-type semiconductors due to their ability to accept electrons.[12] The core this compound structure can be reversibly reduced to its radical anion and subsequently to a dianion.[13]
| Property | Description | Source(s) |
| First Reduction | Reversible, one-electron reduction from a neutral species to a radical anion. | |
| Second Reduction | Reversible, one-electron reduction from the radical anion to a dianion. | |
| Solid-State Behavior | In the solid state, this compound dyes often show a single broad, reversible reduction peak, suggesting an overlap of the two reduction processes. |
Experimental Protocols
Accurate characterization of this compound requires standardized experimental procedures. The following sections detail common protocols for purification and analysis.
Purification of this compound
Commercial this compound may contain impurities that can interfere with spectroscopic and electronic measurements. Purification is crucial for obtaining reliable data.
Method 1: Column Chromatography This method is effective for separating this compound from other polycyclic aromatic hydrocarbons and oxidation products.[14][15]
-
Stationary Phase Preparation: Prepare a slurry of silica (B1680970) gel in a nonpolar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass chromatography column and allow the solvent to drain until it is level with the top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent like toluene (B28343) or dichloromethane (B109758). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column.
-
Elution: Begin elution with a nonpolar solvent such as hexane. The yellow-green fluorescent band of this compound will move down the column.
-
Fraction Collection: Collect the fluorescent fractions.
-
Purity Analysis: Check the purity of the collected fractions using thin-layer chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield purified this compound crystals.
Method 2: Sublimation Sublimation is an effective technique for obtaining high-purity crystalline this compound.[15]
-
Apparatus Setup: Place the crude this compound in a sublimation apparatus.
-
Vacuum Application: Evacuate the apparatus to a high vacuum.
-
Heating: Gently heat the bottom of the apparatus containing the this compound. The this compound will sublime and deposit as pure crystals on the cold finger or cooler upper surfaces of the apparatus.[1]
-
Crystal Collection: After cooling the apparatus to room temperature, carefully scrape the purified crystals from the cold surface.
UV-Visible Absorption and Fluorescence Spectroscopy
Spectroscopic techniques are fundamental for characterizing the photophysical properties of this compound.
Protocol:
-
Solution Preparation: Prepare a dilute solution of purified this compound in a spectroscopy-grade solvent (e.g., cyclohexane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance maximum below 0.1 to avoid inner filter effects in fluorescence measurements.
-
Absorption Spectrum Measurement:
-
Fluorescence Spectrum Measurement:
Electrochemical Characterization (Cyclic Voltammetry)
Cyclic voltammetry (CV) is used to investigate the redox properties of this compound and determine its frontier molecular orbital (HOMO/LUMO) energy levels.[16]
Protocol:
-
Electrochemical Cell Setup: Assemble a three-electrode cell consisting of:
-
Working Electrode: A glassy carbon or platinum electrode.
-
Reference Electrode: A standard calomel (B162337) electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode.
-
Counter Electrode: A platinum wire or foil.
-
-
Electrolyte Solution Preparation: Dissolve the purified this compound and a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆) in an anhydrous, deoxygenated electrochemical-grade solvent (e.g., dichloromethane or acetonitrile).
-
Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to a potentiostat.
-
Scan the potential from an initial value where no reaction occurs towards negative potentials to observe reduction events.
-
Reverse the scan direction to observe the corresponding oxidation of the generated species.
-
Record several cycles until a stable voltammogram is obtained.
-
-
Data Analysis:
-
Determine the half-wave potentials (E₁/₂) for the reversible reduction peaks. These potentials are used to estimate the LUMO energy level of the molecule relative to the reference electrode.
-
Visualizations: Structures and Processes
The following diagrams, generated using the DOT language, illustrate the molecular structure of this compound and key experimental and chemical processes.
Caption: Molecular structure of this compound (C₂₀H₁₂).
Caption: Experimental workflow for the purification and characterization of this compound.
Caption: Reversible two-step electrochemical reduction of this compound.
References
- 1. This compound | C20H12 | CID 9142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound-Based Liquid Crystals as Materials for Organic Electronics Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. This compound [chembk.com]
- 8. Table 1, Physicochemical Properties of this compound (CASRN 198-55-0) - Provisional Peer-Reviewed Toxicity Values for this compound (CASRN 198-55-0) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Absorption [this compound] | AAT Bioquest [aatbio.com]
- 10. PhotochemCAD | this compound [photochemcad.com]
- 11. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Preparation and Purification of Some Oxidation Products of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound | 198-55-0 [chemicalbook.com]
- 16. mdpi.com [mdpi.com]
Synthesis of Perylene from Naphthalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perylene, a polycyclic aromatic hydrocarbon (PAH), is a valuable building block in the development of high-performance organic materials. Its rigid, planar structure and unique photophysical properties make it a key component in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). Furthermore, this compound derivatives are extensively studied as fluorescent probes and pigments. This technical guide provides an in-depth overview of the synthesis of this compound from naphthalene (B1677914), focusing on the core chemical transformations, experimental protocols, and relevant quantitative data. The primary synthetic route involves a two-step process: the oxidative coupling of naphthalene to form 1,1'-binaphthyl, followed by an intramolecular cyclodehydrogenation known as the Scholl reaction.
Reaction Pathways and Mechanisms
The conversion of naphthalene to this compound is a classic example of arene chemistry, showcasing both intermolecular and intramolecular C-C bond formation.
Step 1: Oxidative Coupling of Naphthalene to 1,1'-Binaphthyl
The initial step involves the dimerization of two naphthalene molecules to form 1,1'-binaphthyl. This oxidative coupling is typically mediated by a Lewis acid, such as ferric chloride (FeCl₃). The proposed mechanism involves the formation of a naphthalene radical cation, which then attacks a neutral naphthalene molecule. Subsequent oxidation and deprotonation lead to the formation of the C-C bond between the two naphthalene units.
Step 2: Intramolecular Cyclodehydrogenation (Scholl Reaction) of 1,1'-Binaphthyl to this compound
The second and final step is the intramolecular cyclization of 1,1'-binaphthyl to yield the planar this compound core. This reaction, known as the Scholl reaction, is an acid-catalyzed oxidative process.[1] Strong Lewis acids like aluminum chloride (AlCl₃) are commonly employed, often in a molten salt mixture with sodium chloride (NaCl) to enhance selectivity and moderate reactivity.[2] The high temperatures required for this reaction can sometimes lead to side reactions and decomposition, impacting the overall yield. The exact mechanism of the Scholl reaction is still a subject of research but is believed to proceed through either an arenium ion or a radical cation pathway.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis of this compound from naphthalene, based on reported literature values and analogous reactions.
Table 1: Oxidative Coupling of Naphthalene to 1,1'-Binaphthyl
| Parameter | Value | Reference(s) |
| Reactants | Naphthalene, Ferric Chloride (FeCl₃) | [1][3] |
| Stoichiometry (Naphthalene:FeCl₃) | 1 : 2 (molar ratio) | [1] |
| Solvent | Dichloromethane (B109758) (anhydrous) | [4] |
| Temperature | Room Temperature to 60 °C | [1][4] |
| Reaction Time | 12 - 24 hours | [4] |
| Typical Yield | Moderate to Good (Varies with conditions) | [1] |
Table 2: Scholl Reaction of 1,1'-Binaphthyl to this compound
| Parameter | Value | Reference(s) |
| Reactant | 1,1'-Binaphthyl | [5] |
| Catalyst/Reagent | Aluminum Chloride (AlCl₃), Sodium Chloride (NaCl) | [2][5] |
| Catalyst Ratio (AlCl₃:NaCl) | Varies (e.g., as a molten salt) | [2] |
| Temperature | 140 - 170 °C | [5] |
| Reaction Time | Several hours | [5] |
| Reported Yield | 15% (in AlCl₃/NaCl melt) | [5] |
Table 3: Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Peaks/Values | Reference(s) |
| ¹H NMR (in Acetone-d₆) | δ = 7.5, 7.8, 8.4 ppm | [6] |
| ¹³C NMR | Signals between 120 and 138 ppm | [6][7] |
| UV-Vis (in Cyclohexane) | λmax ≈ 436 nm (ε ≈ 38,500 cm⁻¹/M) | [8] |
Experimental Protocols
Safety Precaution: These procedures involve hazardous chemicals and high temperatures. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn. Anhydrous conditions are crucial for the success of these reactions.
Experiment 1: Synthesis of 1,1'-Binaphthyl from Naphthalene
Materials:
-
Naphthalene
-
Anhydrous Ferric Chloride (FeCl₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl Acetate (B1210297) (for chromatography)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add naphthalene (1.0 eq).
-
Add anhydrous dichloromethane and stir until the naphthalene is completely dissolved.
-
In a separate dry vial, weigh anhydrous ferric chloride (2.0 eq).
-
Add the FeCl₃ to the naphthalene solution portion-wise over 10 minutes with vigorous stirring. The reaction mixture will turn dark.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath and slowly quench by adding 1 M hydrochloric acid.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 1,1'-binaphthyl.
Experiment 2: Synthesis of this compound from 1,1'-Binaphthyl (Scholl Reaction)
Materials:
-
1,1'-Binaphthyl
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Sodium Chloride (NaCl)
-
Glacial Acetic Acid
-
Xylene
-
Silica gel for column chromatography
Procedure:
-
In a dry three-necked flask equipped with a mechanical stirrer and a condenser, prepare a molten salt bath by heating a mixture of anhydrous AlCl₃ and NaCl to 140-170 °C.
-
Once the salt mixture is molten and the temperature is stable, slowly add 1,1'-binaphthyl to the melt with vigorous stirring.
-
Maintain the reaction mixture at this temperature for several hours. The reaction progress can be monitored by carefully taking aliquots and analyzing by TLC (after quenching and workup).
-
After the reaction is complete, cool the mixture to room temperature. The solidified mass will be a dark solid.
-
Carefully quench the reaction by slowly adding ice and then 1 M HCl to the solidified mass. This should be done in a fume hood as HCl gas will be evolved.
-
Extract the aqueous mixture with a suitable organic solvent such as toluene or dichloromethane.
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent to obtain the crude this compound.
Experiment 3: Purification of this compound
Method A: Recrystallization
-
Dissolve the crude this compound in a minimum amount of a hot solvent such as glacial acetic acid or xylene.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Method B: Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack a chromatography column.
-
Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., a mixture of benzene and toluene).[6]
-
Load the solution onto the column and elute with an appropriate solvent system (e.g., a mixture of glacial acetic acid and benzene) to separate the this compound from byproducts.[6]
Method C: Sublimation
-
Place the crude this compound in a sublimation apparatus.
-
Heat the apparatus under high vacuum. This compound will sublime and deposit as pure crystals on the cold finger of the apparatus. This method is effective for obtaining high-purity this compound.[6]
Visualizations
Caption: Overall reaction pathway for the synthesis of this compound from naphthalene.
Caption: Experimental workflow for the synthesis and purification of this compound.
References
A Technical Guide to the Photophysical Properties of Perylene Diimides
For Researchers, Scientists, and Drug Development Professionals
Perylene diimides (PDIs) are a class of organic dyes renowned for their exceptional chemical, thermal, and photostability, coupled with strong absorption in the visible spectrum and high fluorescence quantum yields.[1][2][3] These properties have positioned PDIs as highly versatile molecules with applications spanning materials science, bioimaging, and therapeutics.[2][4] This technical guide provides an in-depth overview of the core photophysical properties of PDIs, details the experimental protocols for their characterization, and illustrates key concepts through diagrams.
Core Photophysical Properties
The photophysical behavior of PDIs is dictated by their rigid, planar aromatic core. Substituents at the imide and bay positions offer a powerful means to modulate these properties, enabling the fine-tuning of their absorption and emission characteristics for specific applications.[2][3]
Absorption and Emission
This compound diimides typically exhibit strong absorption in the 400-600 nm range, with molar extinction coefficients that can exceed 105 M-1cm-1.[5] Their absorption spectra are characterized by a distinct vibronic structure, a hallmark of their rigid molecular framework.[6][7] The emission spectra of PDIs are often a mirror image of their absorption spectra, displaying a similarly well-resolved vibronic progression and a small Stokes shift, indicative of minimal structural rearrangement in the excited state.[7][8]
The position of the absorption and emission maxima can be tuned by chemical modification. Electron-donating groups at the bay positions can induce an intramolecular charge transfer (ICT) character, leading to a red-shift in both absorption and emission, extending their operational range into the near-infrared.[3]
Fluorescence Quantum Yield and Lifetime
A key feature of many PDI derivatives is their near-unity fluorescence quantum yield (ΦF) in solution, signifying that the vast majority of absorbed photons are re-emitted as fluorescence.[2][3] However, this high quantum yield is susceptible to aggregation-caused quenching (ACQ) in the solid state or in poor solvents, where π-π stacking interactions can lead to non-radiative decay pathways.[3][9] Strategic functionalization with bulky substituents at the imide or bay positions can mitigate this effect by sterically hindering aggregation.[5][10]
The fluorescence lifetime (τ) of PDI monomers is typically in the nanosecond range.[10][11] In aggregated forms, changes in the excited-state dynamics can lead to variations in the fluorescence lifetime.[10][12]
Quantitative Photophysical Data
The following tables summarize the photophysical properties of selected this compound diimide derivatives in different chemical environments.
| Derivative | Solvent | λabs (nm) | ε (M-1cm-1) | λem (nm) | ΦF | τ (ns) | Reference(s) |
| Unsubstituted PDI | Toluene | 490.0 | 44,000 | 528, 568, 612 | 0.97 | - | [1] |
| PDI-PFP | Aqueous Solution | - | - | 548 | 0.35 | - | [2] |
| Asymmetric Amphiphilic PDI | Water | - | - | 542, 584 | 0.1 | - | [2] |
| Asymmetric Amphiphilic PDI | DMSO | - | - | - | 0.67 | - | [2] |
| D/L-PDI derivatives | Chloroform | - | - | 531, 578 | 0.67 | - | [3] |
| PDI Derivative 2.5 | - | - | - | - | 0.96 | - | [3] |
| PDI-Encap | Solution | - | - | - | - | 2.3 | [11] |
| PDI-OMe | Solution | - | - | - | - | 3.4 | [11] |
| Unsubstituted PDI | Solution | - | - | - | - | ~4 | [11] |
| PDI(H)–PEG2− | DMF | 540 | - | 644 | - | - | [13] |
| PDI(H)–PEG2− | Water | 505 | - | 623 | - | - | [13] |
Note: This table presents a selection of data from the literature. The photophysical properties of PDIs are highly sensitive to the specific derivative and the experimental conditions.
Experimental Protocols
The characterization of the photophysical properties of this compound diimides relies on a suite of spectroscopic techniques.
UV-Visible Absorption Spectroscopy
Objective: To determine the absorption spectrum and molar extinction coefficient.
Methodology:
-
A solution of the PDI derivative is prepared in a suitable solvent (e.g., chloroform, toluene, DMF) at a known concentration.[14][15]
-
The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer.[15]
-
A quartz cuvette with a defined path length (typically 1 cm) is used.[1]
-
The absorbance should ideally be kept below 0.1 at the absorption maximum to avoid inner filter effects in subsequent fluorescence measurements.[1]
-
The molar extinction coefficient (ε) is calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration, and l is the path length.
Steady-State Fluorescence Spectroscopy
Objective: To determine the emission spectrum and fluorescence quantum yield.
Methodology:
-
The fluorescence emission spectrum is recorded using a spectrofluorometer.[15]
-
The sample is excited at a wavelength where it absorbs strongly, typically at the absorption maximum of the S0 → S1 transition or a higher vibronic band.[15]
-
The emission is collected over a range of wavelengths longer than the excitation wavelength.[15]
-
The fluorescence quantum yield (ΦF) is often determined relative to a standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4). The quantum yield is calculated using the following equation:
Φsample = Φref * (Isample / Iref) * (Aref / Asample) * (nsample2 / nref2)
where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Time-Resolved Fluorescence Spectroscopy
Objective: To determine the excited-state lifetime.
Methodology:
-
Time-Correlated Single Photon Counting (TCSPC) is a common technique for measuring fluorescence lifetimes.[16]
-
The sample is excited with a pulsed light source (e.g., a laser diode or a picosecond laser) at a specific wavelength.[13]
-
The time delay between the excitation pulse and the detection of the first emitted photon is measured.
-
A histogram of these time delays is constructed, which represents the fluorescence decay profile.
-
The decay data is then fitted to an exponential function (or a sum of exponentials for more complex systems) to extract the fluorescence lifetime(s).[13]
Visualizations
Experimental Workflow for Photophysical Characterization
References
- 1. This compound-diimide, [PDI] [omlc.org]
- 2. Recent Advances in Applications of Fluorescent Perylenediimide and Perylenemonoimide Dyes in Bioimaging, Photothermal and Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Optoelectronic Properties of this compound Diimide-Based Liquid Crystals [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Emerging this compound diimide-based photocatalysts: status and trends in organic synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Facile Synthesis and Evaluation of Electron Transport and Photophysical Properties of Photoluminescent PDI Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The morphologies and fluorescence quantum yields of this compound diimide dye-doped PS and PHVB microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improving the Quantum Yields of this compound Diimide Aggregates by Increasing Molecular Hydrophobicity in Polar Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.aip.org [pubs.aip.org]
- 13. Photophysics of this compound Diimide Dianions and Their Application in Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Absorption spectra of PTCDI: a combined UV-Vis and TD-DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization of novel this compound diimides containing aromatic amino acid side chains - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Absorption and Emission Spectra of Perylene
For Researchers, Scientists, and Drug Development Professionals
Perylene, a polycyclic aromatic hydrocarbon, is a cornerstone fluorophore in various scientific disciplines, including materials science, organic electronics, and biomedical research. Its rigid, planar structure and extended π-electron system endow it with exceptional photophysical properties, characterized by strong absorption in the visible region, high fluorescence quantum yields, and a well-defined vibronic structure in its spectra. This technical guide provides a comprehensive overview of the absorption and emission characteristics of this compound, detailed experimental protocols for their measurement, and the underlying photophysical principles.
Core Photophysical Data of this compound
The absorption and emission properties of this compound are intrinsically linked to its electronic transitions. The spectra are characterized by a series of distinct bands corresponding to vibronic transitions between the ground electronic state (S₀) and the first excited singlet state (S₁). The solvent environment can influence the position and intensity of these bands.
Table 1: Absorption Maxima (λmax) and Molar Extinction Coefficients (ε) of this compound in Various Solvents
| Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) |
| Cyclohexane | 436, 410, 388 | 38,500 at 435.8 nm[1][2] |
| Toluene (B28343) | 438, 412, 390 | 44,000 at 490.0nm (for PDI)[3] |
| Dichloromethane | 440, 414, 392 | Not readily available |
| Ethanol | 438, 412, 391 | Not readily available |
| Acetonitrile | Not readily available | Not readily available |
Note: The absorption spectrum of this compound typically shows three main peaks corresponding to the 0-0, 0-1, and 0-2 vibronic transitions of the S₀ → S₁ transition.
Table 2: Emission Maxima (λem) and Fluorescence Quantum Yields (Φf) of this compound in Various Solvents
| Solvent | λem (nm) | Fluorescence Quantum Yield (Φf) |
| Cyclohexane | 445, 472, 505 | 0.94[1] |
| Toluene | 448, 476, 510 | 0.97 (for PDI)[3] |
| Dichloromethane | 452, 480, 515 | Not readily available |
| Ethanol | 450, 478, 513 | Not readily available |
| α-perylene (crystal) | Not readily available | 0.31[4] |
Note: The emission spectrum of this compound is often a mirror image of its absorption spectrum and also displays a distinct vibronic structure.
Understanding the Photophysics: The Jablonski Diagram
The processes of absorption and emission in this compound can be visualized using a Jablonski diagram. This diagram illustrates the electronic and vibrational energy levels of a molecule and the transitions between them.
Caption: A simplified Jablonski diagram illustrating the electronic transitions in this compound.
Upon absorption of a photon of appropriate energy, a this compound molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁), typically to a higher vibrational level. The molecule then rapidly relaxes to the lowest vibrational level of the S₁ state through non-radiative vibrational relaxation. From this state, it can return to the ground state via two primary pathways:
-
Fluorescence: Radiative decay from the S₁ state to the S₀ state, resulting in the emission of a photon. This process is spin-allowed and occurs on the nanosecond timescale.
-
Intersystem Crossing (ISC): A non-radiative transition to a lower-energy triplet state (T₁). From the T₁ state, the molecule can return to the S₀ ground state via phosphorescence (a slow, spin-forbidden radiative process) or non-radiative decay.
Experimental Protocols for Measuring Absorption and Emission Spectra
Accurate and reproducible measurement of absorption and emission spectra is crucial for characterizing the photophysical properties of this compound. The following provides a generalized protocol.
Instrumentation
-
UV-Visible Spectrophotometer: For measuring absorption spectra. A dual-beam instrument is recommended for higher accuracy.
-
Fluorometer (Fluorescence Spectrophotometer): For measuring emission and excitation spectra. The instrument should be equipped with a high-intensity light source (e.g., Xenon arc lamp), excitation and emission monochromators, and a sensitive detector (e.g., photomultiplier tube).
-
Quartz Cuvettes: High-quality quartz cuvettes with a defined path length (typically 1 cm) are essential for both absorption and fluorescence measurements.
Sample Preparation
-
Solvent Selection: Choose a spectroscopic grade solvent in which this compound is soluble and that is transparent in the wavelength range of interest. Cyclohexane and toluene are common choices.
-
Concentration: Prepare a stock solution of this compound of known concentration. For absorption measurements, the concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the absorption maximum to ensure linearity according to the Beer-Lambert law. For fluorescence measurements, a dilute solution with an absorbance of less than 0.1 at the excitation wavelength is crucial to avoid inner-filter effects.[1]
-
Blank Sample: Use the pure solvent as a blank reference for both absorption and fluorescence measurements to correct for any background signal from the solvent and cuvette.
Measurement Procedure
1. Absorption Spectrum Measurement:
-
Turn on the spectrophotometer and allow the lamp to warm up for the recommended time.
-
Set the desired wavelength range for the scan (e.g., 300-500 nm for this compound).
-
Fill a quartz cuvette with the blank solvent and place it in the reference beam path (for a dual-beam instrument) or measure its spectrum as a baseline.
-
Fill another quartz cuvette with the this compound solution and place it in the sample beam path.
-
Acquire the absorption spectrum. The instrument software will typically automatically subtract the blank spectrum.
-
Identify the wavelengths of maximum absorbance (λmax).
2. Emission Spectrum Measurement:
-
Turn on the fluorometer and allow the lamp to warm up.
-
Set the excitation wavelength (λex). This is typically chosen to be at or near one of the absorption maxima of this compound (e.g., 436 nm).
-
Set the desired emission wavelength range for the scan (e.g., 420-600 nm).
-
Fill a quartz cuvette with the blank solvent and acquire a blank emission spectrum.
-
Replace the blank with the this compound solution and acquire the emission spectrum.
-
Subtract the blank spectrum from the sample spectrum to obtain the corrected emission spectrum.
-
Identify the wavelengths of maximum emission (λem).
3. Excitation Spectrum Measurement:
-
Set the emission wavelength (λem) to one of the prominent emission peaks of this compound.
-
Scan the excitation monochromator over a wavelength range that covers the absorption region of the sample.
-
The resulting spectrum should resemble the absorption spectrum, confirming the identity of the emitting species.
Experimental Workflow Diagram
Caption: A typical experimental workflow for measuring the absorption and emission spectra of this compound.
Conclusion
The well-defined and strong absorption and emission spectra of this compound, coupled with its high fluorescence quantum yield, make it an invaluable tool for researchers in diverse fields. Understanding its photophysical properties and the experimental methodologies for their characterization is fundamental for its effective application in the development of novel materials, sensors, and therapeutic agents. This guide provides the core data and protocols to facilitate the successful utilization of this compound in advanced research and development.
References
An In-depth Technical Guide to the Electron Affinity of Perylene Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electron affinity of perylene and its derivatives, crucial compounds in the field of organic electronics and material science. Understanding the electron affinity of these molecules is fundamental to designing and optimizing their use in applications such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and as fluorescent probes.
Introduction to this compound Compounds and Electron Affinity
This compound and its derivatives, particularly this compound diimides (PDIs), are a class of polycyclic aromatic hydrocarbons renowned for their exceptional thermal and photochemical stability, strong visible light absorption, and high fluorescence quantum yields.[1][2][3][4][5] A key electronic parameter governing their performance in devices is the electron affinity (EA), which is the energy released when an electron is added to a neutral atom or molecule in its gaseous state. In the context of solid-state organic materials, EA is the energy level of the lowest unoccupied molecular orbital (LUMO), representing the material's ability to accept and transport electrons.[6][7] Consequently, a high electron affinity is a desirable characteristic for n-type organic semiconductors.[6]
The electron-accepting properties of this compound compounds can be finely tuned through chemical modifications, such as introducing electron-withdrawing groups to the this compound core or altering the substituents at the imide positions.[1][5] This guide will delve into the measured electron affinity values for a range of this compound compounds and the experimental and computational methods used for their determination.
Quantitative Electron Affinity Data of this compound Compounds
The electron affinity of this compound derivatives is influenced by their molecular structure and solid-state packing. The following table summarizes experimentally determined and computationally calculated electron affinity values for various this compound compounds from the literature.
| Compound | Electron Affinity (eV) | Method | Reference |
| This compound Tetracarboxylic Diimide (PTCDI) | 3.7 - 4.0 | LEIPS | --INVALID-LINK-- |
| PTCDI (C0) on SiO2 | 3.88 | LEIPS | --INVALID-LINK-- |
| PTCDI (C0) on HOPG | 3.95 | LEIPS | --INVALID-LINK-- |
| N,N'-dioctyl-PTCDI (C8) | 3.92 | LEIPS | --INVALID-LINK-- |
| N,N'-ditridecyl-PTCDI (C13) | 3.98 | LEIPS | --INVALID-LINK-- |
| This compound Diimide-Quinoline Derivatives | 3.8 - 4.2 | Cyclic Voltammetry (LUMO) | --INVALID-LINK-- |
| This compound (Calculated) | 6.707 (HOMO-LUMO gap) | Semi-empirical (MNDO-PM3) | --INVALID-LINK-- |
Experimental and Computational Methodologies
The determination of electron affinity for this compound compounds can be approached through various experimental and computational techniques.
Low-Energy Inverse Photoelectron Spectroscopy (LEIPS)
LEIPS is a powerful surface-sensitive technique for directly measuring the electron affinity of organic solids.[6][8] Unlike conventional inverse photoelectron spectroscopy, LEIPS utilizes a low-energy electron beam, which significantly reduces sample damage, a crucial advantage when studying organic materials.[8]
-
Principle: A beam of low-energy electrons with a well-defined kinetic energy is directed onto the sample surface. When these electrons occupy the unoccupied electronic states (like the LUMO), photons are emitted. The energy of these emitted photons is analyzed to determine the energy of the unoccupied states relative to the vacuum level.[8]
-
Experimental Protocol:
-
Sample Preparation: A thin film of the this compound compound is deposited on a conductive substrate (e.g., SiO2, HOPG) under ultra-high vacuum conditions. The film thickness is typically in the range of 5-10 nm.[6]
-
Electron Beam Incidence: A monochromatic beam of low-energy electrons (typically 0-5.5 eV) is incident on the sample surface.[6]
-
Photon Detection: The emitted photons are detected using a bandpass filter and a photomultiplier tube.[6]
-
Vacuum Level Determination: The vacuum level is determined from the inflection point of the sample current measured as a function of the incident electron energy.[6]
-
EA Determination: The electron affinity is determined from the onset energy of the LUMO-derived peak in the spectrum with respect to the vacuum level.[6]
-
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical method used to probe the reduction and oxidation processes of a molecule. The reduction potential can be correlated to the LUMO energy level, which provides an estimate of the electron affinity.[7]
-
Principle: The current at a working electrode is measured as the potential is swept linearly with time. The potential at which the compound is reduced is related to its LUMO energy.
-
Experimental Protocol:
-
Solution Preparation: The this compound compound is dissolved in an appropriate solvent containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate).
-
Electrochemical Cell: A three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Potential Sweep: The potential is scanned towards negative values to induce reduction.
-
Data Analysis: The onset of the reduction peak in the voltammogram is determined. The LUMO energy is calculated using the following equation:
-
ELUMO = -e (Eredonset + E1/2ferrocene) where Eredonset is the onset reduction potential and E1/2ferrocene is the half-wave potential of the ferrocene/ferrocenium redox couple used as an internal standard. The electron affinity is then taken as the absolute value of the LUMO energy.
-
-
Density Functional Theory (DFT)
DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It can be employed to calculate the HOMO and LUMO energy levels, from which the electron affinity can be estimated.
-
Principle: DFT calculates the electronic energy of a system based on its electron density. The energies of the molecular orbitals, including the HOMO and LUMO, are obtained from the Kohn-Sham equations.
-
Computational Protocol:
-
Geometry Optimization: The molecular structure of the this compound compound is optimized to find its lowest energy conformation.
-
Functional and Basis Set Selection: An appropriate functional (e.g., B3LYP, wB97X) and basis set (e.g., 6-31G*, cc-pVDZ) are chosen.[9][10] The choice of functional and basis set is critical for obtaining accurate results.
-
Energy Calculation: A single-point energy calculation is performed on the optimized geometry to determine the energies of the molecular orbitals.
-
EA Estimation: The electron affinity is estimated as the negative of the LUMO energy (EA ≈ -ELUMO), according to Koopmans' theorem for DFT. More accurate values can be obtained by calculating the energy difference between the neutral molecule and its anion (EA = Eneutral - Eanion).
-
Workflow for Determining Electron Affinity
The following diagram illustrates the general workflow for the experimental determination of the electron affinity of this compound compounds.
Caption: Workflow for the determination of electron affinity.
Conclusion
The electron affinity is a critical parameter for understanding and predicting the performance of this compound-based materials in electronic devices. This guide has provided a summary of reported electron affinity values for various this compound compounds and detailed the primary experimental and computational methods for their determination. The choice of method depends on the desired accuracy and the state of the material (gas phase, solution, or solid-state). For solid-state device applications, LEIPS provides the most direct and relevant measurement of electron affinity. Continued research into the structure-property relationships of this compound derivatives will undoubtedly lead to the development of new materials with tailored electronic properties for advanced applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Optoelectronic Properties of this compound Diimide-Based Liquid Crystals [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Optoelectronic Properties of this compound Diimide-Based Liquid Crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Making sure you're not a bot! [academiccommons.columbia.edu]
- 6. opac.ll.chiba-u.jp [opac.ll.chiba-u.jp]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
The Solubility of Perylene in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perylene (C₂₀H₁₂), a polycyclic aromatic hydrocarbon (PAH), is a yellow to colorless crystalline solid with significant interest in the fields of organic electronics, materials science, and as a fluorescent probe. Its planar, highly conjugated structure gives rise to unique photophysical properties, making it a valuable component in the development of organic semiconductors, OLEDs, and fluorescent dyes. Understanding the solubility of this compound in various organic solvents is paramount for its processing, purification, and application in these diverse technological areas. This technical guide provides a comprehensive overview of the solubility of this compound in a range of organic solvents, details experimental protocols for solubility determination, and illustrates key concepts through logical diagrams.
Quantitative Solubility of this compound
The solubility of this compound is highly dependent on the nature of the solvent, with nonpolar and aromatic solvents generally being more effective at dissolving this nonpolar molecule. Qualitative solubility descriptions indicate that this compound is freely soluble in carbon disulfide and chloroform, moderately soluble in benzene (B151609), and only slightly soluble in ether, alcohol, and acetone.[1] It is very sparingly soluble in petroleum ether.[1]
For precise applications, quantitative solubility data is essential. The following table summarizes the available quantitative solubility data for this compound in various organic solvents.
| Solvent | Temperature (°C) | Solubility | Unit |
| Water | 25 | 0.0004 | mg/L |
Factors Affecting this compound Solubility
The dissolution of a solid solute like this compound in a liquid solvent is a complex process governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" is a fundamental concept in predicting solubility.
Caption: Factors influencing the solubility of this compound in organic solvents.
As a large, nonpolar molecule with a significant planar surface area, the solubility of this compound is primarily dictated by the following factors:
-
Solute-Solute Interactions: In the solid state, this compound molecules are held together by strong π-π stacking interactions and van der Waals forces, contributing to a significant crystal lattice energy that must be overcome for dissolution to occur.
-
Solvent-Solvent Interactions: The intermolecular forces between solvent molecules also play a crucial role. For a solute to dissolve, the energy required to break these interactions must be compensated by the energy released from solute-solvent interactions.
-
Solute-Solvent Interactions: Favorable interactions between this compound and the solvent are essential for good solubility. Nonpolar solvents can effectively interact with the nonpolar surface of this compound through van der Waals forces. Aromatic solvents, such as benzene and toluene, can additionally engage in π-π stacking interactions with the this compound molecule, which significantly enhances solubility.
-
Temperature: Generally, the solubility of solids in liquids increases with temperature. The added thermal energy helps to overcome the crystal lattice energy of the solute and disrupt the solvent-solvent interactions, facilitating the dissolution process.
-
Solvent Polarity: Due to its nonpolar nature, this compound exhibits poor solubility in polar solvents like water. The strong hydrogen bonding network in water makes it energetically unfavorable to create a cavity for the large, nonpolar this compound molecule.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is critical for many research and development applications. Several methods can be employed, with the choice depending on the required precision, the properties of the solute and solvent, and the available equipment.
Gravimetric Method
The gravimetric method is a classical and straightforward technique for determining solubility. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.
Caption: Workflow for the gravimetric determination of this compound solubility.
Detailed Protocol:
-
Preparation: Accurately weigh a sample of pure this compound.
-
Equilibration: Add an excess amount of the weighed this compound to a known volume or mass of the organic solvent in a sealed, temperature-controlled vessel. Agitate the mixture using a magnetic stirrer or a shaker bath at a constant temperature for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.
-
Phase Separation: Cease agitation and allow the undissolved solid to settle. Carefully separate the saturated supernatant from the solid residue. This can be achieved by filtration through a fine-porosity filter (e.g., a 0.45 µm syringe filter) or by centrifugation followed by careful decantation of the clear solution. It is crucial to maintain the temperature during this step to prevent precipitation or further dissolution.
-
Mass Determination: Accurately transfer a known volume or mass of the clear, saturated solution into a pre-weighed, clean, and dry container (e.g., a glass vial or evaporating dish).
-
Solvent Removal: Evaporate the solvent from the solution under controlled conditions. This is typically done in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound to avoid loss of the solute. Continue drying until a constant weight is achieved, indicating that all the solvent has been removed.
-
Calculation: The solubility is calculated as the mass of the dried this compound divided by the volume (for g/L) or mass (for g/g of solvent) of the solvent used.
UV-Visible Spectrophotometry Method
For compounds that absorb light in the UV-Visible range, like this compound, spectrophotometry offers a sensitive and often faster alternative to the gravimetric method. This technique relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.
Detailed Protocol:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the desired solvent with known concentrations. The concentrations should span the expected solubility range.
-
Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using a UV-Visible spectrophotometer. Plot a calibration curve of absorbance versus concentration. The relationship should be linear, and the slope of the line represents the molar absorptivity.
-
Preparation of Saturated Solution: Prepare a saturated solution of this compound in the same solvent following the equilibration and phase separation steps described in the gravimetric method.
-
Dilution: Accurately dilute a known volume of the clear, saturated solution with the pure solvent to bring the absorbance within the linear range of the calibration curve. The dilution factor must be recorded precisely.
-
Absorbance Measurement: Measure the absorbance of the diluted solution at the λmax.
-
Concentration Determination: Use the calibration curve to determine the concentration of the diluted solution from its absorbance.
-
Solubility Calculation: Multiply the concentration of the diluted solution by the dilution factor to obtain the concentration of the saturated solution, which represents the solubility of this compound in that solvent at the given temperature.
Conclusion
The solubility of this compound in organic solvents is a critical parameter that dictates its utility in a wide array of applications. While qualitative data provides a general guideline, quantitative measurements are indispensable for precise formulation and process design. The choice of an appropriate solvent is governed by the principles of intermolecular interactions, with nonpolar and aromatic solvents being the most effective for this nonpolar PAH. For accurate solubility determination, established experimental protocols such as the gravimetric method and UV-Visible spectrophotometry provide reliable and reproducible results. This guide serves as a foundational resource for researchers and professionals working with this compound, enabling them to make informed decisions regarding solvent selection and solubility measurement.
References
The Enduring Legacy of Perylene Dyes: A Technical Guide to Their History, Synthesis, and Application
An in-depth exploration of the synthesis, properties, and groundbreaking applications of perylene dyes for researchers, scientists, and drug development professionals.
From their serendipitous discovery over a century ago to their current role at the forefront of materials science and biomedical research, this compound dyes have captivated scientists with their exceptional stability, intense color, and remarkable photophysical properties. This technical guide provides a comprehensive overview of the history, core chemistry, and practical applications of this versatile class of molecules, with a focus on the experimental details and quantitative data essential for researchers in the field.
A Rich History: From Vat Dyes to High-Performance Pigments
The story of this compound dyes begins in 1913 with the pioneering work of the Austrian chemist Kardos, who first synthesized this compound diimides (PDIs). Initially, these compounds were primarily valued for their exceptional light and weather fastness, leading to their widespread use as robust vat dyes and high-performance pigments in industries such as automotive coatings and textiles. The foundational synthesis involved the reaction of this compound-3,4,9,10-tetracarboxylic dianhydride (PTCDA) with primary amines, a method that, in various modified forms, remains a cornerstone of this compound chemistry today. For decades, the "Langhals method," which utilizes molten imidazole (B134444) as a high-boiling solvent and zinc acetate (B1210297) as a catalyst, was the gold standard for PDI synthesis, despite its harsh reaction conditions. Recent research has focused on developing milder and more environmentally friendly synthetic routes, expanding the accessibility and functional diversity of these remarkable dyes.
The Core of Brilliance: Structure and Photophysical Properties
The exceptional properties of this compound dyes stem from their unique molecular architecture. The core of these dyes is the this compound molecule (C₂₀H₁₂), a polycyclic aromatic hydrocarbon consisting of two naphthalene (B1677914) units fused together. This extensive π-conjugated system is responsible for their strong absorption of visible light and, in many derivatives, intense fluorescence.
The most common and versatile class of this compound dyes are the this compound diimides (PDIs), where two imide groups are attached to the this compound core at the 3,4- and 9,10-positions. This core structure can be chemically modified at two primary locations: the imide nitrogens and the "bay" region (the 1, 6, 7, and 12 positions) of the this compound core. Functionalization at the imide positions is a common strategy to tune the solubility and self-assembly properties of the dyes without significantly altering their fundamental photophysical characteristics. In contrast, substitution at the bay area directly influences the electronic structure of the this compound core, allowing for fine-tuning of the absorption and emission wavelengths.
The photophysical properties of this compound dyes are a key driver of their utility. They are characterized by:
-
High Molar Extinction Coefficients: this compound dyes absorb light very strongly, making them effective in applications where high sensitivity is required.
-
High Fluorescence Quantum Yields: Many this compound dyes, particularly the diimide derivatives, exhibit near-unity fluorescence quantum yields, meaning they efficiently convert absorbed light into emitted light.
-
Exceptional Photostability: Their robust aromatic structure makes them highly resistant to photobleaching, allowing for long-term experiments and applications in demanding environments.
-
Chemical and Thermal Stability: this compound dyes are known for their resilience to harsh chemical and thermal conditions.
These properties can be systematically tuned through chemical modification, leading to a vast library of dyes with tailored characteristics.
Quantitative Photophysical Data of Representative this compound Dyes
The following tables summarize key photophysical properties for a selection of this compound and this compound diimide derivatives, providing a valuable resource for selecting the appropriate dye for a specific application.
| Dye/Solvent | Absorption Max (λ_abs, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) | Reference |
| This compound in Cyclohexane | 435.8 | 38,500 | 445 | 0.94 | [1] |
| PDI (unsubstituted) in Toluene | 490 | 44,000 | 528 | 0.97 | |
| PDI-F (Phenylalanine) in DMSO | 526 | N/A | 545 | N/A | [2] |
| PDI-Y (Tyrosine) in DMSO | 528 | N/A | 545 | N/A | [2] |
| PDI-W (Tryptophan) in DMSO | 530 | N/A | 549 | N/A | [2] |
| PDI-L (Leucine) in DMSO | 526 | N/A | 543 | N/A | [2] |
N/A: Data not available in the cited sources.
Experimental Protocols
Synthesis of a Functionalized this compound Diimide: N,N'-Bis(2-ethylhexyl)this compound-3,4,9,10-tetracarboxylic diimide
This protocol describes a common method for synthesizing a soluble this compound diimide derivative.
Materials:
-
This compound-3,4,9,10-tetracarboxylic dianhydride (PTCDA)
-
Imidazole
-
Zinc Acetate
-
Hydrochloric Acid (1 M)
-
Methanol
-
Silica (B1680970) Gel for column chromatography
Procedure:
-
Combine PTCDA (1.0 g, 2.55 mmol), 2-ethylhexylamine (1.5 eq per anhydride (B1165640) group), zinc acetate (0.1 eq), and imidazole (10 g) in a round-bottom flask equipped with a condenser and a nitrogen inlet.
-
Heat the reaction mixture to 180 °C and stir under a nitrogen atmosphere for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Cool the reaction mixture to approximately 100 °C and pour it into 200 mL of 1 M hydrochloric acid with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration and wash it sequentially with water and methanol.
-
Dry the crude product under vacuum.
-
Purify the crude product by column chromatography on silica gel using chloroform as the eluent.
-
Collect the fractions containing the desired product and remove the solvent under reduced pressure to yield the purified N,N'-Bis(2-ethylhexyl)this compound-3,4,9,10-tetracarboxylic diimide as a red solid.
Characterization by UV-Visible and Fluorescence Spectroscopy
Instrumentation:
-
UV-Visible Spectrophotometer
-
Fluorometer
Procedure:
-
Sample Preparation: Prepare a stock solution of the this compound dye in a suitable solvent (e.g., chloroform, toluene, or DMSO) at a concentration of approximately 10⁻³ M. From the stock solution, prepare a series of dilutions in the range of 10⁻⁵ to 10⁻⁷ M for analysis.
-
UV-Visible Spectroscopy:
-
Use a quartz cuvette with a 1 cm path length.
-
Record a baseline spectrum of the pure solvent.
-
Measure the absorbance spectrum of each dilution of the this compound dye solution over the desired wavelength range (typically 300-700 nm).
-
Determine the wavelength of maximum absorbance (λ_abs).
-
Using the Beer-Lambert law (A = εcl), calculate the molar extinction coefficient (ε) from the slope of a plot of absorbance versus concentration.
-
-
Fluorescence Spectroscopy:
-
Use a quartz fluorescence cuvette.
-
Set the excitation wavelength to the λ_abs determined from the UV-Vis spectrum.
-
Record the emission spectrum over a wavelength range that covers the expected emission (typically 450-800 nm).
-
Determine the wavelength of maximum emission (λ_em).
-
To determine the fluorescence quantum yield (Φ_F), use a well-characterized standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φ_F = 0.95) and the following equation: Φ_F,sample = Φ_F,ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. Ensure that the absorbance of both the sample and the reference at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Visualizing Cellular Landscapes: this compound Dyes in Action
The exceptional photophysical properties and biocompatibility of certain this compound derivatives have made them powerful tools in cellular imaging and drug development. Their ability to intercalate into lipid membranes and report on their local environment has been particularly valuable in studying lipid rafts.
This compound Dyes as Probes for Lipid Raft Signaling
Lipid rafts are dynamic, nanoscale domains within the plasma membrane enriched in cholesterol and sphingolipids. They serve as organizing centers for signaling molecules, playing a crucial role in a variety of cellular processes, including signal transduction, membrane trafficking, and viral entry.[3][4][5][6] The distinct biophysical properties of lipid rafts compared to the surrounding membrane can be exploited by fluorescent probes like this compound dyes.
When a lipophilic this compound dye partitions into the more ordered environment of a lipid raft, its fluorescence properties, such as lifetime and anisotropy, can change significantly. This allows for the visualization and tracking of these important signaling platforms.
Below is a simplified representation of a signaling pathway that can be initiated within a lipid raft and visualized using this compound-based fluorescent probes.
Caption: A simplified signaling pathway initiated within a lipid raft, which can be visualized using this compound dye probes that preferentially partition into these ordered membrane domains.
Logical Workflow for this compound Dye Synthesis and Functionalization
The synthesis of functionalized this compound dyes is a multi-step process that allows for precise control over the final properties of the molecule. The following diagram illustrates a general workflow for the synthesis of a bay-functionalized this compound diimide.
Caption: A general workflow for the synthesis of bay-functionalized this compound diimides, starting from the commercially available PTCDA.
Conclusion
This compound dyes, with their rich history and exceptional properties, continue to be a cornerstone of modern chemistry. For researchers, scientists, and drug development professionals, a thorough understanding of their synthesis, characterization, and application is paramount. The ability to rationally design and synthesize novel this compound derivatives with tailored photophysical and biological properties opens up exciting new avenues for innovation in areas ranging from organic electronics to advanced cellular imaging and targeted therapies. As synthetic methodologies become more refined and our understanding of their behavior in complex systems deepens, the enduring legacy of this compound dyes is set to continue for the foreseeable future.
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. Characterization of novel this compound diimides containing aromatic amino acid side chains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biology.kenyon.edu [biology.kenyon.edu]
- 4. researchgate.net [researchgate.net]
- 5. Lipid raft - Wikipedia [en.wikipedia.org]
- 6. Membrane Lipid Rafts and Their Role in Axon Guidance - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
Perylene: A Technical Guide for Researchers
CAS Number: 198-55-0
This technical guide provides an in-depth overview of Perylene, a polycyclic aromatic hydrocarbon widely utilized by researchers, scientists, and drug development professionals. This compound and its derivatives are valued for their exceptional photophysical properties, including high fluorescence quantum yields and photostability, making them ideal candidates for a range of applications from bioimaging to organic electronics.
Core Properties and Safety Data
This compound is a golden yellow crystalline powder. A comprehensive summary of its chemical and physical properties is provided below, compiled from various sources.
Physicochemical Data
| Property | Value | Reference(s) |
| CAS Number | 198-55-0 | [1][2][3] |
| Molecular Formula | C₂₀H₁₂ | [1][2] |
| Molecular Weight | 252.32 g/mol | [1][2] |
| Appearance | Golden yellow crystalline powder | [1] |
| Melting Point | 271-279 °C | [1] |
| Purity | ≥ 98% | [1] |
| Solubility | Insoluble in water; soluble in organic solvents like chloroform (B151607) and benzene. | [2] |
| Absorption Maximum (λmax) | 434 nm | [4] |
| Molar Absorptivity | 38,500 M⁻¹cm⁻¹ at 435.7 nm | [4] |
Safety Data Sheet Summary
This compound is considered a hazardous substance and requires careful handling. The following table summarizes key safety information from its Safety Data Sheet (SDS).
| Hazard Category | Description | Precautionary Measures |
| Health Hazards | May be damaging to health if ingested. Limited evidence of carcinogenic and mutagenic effects.[5] | Avoid ingestion and inhalation. Use in a well-ventilated area.[5] |
| Eye & Skin Contact | Not considered a primary irritant, but direct contact may cause transient discomfort.[5] | Wear appropriate safety goggles and gloves.[5] |
| Fire Hazards | Combustible solid. Dust may form an explosive mixture with air.[5] | Avoid generating dust. Use water spray, carbon dioxide, or dry chemical for extinction.[5] |
| Environmental Hazards | Very toxic to aquatic organisms with long-term effects.[5] | Prevent spillage from entering drains or water courses.[5] |
| Handling | Use personal protective equipment (PPE). Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[5] | Ensure adequate ventilation. Keep containers securely sealed when not in use.[5] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[5] | Keep container tightly closed.[5] |
Experimental Applications and Protocols
This compound and its derivatives are versatile tools in research and development. Key applications include their use as fluorescent probes for bioimaging, in drug delivery systems, and as components in Organic Light-Emitting Diodes (OLEDs).
Fluorescent Staining of Intracellular Lipid Droplets
This compound's lipophilic nature makes it an excellent fluorescent probe for staining nonpolar environments like intracellular lipid droplets.
This protocol is adapted from methodologies for staining lipid droplets with this compound derivatives.[6]
-
Cell Culture: Plate cells on coverslips in a petri dish and culture until they reach the desired confluency.
-
Staining Solution Preparation: Prepare a 1-5 µM working solution of a lipophilic this compound derivative by diluting a stock solution (e.g., 1 mM in DMSO) in a pre-warmed cell culture medium.
-
Cell Staining: Remove the existing cell culture medium and replace it with the this compound staining solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
Washing: Gently wash the cells twice with pre-warmed Phosphate-Buffered Saline (PBS) or fresh culture medium to remove any excess probe.
-
Imaging: Immediately image the stained cells using a fluorescence microscope with appropriate filter sets for this compound's excitation and emission spectra.
Caption: Workflow for live-cell lipid droplet staining.
This compound-Based Nanoparticles for Drug Delivery
This compound derivatives can be engineered into nanoparticles that serve as carriers for therapeutic agents, such as anticancer drugs. These nanoparticles can be designed for triggered drug release and can be tracked via fluorescence.[7]
-
Synthesis: A this compound derivative is chemically conjugated with a drug molecule (e.g., chlorambucil) to form a "caged", inactive version of the drug.
-
Nanoparticle Formulation: The this compound-drug conjugate self-assembles into nanoparticles in an aqueous solution.
-
Cellular Uptake: The nanoparticles are introduced to a cellular environment and are taken up by cells. Their intracellular location can be monitored by the fluorescence of the this compound core.
-
Drug Release: A specific trigger, such as light (phototrigger), cleaves the bond between the this compound carrier and the drug, releasing the active drug within the cell.
-
Monitoring Release: The release of the drug can be monitored in real-time as it often leads to a change in the fluorescence properties of the this compound carrier.
Caption: this compound nanoparticle drug delivery workflow.
This compound-Mediated Generation of Reactive Oxygen Species (ROS)
Recent studies have shown that this compound derivatives can interact with the mitochondrial respiratory chain in cancer cells, particularly under hypoxic conditions. This interaction can lead to the generation of reactive oxygen species (ROS), which can induce cell death.[8]
-
Cellular Uptake: this compound derivatives are taken up by cancer cells.
-
Electron Leakage: Within the hypoxic tumor microenvironment, this compound can accept leaked electrons from the mitochondrial respiratory chain.
-
Radical Anion Formation: This electron transfer reduces the this compound derivative to a radical anion.
-
ROS Production: The this compound radical anion reacts with molecular oxygen to produce superoxide (B77818) (O₂⁻), which can then be converted to other ROS like hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH).
-
Apoptosis Induction: The resulting burst of ROS induces oxidative stress, leading to the activation of apoptotic pathways and ultimately, cell death.
Caption: this compound-mediated ROS generation pathway.
This guide provides a foundational understanding of this compound's properties, safety considerations, and its application in key research areas. The versatility and robust photophysical characteristics of this compound and its derivatives continue to make them valuable molecules for innovation in science and medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Labelling of liposomes with intercalating this compound fluorescent dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluorescent probes based on multifunctional encapsulated this compound diimide dyes for imaging of lipid droplets in live cells - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Recent Advances in Applications of Fluorescent Perylenediimide and Perylenemonoimide Dyes in Bioimaging, Photothermal and Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
theoretical calculations of Perylene HOMO/LUMO levels
An In-depth Technical Guide to the Theoretical and Experimental Determination of Perylene's HOMO/LUMO Levels
Introduction
This compound (C₂₀H₁₂) is a polycyclic aromatic hydrocarbon (PAH) that has garnered significant interest in the fields of materials science, organic electronics, and drug development. Its planar structure and extensive π-conjugated system give rise to unique photophysical and electronic properties. Central to understanding and predicting these properties are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that influences the chemical reactivity, optical absorption and emission, and charge transport characteristics of a molecule. This guide provides a comprehensive overview of the theoretical and experimental methods used to determine the HOMO and LUMO energy levels of this compound, tailored for researchers and professionals in related scientific fields.
Theoretical Calculations of HOMO/LUMO Levels
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules.[1] It is a popular choice for calculating molecular orbital energies due to its favorable balance of accuracy and computational cost.[2]
Detailed Protocol for DFT Calculation of this compound HOMO/LUMO Levels
The following protocol outlines a typical workflow for calculating the HOMO and LUMO energy levels of this compound using DFT.
-
Molecular Structure Input:
-
Begin with a 3D structure of the this compound molecule. This can be generated using molecular modeling software (e.g., Avogadro, GaussView) or obtained from a chemical database. The chemical formula for this compound is C₂₀H₁₂.[3]
-
-
Geometry Optimization:
-
Perform a geometry optimization calculation to find the lowest energy conformation of the molecule. This step is crucial as the molecular orbital energies are dependent on the molecular geometry.
-
Method: Density Functional Theory (DFT).
-
Functional: A hybrid functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is commonly used and has been shown to provide a good balance of accuracy and efficiency for organic molecules.[4][5]
-
Basis Set: A Pople-style basis set like 6-31G(d,p) is a suitable starting point, offering a good description of electron distribution by including polarization functions on both heavy atoms (d) and hydrogen atoms (p).[4][5]
-
The calculation is run iteratively until the forces on the atoms are negligible and the structure has reached a minimum on the potential energy surface.
-
-
Single-Point Energy Calculation and Orbital Analysis:
-
Using the optimized geometry, perform a single-point energy calculation with the same DFT functional and basis set.
-
This calculation solves the Kohn-Sham equations to yield a set of molecular orbitals and their corresponding energy levels.[6]
-
The highest energy level that is occupied by electrons is the HOMO, and the lowest energy level that is unoccupied is the LUMO.
-
The HOMO-LUMO gap is calculated as the energy difference between the LUMO and HOMO levels (E_gap = E_LUMO - E_HOMO).
-
-
Output Analysis:
-
The output file from the quantum chemistry software (e.g., Gaussian, ORCA, GAMESS) will contain the energies of all molecular orbitals.[7] The HOMO and LUMO energies are typically reported in atomic units (Hartrees) or electron volts (eV).
-
Workflow for Theoretical HOMO/LUMO Calculation
Caption: Workflow for DFT calculation of this compound's HOMO/LUMO levels.
Table of Theoretical HOMO/LUMO Data for this compound
| Method | Functional | Basis Set | HOMO (eV) | LUMO (eV) | Gap (eV) |
| DFT | B3LYP | 6-31G(d,p) | - | - | 2.96 [4] |
| DFT | B3LYP | 6-311G* | - | - | - |
| Semi-empirical | MNDO-PM3 | - | - | - | 6.707 |
Note: Specific HOMO and LUMO values were not always provided in the search results, but the calculated gap was. The semi-empirical method shows a significantly larger gap, which is typical for this level of theory.
Experimental Determination of HOMO/LUMO Levels
Cyclic Voltammetry (CV) is a widely used electrochemical technique to determine the redox potentials of a molecule, which can then be used to estimate the HOMO and LUMO energy levels.[8]
Detailed Protocol for Experimental (Cyclic Voltammetry) Measurement
-
Sample Preparation:
-
Dissolve a small amount of this compound in a suitable solvent that contains a supporting electrolyte.[9] The electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆) is necessary to ensure conductivity.
-
The concentration of the analyte (this compound) is typically in the millimolar range.
-
-
Electrochemical Cell Setup:
-
A three-electrode system is employed, consisting of:
-
Working Electrode: An inert material where the redox reactions of interest occur (e.g., glassy carbon, platinum).[10]
-
Reference Electrode: Provides a stable potential against which the working electrode's potential is measured (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE).
-
Counter (or Auxiliary) Electrode: Completes the electrical circuit (e.g., a platinum wire).[9]
-
-
-
Measurement Procedure:
-
The solution is typically purged with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen, which can interfere with the measurement.
-
A potential is swept linearly with time between two set points (and back again), and the resulting current is measured.
-
An internal reference standard, such as the ferrocene (B1249389)/ferrocenium (Fc/Fc⁺) redox couple, is often added. The potential of this couple is well-defined and allows for calibration of the measured potentials to the vacuum level.
-
-
Data Analysis and HOMO/LUMO Calculation:
-
The resulting plot of current versus potential is called a cyclic voltammogram.
-
The onset of the first oxidation peak (E_ox) and the onset of the first reduction peak (E_red) are determined from the voltammogram.[11]
-
The HOMO and LUMO energies are then estimated using empirical equations that relate the redox potentials to the vacuum level, often calibrated against the ferrocene standard. A common set of equations is:[11]
-
E_HOMO (eV) = - [E_ox (vs Fc/Fc⁺) + 4.8]
-
E_LUMO (eV) = - [E_red (vs Fc/Fc⁺) + 4.8]
-
-
The value 4.8 eV is the approximate energy of the Fc/Fc⁺ redox couple below the vacuum level. This value can vary slightly in the literature.[11]
-
Table of Experimental HOMO/LUMO Data for this compound
| Method | HOMO (eV) (Ionization Energy) | LUMO (eV) (Electron Affinity) | Gap (eV) |
| Photoelectron Spectroscopy | -6.960 ± 0.001[12] | - | - |
| Electron Transmission Spectroscopy | - | -0.973 ± 0.005[12] | - |
Note: Experimental values are often reported as ionization energy (equivalent to the negative of the HOMO energy) and electron affinity (equivalent to the negative of the LUMO energy).[12] The HOMO-LUMO gap can also be estimated from the onset of absorption in the UV-Vis spectrum.
Conclusion
Both theoretical calculations and experimental measurements provide valuable insights into the frontier molecular orbital energies of this compound. DFT calculations, particularly with hybrid functionals like B3LYP, offer a reliable method for predicting the HOMO-LUMO gap.[4] Experimental techniques such as cyclic voltammetry and spectroscopy provide direct measurements of the redox potentials and electronic transitions, which correspond to the HOMO and LUMO levels. A combined approach, where theoretical calculations are validated by experimental data, provides the most robust understanding of this compound's electronic structure, which is essential for the rational design of new materials and molecules for a variety of applications.
References
- 1. Computational Analysis of Molecular Orbitals using DFT: A Theoretical Study | Deep Science Publishing [deepscienceresearch.com]
- 2. fiveable.me [fiveable.me]
- 3. This compound [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. gfd-dennou.org [gfd-dennou.org]
- 7. Item - Energies of the HOMO and LUMO Orbitals for 111725 Organic Molecules Calculated by DFT B3LYP / 6-31G* - figshare - Figshare [figshare.com]
- 8. m.youtube.com [m.youtube.com]
- 9. prezi.com [prezi.com]
- 10. revroum.lew.ro [revroum.lew.ro]
- 11. researchgate.net [researchgate.net]
- 12. General properties of this compound [astrochemistry.ca.astro.it]
An In-depth Technical Guide to Perylene-Based n-Type Semiconductors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perylene-based compounds, particularly this compound diimides (PDIs), have emerged as a prominent class of n-type organic semiconductors. Their excellent thermal and chemical stability, strong electron-accepting properties, and tunable optoelectronic characteristics make them highly promising materials for a wide range of applications in organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. This guide provides a comprehensive overview of the core aspects of this compound-based n-type semiconductors, focusing on their synthesis, electronic properties, and key experimental methodologies.
This compound-3,4,9,10-tetracarboxylic dianhydride (PTCDA) and its diimide derivatives (PDIs) form the foundational structures of this class of materials. The planar, electron-deficient this compound core facilitates strong π-π stacking, which is crucial for efficient charge transport. The imide nitrogen atoms and the bay positions of the this compound core offer versatile sites for chemical functionalization, allowing for the fine-tuning of molecular packing, solubility, and energy levels.
Molecular Design and Synthesis
The properties of this compound-based semiconductors can be tailored through strategic molecular design, primarily focusing on modifications at the imide and bay positions.
-
Imide Substitution: The attachment of various alkyl and aryl groups to the imide nitrogen atoms is a common strategy to enhance solubility and influence molecular packing. Linear alkyl chains can promote ordered stacking, while bulky or branched side chains can be used to control the degree of aggregation.[1][2]
-
Bay-Area Functionalization: Substitution at the 1, 7, 6, and 12 (bay) positions of the this compound core has a significant impact on the electronic properties. Introducing electron-withdrawing or electron-donating groups can modulate the HOMO and LUMO energy levels, thereby tuning the material's electron affinity and optical absorption characteristics.[3] Bay functionalization can also induce a twist in the this compound backbone, which can affect the solid-state packing and, consequently, the charge transport properties.
A prevalent synthetic route to PDI derivatives involves the condensation reaction of this compound-3,4,9,10-tetracarboxylic dianhydride (PTCDA) with primary amines in high-boiling point solvents like imidazole (B134444) or propionic acid. Bay-functionalized PDIs are often synthesized through halogenation of the this compound core followed by cross-coupling reactions, such as the Suzuki coupling.
Electronic Properties and Device Performance
The performance of this compound-based n-type semiconductors in electronic devices is dictated by their electronic properties, including electron mobility, HOMO/LUMO energy levels, and thin-film morphology.
Data Presentation
The following tables summarize the key electronic and device performance parameters for a selection of this compound diimide derivatives.
Table 1: Electronic Properties of Selected this compound Diimide Derivatives
| PDI Derivative | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| PDI-C8 | -6.20 | -3.80 | 2.40 |
| PDI-C13 | -6.22 | -3.82 | 2.40 |
| PDI-CN2 | -6.78 | -4.48 | 2.30 |
| Core-tetrachlorinated PDI | -6.55 | -4.25 | 2.30 |
| Bay-extended PDI | -5.90 | -3.95 | 1.95 |
Note: HOMO and LUMO values are often determined by cyclic voltammetry and can vary depending on the experimental conditions.
Table 2: OFET Performance of Selected this compound Diimide Derivatives
| PDI Derivative | Electron Mobility (cm²/Vs) | On/Off Ratio | Device Architecture |
| PDI-C8 | 0.6 | > 10^5 | Top-contact, Bottom-gate |
| PDI-C13 | 0.7 | > 10^6 | Top-contact, Bottom-gate |
| Core-tetrachlorinated PDI | 1.1 | > 10^6 | Top-contact, Bottom-gate |
| N-annulated PDI | 0.12 | 10^5 | Top-contact, Bottom-gate |
| Solution-sheared PDI-C8 | 2.2 | 10^7 | Top-contact, Bottom-gate |
Table 3: OPV Performance of Selected this compound Diimide Acceptors
| PDI Acceptor | Donor Polymer | Power Conversion Efficiency (%) | Open-Circuit Voltage (V) | Short-Circuit Current (mA/cm²) | Fill Factor (%) |
| PDI-Dimer | PTB7-Th | 8.2 | 0.94 | 14.5 | 60 |
| Bay-functionalized PDI | P3HT | 4.1 | 0.88 | 8.9 | 52 |
| Core-expanded PDI | PTB7 | 9.5 | 0.98 | 16.2 | 60 |
Experimental Protocols
Detailed experimental procedures are crucial for the synthesis and characterization of this compound-based semiconductors and the fabrication of high-performance devices.
Synthesis of a Core-Unsubstituted N,N'-Dialkylthis compound Diimide (e.g., PDI-C8)
Materials:
-
This compound-3,4,9,10-tetracarboxylic dianhydride (PTCDA)
-
Imidazole
-
Hydrochloric acid (HCl)
Procedure:
-
A mixture of PTCDA (1.0 g, 2.55 mmol), octylamine (1.32 g, 10.2 mmol), and imidazole (10 g) is placed in a three-necked flask equipped with a condenser and a nitrogen inlet.
-
The mixture is heated to 180 °C under a nitrogen atmosphere and stirred for 4 hours.
-
After cooling to 100 °C, 50 mL of ethanol is added to the reaction mixture.
-
The resulting suspension is poured into 200 mL of 2 M HCl and stirred for 1 hour.
-
The precipitate is collected by filtration, washed with water and ethanol, and then dried in a vacuum oven.
-
The crude product is purified by column chromatography on silica (B1680970) gel using a chloroform/hexane mixture as the eluent to yield the desired N,N'-dioctylthis compound-3,4,9,10-tetracarboxylic diimide (PDI-C8) as a red solid.
Fabrication of a Top-Contact, Bottom-Gate OFET
Materials:
-
Heavily doped n-type silicon wafer with a 300 nm thermally grown SiO₂ layer (serves as the gate electrode and dielectric)
-
This compound diimide derivative
-
Gold (for source and drain electrodes)
-
Organic solvent (e.g., chloroform, toluene)
Procedure:
-
The Si/SiO₂ substrate is cleaned by sonication in acetone (B3395972) and isopropyl alcohol, followed by drying with a nitrogen stream.
-
The substrate is treated with an oxygen plasma or a piranha solution to create a hydrophilic surface.
-
(Optional) A self-assembled monolayer (SAM), such as octadecyltrichlorosilane (B89594) (OTS), is deposited on the SiO₂ surface to improve the interface quality.
-
A thin film of the this compound diimide semiconductor (typically 30-50 nm) is deposited onto the substrate by thermal evaporation, spin-coating, or solution-shearing.
-
Source and drain electrodes (typically 50 nm of gold) are then deposited on top of the organic semiconductor layer through a shadow mask by thermal evaporation. The channel length and width are defined by the shadow mask.
-
The device is then characterized electrically in a nitrogen-filled glovebox or in a vacuum probe station.
Characterization Techniques
-
Cyclic Voltammetry (CV): CV is a standard electrochemical technique used to determine the HOMO and LUMO energy levels of organic semiconductors. The onset oxidation and reduction potentials are measured and referenced to a standard, typically the ferrocene/ferrocenium (Fc/Fc⁺) redox couple. The energy levels can be estimated using the following empirical formulas:
-
E_HOMO = -[E_ox^(onset) - E_(1/2)(Fc/Fc⁺) + 4.8] eV
-
E_LUMO = -[E_red^(onset) - E_(1/2)(Fc/Fc⁺) + 4.8] eV
-
-
UV-Vis Spectroscopy: UV-Vis absorption spectroscopy is used to determine the optical bandgap of the semiconductor. The absorption spectrum of a thin film is measured, and the onset of the lowest energy absorption peak is used to calculate the optical bandgap (E_g^opt = 1240 / λ_onset).
-
OFET Characterization: The performance of an OFET is evaluated by measuring its output and transfer characteristics. The electron mobility (μ) is typically calculated from the transfer curve in the saturation regime using the following equation:
-
I_DS = (W / 2L) * C_i * μ * (V_G - V_T)² where I_DS is the drain-source current, W and L are the channel width and length, C_i is the capacitance per unit area of the gate dielectric, V_G is the gate voltage, and V_T is the threshold voltage.
-
Visualizations
General Synthesis of this compound Diimides
Caption: A generalized workflow for the synthesis of N,N'-disubstituted this compound diimides.
Top-Contact, Bottom-Gate OFET Fabrication Workflow
Caption: A step-by-step workflow for the fabrication of a top-contact, bottom-gate OFET.
Impact of Bay-Functionalization on PDI Properties
Caption: Logical relationship showing the impact of bay-area functionalization on PDI properties.
References
- 1. Effect of side-chain substituents on self-assembly of this compound diimide molecules: morphology control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sidechain engineering of N-annulated this compound diimide molecules - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
The Pivotal Role of Perylene in Supramolecular Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Perylene and its derivatives, particularly this compound diimides (PDIs), have emerged as exceptionally versatile building blocks in the field of supramolecular chemistry. Their unique photophysical properties, including high fluorescence quantum yields and excellent photostability, combined with their rigid, planar aromatic core, make them ideal candidates for the construction of complex, functional supramolecular architectures. This technical guide provides an in-depth exploration of the core principles and applications of this compound-based supramolecular systems, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.
Core Concepts in this compound Supramolecular Chemistry
The supramolecular chemistry of this compound is largely dictated by non-covalent interactions, primarily π-π stacking, hydrogen bonding, and host-guest interactions. These forces drive the self-assembly of this compound-based molecules into a variety of well-defined nanostructures and functional materials.
Self-Assembly and Nanostructure Formation
This compound diimides, with their extended π-systems, have a strong propensity to self-assemble in solution and at interfaces. The nature of the substituents at the imide and bay positions of the this compound core plays a crucial role in directing the assembly process, leading to the formation of diverse morphologies such as nanofibers, nanobelts, vesicles, and organogels.[1][2] The formation of these structures is a delicate interplay of intermolecular forces and can be influenced by external stimuli like solvent polarity, temperature, and pH.[3]
Host-Guest Chemistry
The rigid, electron-deficient cavity of this compound-based macrocycles, such as cyclophanes, makes them excellent hosts for a variety of guest molecules, particularly polycyclic aromatic hydrocarbons (PAHs).[4][5] The binding affinity is governed by size complementarity and electronic interactions between the host and guest. This host-guest recognition can be harnessed for applications in sensing and molecular recognition.
Quantitative Data Summary
The following tables summarize key quantitative data for various this compound-based supramolecular systems, providing a basis for comparison and material selection.
Table 1: Binding Constants of this compound-Based Host-Guest Complexes
| Host | Guest | Binding Constant (K_a, M⁻¹) | Solvent | Reference |
| This compound Bisimide Cyclophane | This compound | 1.6 x 10⁶ | Chloroform | [4] |
| This compound Bisimide Cyclophane | Anthracene | 4.6 x 10⁴ | Chloroform | [6] |
| This compound Diimide-based Metallacage | This compound | 2.41 x 10⁴ | Acetonitrile | [5] |
Table 2: Photophysical Properties of this compound Derivatives
| Derivative | Application | Fluorescence Quantum Yield (Φ_F) | Solvent/State | Reference |
| Water-soluble PDI | Cellular Imaging | 0.14 | Aqueous | [5] |
| Core-twisted PDI J-aggregates | - | Nearly 1.0 | Solution | [7] |
| PPP/PS microspheres | Sensing | Nearly 1.0 | Solid State | [7] |
| PDI Dianions | - | up to 0.18 (NIR) | - | [8] |
Table 3: Phase Transition Temperatures of this compound-Based Liquid Crystals
| Compound | Phase Transition | Temperature (°C) | Enthalpy (kJ mol⁻¹) | Reference |
| This compound-based Oligomer 1 | Cr -> N | 145.2 | 28.5 | [9] |
| N -> I | 189.5 | 1.2 | [9] | |
| This compound-based Oligomer 2 | Cr -> SmC | 124.9 | 35.1 | [9] |
| SmC -> N | 165.3 | 2.3 | [9] | |
| N -> I | 202.1 | 1.5 | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound-based supramolecular systems.
Synthesis of a Water-Soluble this compound Diimide for Bioimaging
This protocol describes a general method for synthesizing a water-soluble PDI derivative suitable for cellular imaging applications.[5]
Materials:
-
This compound-3,4,9,10-tetracarboxylic dianhydride (PTCDA)
-
Amino-terminated polyethylene (B3416737) glycol (H₂N-PEG-OCH₃)
-
Zinc Acetate (B1210297) (catalyst)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Dichloromethane (DCM)
-
Hexane
Procedure:
-
A mixture of PTCDA (1.0 g, 2.55 mmol), H₂N-PEG-OCH₃ (2.5 eq), and imidazole (10 g) is placed in a round-bottom flask equipped with a magnetic stirrer and a condenser.
-
A catalytic amount of zinc acetate is added to the mixture.
-
The reaction mixture is heated to 140-180 °C and stirred for 4-6 hours under a nitrogen atmosphere.
-
After cooling to room temperature, the solidified mixture is crushed and washed with hot ethanol to remove excess imidazole.
-
The crude product is then treated with a 2 M HCl solution to remove the zinc catalyst, followed by filtration and washing with water until the filtrate is neutral.
-
The resulting solid is dissolved in a minimum amount of DCM and precipitated by adding hexane.
-
The precipitate is collected by filtration and dried under vacuum to yield the water-soluble PDI derivative.
Preparation of PDI-Based Fluorescent Nanosensors for pH Measurement
This protocol outlines the preparation of a PDI-based fluorescent sensor for detecting pH changes.[10]
Materials:
-
Amine-functionalized this compound Diimide (PDI-NH₂)
-
Polyurethane hydrogel matrix or other suitable polymer
-
Tetrahydrofuran (THF)
-
Buffer solutions of varying pH
Procedure:
-
Dissolve the PDI-NH₂ derivative in THF to prepare a stock solution (e.g., 1 mM).
-
Prepare the polyurethane hydrogel matrix according to established procedures.
-
Incorporate the PDI-NH₂ into the hydrogel matrix by swelling the hydrogel in the PDI-NH₂/THF solution.
-
Allow the solvent to evaporate completely, leaving the PDI sensor molecules entrapped within the hydrogel matrix.
-
To perform pH measurements, immerse the sensor-loaded hydrogel in buffer solutions of different pH values.
-
Measure the fluorescence emission spectra of the hydrogel using a spectrofluorometer at an appropriate excitation wavelength. The change in fluorescence intensity will correlate with the pH of the solution.
Cellular Uptake and Imaging using PDI Probes
This protocol provides a general procedure for visualizing the cellular uptake of water-soluble PDI probes using confocal microscopy.[11]
Materials:
-
Water-soluble PDI probe
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for fixation (optional)
-
Mounting medium
-
Confocal laser scanning microscope
Procedure:
-
Culture cells to the desired confluency on glass-bottom dishes or coverslips suitable for microscopy.
-
Prepare a stock solution of the water-soluble PDI probe in a suitable solvent (e.g., water or DMSO) and dilute it to the desired final concentration in pre-warmed cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the PDI probe.
-
Incubate the cells for a specific period (e.g., 30 minutes to 4 hours) at 37 °C in a CO₂ incubator to allow for cellular uptake.
-
After incubation, gently wash the cells three times with warm PBS to remove any unbound probe.
-
For live-cell imaging, add fresh pre-warmed medium or PBS to the cells and proceed to imaging.
-
For fixed-cell imaging, fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature, followed by washing with PBS.
-
Mount the coverslips onto microscope slides using a suitable mounting medium.
-
Image the cells using a confocal microscope with the appropriate laser excitation and emission filter settings for the specific PDI probe.
Advanced Applications
The unique properties of this compound-based supramolecular systems have led to their exploration in a wide range of advanced applications.
Chemosensors
The fluorescence of this compound derivatives can be modulated by the presence of specific analytes, making them excellent candidates for chemosensors. For instance, the binding of metal ions or changes in pH can alter the electronic properties of the PDI core, leading to a "turn-on" or "turn-off" fluorescent response.[10][12][13] These sensors have demonstrated high sensitivity and selectivity for various environmentally and biologically important species.
Biological Imaging and Drug Delivery
Water-soluble and biocompatible PDI derivatives have been successfully employed as fluorescent probes for cellular imaging.[5] Their high photostability allows for long-term tracking of cellular processes. Furthermore, the self-assembly of PDI-amphiphiles into nanoparticles or vesicles provides a platform for the encapsulation and delivery of therapeutic agents.
Liquid Crystals and Metal-Organic Frameworks (MOFs)
The disc-like shape and strong π-π stacking of certain PDI derivatives enable the formation of liquid crystalline phases.[14] These materials exhibit interesting electro-optical properties and have potential applications in displays and organic electronics. Additionally, the incorporation of PDI-based ligands into metal-organic frameworks (MOFs) has led to the development of porous materials with unique photophysical and electrochemical properties, suitable for applications in gas storage, catalysis, and sensing.[15][16]
Conclusion
This compound-based supramolecular chemistry is a rapidly evolving field with immense potential for the development of novel functional materials. The ability to tune the properties of this compound derivatives through synthetic modification, combined with their inherent self-assembly capabilities, provides a powerful toolbox for creating sophisticated supramolecular architectures. The applications of these systems in sensing, bioimaging, drug delivery, and advanced materials are poised for significant growth, offering exciting opportunities for researchers and scientists across various disciplines.
References
- 1. researchgate.net [researchgate.net]
- 2. my.eng.utah.edu [my.eng.utah.edu]
- 3. Specimen Preparation and Imaging | Nikon’s MicroscopyU [microscopyu.com]
- 4. This compound Bisimide Cyclophanes with High Binding Affinity for Large Planar Polycyclic Aromatic Hydrocarbons: Host-Guest Complexation versus Self-Encapsulation of Side Arms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A this compound Bisimide Cyclophane as a "Turn-On" and "Turn-Off" Fluorescence Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The morphologies and fluorescence quantum yields of this compound diimide dye-doped PS and PHVB microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substituent-dependent absorption and fluorescence properties of this compound bisimide radical anions and dianions - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Protocol for the generation and automated confocal imaging of whole multi-cellular tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. This compound Diimide-Based Fluorescent and Colorimetric Sensors for Environmental Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Perylenediimide-based metal–organic frameworks: structural, electrochemical and spectroelectrochemical characterisation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. chemrxiv.org [chemrxiv.org]
Methodological & Application
Application Notes and Protocols for Perylene Diimide Synthesis in Organic Solar Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of perylene diimide (PDI) derivatives, which are crucial components in the advancement of organic solar cell (OSC) technology. PDIs are a prominent class of non-fullerene acceptors (NFAs) recognized for their excellent electron affinity, high charge carrier mobility, and remarkable photostability.[1][2][3][4][5] This document outlines both traditional and modern synthetic methodologies, strategies for functionalization, and protocols for the fabrication of PDI-based organic solar cells.
Introduction to this compound Diimides in Organic Solar Cells
This compound diimides have emerged as a versatile platform for designing high-performance NFAs in OSCs.[2][3] Their rigid, planar aromatic core facilitates strong π-π stacking, which is beneficial for charge transport.[6] However, this strong aggregation tendency can also lead to solubility issues and unfavorable morphology in the active layer of the solar cell.[6] Consequently, a significant body of research has focused on the chemical modification of the PDI structure at two primary locations: the imide nitrogen atoms and the this compound bay area (1, 6, 7, and 12 positions). These modifications are crucial for tuning the material's solubility, energy levels, and molecular packing to optimize device performance.[7]
Synthetic Methodologies for this compound Diimide Derivatives
The synthesis of PDI derivatives typically commences from the commercially available this compound-3,4,9,10-tetracarboxylic dianhydride (PTCDA).[1][8] The two main synthetic routes involve imidization reactions to introduce substituents at the nitrogen atoms and subsequent functionalization of the this compound core.
Imidization Reactions: N-Substitution
The introduction of substituents at the imide positions is a common first step to enhance the solubility of the PDI core.[7]
Traditional "Langhals Method": This has been the standard method for decades, involving harsh reaction conditions.[9]
-
Reaction: PTCDA is reacted with primary amines in molten imidazole (B134444) at high temperatures (140–180 °C), often with a zinc acetate (B1210297) catalyst.[9]
-
Advantages: Reliable and broadly applicable for a wide range of amines.[9]
-
Disadvantages: High temperatures and the use of a metallic catalyst can limit the functional group tolerance.[9]
Modern Room-Temperature Synthesis: More recent methods offer milder conditions, improving functional group tolerance and providing a "greener" synthetic route.[9][10]
-
Reaction: PTCDA is reacted with aliphatic amines in the presence of a base like DBU (1,8-Diazabicyclo[11.5.4.0]undec-7-ene) in solvents such as DMF or DMSO at temperatures between 20 and 60 °C.[9][10]
-
Mechanism: The reaction proceeds through a fast formation of a this compound amic acid (PAA) intermediate, followed by a slower conversion to the diimide. The solubility of the intermediate PAA salt can be rate-limiting.[9][10]
-
Improvement: The addition of water can enhance the solubility of the PAA salt, leading to quantitative PDI synthesis at room temperature.[9][10]
-
Green Alternative: Using K₂CO₃ in DMSO at higher temperatures also provides a more environmentally friendly option.[9][10]
Core Functionalization: Bay-Area Substitution
Modification of the this compound core, particularly at the bay positions, is a powerful strategy to modulate the optical and electronic properties of the PDI and to control its solid-state packing.
Bromination and Subsequent Cross-Coupling: A common approach involves the bromination of the PDI core followed by transition-metal-catalyzed cross-coupling reactions.[8]
-
Bromination: Controlled bromination of the PDI can yield a mixture of 1,7- and 1,6-dibromo regioisomers, which can be challenging to separate. Monobromination can also be achieved under milder conditions, though often in lower yields.[8]
-
Suzuki Coupling: The bromo-derivatives can then be reacted with various boronic acids or esters via Suzuki cross-coupling to introduce new functional groups.[8]
Experimental Protocols
Protocol 1: Room-Temperature Synthesis of N,N'-Bis(2-ethylhexyl)this compound-3,4,9,10-tetracarboxylic Diimide
This protocol describes a mild and efficient synthesis of a common soluble PDI derivative.
Materials:
-
This compound-3,4,9,10-tetracarboxylic dianhydride (PTCDA)
-
1,8-Diazabicyclo[11.5.4.0]undec-7-ene (DBU)
-
Dimethylformamide (DMF)
-
Deionized Water
Procedure:
-
In a round-bottom flask, suspend PTCDA (1.0 mmol) in DMF (20 mL).
-
Add 2-ethylhexylamine (2.5 mmol) to the suspension.
-
Add DBU (3.0 mmol) to the reaction mixture.
-
Stir the mixture at room temperature (20-25 °C) for 15 minutes. During this time, the color of the reaction mixture will change, indicating the formation of the amic acid intermediate.
-
Slowly add deionized water (20 mL) to the reaction mixture while stirring vigorously. The increased solubility of the amic acid salt in water will facilitate the conversion to the diimide.[9][10]
-
Continue stirring at room temperature for 24 hours.
-
After 24 hours, precipitate the product by adding methanol (50 mL).
-
Collect the solid product by vacuum filtration and wash thoroughly with methanol.
-
Dry the product under vacuum to yield N,N'-Bis(2-ethylhexyl)this compound-3,4,9,10-tetracarboxylic diimide.
Protocol 2: Fabrication of a PDI-Based Organic Solar Cell
This protocol outlines a general procedure for fabricating a bulk-heterojunction (BHJ) organic solar cell using a PDI derivative as the electron acceptor.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
A suitable polymer donor (e.g., PTB7-Th)
-
A synthesized PDI acceptor
-
Chlorobenzene or other suitable organic solvent
-
Calcium (Ca)
-
Aluminum (Al)
Procedure:
-
Substrate Cleaning: Sequentially clean the ITO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a thin layer of PEDOT:PSS onto the cleaned ITO substrates and anneal at 150 °C for 15 minutes in a nitrogen-filled glovebox.
-
Active Layer Preparation: Prepare a blend solution of the polymer donor and the PDI acceptor in a suitable solvent (e.g., chlorobenzene) at a specific weight ratio (e.g., 1:1).
-
Active Layer Deposition: Spin-coat the active layer blend solution onto the PEDOT:PSS layer inside the glovebox. Anneal the film at an optimized temperature (e.g., 80-120 °C) to control the morphology.
-
Cathode Deposition: Transfer the substrates to a thermal evaporator. Sequentially deposit a layer of Calcium (Ca) and a layer of Aluminum (Al) through a shadow mask to define the device area.
-
Device Encapsulation: Encapsulate the device to protect it from air and moisture before testing.
Data Presentation
The performance of organic solar cells is characterized by several key parameters. The table below summarizes the performance of devices based on different PDI derivatives.
| PDI Derivative | Donor Material | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| PDFC | - | 12.56 | - | - | 81.3 | [11] |
| PPDI-DTBT | PTB7-Th | 4.07 | - | - | - | [12] |
| PFPDI-DTBT | PTB7-Th | 6.23 | - | - | - | [12] |
| αPDI-based | PBT7-Th | 4.92 | - | - | - | [13] |
| PDI-dimer (S) | PTB7-TH | 7.16 | - | - | - | [5] |
| PDI-dimer (Se) | PTB7-TH | 8.42 | - | - | - | [5] |
| PDI-trimer (benzene) | - | 5.65 | - | - | - | [5] |
| PDI-trimer (triphenylamine) | - | 3.32 | - | - | - | [5] |
| PDI-trimer (1,3,5-triazine) | - | 9.15 | - | - | - | [5] |
| P3:P3HT | P3HT | 1.96 | 0.55 | 10.12 | 34.63 | [14] |
| PDIN-OH (ETL) | - | 20.25 | - | - | - | [15] |
Visualization of Workflows
PDI Synthesis Workflow
Caption: General synthetic workflow for functionalized this compound Diimide derivatives.
Organic Solar Cell Fabrication Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Recent advancements in this compound diimide as an electron acceptor in organic solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. Progress in this compound diimides for organic solar cell applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08484D [pubs.rsc.org]
- 4. Progress in this compound diimides for organic solar cell applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Progress in this compound diimides for organic solar cell applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ijisrt.com [ijisrt.com]
- 8. mdpi.com [mdpi.com]
- 9. Room temperature synthesis of this compound diimides facilitated by high amic acid solubility - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01723C [pubs.rsc.org]
- 10. Room temperature synthesis of this compound diimides facilitated by high amic acid solubility - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. A this compound diimide-containing acceptor enables high fill factor in organic solar cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Novel this compound diimide-based polymers with electron-deficient segments as the comonomer for efficient all-polymer solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 13. Electron Acceptors Based on α-Substituted this compound Diimide (PDI) for Organic Solar Cells - Beijing Institute of Technology [pure.bit.edu.cn:443]
- 14. Design and synthesis of N-substituted this compound diimide based low band gap polymers for organic solar cell applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Dual-functional this compound diimide derivative for efficient organic solar cells and interfacial solar steam generation - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Fabrication of Perylene-Based Organic Field-Effect Transistors (OFETs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the fabrication and characterization of perylene-based organic field-effect transistors (OFETs). This compound and its derivatives are a class of organic semiconductors known for their high charge carrier mobility and stability, making them excellent candidates for various organic electronic applications.[1][2] This document outlines two primary fabrication methods: physical vapor deposition (PVD) and solution processing.
Overview of this compound-Based OFETs
An organic field-effect transistor (OFET) is a type of transistor that utilizes an organic semiconductor material in its channel to control the flow of current.[3] The performance of an OFET is typically evaluated based on three key parameters: charge carrier mobility (µ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth).[1] this compound-based materials have demonstrated high performance in OFETs due to their robust chemical and thermal stability and excellent photoluminescence quantum yields.[4] The molecular packing and crystallinity of the this compound thin film play a crucial role in determining the device's performance.[1]
OFETs can be fabricated in several architectures, including bottom-gate bottom-contact (BGBC), bottom-gate top-contact (BGTC), top-gate bottom-contact (TGBC), and top-gate top-contact (TGTC).[5] The choice of architecture depends on the specific materials and deposition techniques used.[3][6]
Quantitative Performance Data
The following table summarizes the performance of various this compound-based OFETs fabricated using different techniques and derivatives.
| This compound Derivative | Fabrication Method | Mobility (cm²/Vs) | On/Off Ratio | Threshold Voltage (V) | Reference |
| This compound Single Crystal | Physical Vapor Transport | ~9.62 x 10⁻⁴ (hole) | 10 - 10² | ~ -20 | [4] |
| This compound | Droplet-Pinned Crystallization | > 0.1 (hole) | > 10⁶ | - | [1] |
| N,N'-bis(dehydroabietyl)-3,4,9,10-perylene diimide (PDI) | Solution Processing | ~7 x 10⁻⁵ (electron), ~8 x 10⁻⁵ (hole) | - | - | [7] |
| N-(cyclohexyl)this compound-3,4,9,10-tetracarboxylic-3,4-anhydride-9,10-imide | Solution Processing | ~10⁻⁵ (electron) | - | - | [7] |
| PDI-based Small Molecules (A-D-A architecture) | Solution Processing | Up to 2.09 x 10⁻¹ (electron) | 10⁴ | - | [8] |
| Tetramethyl this compound (TMP) | - | 0.05 | - | - | [1] |
| β-perylene | - | 0.06 | - | - | [1] |
| Azuthis compound derivative | Sublimation | Up to 1.03 (hole) | - | - | [1] |
Experimental Protocols
Protocol 1: Fabrication of this compound-Based OFETs by Physical Vapor Deposition (PVD)
This protocol describes the fabrication of a top-gate, bottom-contact OFET using PVD for the deposition of the this compound derivative thin film.[9]
Materials and Equipment:
-
This compound derivative (e.g., N,N′-Dibutyl-3,4,9,10-perylenedicarboximide - BuPTCD)
-
Substrate: Glass with pre-patterned chrome (20 nm) and gold (100 nm) interdigitated source and drain electrodes.[9]
-
Electrolytic dielectric: Honey[9]
-
Gate electrode: Gold tip[9]
-
Physical Vapor Deposition (PVD) system with a quartz crystal microbalance[9]
-
Profilometer
-
Micropipette
-
Semiconductor characterization system (e.g., Keithley 4200 SCS)[10]
Procedure:
-
Substrate Preparation:
-
Clean the pre-patterned glass substrate by ultrasonication in a sequence of deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrate with a stream of nitrogen gas.
-
-
This compound Deposition:
-
Place the cleaned substrate into the PVD chamber.
-
Load the this compound derivative into a crucible in the evaporator.
-
Evacuate the chamber to a high vacuum (e.g., 10⁻⁶ mbar).[11]
-
Deposit the this compound derivative onto the substrate at a rate of 0.1–0.2 nm/s.[9][10]
-
Monitor the film thickness in-situ with the quartz crystal microbalance until a thickness of 100 nm is achieved.[9][10]
-
-
Device Assembly:
-
Remove the substrate from the PVD chamber.
-
Using a micropipette, drop-cast approximately 10 µL of honey onto the this compound film, ensuring it covers the channel area between the source and drain electrodes.[9][10]
-
Carefully immerse a gold tip into the honey droplet to act as the gate electrode.[9][10]
-
OFET Fabrication by PVD Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 3. ossila.com [ossila.com]
- 4. A guide for the characterization of organic electrochemical transistors and channel materials - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00920J [pubs.rsc.org]
- 5. 1620-2008 - IEEE Standard for Test Methods for the Characterization of Organic Transistors and Materials | IEEE Standard | IEEE Xplore [ieeexplore.ieee.org]
- 6. ossila.com [ossila.com]
- 7. This compound imide/diimide based organic field effect transistors-OFETs and a method of producing the same - Patent 2259354 [data.epo.org]
- 8. Synthesis, characterization and OFET performance of A–D–A semiconducting small molecules functionalized with this compound diimide groups - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. Influence of the Chemical Structure of this compound Derivatives on the Performance of Honey-Gated Organic Field-Effect Transistors (HGOFETs) and Their Application in UV Light Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Perylene Derivatives in Single-Molecule Spectroscopy
Introduction
Perylene derivatives, particularly this compound diimides (PDIs), are a class of highly versatile fluorescent dyes exceptionally suited for single-molecule spectroscopy. Their outstanding photophysical properties, including high fluorescence quantum yields, exceptional photostability, and strong absorption in the visible spectrum, make them ideal probes for observing individual molecular events.[1][2][3] These characteristics minimize the autofluorescence background from biological samples and allow for prolonged observation times before photobleaching.[4][5] However, the inherent hydrophobicity of the this compound core presents a challenge for biological applications, necessitating chemical modifications to enhance water solubility.[6][7] This document provides an overview of their applications, key photophysical data, and detailed protocols for their use in single-molecule Förster Resonance Energy Transfer (smFRET) and Surface-Enhanced Resonance Raman Scattering (SERRS).
Application Note 1: Photophysical Properties and Functionalization
This compound derivatives are prized for their robust and tunable optical properties. The core this compound structure can be chemically modified at the imide and bay positions to alter its photophysical characteristics and improve its utility for specific applications.[8]
Key Properties for Single-Molecule Studies:
-
High Photostability: this compound dyes can withstand high-intensity laser excitation for extended periods, which is crucial for tracking single molecules over time.[1][4]
-
High Fluorescence Quantum Yield: Many this compound derivatives exhibit near-unity quantum yields, ensuring that absorbed photons are efficiently converted into detectable fluorescence.[2][8]
-
Tunable Optical Properties: Modifications to the this compound core allow for the tuning of absorption and emission spectra, enabling multicolor imaging and the design of specific FRET pairs.[8][9]
Achieving Water Solubility for Biological Applications: A significant challenge for using PDIs in biological systems is their poor water solubility due to the tendency of the hydrophobic backbones to form aggregates through π–π stacking.[6][7] To overcome this, hydrophilic groups are incorporated into the PDI structure. Common strategies include:
-
Attachment of Ionic Groups: Introducing anionic (e.g., carboxylates, sulfonates) or cationic substituents can enhance water solubility through electrostatic repulsion.[1][5]
-
Incorporation of Non-ionic Chains: Attaching polar, non-ionic chains like polyethylene (B3416737) glycol (PEG) to the imide positions improves solubility and biocompatibility.[4][7]
Quantitative Data Summary
The photophysical properties of this compound derivatives are critical for designing single-molecule experiments. The table below summarizes key data for several derivatives.
| Derivative/Compound | Excitation Max (λ_ex) | Emission Max (λ_em) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) | Solvent/Medium | Reference(s) |
| This compound | 410 nm | ~450 nm | 0.94 | - | Cyclohexane | [10] |
| PDI Dimer 8 | - | 620 nm | 0.212 | 7.8 ns | Toluene | [2][3] |
| PDI Dimer 9 | - | 616 nm | 0.395 | 7.21 ns | Toluene | [2] |
| PDI-cored Star Polycation (25) | - | 622 nm | 0.14 | - | Aqueous Solution | [6] |
| PDI-cored Star Polycation (26) | - | 622 nm | 0.06 | - | Aqueous Solution | [6] |
| Bichromophoric this compound Standard | 300-530 nm | - | ~1.0 | 4.0 ± 0.1 ns | - | [11] |
| This compound Red | 488 nm | 602 nm | - | 5.98 ns | Chloroform (B151607) | [12] |
| PTCDA-derived Carbon Dots | - | 540 nm | 0.532 | 4.0 ns | - | [13] |
Application Note 2: Probing Protein Dynamics with Single-Molecule FRET
Single-molecule Förster Resonance Energy Transfer (smFRET) is a powerful technique for measuring nanometer-scale distances within or between single molecules, making it ideal for studying the conformational dynamics of proteins.[14][15][16] this compound derivatives can serve as excellent FRET pairs (donor and acceptor) for these studies. For example, a pyrene-perylene pair has been characterized with a Förster distance of 22.3 Å, suitable for probing intramolecular distances in nucleic acids and proteins.[17] By labeling a protein at two specific sites with a donor and acceptor this compound dye, conformational changes can be observed in real-time as fluctuations in FRET efficiency.[18][19]
Workflow for smFRET Analysis of Protein Conformational Changes
The following diagram outlines the typical workflow for using this compound derivatives in smFRET experiments to study protein dynamics.
Caption: Workflow for smFRET analysis of protein conformational changes.
Protocol 1: smFRET Imaging of Immobilized Proteins
This protocol provides a general methodology for studying the conformational dynamics of proteins labeled with a this compound-based FRET pair using Total Internal Reflection Fluorescence (TIRF) microscopy.
1. Materials and Reagents
-
Purified protein with two site-specific labeling sites (e.g., cysteine residues).
-
Amine-reactive, water-soluble this compound donor and acceptor dyes (e.g., NHS esters or maleimides).
-
Biotinylated protein for surface immobilization.
-
Streptavidin-coated microscope slides and coverslips.
-
Microscope-compatible flow cell.
-
Imaging Buffer: Phosphate-buffered saline (PBS) with an oxygen scavenging system (e.g., glucose oxidase, catalase, and glucose) and a triplet-state quencher (e.g., Trolox) to enhance photostability.
2. Protein Labeling and Purification
-
Reduce disulfide bonds in the protein using a mild reducing agent like TCEP.
-
Remove the reducing agent using a desalting column.
-
Immediately react the protein with a 5 to 10-fold molar excess of the donor and acceptor this compound dyes (maleimide derivatives for cysteine labeling) for 2 hours at room temperature in the dark.
-
Quench the labeling reaction by adding an excess of a small thiol-containing molecule (e.g., β-mercaptoethanol).
-
Purify the dual-labeled protein from unlabeled and single-labeled species using chromatography (e.g., size-exclusion or ion-exchange).
-
Verify labeling efficiency using UV-Vis spectroscopy and mass spectrometry.
3. Sample Chamber Preparation and Protein Immobilization
-
Assemble a flow cell using a streptavidin-coated slide and a passivated coverslip.
-
Incubate the flow cell with a dilute solution of biotinylated BSA (Bovine Serum Albumin) to passivate the surface and prevent non-specific binding.
-
Introduce a solution of the dual-labeled, biotinylated protein at a picomolar concentration into the flow cell.
-
Allow the protein to immobilize on the surface via the biotin-streptavidin interaction for 5-10 minutes.
-
Wash the chamber thoroughly with Imaging Buffer to remove any unbound protein.
4. Data Acquisition (TIRF Microscopy)
-
Mount the sample chamber on the TIRF microscope.
-
Focus on the surface and locate the immobilized single molecules.
-
Excite the donor fluorophore using an appropriate laser line.
-
Split the emitted fluorescence into donor and acceptor channels using a dichroic mirror and emission filters.
-
Record movies of the fluorescence signals from both channels using a sensitive EMCCD or sCMOS camera with a typical time resolution of 20-100 ms (B15284909) per frame.
5. Data Analysis
-
Identify the positions of single molecules that show both donor and acceptor signals.
-
Extract the fluorescence intensity time traces for the donor (I_D) and acceptor (I_A) for each molecule.
-
Correct for background noise and spectral crosstalk between channels.
-
Calculate the FRET efficiency (E) for each time point using the formula: E = I_A / (I_D + I_A).
-
Generate FRET efficiency histograms from multiple molecules to identify distinct conformational states.
-
Analyze the time trajectories to determine the kinetics of transitions between different FRET states.
Application Note 3: Single-Molecule Surface-Enhanced Resonance Raman Scattering (SERRS)
Single-molecule SERRS combines the chemical specificity of Raman spectroscopy with the sensitivity enhancement of surface plasmon resonance, allowing for the vibrational fingerprinting of a single molecule. This compound derivatives are excellent candidates for SERRS due to their strong resonance Raman effect when the excitation laser wavelength matches their electronic absorption band.[20] This technique can provide detailed structural information about a single molecule and its local environment.
Workflow for Single-Molecule SERRS
The diagram below illustrates the key steps in preparing a sample and acquiring SERRS data from single this compound molecules.
Caption: Experimental workflow for single-molecule SERRS detection.
Protocol 2: Single-Molecule SERRS of this compound Dyes in a Langmuir-Blodgett Film
This protocol is based on the methodology for detecting single molecules of bis(phenethylimido)this compound (PhPTCD) dispersed in a fatty acid monolayer.[20]
1. Materials and Reagents
-
This compound derivative (e.g., PhPTCD).
-
Host matrix: Arachidic acid (AA).
-
Spreading solvent: Chloroform.
-
SERRS-active substrate: Glass slides coated with silver island films.
-
Langmuir-Blodgett trough.
-
Ultrapure water for the subphase.
2. Preparation of the SERRS Substrate
-
Prepare silver island films on clean glass slides using methods such as thermal evaporation or chemical deposition to create plasmonically active nanostructures.
3. Langmuir-Blodgett Film Deposition
-
Prepare a chloroform solution containing the this compound derivative and arachidic acid at a specific molar ratio to achieve a sparse distribution of the dye (e.g., targeting 1 molecule per µm²).[20]
-
Fill the Langmuir-Blodgett trough with ultrapure water.
-
Carefully spread the chloroform solution onto the water surface. The solvent will evaporate, leaving a mixed monolayer of the this compound derivative and arachidic acid.
-
Compress the monolayer using the barriers of the trough to a desired surface pressure to form a well-ordered film.
-
Vertically dip the SERRS-active substrate through the monolayer and withdraw it slowly to transfer the film onto the silver surface.
4. SERRS Data Acquisition
-
Place the prepared substrate on the stage of a Raman microscope.
-
Use a laser wavelength that is in resonance with the electronic absorption of the this compound derivative (e.g., 514.5 nm).[20]
-
Focus the laser onto the sample surface.
-
Perform a 2D raster scan of a selected area on the substrate, acquiring a full Raman spectrum at each pixel. Use an appropriate acquisition time (e.g., 1 second per spectrum) and spatial step size (e.g., 3 µm).[20]
5. Data Analysis
-
Analyze the collected spectral map to identify "hot spots" where a strong SERRS signal from the this compound derivative is observed.
-
Due to the sparse distribution, these hot spots often correspond to the signal from a single or a very small number of molecules.
-
Compare the spectra from these hot spots to a reference spectrum of a neat film of the this compound derivative to confirm its chemical signature.
-
Analyze variations in the spectra from different hot spots to study heterogeneity in the molecular environment or conformation.
References
- 1. The Synthesis and Biological Applications of Water-Soluble this compound Diimides [manu56.magtech.com.cn]
- 2. Photophysical Properties of Perylenetetracarboxylic Diimide Dimers with Slipped “Face-to-Face” Stacked Structure and Different Bay Substitutions [scirp.org]
- 3. scirp.org [scirp.org]
- 4. Water-soluble perylenediimides: design concepts and biological applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Water-soluble perylenediimides: design concepts and biological applications - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00754B [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Design and Synthesis of Reactive this compound Tetracarboxylic Diimide Derivatives for Rapid Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Applications of Fluorescent Perylenediimide and Perylenemonoimide Dyes in Bioimaging, Photothermal and Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. omlc.org [omlc.org]
- 11. A new and versatile fluorescence standard for quantum yield determination - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. pure.uva.nl [pure.uva.nl]
- 13. Yellow emissive and high fluorescence quantum yield carbon dots from this compound-3,4,9,10-tetracarboxylic dianhydride for anticounterfeiting applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. Single-molecule FRET - Wikipedia [en.wikipedia.org]
- 15. Single-molecule FRET methods to study the dynamics of proteins at work - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Confocal Single-Molecule FRET for Protein Conformational Dynamics | Springer Nature Experiments [experiments.springernature.com]
- 17. Fluorescence resonance energy transfer from pyrene to this compound labels for nucleic acid hybridization assays under homogeneous solution conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. FRET analysis of protein conformational change through position-specific incorporation of fluorescent amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The use of FRET imaging microscopy to detect protein-protein interactions and protein conformational changes in vivo [pubmed.ncbi.nlm.nih.gov]
- 20. Single molecular detection of a this compound dye dispersed in a Langmuir-Blodgett fatty acid monolayer using surface-enhanced resonance Raman scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Perylene-Based Chemical Sensors
For Researchers, Scientists, and Drug Development Professionals
Perylene and its derivatives, particularly this compound diimides (PDIs), have emerged as a powerful class of organic molecules for the development of highly sensitive and selective chemical sensors. Their exceptional photophysical properties, including high fluorescence quantum yields, excellent photostability, and strong absorption in the visible region, make them ideal candidates for optical sensing applications.[1][2][3] This document provides detailed application notes and experimental protocols for the setup and utilization of this compound-based chemical sensors for various analytes.
Principle of this compound-Based Chemical Sensing
This compound-based sensors primarily operate on the principle of fluorescence modulation. The interaction of an analyte with the this compound molecule or its functionalized derivatives leads to a change in its fluorescence intensity ("turn-on" or "turn-off"), a shift in the emission wavelength, or a change in fluorescence lifetime.[1][4] The primary signaling mechanisms include:
-
Photoinduced Electron Transfer (PET): In this "turn-on" or "turn-off" mechanism, the analyte modulates the transfer of an electron between a donor and the this compound acceptor, thereby altering the fluorescence.[5][6]
-
Analyte-Induced Aggregation/Disaggregation: The analyte can induce the aggregation of this compound molecules, leading to fluorescence quenching (a "turn-off" response), or cause the disaggregation of pre-formed, non-fluorescent aggregates, resulting in fluorescence enhancement (a "turn-on" response).[1][4]
-
Fluorescence Resonance Energy Transfer (FRET): This mechanism involves the transfer of energy from a this compound donor to an acceptor molecule. The presence of the analyte can disrupt or facilitate this energy transfer, leading to a change in the fluorescence signal.[6]
Applications
This compound-based chemical sensors have been successfully employed for the detection of a wide range of analytes, including:
-
Metal Ions: Detection of heavy and transition metal ions such as Cu²⁺, Cd²⁺, Hg²⁺, and Pd²⁺ is crucial for environmental monitoring and biological studies.[1][7]
-
Anions: Sensing of anions like F⁻, ClO₄⁻, and PO₄³⁻ is important in various chemical and biological processes.[1]
-
pH: this compound-based probes can be designed to respond to changes in pH, enabling applications in cellular imaging and environmental monitoring.[5][6]
-
Organic Molecules: Detection of volatile organic compounds (VOCs), amines, and nitroaromatics is relevant for public safety and environmental protection.[1][3]
-
Biomolecules and Drug Simulants: These sensors show promise in biomedical research and drug development for the detection of biomolecules and drug simulants.[2][8][9]
Quantitative Sensor Performance Data
The performance of various this compound-based chemical sensors is summarized in the table below, providing a comparative overview of their key sensing parameters.
| This compound Derivative | Analyte | Sensing Mechanism | Limit of Detection (LOD) | Response Time | Reference |
| PDI-27 | F⁻ | Analyte-induced self-assembly | - | < 10 s | [1] |
| PDI-6 (with 15-crown-5 (B104581) ether) | Ba²⁺ | Metal ion-induced self-assembly (fluorescence turn-off) | - | - | [1][4] |
| PBI-Lac-DPA | Cd²⁺ | Fluorescence turn-on | 5.2 x 10⁻⁷ M | - | [7] |
| PDI-8 | H⁺ (pH) | PET | - | - | [5] |
| PDI-based films | N-methylphenethylamine (MPEA) | Luminescence quenching | - | - | [9] |
| PDI-CH₃/CuO nanocomposite | Dopamine | Electrochemiluminescence Resonance Energy Transfer (ECL-RET) | 0.20 pM | - | [10] |
| PDI-4 | Pressure | Electromechanical | - | 180 ms (B15284909) (response), 185 ms (recovery) | [11] |
Experimental Protocols
This section provides detailed protocols for the preparation and use of this compound-based chemical sensors for specific applications.
Protocol for Solution-Phase Detection of Metal Ions
This protocol describes a general procedure for detecting metal ions in a solution using a this compound-based fluorescent probe.
Materials:
-
This compound derivative functionalized with a metal ion recognition unit (e.g., crown ether, dipicolylamine).
-
Solvent (e.g., deionized water, ethanol, or a mixed aqueous-organic solvent system).[1]
-
Stock solutions of various metal ions.
-
Fluorometer.
-
Cuvettes.
Procedure:
-
Preparation of Sensor Solution: Prepare a stock solution of the this compound derivative in the chosen solvent at a concentration of 1 mM. For experiments, dilute the stock solution to a final concentration of 10 µM.
-
Fluorometric Measurement:
-
Transfer 2 mL of the diluted sensor solution into a cuvette.
-
Record the initial fluorescence spectrum of the sensor solution. The excitation wavelength will depend on the absorption maximum of the specific this compound derivative, typically in the range of 450-550 nm.[2]
-
-
Analyte Addition:
-
Add a small aliquot (e.g., 1-10 µL) of a metal ion stock solution to the cuvette containing the sensor solution.
-
Gently mix the solution.
-
-
Signal Recording:
-
After a short incubation period (typically ranging from seconds to a few minutes), record the fluorescence spectrum again.
-
Observe the change in fluorescence intensity or the appearance of a new emission band.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity as a function of the metal ion concentration to determine the sensitivity and limit of detection.
-
Perform control experiments with other metal ions to assess the selectivity of the sensor.
-
Workflow for Solution-Phase Metal Ion Detection
Caption: Workflow for detecting metal ions in solution.
Protocol for Fabrication and Use of a Thin-Film Sensor for Vapor Detection
This protocol outlines the fabrication of a solid-state sensor on a substrate for the detection of volatile organic compounds (VOCs) or other gaseous analytes.[3][12]
Materials:
-
This compound derivative soluble in an organic solvent.
-
Volatile organic solvent (e.g., chloroform, toluene).
-
Substrate (e.g., glass slide, quartz crystal microbalance, cellulose (B213188) paper).[11]
-
Spin-coater or drop-casting equipment.
-
Vapor generation system.
-
Fluorometer equipped with a solid-sample holder.
Procedure:
-
Preparation of Coating Solution: Dissolve the this compound derivative in a suitable volatile organic solvent to a concentration of 0.1-1 mg/mL.
-
Film Fabrication:
-
Spin-Coating: Deposit a small volume of the coating solution onto the substrate and spin at a controlled speed (e.g., 1000-3000 rpm) for 30-60 seconds to create a uniform thin film.
-
Drop-Casting: Carefully drop a known volume of the coating solution onto the substrate and allow the solvent to evaporate slowly in a controlled environment.
-
Vacuum Filtration: For porous substrates like cellulose paper, dissolve the this compound derivative in a solvent like DMSO and deposit it using vacuum filtration.[11]
-
-
Sensor Testing:
-
Place the fabricated sensor film in a sealed chamber.
-
Record the initial fluorescence of the film using a fluorometer.
-
-
Analyte Exposure:
-
Introduce a controlled concentration of the target vapor into the chamber.
-
-
Signal Measurement:
-
Monitor the change in fluorescence intensity of the film over time. The response is often rapid for vapor-phase sensing.
-
-
Recovery:
-
Purge the chamber with an inert gas (e.g., nitrogen) to remove the analyte vapor and observe the recovery of the fluorescence signal to its initial state.
-
Experimental Setup for Vapor Detection
Caption: Experimental workflow for vapor sensing.
Signaling Pathways
The underlying signaling mechanisms of this compound-based sensors can be visualized to better understand their function.
Photoinduced Electron Transfer (PET) Mechanism for pH Sensing
In a typical PET-based pH sensor, a protonatable group (e.g., an amine) is attached to the this compound core.[5][6]
Caption: PET signaling pathway for pH sensing.
Analyte-Induced Aggregation Mechanism
The presence of an analyte can trigger the aggregation of this compound monomers, leading to a change in their optical properties.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound Diimide-Based Fluorescent and Colorimetric Sensors for Environmental Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound Diimide-Based Optical Chemosensors for pH Probing | Encyclopedia MDPI [encyclopedia.pub]
- 7. researchgate.net [researchgate.net]
- 8. This compound Diimide Based Fluorescent Sensors for Drug Simulant Detection: The Effect of Alkyl-Chain Branching on Film Morphology, Exciton Diffusion, Vapor Diffusion, and Sensing Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. This compound diimide architecture-based electromechanical sensors: a systematic experimental and theoretical framework for the comparative analysis and st ... - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00846D [pubs.rsc.org]
- 12. This compound Bisimide Derivative-Based Fluorescent Film Sensors: From Sensory Materials to Device Fabrication - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Live-Cell Imaging with Perylene Dyes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Perylene dyes, particularly this compound diimides (PDIs), are a class of highly versatile and robust fluorescent probes increasingly utilized in live-cell imaging.[1][2] Their exceptional photostability, high fluorescence quantum yields, and tunable optical properties make them ideal candidates for a wide range of biological applications, from visualizing cellular organelles to monitoring dynamic cellular processes.[3][4][5] This document provides detailed application notes and protocols for the effective use of this compound dyes in live-cell imaging.
A primary challenge with this compound dyes is their inherent hydrophobicity, which can lead to poor water solubility and aggregation-caused fluorescence quenching.[6][7][8] To address this, various chemical modifications have been developed, such as the introduction of hydrophilic groups or encapsulation, to enhance their biocompatibility and performance in aqueous environments.[1][8][9] These modifications have enabled the development of PDI derivatives that can selectively target and image specific cellular components, including the endoplasmic reticulum, lipid droplets, and lysosomes.[6][7][10][11][12]
Data Presentation
The selection of a suitable this compound dye is critical for successful live-cell imaging experiments. The following tables summarize key quantitative data for several this compound dye derivatives described in the literature, providing a basis for comparison.
Table 1: Photophysical Properties of Selected this compound Dyes
| Dye Derivative | Excitation Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φ_F_) | Stokes Shift (nm) | Target Organelle(s) | Reference(s) |
| PDI-COOH | ~488 | ~548 | 0.35 (in aqueous solution) | ~60 | Endoplasmic Reticulum | [6][13] |
| PDI-pfp | ~488 | ~548 | 0.35 (in aqueous solution) | ~60 | Endoplasmic Reticulum | [6][9][13] |
| GAPTCD | 469, 498, 534 | 550, 587 | Not specified | >16 | General cellular imaging | [14] |
| PDI-25 (star polymer) | Not specified | 622 | 0.14 (in water) | Not specified | General cellular imaging | [1] |
| PDI-26 (star polymer) | Not specified | 622 | 0.06 (in water) | Not specified | General cellular imaging | [1] |
| PDI-31 (dendrimer) | Not specified | Not specified | 0.83 (in water) | Not specified | General cellular imaging | [1] |
| PMIP | Not specified | 732 | 0.60 (in DMSO) | Not specified | Lysosomes, DNA | [15] |
| PMIP-OH | 700 | 750 | Not specified | 50 | Lysosomes | [15] |
| PMIP-N3 | 660 | 730 | 0.58 (in DMSO) | 70 | Nascent DNA | [15] |
| MCPDI (NIR-emitting) | Not specified | Near-infrared | High brightness | up to 110 | Mitochondria, Lipid Droplets | [12][16] |
| PPP/PS microspheres | ~527 | Not specified | Nearly unity | Not specified | Not applicable (in vitro) | [17] |
Table 2: Photostability of Selected this compound Dyes
| Dye | Experimental Conditions | Photostability Metric | Key Findings | Reference(s) |
| This compound Orange | Oxygen-free liquid and solid-state lasers | Not specified | Exhibits extreme photostability. | [18] |
| Lumogen Red (PDI derivative) | Encapsulated in PLGA nanoparticles | Not specified | Maintained high photostability compared to other encapsulated PDIs. | [19] |
| Lipi-Blue and Lipi-Green | Live-cell imaging of lipid droplets | Time-lapse imaging | Allows for monitoring of lipid droplets for up to 48 hours. | [11][20] |
| PDI derivatives (general) | General | Photobleaching quantum yield (Φ_bl_) | Generally more photostable than many other organic fluorophores, but susceptibility to photobleaching is a key consideration. | [4] |
Experimental Protocols
The following are generalized and specific protocols for live-cell imaging using this compound dyes. Optimization of dye concentration, incubation time, and imaging parameters is recommended for each specific cell type and this compound derivative.[21][22]
General Protocol for Live-Cell Staining with this compound Dyes
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for microscopy and culture until they reach the desired confluency.
-
Dye Preparation: Prepare a stock solution of the this compound dye in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), at a concentration of 1-10 mM.
-
Working Solution Preparation: Dilute the stock solution in a serum-free culture medium or an appropriate buffer (e.g., HBSS) to the final working concentration (typically 1-10 µM).
-
Cell Staining: Remove the culture medium from the cells and wash twice with a pre-warmed buffer. Add the dye-containing working solution to the cells and incubate for a specified period (e.g., 15-60 minutes) at 37°C in a CO2 incubator.
-
Washing: After incubation, remove the staining solution and wash the cells two to three times with a pre-warmed buffer or culture medium to remove excess dye.
-
Imaging: Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.[23] Image the stained cells using a fluorescence microscope (widefield, confocal, or two-photon) equipped with the appropriate filter sets for the specific this compound dye.
Specific Protocol: Imaging of the Endoplasmic Reticulum with PDI-pfp
This protocol is adapted from studies using a water-soluble, reactive this compound tetracarboxylic diimide derivative (PDI-pfp) for rapid imaging of the endoplasmic reticulum (ER) in MCF-7 cells.[6][9][13]
-
Cell Culture: Culture MCF-7 cells on 35 mm glass-bottom dishes.
-
Dye Preparation: Prepare a 10 µM stock solution of PDI-pfp in Hank's Balanced Salt Solution (HBSS).
-
Cell Staining: Wash the MCF-7 cells twice with HBSS. Incubate the cells with the 10 µM PDI-pfp solution for as little as 1 minute up to 30 minutes at 37°C.
-
Washing: Discard the supernatant and wash the cells with HBSS.
-
Imaging: Add serum-free culture medium to the cells. Acquire fluorescence images using a confocal laser scanning microscope with an excitation wavelength of 488 nm and collecting emission signals between 500 and 600 nm.[6]
-
Co-localization (Optional): To confirm ER localization, co-stain with a known ER-tracker dye according to the manufacturer's protocol.[6][13]
Specific Protocol: Imaging of Lipid Droplets
This protocol is a general guide based on the use of lipophilic this compound dyes for targeting lipid droplets.[7][8][11][20]
-
Cell Culture: Culture cells of interest (e.g., HeLa, HepG2) on a suitable imaging dish.
-
Dye Preparation: Prepare a stock solution of the lipophilic this compound dye in DMSO.
-
Working Solution: Dilute the stock solution in a culture medium to a final concentration of approximately 1 µM.
-
Staining: Incubate the cells with the dye-containing medium for 30 minutes at 37°C.
-
Washing: Wash the cells with fresh culture medium.
-
Imaging: Image the cells using a confocal microscope with appropriate excitation and emission settings for the specific dye. For time-lapse imaging, acquire images at desired intervals.[11]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate a conceptual signaling pathway involving lipid droplets and a general experimental workflow for live-cell imaging with this compound dyes.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Applications of Fluorescent Perylenediimide and Perylenemonoimide Dyes in Bioimaging, Photothermal and Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Role of this compound Diimide Dyes as Cellular Imaging Agents and for Enhancing Phototherapy Outcomes | Semantic Scholar [semanticscholar.org]
- 6. Design and Synthesis of Reactive this compound Tetracarboxylic Diimide Derivatives for Rapid Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescent probes based on multifunctional encapsulated this compound diimide dyes for imaging of lipid droplets in live cells - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. Fluorescent probes based on multifunctional encapsulated this compound diimide dyes for imaging of lipid droplets in live cells - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. "A water-soluble this compound derivative for live-cell imaging" by YONGSHAN MA, FENGXIA ZHANG et al. [journals.tubitak.gov.tr]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Multicolor Tuning of this compound Diimides Dyes for Targeted Organelle Imaging In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The morphologies and fluorescence quantum yields of this compound diimide dye-doped PS and PHVB microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Photostability enhancement of Pyrromethene 567 and this compound Orange in oxygen-free liquid and solid dye lasers [opg.optica.org]
- 19. Tuning the color and photostability of this compound diimides inside polymer nanoparticles: towards biodegradable substitutes of quantum dots - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 20. Monitoring Lipid Droplet Dynamics in Living Cells by Using Fluorescent Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. biotium.com [biotium.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for the Electrochemical Characterization of Perylene Thin Films
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perylene and its derivatives, particularly this compound diimides (PDIs), are a class of polycyclic aromatic hydrocarbons renowned for their exceptional photostability, high quantum yields, and strong electron-accepting properties. These characteristics make them highly promising materials for a wide range of applications, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and biosensors. The performance of these devices is intrinsically linked to the electrochemical properties of the this compound thin films, such as their redox potentials, charge carrier mobility, and charge transfer kinetics.
This document provides detailed application notes and experimental protocols for the comprehensive electrochemical characterization of this compound thin films. The methodologies described herein are essential for understanding the fundamental electronic properties of these materials, enabling researchers to optimize device performance and explore new applications, including those in the realm of drug development where electrochemical sensors play a crucial role.
Data Presentation: Quantitative Electrochemical Parameters
The following tables summarize key quantitative data for various this compound derivatives, providing a comparative overview of their electrochemical properties.
Table 1: Redox Potentials of this compound and this compound Diimide (PDI) Derivatives.
| Compound | First Reduction Potential (Ered1) (V vs. Fc/Fc⁺) | Second Reduction Potential (Ered2) (V vs. Fc/Fc⁺) | Oxidation Potential (Eox) (V vs. Fc/Fc⁺) | Solvent/Electrolyte |
| Unsubstituted this compound | -1.27 | -1.76 | +1.25 | DMF/MeCN |
| N,N'-dicyclohexyl-perylene diimide (CyHex-PDI) | - | - | - | - |
| N,N′-bis(n-butyl)dimorpholino-3,4:9,10-perylenetetracarboxylic acid bis-imide (1,7-isomer) | - | - | Two-electron oxidation | - |
| This compound Diimide Polymers (general trend with K⁺) | More positive potentials | - | More positive potentials | - |
Table 2: Charge Carrier Mobility in this compound Thin Films.
| This compound Derivative | Mobility (cm²/Vs) | Measurement Technique | Notes |
| N-Alkyl this compound Diimides | 0.1 - 1.7 | OTFT | Linear and saturation mobilities reported. |
| Heptyloctyl substituted PDI | - | PR-TRMC | Hole transport favored in helical arrangement. |
| Perylenebisimid with alkylester side chains | up to 0.22 | - | High solubility and mobility. |
Experimental Protocols
Protocol 1: Preparation of this compound Thin Films by Spin Coating
This protocol describes a general procedure for depositing uniform this compound thin films onto a substrate for electrochemical analysis.
Materials:
-
This compound derivative powder
-
High-purity solvent (e.g., chloroform, chlorobenzene, or toluene)
-
Substrates (e.g., Indium Tin Oxide (ITO) coated glass, glassy carbon, or gold)
-
Syringe filters (0.2 µm pore size)
-
Spin coater
-
Hotplate or vacuum oven
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrates by sequential sonication in a series of solvents such as detergent solution, deionized water, acetone, and isopropanol, each for 15 minutes. Dry the substrates with a stream of nitrogen gas. For ITO or glass substrates, an additional UV-ozone treatment for 15 minutes can improve surface wettability.
-
Solution Preparation: Prepare a solution of the this compound derivative in a suitable high-purity solvent. The concentration will depend on the desired film thickness and the solubility of the compound, but typically ranges from 1 to 10 mg/mL. Ensure the powder is fully dissolved, using gentle heating or extended sonication if necessary.
-
Filtration: Filter the solution using a syringe filter to remove any particulate matter that could disrupt the film uniformity.
-
Spin Coating: a. Place the cleaned substrate onto the vacuum chuck of the spin coater. b. Dispense a small amount of the filtered this compound solution onto the center of the substrate. The volume should be sufficient to cover the entire surface during spinning. c. Start the spin coater. A two-step process is often used: a low-speed spin (e.g., 500-1000 rpm for 10-20 seconds) to spread the solution, followed by a high-speed spin (e.g., 2000-5000 rpm for 30-60 seconds) to achieve the desired thickness.[1] d. The final film thickness is dependent on the solution concentration, solvent viscosity, and spin speed.[2]
-
Annealing: After spin coating, the film may contain residual solvent. Anneal the film on a hotplate or in a vacuum oven at a temperature below the material's decomposition temperature (e.g., 80-150 °C) for 10-60 minutes to remove the solvent and potentially improve molecular ordering.
Protocol 2: Cyclic Voltammetry (CV) of this compound Thin Films
Cyclic voltammetry is a fundamental electrochemical technique used to probe the redox behavior of the this compound thin film.
Materials and Equipment:
-
Potentiostat
-
Electrochemical cell with a three-electrode setup:
-
Working Electrode: The substrate with the this compound thin film.
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or a silver wire pseudo-reference electrode.
-
Counter Electrode: Platinum wire or carbon rod.
-
-
Electrolyte solution: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆)) in an anhydrous, deoxygenated solvent (e.g., acetonitrile (B52724) or dichloromethane).
-
Inert gas (e.g., argon or nitrogen) for deoxygenation.
Procedure:
-
Deoxygenation: Purge the electrolyte solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.
-
Cell Assembly: Assemble the electrochemical cell with the this compound thin film as the working electrode, the reference electrode, and the counter electrode. Ensure the electrodes are properly immersed in the electrolyte solution. Maintain an inert atmosphere over the solution throughout the experiment.
-
CV Measurement: a. Set the parameters on the potentiostat software. This includes the potential window, scan rate, and number of cycles. b. The potential window should be chosen to encompass the redox events of interest for the this compound derivative. A preliminary scan over a wide potential range can help determine the appropriate window. c. Start with a typical scan rate of 50-100 mV/s. Varying the scan rate can provide information about the reversibility and kinetics of the electron transfer processes. d. Record the cyclic voltammogram. Typically, the first cycle may differ from subsequent cycles due to initial conditioning of the film. It is common to record several cycles until a stable voltammogram is obtained.
-
Data Analysis: From the cyclic voltammogram, determine the anodic and cathodic peak potentials (Epa and Epc) and peak currents (ipa and ipc). The half-wave potential (E₁/₂) can be calculated as (Epa + Epc)/2 and provides a measure of the formal redox potential.
Protocol 3: Electrochemical Impedance Spectroscopy (EIS) of this compound Thin Films
EIS is a powerful technique for investigating the charge transfer and transport properties at the electrode/film/electrolyte interfaces.
Materials and Equipment:
-
Potentiostat with a frequency response analyzer (FRA) module.
-
The same electrochemical cell setup as for CV.
Procedure:
-
Cell Setup: Assemble and deoxygenate the electrochemical cell as described in the CV protocol.
-
EIS Measurement: a. Set the DC potential at which the impedance will be measured. This is often the open-circuit potential (OCP) or a potential corresponding to a specific redox state of the film, as determined by CV. b. Set the AC potential amplitude. A small amplitude (e.g., 5-10 mV) is used to ensure a linear response. c. Define the frequency range for the measurement. A typical range is from 100 kHz down to 0.1 Hz or lower, depending on the processes being investigated. d. Initiate the EIS measurement. The instrument will apply the AC perturbation at each frequency and measure the resulting current and phase shift.
-
Data Analysis: a. The data is typically presented as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency). b. The impedance data is then fitted to an equivalent electrical circuit model to extract quantitative parameters. A common model for a simple redox process at an electrode includes the solution resistance (Rs), the charge transfer resistance (Rct), and the double-layer capacitance (Cdl). For thin films, additional elements representing the film's capacitance and resistance may be included.
Protocol 4: Spectroelectrochemistry of this compound Thin Films
Spectroelectrochemistry combines electrochemical measurements with UV-Vis-NIR spectroscopy to simultaneously probe the changes in the electronic absorption spectrum of the this compound thin film as a function of the applied potential.[3]
Materials and Equipment:
-
Potentiostat
-
UV-Vis-NIR Spectrometer
-
Optically transparent electrochemical cell (e.g., a quartz cuvette).
-
Optically transparent working electrode (e.g., ITO or FTO coated glass with the this compound thin film).
-
Reference and counter electrodes compatible with the spectroelectrochemical cell.
-
Electrolyte solution (as in the CV protocol).
Procedure:
-
Cell Assembly: Assemble the spectroelectrochemical cell with the this compound-coated transparent working electrode positioned in the light path of the spectrometer.[4][5] Add the deoxygenated electrolyte solution and the reference and counter electrodes.
-
Initial Spectrum: Record the absorption spectrum of the thin film at the open-circuit potential.
-
Potential-Stepped Spectral Acquisition: a. Apply a series of stepped potentials to the working electrode, spanning the redox potentials of the this compound film as determined by CV. b. At each potential step, allow the system to reach a steady state (i.e., the current stabilizes) and then record the UV-Vis-NIR spectrum.[3]
-
Data Analysis: a. Analyze the changes in the absorption spectra as a function of the applied potential. b. The appearance of new absorption bands or the bleaching of existing ones can be correlated with the formation of the radical anion and dianion species of the this compound derivative. This provides direct spectroscopic evidence for the redox processes observed in the CV.
Mandatory Visualizations
Caption: Experimental workflow for electrochemical characterization of this compound thin films.
Caption: Redox states of a this compound Diimide (PDI) molecule.
References
Application Notes and Protocols for Measuring the Quantum Yield of Perylene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed procedure for determining the fluorescence quantum yield of Perylene, a crucial parameter for characterizing its photophysical properties. The protocol focuses on the relative quantum yield measurement method, which is a widely used and accessible technique.
Introduction
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1] For researchers working with fluorescent molecules like this compound, an accurate determination of the quantum yield is essential for applications ranging from the development of fluorescent probes and sensors to the characterization of materials for optoelectronic devices.
This compound is a polycyclic aromatic hydrocarbon known for its high fluorescence quantum yield and is often used as a fluorescent standard.[2] This protocol outlines the relative method for quantum yield determination, which involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[3][4]
Quantitative Data Summary
The following table summarizes the reported fluorescence quantum yields for this compound and some of its derivatives in different solvents. It is crucial to select a standard with a similar emission range to the sample being analyzed.
| Compound | Solvent | Excitation Wavelength (nm) | Quantum Yield (Φ) | Reference |
| This compound | Cyclohexane | 410 | 0.94 | [2] |
| This compound Diimide (PDI) | Toluene | - | 0.97 | [5] |
| This compound Red | Chloroform | 510 | ~1.0 | [6][7] |
| Aggregated PDI (B2) | Water:Methanol | - | 0.04 | [8] |
| Aggregated PDI (B13) | Water:Methanol | - | 0.20 | [8] |
Experimental Protocol: Relative Quantum Yield Measurement
This protocol details the steps for measuring the relative fluorescence quantum yield of this compound using a standard reference compound.
1. Materials and Equipment
-
This compound: The sample of interest.
-
Quantum Yield Standard: A compound with a known and stable quantum yield. For this compound, a suitable standard would be another well-characterized fluorophore with overlapping absorption and emission spectra, such as Quinine Sulfate in 0.1 M H₂SO₄ (Φ = 0.546) or another this compound derivative with a certified quantum yield.[1]
-
Spectroscopic Grade Solvents: Solvents used for both the sample and the standard must be of high purity to avoid background fluorescence.[9]
-
UV-Vis Spectrophotometer: For measuring the absorbance of the solutions.
-
Spectrofluorometer: Equipped with a corrected emission detector.
-
Quartz Cuvettes: 1 cm path length cuvettes for both absorbance and fluorescence measurements. It is recommended to use the same cuvette for both the sample and the standard to minimize errors.[3]
2. Solution Preparation
-
Prepare a stock solution of this compound and the chosen standard in the selected spectroscopic grade solvent.
-
From the stock solutions, prepare a series of dilute solutions of both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[2][9] A typical concentration range would result in absorbances between 0.02 and 0.1.
3. Experimental Procedure
-
Absorbance Measurement:
-
Record the UV-Vis absorption spectra of the solvent (as a blank), the this compound solutions, and the standard solutions.
-
Determine the absorbance value at the chosen excitation wavelength (λ_ex) for each solution. The excitation wavelength should be a wavelength where both the sample and the standard absorb light.[4]
-
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer to the same λ_ex used for the absorbance measurements.
-
Record the fluorescence emission spectra of the solvent (as a blank), the this compound solutions, and the standard solutions. It is critical to use the exact same instrument settings (e.g., excitation and emission slit widths, integration time, detector voltage) for all measurements.[3]
-
Subtract the solvent's fluorescence spectrum from the sample and standard spectra to correct for background fluorescence.
-
4. Data Analysis and Calculation
The relative quantum yield (Φ_x) of the this compound sample can be calculated using the following equation[3][4]:
Φ_x = Φ_st * (I_x / I_st) * (A_st / A_x) * (n_x² / n_st²)
Where:
-
Φ_st is the known quantum yield of the standard.
-
I_x and I_st are the integrated fluorescence intensities (area under the emission curve) of the sample and the standard, respectively.
-
A_x and A_st are the absorbances of the sample and the standard at the excitation wavelength, respectively.
-
n_x and n_st are the refractive indices of the solvents used for the sample and the standard, respectively. If the same solvent is used, this term becomes 1.
To improve accuracy, it is recommended to plot the integrated fluorescence intensity versus the absorbance for the series of concentrations for both the sample and the standard. The slope of these plots is proportional to the quantum yield. The quantum yield of the sample can then be calculated using the ratio of the slopes[9][10]:
Φ_x = Φ_st * (Slope_x / Slope_st) * (n_x² / n_st²)
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental procedure for measuring the relative quantum yield of this compound.
Caption: Workflow for relative quantum yield measurement.
Alternative Method: Absolute Quantum Yield Measurement
For the highest accuracy, the absolute quantum yield can be measured using an integrating sphere.[3] This method directly measures the ratio of emitted to absorbed photons without the need for a reference standard. The experimental setup involves placing the sample in an integrating sphere, which collects all the emitted light. The number of absorbed and emitted photons are then directly counted.[3][11] While more complex, this technique eliminates potential errors associated with the choice and handling of a standard.
Conclusion
The relative method for measuring the fluorescence quantum yield of this compound is a robust and widely accessible technique. By carefully preparing solutions, using appropriate instrumentation, and adhering to the outlined protocol, researchers can obtain reliable and accurate quantum yield values. This information is critical for the effective application of this compound and its derivatives in various scientific and technological fields.
References
- 1. Quantum yield - Wikipedia [en.wikipedia.org]
- 2. omlc.org [omlc.org]
- 3. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]
- 4. edinst.com [edinst.com]
- 5. This compound-diimide, [PDI] [omlc.org]
- 6. publications.iupac.org [publications.iupac.org]
- 7. pure.uva.nl [pure.uva.nl]
- 8. Improving the Quantum Yields of this compound Diimide Aggregates by Increasing Molecular Hydrophobicity in Polar Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.uci.edu [chem.uci.edu]
- 10. researchgate.net [researchgate.net]
- 11. jasco-global.com [jasco-global.com]
Application Notes and Protocols for Surface Functionalization with Perylene Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Perylene and its derivatives, particularly this compound diimides (PDIs), are a class of polycyclic aromatic hydrocarbons renowned for their exceptional photophysical properties, including high fluorescence quantum yields, excellent photostability, and strong absorption in the visible light spectrum.[1][2] These characteristics, combined with their chemical and thermal stability, make them ideal candidates for a wide range of applications in materials science, bioimaging, and therapeutics.[2][3] The ability to functionalize the this compound core at various positions—the peri- (imide), bay-, and ortho- positions—allows for the fine-tuning of their optical, electronic, and solubility properties, enabling the design of tailored molecules for specific surface applications.[2][4] This document provides detailed application notes and protocols for the functionalization of surfaces with this compound compounds for biosensing, cellular imaging, and drug delivery applications.
Application Note 1: this compound-Functionalized Surfaces for Advanced Biosensing
This compound derivatives serve as excellent signal transducers in biosensing platforms due to their distinct optical and electrochemical properties.[3][5] Functionalizing sensor surfaces, such as graphene or nano-silica, with this compound compounds can enhance sensitivity and selectivity for detecting a variety of analytes, from metal ions to biological macromolecules.[6][7][8]
Principle of Operation
Biosensors based on this compound-functionalized surfaces often operate on the principle of fluorescence quenching or enhancement. When a target analyte binds to or interacts with the immobilized this compound derivative, it can alter the dye's microenvironment, leading to a measurable change in its fluorescence signal.[3][7] For electrochemical sensors, the high conductivity and large surface area of this compound-graphene composites can amplify the electrochemical signal.[6]
Key Functionalization Techniques
-
Non-Covalent π-π Stacking: this compound's planar aromatic structure facilitates strong π-π interactions with 2D materials like graphene. This allows for simple, non-destructive surface modification by incubating the graphene surface with a solution of a this compound derivative.[6][9][10]
-
Covalent Immobilization: For more robust and stable functionalization, this compound derivatives with reactive functional groups can be covalently attached to surfaces like silica (B1680970) or polymers.[11][12] This often involves pre-treating the surface to introduce complementary reactive groups (e.g., amines, carboxyls).
Experimental Workflow: Graphene-Perylene Biosensor Fabrication
The following diagram illustrates a typical workflow for fabricating a graphene field-effect transistor (GFET) biosensor functionalized with this compound bisimide (PBI) for the detection of small molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Applications of Fluorescent Perylenediimide and Perylenemonoimide Dyes in Bioimaging, Photothermal and Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Controlling the Symmetry of this compound Derivatives via Selective ortho-Borylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound diimide-based treatment and diagnosis of diseases - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 6. arxiv.org [arxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound diimide functionalized nano-silica: green emissive material for selective probing and remediation of 4-nitrocatechol, Ru3+, and Cu2+ with biosensing applications - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Chemical surface modification of parylene C for enhanced protein immobilization and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oxidative transformations of surface-bound this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Perylene Dyes in Dye-Sensitized Solar Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perylene and its derivatives represent a highly promising class of organic dyes for application in dye-sensitized solar cells (DSSCs). Their excellent photostability, high molar extinction coefficients, and tunable electrochemical properties make them attractive alternatives to traditional ruthenium-based sensitizers.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of this compound-based dyes, fabrication of DSSCs, and characterization of their performance.
Working Principle of this compound-Based Dye-Sensitized Solar Cells
A dye-sensitized solar cell harnesses the photo-excitation of a dye molecule to generate electricity. The core components of a DSSC are a photoanode made of a wide-bandgap semiconductor (typically TiO2), a sensitizing dye (in this case, a this compound derivative) adsorbed onto the semiconductor surface, an electrolyte containing a redox couple (e.g., I-/I3-), and a counter electrode.[3]
The process begins with the absorption of light by the this compound dye, which excites an electron from its highest occupied molecular orbital (HOMO) to its lowest unoccupied molecular orbital (LUMO).[3] This excited electron is then injected into the conduction band of the TiO2. The injected electrons percolate through the porous TiO2 network to the transparent conductive oxide (TCO) coated glass substrate and then flow through an external circuit, generating an electric current. The oxidized dye molecule is subsequently regenerated by accepting an electron from the redox shuttle in the electrolyte. Finally, the oxidized redox shuttle diffuses to the counter electrode, where it is reduced back to its original state by the electrons returning from the external circuit, thus completing the cycle.[3]
Data Presentation: Performance of this compound-Based DSSCs
The performance of a DSSC is evaluated based on several key parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE). The following table summarizes the performance of various this compound-based dyes in DSSCs as reported in the literature.
| Dye Name/Reference | Voc (V) | Jsc (mA/cm²) | FF | PCE (%) | Electrolyte Redox Couple |
| iPr-PMI [4] | 0.63 | 6.5 | 0.63 | 2.6 | I⁻/I₃⁻ |
| Cy-PMI [4] | 0.63 | 5.5 | 0.66 | 2.3 | I⁻/I₃⁻ |
| ID176 (Solid-state) [5] | - | up to 9 | - | 3.2 | spiro-MeOTAD |
| This compound Bisimide A [6] | - | - | - | 3.42 | Polymer sol-gel |
| Carbon CE DSSC [7] | 0.75 | 11.00 | 0.51 | 4.25 | Not specified |
| Pt CE DSSC [7] | 0.69 | 12.40 | 0.68 | 5.86 | Not specified |
Experimental Protocols
I. Synthesis of a Representative this compound Imide Dye
This protocol describes a general method for the synthesis of a bay-substituted this compound diimide, which can be adapted for various derivatives.
Materials:
-
This compound-3,4,9,10-tetracarboxylic dianhydride (PTCDA)
-
Appropriate primary amine (e.g., 2-ethylhexylamine)
-
Imidization catalyst (e.g., zinc acetate)
-
High-boiling point solvent (e.g., N-methyl-2-pyrrolidone (NMP) or imidazole)
-
Brominating agent (e.g., N-bromosuccinimide (NBS)) for bay-functionalization
-
Palladium catalyst (e.g., Pd(PPh3)4) and appropriate coupling partner for Suzuki or Stille coupling reactions.
-
Solvents for purification (e.g., chloroform, methanol, hexane)
Procedure:
-
Imidization:
-
In a round-bottom flask, suspend PTCDA and a slight excess of the primary amine in the chosen high-boiling point solvent.
-
Add a catalytic amount of zinc acetate.
-
Heat the reaction mixture to 180-200 °C under a nitrogen atmosphere for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture and precipitate the product by adding methanol.
-
Filter the precipitate, wash with methanol, and dry under vacuum to obtain the N,N'-disubstituted this compound diimide (PDI).
-
-
Bay-Area Bromination:
-
Dissolve the synthesized PDI in a suitable solvent like chloroform.
-
Add NBS (typically 2-4 equivalents for di-bromination) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/chloroform).
-
-
Functionalization (e.g., Suzuki Coupling):
-
In a Schlenk flask, dissolve the brominated PDI, the desired boronic acid derivative, a palladium catalyst, and a base (e.g., K2CO3) in a degassed solvent mixture (e.g., toluene/water).
-
Heat the mixture to reflux under a nitrogen atmosphere for 12-24 hours.
-
After completion, cool the reaction, extract with an organic solvent, and wash with water.
-
Dry the organic layer and purify the final product by column chromatography.
-
Characterization: The synthesized this compound dye should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and UV-Vis spectroscopy to confirm its structure and purity.
II. Fabrication of a Dye-Sensitized Solar Cell
This protocol outlines the steps for constructing a DSSC using a synthesized this compound dye.
Materials:
-
Fluorine-doped tin oxide (FTO) coated glass substrates
-
TiO2 paste (e.g., Degussa P25)[8]
-
Synthesized this compound dye
-
Solvent for dye solution (e.g., chloroform, THF, or a mixture)
-
Electrolyte solution (e.g., 0.5 M KI and 0.05 M I2 in a mixture of ethylene (B1197577) glycol and acetonitrile (B52724) (4:1 v/v))[9]
-
Counter electrode material (e.g., platinum or carbon-coated FTO glass)[1][2]
-
Spacer (e.g., 25 µm Surlyn)
Procedure:
-
Photoanode Preparation:
-
Clean the FTO glass substrates by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol.
-
Apply a layer of TiO2 paste onto the conductive side of the FTO glass using the doctor-blade technique.[10]
-
Dry the TiO2 film at room temperature and then sinter it in a furnace. A typical sintering program is a gradual heating to 500 °C, holding for 30 minutes, and then cooling down to room temperature.[9]
-
Optionally, treat the sintered TiO2 film with a TiCl4 solution to improve performance.[11]
-
-
Dye Sensitization:
-
Prepare a solution of the this compound dye in a suitable organic solvent (e.g., 0.3-0.5 mM).
-
Immerse the cooled TiO2 photoanode into the dye solution and keep it in the dark for 12-24 hours to ensure complete dye adsorption.[9]
-
After sensitization, rinse the photoanode with the same solvent used for the dye solution to remove any non-adsorbed dye molecules.
-
-
Assembly of the DSSC:
-
Place a spacer on the dye-sensitized photoanode.
-
Prepare the counter electrode. For a platinum counter electrode, a thin layer of H2PtCl6 solution can be spread on an FTO glass and heated to 400 °C. For a carbon counter electrode, a carbon paste can be applied and sintered.[1][2]
-
Assemble the photoanode and the counter electrode in a sandwich-like configuration, with the spacer in between.
-
Introduce the electrolyte into the cell through small pre-drilled holes in the counter electrode via capillary action.
-
Seal the holes to prevent electrolyte leakage.
-
III. Characterization of the DSSC
Materials and Equipment:
-
Solar simulator (AM 1.5G, 100 mW/cm²)[9]
-
Potentiostat/Galvanostat for current-voltage (J-V) measurements
-
Monochromator and light source for Incident Photon-to-Current Conversion Efficiency (IPCE) measurement
-
Electrochemical impedance spectroscopy (EIS) analyzer
Procedure:
-
Current-Voltage (J-V) Characteristics:
-
Place the fabricated DSSC under the solar simulator.
-
Connect the photoanode and counter electrode to the potentiostat.
-
Sweep the voltage from a reverse bias to a forward bias and measure the corresponding current.
-
From the J-V curve, determine the Voc, Jsc, FF, and calculate the PCE using the formula: PCE (%) = (Voc × Jsc × FF) / Pin × 100, where Pin is the incident light power density.
-
-
Incident Photon-to-Current Conversion Efficiency (IPCE):
-
Illuminate the DSSC with monochromatic light of varying wavelengths.
-
Measure the short-circuit current generated at each wavelength.
-
Calculate the IPCE using the formula: IPCE (%) = (1240 × Jsc) / (λ × Pin) × 100, where λ is the wavelength of the incident light.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Apply a small AC voltage perturbation at different frequencies to the DSSC under illumination and in the dark.
-
Measure the impedance response of the cell.
-
Analyze the resulting Nyquist and Bode plots to investigate the charge transfer processes and recombination kinetics within the cell.
-
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for DSSC fabrication and characterization, and the key signaling (charge transfer) pathways.
References
- 1. Fabrication of a counter electrode for dye-sensitized solar cells (DSSCs) using a carbon material produced with the organic ligand 2-methyl-8-hydroxyquinolinol (Mq) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of the preparation and application of counter electrodes for DSSCs - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00926B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. chalcogen.ro [chalcogen.ro]
- 10. ijsdr.org [ijsdr.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Perylene-Based Materials in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of perylene-based materials in the fabrication and characterization of Organic Light-Emitting Diodes (OLEDs). This compound derivatives, particularly this compound diimides (PDIs), are a prominent class of organic semiconductors known for their excellent photophysical properties, high charge carrier mobility, and remarkable thermal and chemical stability.[1] These attributes make them highly suitable for use as emitters, electron transport materials, or hole transport materials in high-performance OLEDs.[2][3][4]
Overview of this compound-Based Materials in OLEDs
This compound-based materials, especially this compound diimides (PDIs) and this compound tetraesters (PTEs), are valued for their intense absorption in the visible spectrum, high fluorescence quantum yields, and good electron-accepting capabilities.[5] Their planar aromatic core facilitates strong π-π stacking, which is beneficial for charge transport.[1] However, this tendency to aggregate can also lead to concentration quenching of fluorescence in the solid state.[6]
To mitigate aggregation-induced quenching and tune the optoelectronic properties, various chemical modifications are employed. Sterically bulky substituents can be introduced to the this compound core to limit intermolecular interactions while preserving conjugation.[5][7] N-annulation is another strategy to create N-annulated this compound diimides with controlled aggregation and improved processability.[7][8] These modifications allow for the development of this compound-based materials with emission colors spanning the visible spectrum, from blue to deep red.[5][6]
This compound-based materials can be incorporated into OLEDs through either solution processing or vacuum deposition techniques.[9][10] Solution processing, such as spin-coating, offers a cost-effective method for large-area device fabrication.[6][11] Vacuum thermal evaporation provides precise control over film thickness and morphology, leading to high-quality, reproducible devices.[10][12]
Quantitative Data Presentation
The performance of OLEDs incorporating this compound-based materials is evaluated based on several key metrics. The following tables summarize representative quantitative data from published research, providing a comparative overview of device performance.
Table 1: Performance of Solution-Processed OLEDs with this compound-Based Emitters
| This compound Derivative Type | Host Material | Turn-on Voltage (V) | Maximum Luminance (cd/m²) | Maximum External Quantum Efficiency (EQE) (%) | Color (CIE Coordinates) | Reference |
| N-annulated PDI | PFO | ~3 | ~2400 | ~0.7 | Deep Red (0.66, 0.33) | [7] |
| Acenaphthene-substituted PDI | None (neat) | Not Reported | Not Reported | Not Reported | Deep Red (0.69, 0.29) | [5] |
| N-annulated PDI dimer | PFO | 6.6 | 1.1 | Not Reported | Red (0.672, 0.321) | [13] |
| This compound Tetraester (PTE) | PVK:PBD | Not Reported | Not Reported | Not Reported | Yellowish-Green | [14] |
Table 2: Performance of Vacuum-Deposited OLEDs with this compound-Based Emitters
| This compound Derivative Type | Host Material | Doping Conc. (%) | Maximum Luminance (cd/m²) | Maximum External Quantum Efficiency (EQE) (%) | Color (CIE Coordinates) | Reference |
| BN-fused PDI | CBP | 1 | Not Reported | < 2 | Yellowish-Green | [15] |
| This compound | TBPSF | Not Reported | 80,000 | 4 | Blue | [6] |
| This compound | CBP | Not Reported | 16,000 | 3 | Blue (0.14, 0.15) | [6] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative this compound-based material and the fabrication and characterization of OLEDs.
Synthesis Protocol: N,N-Dicyclohexyl-1-aza-12-bora-benzothis compound-3,4,9,10-tetracarboxylic Acid Diimide (PDI-1BN)[15]
This protocol describes the synthesis of a BN-embedded this compound diimide, a modification that can alter the electronic properties of the PDI core.
Materials:
-
N,N-dicyclohexyl-(1-amino)this compound-3,4,9,10-tetracarboxylic acid bisimide (PDI-NH2)
-
Toluene (B28343) (dry)
-
Argon gas
-
Schlenk tube
-
Flash silica (B1680970) gel chromatography supplies (CH2Cl2/THF eluent)
Procedure:
-
Combine PDI-NH2 (100 mg, 0.175 mmol), dry toluene (20 mL), dichlorophenylborane (0.2 mL, 1.54 mmol), and triethylamine (0.5 mL) in a Schlenk tube under an argon atmosphere.
-
Reflux the resulting mixture for 24 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the crude product by flash silica gel chromatography using a CH2Cl2/THF (200:1, v/v) eluent to yield the final product as a red solid.
OLED Fabrication Protocol: Solution Processing (Spin-Coating)
This protocol outlines the fabrication of a multi-layer OLED using spin-coating techniques.[2][6][11]
Materials and Equipment:
-
Indium tin oxide (ITO)-coated glass substrates
-
Deionized water, acetone, isopropanol (B130326)
-
Detergent
-
Nitrogen gas source
-
Oven
-
Oxygen plasma cleaner
-
Spin-coater
-
Hotplate
-
Glovebox with an inert atmosphere
-
PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) solution
-
This compound-based emissive layer solution (e.g., PDI derivative in a suitable solvent like toluene or chlorobenzene)
-
Electron Transport Layer (ETL) solution (if applicable)
-
Thermal evaporator for cathode deposition
-
Metal for cathode (e.g., LiF/Al)
Procedure:
-
Substrate Cleaning: a. Sequentially sonicate the ITO-coated glass substrates in detergent, deionized water, acetone, and isopropanol for 15-20 minutes each.[12] b. Dry the substrates with a stream of nitrogen gas and bake in an oven at 80-120°C for 30 minutes to remove residual moisture.[16] c. Treat the ITO surface with oxygen plasma for several minutes to improve the work function and promote adhesion of the subsequent layer.[12]
-
Hole Injection Layer (HIL) Deposition: a. Transfer the cleaned substrates to a glovebox. b. Spin-coat a filtered PEDOT:PSS solution onto the ITO surface. A typical spin-coating speed is 5000-6000 rpm for 30 seconds to achieve a film thickness of 30-40 nm.[2] c. Anneal the PEDOT:PSS layer on a hotplate inside the glovebox (e.g., 150°C for 5-10 minutes) to remove residual solvent.[2]
-
Emissive Layer (EML) Deposition: a. Prepare a solution of the this compound-based emissive material in a suitable solvent (e.g., toluene, chlorobenzene) at a specific concentration (e.g., 15 mg/mL).[2] The emissive material can be a neat film of the this compound derivative or a blend with a host polymer. b. Filter the solution using a PTFE filter (e.g., 0.45 µm).[2] c. Spin-coat the emissive layer solution onto the PEDOT:PSS layer. The spin speed will depend on the desired thickness (e.g., 2000 rpm for an 80 nm film).[2] d. If required, anneal the emissive layer on a hotplate (e.g., 80°C for 10 minutes).[2]
-
Cathode Deposition: a. Transfer the substrates to a thermal evaporator. b. Deposit the cathode by thermal evaporation under high vacuum (< 4 x 10⁻⁴ Pa). A common cathode consists of a thin layer of LiF (e.g., 1 nm) followed by a thicker layer of Al (e.g., 100-200 nm).
OLED Fabrication Protocol: Vacuum Deposition
This protocol describes the fabrication of an OLED using vacuum thermal evaporation for all organic and metal layers.[10][12]
Materials and Equipment:
-
ITO-coated glass substrates
-
Cleaning supplies (as in 3.2.1)
-
High-vacuum thermal evaporator with multiple sources
-
Organic materials for Hole Injection Layer (HIL), Hole Transport Layer (HTL), Emissive Layer (EML), and Electron Transport Layer (ETL) (e.g., MoO3, TCTA, CBP, TPBi)
-
This compound-based material (dopant or neat layer)
-
LiF and Al for cathode
Procedure:
-
Substrate Cleaning: Follow the same procedure as in the solution-processing protocol (Step 1).
-
Layer Deposition: a. Mount the cleaned substrates in the thermal evaporator. b. Deposit the organic and metal layers sequentially under high vacuum. The deposition rate and thickness of each layer should be carefully controlled using a quartz crystal microbalance. A typical device structure could be:
- HIL: MoO3 (e.g., 2 nm)
- HTL: TCTA (e.g., 80 nm)
- EML: CBP doped with the this compound-based material (e.g., 20 nm)
- ETL: TPBi (e.g., 40 nm)
- Cathode: LiF (1 nm) / Al (200 nm)
Device Characterization Protocol
This protocol details the methods for evaluating the performance of the fabricated OLEDs.[17][18][19]
Equipment:
-
Source measure unit (SMU)
-
Photodetector (e.g., calibrated silicon photodiode)
-
Spectrometer
-
Integrating sphere (for absolute EQE measurements)
Procedure:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: a. Apply a forward bias voltage sweep to the OLED using the SMU and measure the resulting current. b. Simultaneously, measure the light output (luminance) using a calibrated photodetector placed in front of the device. c. Plot the current density (current/device area) versus voltage and the luminance versus voltage.[20]
-
External Quantum Efficiency (EQE): a. EQE is the ratio of the number of photons emitted from the device to the number of electrons injected.[21] b. For accurate EQE measurements, the total light output from the forward direction should be captured, often using an integrating sphere.[19] c. The electroluminescence spectrum of the device is measured with a spectrometer. d. The EQE is calculated from the measured current, luminance, and electroluminescence spectrum.[21]
-
Luminous Efficacy and Power Efficiency: a. Luminous efficacy (in cd/A) is calculated by dividing the luminance by the current density. b. Power efficiency (in lm/W) is calculated by dividing the luminous efficacy by the operating voltage.
-
Lifetime Measurement: a. The operational lifetime of an OLED is typically defined as the time it takes for the initial luminance to decrease to a certain percentage, such as 50% (LT50) or 95% (LT95), under continuous operation at a constant current.[22][23][24][25] b. Drive the device at a constant DC current corresponding to a specific initial luminance (e.g., 100 or 1000 cd/m²). c. Monitor the luminance of the device over time. d. Plot the normalized luminance versus time to determine the lifetime.[22]
Mandatory Visualizations
Signaling Pathway and Energy Levels
The operation of an OLED is governed by the injection, transport, and recombination of charge carriers (holes and electrons) within the organic semiconductor layers. The energy levels of the materials used are crucial for efficient device performance.
Caption: Energy level diagram and device structure of a typical this compound-based OLED.
Experimental Workflow
The following diagram illustrates the typical workflow for fabricating and characterizing a this compound-based OLED.
Caption: Experimental workflow for OLED fabrication and characterization.
References
- 1. Manufacturing Process of OLED | OLED | Canon Tokki Corporation [tokki.canon]
- 2. ossila.com [ossila.com]
- 3. researchgate.net [researchgate.net]
- 4. Room temperature this compound based columnar liquid crystals as solid-state fluorescent emitters in solution-processable organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. This compound diimide derivatives as red and deep red-emitters for fully solution processable OLEDs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. oled-info.com [oled-info.com]
- 7. Improved performance of solution processed OLEDs using N-annulated this compound diimide emitters with bulky side-chains - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 8. [PDF] Improved performance of solution processed OLEDs using N-annulated this compound diimide emitters with bulky side-chains | Semantic Scholar [semanticscholar.org]
- 9. physicsforums.com [physicsforums.com]
- 10. opeetv.store [opeetv.store]
- 11. vibgyorpublishers.org [vibgyorpublishers.org]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Development of Efficient OLEDs from Solution Deposition [jove.com]
- 17. Characterization and Simulation of Organic and Perovskite LEDs. — Fluxim [fluxim.com]
- 18. tailorpixels.com [tailorpixels.com]
- 19. oldcitypublishing.com [oldcitypublishing.com]
- 20. Model of Organic Light Emitting Device Emission Characteristics with Alternating Current Driving Method [journal.mrs-k.or.kr]
- 21. External quantum efficiency (EQE) measurement for light emitted diodes – Intins Việt Nam [intins.vn]
- 22. ossila.com [ossila.com]
- 23. buydisplay.com [buydisplay.com]
- 24. The Lifetime of Organic Light-Emitting Diodes | Encyclopedia MDPI [encyclopedia.pub]
- 25. library.imaging.org [library.imaging.org]
Perylene Diimides in Photodynamic Therapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Perylene Diimide (PDI) derivatives as photosensitizers in Photodynamic Therapy (PDT). PDIs are a class of organic dyes known for their excellent photostability, high molar extinction coefficients, and tunable photophysical properties, making them promising candidates for PDT applications.[1][2]
Introduction to this compound Diimides in Photodynamic Therapy
Photodynamic therapy is a non-invasive therapeutic modality that employs a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), leading to localized cell death.[3][4] this compound diimides have emerged as potent photosensitizers due to their strong absorption in the visible and near-infrared regions, high triplet quantum yields, and capacity for efficient singlet oxygen generation.[1][2][5]
A primary challenge with PDIs is their inherent hydrophobicity, which leads to aggregation in aqueous environments and limits their bioavailability.[1][6] To overcome this, various chemical modifications have been developed, such as the introduction of hydrophilic substituents at the imide or bay positions of the this compound core, or their encapsulation into nanoparticles.[1][7] These strategies enhance water solubility and improve the delivery of PDI photosensitizers to target tissues.
Quantitative Data of PDI Photosensitizers
The efficacy of a PDI photosensitizer is determined by its photophysical properties. The following tables summarize key quantitative data for several PDI derivatives developed for PDT.
Table 1: Photophysical Properties of Selected this compound Diimide Derivatives
| PDI Derivative | Solvent/Medium | λmax (abs) (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) | λmax (em) (nm) | Singlet Oxygen Quantum Yield (ΦΔ) | Reference(s) |
| Pyrene-substituted PDI (PDI-Pyr) | Toluene/Methanol (99:1) | - | - | - | 0.93 | [2] |
| 1,7-dimorpholine-N,N′-(l-alanine-t-butylester)-3,4:9,10-perylene diimide | Isopropanol | 650-700 | - | - | 0.90 (relative) | [5][8] |
| 1,7-di-3-morpholine propylamine-N,N′-(l-valine-t-butylester)-3,4:9,10-perylene diimide | Isopropanol | 650-700 | - | - | 0.72 (relative) | [5][8] |
| 1,7-dimorpholine-N,N′-(O-t-butyl-l-serine-t-butylester)-3,4:9,10-perylene diimide | Isopropanol | 650-700 | - | - | 0.39 (relative) | [5][8] |
| Water-Soluble Green PDI Dyes | Aqueous Media | > 600 | - | - | Efficient | [1] |
Note: Data for molar extinction coefficients are often not explicitly provided in comparative tables but are generally high for PDI derivatives.
Experimental Protocols
This section provides detailed protocols for the evaluation of PDI photosensitizers in PDT research.
In Vitro Cellular Uptake Assay by Flow Cytometry
This protocol describes the quantification of intracellular PDI photosensitizer accumulation using flow cytometry, leveraging the intrinsic fluorescence of PDIs.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
PDI photosensitizer stock solution (in a suitable solvent like DMSO)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that ensures they are in the exponential growth phase at the time of the experiment. Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.
-
PDI Incubation: Prepare working solutions of the PDI photosensitizer in complete cell culture medium at the desired concentrations. Remove the old medium from the cells and add the PDI-containing medium. Incubate for various time points (e.g., 1, 4, 12, 24 hours) to assess time-dependent uptake.
-
Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS to remove any unbound PDI.
-
Detachment: Add trypsin-EDTA to each well and incubate until the cells detach.
-
Neutralization and Collection: Add complete medium to neutralize the trypsin and transfer the cell suspension to a flow cytometry tube.
-
Centrifugation and Resuspension: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in a suitable volume of PBS or flow cytometry staining buffer.
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. Excite the PDI with an appropriate laser line (e.g., 488 nm or a laser line closer to the PDI's λmax) and collect the emission in the corresponding fluorescence channel.
-
Data Analysis: Quantify the cellular uptake by measuring the mean fluorescence intensity of the cell population.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the phototoxic and cytotoxic effects of PDI photosensitizers on cancer cells.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
PDI photosensitizer stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)
-
96-well microplate
-
Light source with a wavelength corresponding to the PDI's absorption maximum
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
PDI Incubation: Treat the cells with various concentrations of the PDI photosensitizer in fresh medium. Include control wells with medium only (no cells) for background subtraction and wells with untreated cells.
-
Incubation: Incubate the plate for a specific duration (e.g., 24 hours) at 37°C and 5% CO₂.
-
Photodynamic Treatment (for phototoxicity assessment):
-
Wash the cells with PBS to remove the PDI-containing medium and replace it with fresh medium.
-
Irradiate the designated wells with a specific light dose (fluence, J/cm²). The light source should be calibrated to deliver a known power density (irradiance, mW/cm²).
-
Keep a parallel set of plates in the dark to assess dark toxicity.
-
-
Post-Irradiation Incubation: Return the plates to the incubator for a further 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[9][10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9][10]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
In Vivo Photodynamic Therapy Protocol in a Mouse Tumor Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of PDI-based PDT in a subcutaneous tumor model in mice.[4][5]
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for tumor induction (e.g., 4T1, U87)
-
PDI photosensitizer formulation for in vivo administration (e.g., PDI-loaded nanoparticles suspended in sterile saline)
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine)
-
Laser source with appropriate wavelength and fiber optic delivery system
-
Calipers for tumor measurement
Procedure:
-
Tumor Induction: Subcutaneously inject a suspension of cancer cells into the flank of each mouse. Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Animal Grouping: Randomly divide the tumor-bearing mice into experimental groups (e.g., saline control, PDI alone, light alone, PDI + light).
-
PDI Administration: Administer the PDI photosensitizer formulation to the mice. The route of administration can be intravenous (e.g., via the tail vein) or intratumoral. The dosage should be optimized based on preliminary studies.
-
Drug-Light Interval (DLI): Allow a specific time interval for the PDI to accumulate in the tumor tissue. The optimal DLI (typically ranging from a few hours to 24 hours) needs to be determined experimentally.[5]
-
Anesthesia and Light Delivery: Anesthetize the mice. Deliver a predetermined light dose to the tumor area using a laser coupled to a fiber optic. The light dose is a product of the power density and the exposure time.[12]
-
Tumor Monitoring: Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (length × width²) / 2.
-
Efficacy Assessment: Monitor tumor growth inhibition and regression over time. At the end of the study, mice are euthanized, and tumors can be excised for further analysis (e.g., histological examination).
-
Toxicity Assessment: Monitor the body weight and general health of the mice throughout the experiment to assess any systemic toxicity.
Signaling Pathways and Experimental Workflows
Visual representations of the molecular mechanisms and experimental procedures are crucial for understanding and implementing PDI-based PDT.
PDI-Mediated Photodynamic Therapy and Cell Death Signaling
PDT using PDI photosensitizers primarily induces cell death through apoptosis and autophagy.[12][13][14] Upon light activation, the PDI transfers energy to molecular oxygen, generating singlet oxygen (¹O₂). This highly reactive species damages cellular components, leading to the activation of cell death pathways.
Caption: PDI-mediated PDT signaling pathway leading to cell death.
Experimental Workflow for PDI Photosensitizer Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel PDI photosensitizer.
Caption: Preclinical evaluation workflow for PDI photosensitizers.
Logical Relationship of PDI Structure and PDT Efficacy
The chemical structure of a PDI derivative directly influences its photodynamic efficacy. Modifications at the imide and bay positions can be tailored to enhance water solubility, shift absorption to longer wavelengths, and increase singlet oxygen generation.
Caption: Structure-activity relationship of PDIs for enhanced PDT.
References
- 1. In Vivo Confocal Fluorescence Imaging of the Intratumor Distribution of the Photosensitizer Mono-l-Aspartylchlorin-e6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photodynamic Therapy Enhancement of Antitumor Immunity Is Regulated by Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal models for photodynamic therapy (PDT) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Nanocarriers in photodynamic therapy-in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Photodynamic Treatment of Tumor with Bacteria Expressing KillerRed | PLOS One [journals.plos.org]
- 11. Biodistribution Study of Nanoparticle Encapsulated Photodynamic Therapy Drugs Using Multispectral Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The use of photodynamic therapy in medical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Bronchoscopic light delivery method for peripheral lung cancer photodynamic therapy - Chang - Journal of Thoracic Disease [jtd.amegroups.org]
Application Notes and Protocols for the Synthesis of Perylene-Based Nanomaterials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for creating perylene-based nanomaterials through three primary methods: reprecipitation, self-assembly, and template-assisted synthesis. This compound-based nanomaterials are of significant interest due to their robust photophysical properties, making them ideal candidates for applications in bioimaging, drug delivery, and photodynamic therapy.
Reprecipitation Method for this compound Nanoparticles
The reprecipitation method is a straightforward technique to fabricate organic nanoparticles from a poor solvent. This process involves the rapid injection of a solution of the desired organic compound (in a good solvent) into a large volume of a poor solvent, leading to the precipitation of the compound as nanoparticles. The presence of a stabilizer in the poor solvent is crucial to control the size and prevent the aggregation of the newly formed nanoparticles.
Experimental Protocol:
Objective: To synthesize stable, fluorescent this compound nanoparticles using the reprecipitation method with polyvinyl alcohol (PVA) as a stabilizer.[1]
Materials:
-
This compound
-
Acetone (B3395972) (good solvent)
-
Deionized water (poor solvent)
-
Polyvinyl alcohol (PVA) (stabilizer)
-
Magnetic stirrer
-
Syringe with a fine needle
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of the Stabilizer Solution:
-
Dissolve polyvinyl alcohol (PVA) in deionized water to a final concentration of 6 mg/mL.
-
Stir the solution vigorously using a magnetic stirrer until the PVA is completely dissolved. This may require gentle heating.
-
-
Preparation of the this compound Solution:
-
Dissolve this compound in acetone to prepare a stock solution with a concentration of 7 x 10⁻⁴ M.
-
-
Reprecipitation:
-
Take 30 mL of the PVA solution in a beaker and place it on a magnetic stirrer.
-
Rapidly inject 1.2 mL of the this compound/acetone solution into the vigorously stirred PVA solution using a syringe.[1]
-
The final concentration of this compound in the aqueous solution will be approximately 2.8 x 10⁻⁵ M.[1]
-
Continue stirring for at least 30 minutes to ensure the complete evaporation of acetone and the formation of a stable nanoparticle suspension.
-
-
Purification and Characterization:
-
The resulting nanoparticle suspension can be purified by dialysis against deionized water to remove excess PVA and any remaining acetone.
-
Characterize the size and morphology of the this compound nanoparticles using techniques such as Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).
-
The optical properties, including absorption and fluorescence spectra, can be measured using a UV-Vis spectrophotometer and a spectrofluorometer, respectively.
-
Quantitative Data:
| Parameter | Value | Reference |
| This compound Concentration (in acetone) | 7 x 10⁻⁴ M | [1] |
| PVA Concentration (in water) | 6 mg/mL | [1] |
| Injection Volume (this compound solution) | 1.2 mL | [1] |
| Volume of Stabilizer Solution | 30 mL | [1] |
| Final this compound Concentration | 2.8 x 10⁻⁵ M | [1] |
| Resulting Nanoparticle Size | 3 - 5 nm (most probable size) | [2] |
| Fluorescence Quantum Yield (in suspension) | ~0.15 | [1] |
| Fluorescence Quantum Yield (this compound in cyclohexane) | 0.94 | [3][4] |
Experimental Workflow:
Self-Assembly of this compound Diimide (PDI) Nanomaterials
Self-assembly is a powerful bottom-up approach for creating well-defined nanostructures. This compound diimides (PDIs) are particularly well-suited for self-assembly due to their planar aromatic core, which promotes strong π-π stacking interactions. By modifying the PDI core or the imide positions with functional groups, such as peptides or amino acids, the self-assembly process can be precisely controlled to yield various morphologies, including nanofibers, nanotubes, and vesicles.[5][6]
Experimental Protocol: Self-Assembly of PDI-Peptide Conjugates
Objective: To induce the self-assembly of PDI-peptide conjugates into nanofibers by modulating solvent polarity.
Materials:
-
PDI-peptide conjugate (e.g., PDI functionalized with a self-assembling peptide sequence)
-
A "good" solvent in which the conjugate is soluble as monomers (e.g., acetone, DMSO)
-
A "poor" solvent that induces aggregation (e.g., water)
-
Vortex mixer
-
Spectrophotometer and Spectrofluorometer for monitoring the assembly process
Procedure:
-
Stock Solution Preparation:
-
Dissolve the PDI-peptide conjugate in a "good" solvent (e.g., acetone) to a concentration of 300 µM.[7] Ensure complete dissolution, which may require gentle sonication.
-
-
Inducing Self-Assembly:
-
Gradually add a "poor" solvent (e.g., water) to the PDI-peptide solution while gently vortexing.
-
The ratio of the good solvent to the poor solvent is critical for controlling the final morphology. For example, for a lysine-functionalized PDI, nanofibers can be formed in acetone/water mixtures with water content ranging from 45% to 80%.[7]
-
Allow the solution to equilibrate for a specific period (e.g., several hours to days) at room temperature to allow for the formation of stable nanostructures.
-
-
Characterization:
-
Monitor the self-assembly process by observing changes in the UV-Vis absorption and fluorescence spectra. The formation of H-aggregates (face-to-face stacking) typically results in a blue-shift in the absorption maximum and fluorescence quenching, while J-aggregates (head-to-tail stacking) lead to a red-shift.
-
Visualize the morphology of the self-assembled nanostructures using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Quantitative Data:
| PDI Derivative | Solvent System | Resulting Morphology | Reference |
| PDI-Lysine conjugate | Acetone/Water (45-75% water) | Nanofibers | [7] |
| PDI-Lysine conjugate | Acetone/Water (80% water) | Nanoparticles | [7] |
| Core-substituted PDI | Toluene | Nanotubes | [8] |
| Core-substituted PDI | Methyl cyclohexane | Nanofibers | [8] |
Self-Assembly Mechanism:
Template-Assisted Synthesis of this compound Nanowires
Template-assisted synthesis is a versatile method for fabricating one-dimensional nanostructures with controlled dimensions. Anodic aluminum oxide (AAO) templates, with their highly ordered and parallel nanopores, are commonly used for this purpose. This compound-based materials can be deposited into these pores through various techniques, including electrophoretic deposition, to form well-aligned nanowire arrays.
Experimental Protocol: Electrophoretic Deposition in AAO Templates
Objective: To fabricate highly ordered this compound diimide derivative (PDD) nanowire arrays using an AAO template.
Materials:
-
Anodic Aluminum Oxide (AAO) template with desired pore diameter and length
-
This compound diimide derivative (PDD)
-
Chloroform (B151607) (CHCl₃)
-
Trifluoroacetic acid (CF₃COOH)
-
DC power supply
-
Platinum sheet (counter electrode)
-
Electrochemical cell
Procedure:
-
Template Preparation:
-
If not commercially available, fabricate AAO templates by a two-step anodization process of high-purity aluminum foil in an acidic electrolyte (e.g., oxalic acid or phosphoric acid). The pore diameter and length can be controlled by adjusting the anodization voltage and time.[9]
-
The barrier layer at the bottom of the pores needs to be thinned or removed to allow for electrical contact. This can be achieved by chemical etching in a suitable acid solution.[10]
-
-
Electrophoretic Deposition:
-
Prepare a solution of the PDD in chloroform (e.g., 10⁻⁵ M).
-
Add a small amount of trifluoroacetic acid (e.g., 0.5 mL) to the solution to protonate the PDD molecules, making them positively charged.
-
Place the AAO template on a conductive substrate (e.g., gold-coated silicon), which will serve as the working electrode (cathode).
-
Immerse the AAO template and a platinum sheet (anode) in the PDD solution.
-
Apply a DC voltage (e.g., 30-60 V) between the two electrodes. The positively charged PDD molecules will migrate towards the cathode and deposit into the pores of the AAO template.
-
The deposition time will determine the length of the nanowires.
-
-
Nanowire Release and Characterization:
-
After deposition, rinse the template thoroughly with chloroform to remove any surface-adsorbed PDD.
-
To release the nanowires, dissolve the AAO template in a suitable etchant (e.g., a solution of NaOH or phosphoric acid).
-
Collect the nanowires by centrifugation or filtration.
-
Characterize the morphology and structure of the nanowires using SEM and TEM.
-
Quantitative Data:
| Parameter | Value | Reference |
| PDD Concentration | 10⁻⁵ M in CHCl₃ | N/A |
| Protonating Agent | Trifluoroacetic acid | N/A |
| Applied DC Voltage | 30 - 60 V | N/A |
| Deposition Time | 5 - 60 min | N/A |
| AAO Pore Diameter | 75 nm | [9] |
| AAO Pore Depth | 2 µm | [9] |
Experimental Workflow:
Applications in Drug Delivery and Photodynamic Therapy
This compound-based nanomaterials are promising candidates for various biomedical applications, including drug delivery and photodynamic therapy (PDT). Their high surface area allows for efficient drug loading, and their inherent fluorescence can be utilized for bioimaging and tracking. In PDT, this compound derivatives can act as photosensitizers, generating reactive oxygen species (ROS) upon light irradiation to induce cancer cell death.
Drug Loading and Release:
This compound-based nanoparticles can be loaded with anticancer drugs, such as chlorambucil, with high efficiency. For instance, a this compound-derived nanocarrier demonstrated a drug loading efficacy of approximately 79 wt%.[11] The release of the drug can be triggered by external stimuli, such as light, allowing for controlled and targeted drug delivery.
Photodynamic Therapy (PDT) Mechanism:
References
- 1. ntmdt-si.com [ntmdt-si.com]
- 2. researchgate.net [researchgate.net]
- 3. PhotochemCAD | this compound [photochemcad.com]
- 4. omlc.org [omlc.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Supramolecular Nanostructures Based on this compound Diimide Bioconjugates: From Self-Assembly to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Perylene Derivatives as Electron Acceptors in Organic Photovoltaics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of perylene derivatives, particularly this compound diimides (PDIs), as electron acceptors in organic photovoltaic (OPV) devices. This document includes a summary of their performance, detailed experimental protocols for device fabrication and characterization, and visualizations of key processes and relationships.
Introduction to this compound Derivatives in OPVs
This compound diimides (PDIs) have emerged as a prominent class of non-fullerene acceptors (NFAs) in the field of organic photovoltaics.[1] Their excellent electron affinity, high electron mobility, and strong absorption in the visible spectrum make them attractive alternatives to traditional fullerene-based acceptors.[1][2] The versatility of PDI chemistry allows for the tuning of their electronic and morphological properties through functionalization at the imide nitrogen atoms and the this compound core (bay-area), enabling the optimization of device performance.[3] Power conversion efficiencies (PCEs) for OPVs based on PDI acceptors have surpassed 10%, highlighting their potential for high-performance solar cells.[4]
Data Presentation: Performance of this compound Derivative-Based OPVs
The following table summarizes the performance of various OPV devices employing different this compound derivative acceptors when combined with the donor polymer PTB7-Th (PCE10). The key performance metrics include Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF).
| This compound Derivative Acceptor | Donor Polymer | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference(s) |
| PDI-DPP-PDI | PTB7-Th | 6.2 | 0.98 | 14.52 | 44 | [5] |
| tPDI2N-EH (C8b) | PTB7-Th | 6.5 | 0.96 | 15.4 | 43 | [5] |
| PDI-Thiophene-PDI (1) | PTB7-Th | 5.7 | 0.96 | 11.7 | 51 | [5] |
| PDI-Thiophene-PDI (2) | PTB7-Th | 4.9 | 0.90 | 11.0 | 49 | [5] |
| PDI-Thiophene-PDI (3) | PTB7-Th | 4.2 | 0.89 | 10.2 | 47 | [5] |
| αPBDT | PTB7-Th | 4.92 | - | - | - | [4] |
| αPPID | PTB7-Th | 3.61 | - | - | - | [4] |
| P(TBDPDI-FTT) | PTB7-Th | 3.33 | 0.893 | 11.89 | 31.35 | [6] |
| P(TBDPDI-T) | PTB7-Th | 2.82 | 0.945 | 8.27 | 36.12 | [6] |
Experimental Protocols
This section provides detailed protocols for the fabrication and characterization of organic photovoltaic devices using this compound derivatives as electron acceptors. The following procedures are based on commonly reported methods in the literature for a conventional device architecture.
Substrate Preparation
-
Cleaning of ITO-coated glass substrates:
-
Sequentially sonicate the substrates in a series of cleaning solutions: detergent (e.g., Hellmanex), deionized water, acetone, and isopropanol. Each sonication step should be performed for 15-20 minutes.
-
Dry the substrates using a stream of dry nitrogen.
-
Treat the substrates with UV-ozone for 15-30 minutes to remove organic residues and improve the work function of the ITO.
-
Deposition of the Hole Transport Layer (HTL)
-
PEDOT:PSS Deposition:
-
Prepare a filtered solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS).
-
Spin-coat the PEDOT:PSS solution onto the cleaned ITO substrates. A typical spin-coating program is 3000-5000 rpm for 30-60 seconds to achieve a film thickness of 30-40 nm.
-
Anneal the substrates on a hotplate at 140-150°C for 10-15 minutes in a nitrogen-filled glovebox or ambient air.
-
Deposition of the Active Layer
-
Solution Preparation:
-
Prepare a blend solution of the donor polymer (e.g., PTB7-Th) and the this compound derivative acceptor in a suitable organic solvent (e.g., chloroform, chlorobenzene, or o-dichlorobenzene).
-
The concentration of the solution typically ranges from 10 to 25 mg/mL.
-
The donor:acceptor weight ratio is a critical parameter and needs to be optimized for each material system (e.g., 1:1, 1:1.2).
-
Stir the solution overnight at a slightly elevated temperature (e.g., 40-50°C) to ensure complete dissolution.
-
Before use, filter the solution through a 0.45 µm PTFE syringe filter.
-
-
Spin-Coating the Active Layer:
-
Transfer the prepared substrates into a nitrogen-filled glovebox.
-
Spin-coat the active layer solution onto the PEDOT:PSS layer. The spin speed and time will depend on the desired film thickness and the solution properties (e.g., 1000-3000 rpm for 60 seconds).
-
Optional: Post-deposition solvent vapor annealing (SVA) or thermal annealing can be performed to optimize the morphology of the active layer. For thermal annealing, place the films on a hotplate at a specific temperature (e.g., 80-120°C) for a defined time (e.g., 5-10 minutes).
-
Deposition of the Electron Transport Layer (ETL) and Cathode
-
Thermal Evaporation:
-
Transfer the substrates with the active layer into a thermal evaporation chamber with a base pressure of less than 10-6 Torr.
-
Deposit a thin layer of a suitable electron transport material or cathode buffer layer, such as Calcium (Ca) or Lithium Fluoride (LiF), with a typical thickness of 5-20 nm.
-
Deposit the top metal electrode, typically Aluminum (Al), with a thickness of 80-100 nm. The deposition rate should be controlled (e.g., 0.1-1 Å/s for the buffer layer and 1-5 Å/s for the metal electrode). The active area of the device is defined by the overlap of the ITO anode and the evaporated cathode, typically through a shadow mask.
-
Device Characterization
-
Current Density-Voltage (J-V) Measurement:
-
Use a solar simulator with a standard AM 1.5G spectrum at an intensity of 100 mW/cm².
-
Measure the J-V characteristics of the device using a source meter.
-
From the J-V curve, extract the key performance parameters: PCE, Voc, Jsc, and FF.
-
-
External Quantum Efficiency (EQE) Measurement:
-
Use a dedicated EQE system with a calibrated silicon photodiode.
-
Measure the spectral response of the solar cell to determine the percentage of incident photons that are converted to collected electrons at each wavelength.
-
Visualizations
Experimental Workflow for OPV Device Fabrication and Characterization
Caption: Workflow for fabricating and characterizing OPVs with this compound derivative acceptors.
Structure-Property-Performance Relationship in this compound Diimide Acceptors
Caption: Impact of PDI structure on properties and final OPV performance.
References
Troubleshooting & Optimization
how to improve Perylene solubility in aqueous solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of perylene and its derivatives.
Frequently Asked Questions (FAQs)
Q1: Why are this compound and its derivatives (PDIs) so poorly soluble in aqueous solutions?
This compound's poor water solubility stems from its molecular structure. The large, flat, and aromatic (hydrophobic) core of the this compound molecule leads to strong intermolecular π-π stacking interactions.[1][2] In aqueous environments, these molecules tend to aggregate to minimize contact with water, leading to precipitation. Unmodified this compound has an exceptionally low aqueous solubility of approximately 0.0004 mg/L at 25 °C.[3] This aggregation is also a primary cause of fluorescence quenching, which limits the use of these powerful fluorophores in biological applications.[1]
Q2: What are the primary strategies to improve the aqueous solubility of perylenes?
There are three main approaches to enhance the water solubility of this compound derivatives:
-
Chemical Modification: This is the most common strategy and involves covalently attaching hydrophilic functional groups to the this compound core.[1][2]
-
Supramolecular Approaches: This method uses non-covalent host-guest chemistry, for example, by encapsulating the this compound molecule within a larger, water-soluble host molecule like a cyclodextrin.[4]
-
Nanoformulation: This physical approach involves preparing stable nanoparticles or nanocrystals of the this compound derivative in water, often through a reprecipitation method.[5]
Q3: Where on the this compound diimide (PDI) molecule can I make chemical modifications for solubilization?
Modifications can be made at three key locations on the PDI core to attach hydrophilic groups. The choice of position affects not only solubility but also the electronic and optical properties of the molecule.[1][6]
-
Imide Positions (N,N'): Substitutions at the nitrogen atoms are synthetically accessible and can greatly improve solubility without significantly altering the core electronic properties.[4][6]
-
Bay Region (1,6,7,12 positions): Attaching bulky or charged groups here is highly effective at disrupting π-π stacking, which both improves solubility and can reduce aggregation-caused fluorescence quenching.[1][7]
-
Ortho Positions (2,5,8,11 positions): Functionalization at these positions can also tune the molecule's properties and solubility.[1][6]
Q4: What is the difference between using ionic vs. non-ionic groups for solubilization?
Both ionic and non-ionic hydrophilic groups enhance water solubility, but they do so through different mechanisms.
-
Ionic Groups: Groups like carboxylates (-COO⁻), sulfonates (-SO₃⁻), and ammonium (B1175870) salts (-NR₃⁺) are charged at physiological pH.[1][2] This charge not only improves water interaction but also introduces strong electrostatic repulsion between PDI molecules, actively preventing aggregation.[1]
-
Non-ionic Groups: Polar groups such as polyethylene (B3416737) glycol (PEG), alcohols (-OH), and polyglycerol dendrons improve solubility by forming hydrogen bonds with water molecules.[1] They are often less disruptive to biological systems than charged molecules.
Q5: How does introducing bulky groups improve solubility?
Attaching large, sterically demanding groups, such as dendrons or branched alkyl chains, to the this compound core physically prevents the planar molecules from stacking closely together.[1][2] This steric hindrance disrupts the π-π interactions that lead to aggregation and precipitation, thereby enhancing solubility.
Troubleshooting Guide
Problem: My this compound derivative precipitates out of my aqueous buffer.
This is the most common issue, typically caused by insufficient hydrophilicity or overwhelming aggregation forces.
| Possible Cause | Suggested Solution | Experimental Detail |
| Insufficient Hydrophilicity | Add more or different hydrophilic groups. | Synthesize derivatives with multiple ionic (e.g., sulfonate, carboxylate) or non-ionic (e.g., PEG) side chains. Attaching groups to the bay region is particularly effective.[1][2] |
| Incorrect pH | Adjust the buffer pH. | For derivatives with ionizable groups (e.g., carboxylic acids, amines), ensure the pH is set to maximize the charged state of the molecule. For carboxylic acids, use a pH well above the pKa; for amines, use a pH below the pKa. |
| Strong π-π Stacking | Introduce steric hindrance. | Modify the PDI core, particularly in the bay region, with bulky substituents (e.g., dendrons, branched chains) to physically prevent molecules from aggregating.[1] |
| Synthesis is Challenging | Use a non-covalent or physical method. | Attempt nanoformulation via reprecipitation (see Protocol 2) or explore host-guest chemistry with cyclodextrins.[4][5] |
Problem: My this compound derivative is soluble, but its fluorescence is weak or quenched.
This issue, known as Aggregation-Caused Quenching (ACQ), occurs when PDI molecules form non-fluorescent H-aggregates even when dissolved.[7]
| Possible Cause | Suggested Solution | Experimental Detail |
| H-Aggregation | Promote J-aggregation or isolate the chromophore. | Introduce bulky substituents into the bay positions. This can twist the this compound core, disrupting the face-to-face stacking of H-aggregates and favoring a more fluorescent head-to-tail arrangement (J-aggregates).[7] |
| Chromophore Proximity | Encapsulate the PDI core. | Synthesize a PDI derivative where the fluorescent core is shielded within a dendritic shell or a cyclophane structure. This spatial isolation prevents quenching interactions between molecules.[2] |
| High Concentration | Lower the working concentration. | Dilute the sample. The linear relationship between concentration and absorption may break down at the point where aggregation begins. Operating below this concentration can minimize quenching.[1] |
Data & Protocols
Table 1: Comparison of this compound Solubilization Strategies
| Strategy | Mechanism | Advantages | Disadvantages |
| Anionic Groups (-SO₃⁻, -COO⁻) | Electrostatic repulsion & H-bonding | High solubility achievable; repulsion actively prevents aggregation.[1] | Can introduce high charge density; pH-dependent for carboxylates. |
| Cationic Groups (-NR₃⁺) | Electrostatic repulsion | Very effective for high solubility; can facilitate interaction with nucleic acids.[1][8] | Can be cytotoxic; may have pH-dependent charge. |
| Non-ionic Groups (PEG, Dendrons) | H-bonding & Steric hindrance | Biocompatible; not pH-dependent.[1] | May achieve lower absolute solubility compared to ionic methods. |
| Nanoformulation | Physical dispersion | No chemical modification needed; applicable to any hydrophobic this compound.[5] | Requires careful control of conditions; potential for long-term instability. |
| Host-Guest Chemistry | Encapsulation | Reversible; does not alter the core PDI structure.[4] | Requires a suitable host; complex equilibrium. |
Table 2: Examples of Achieved Aqueous Solubility for Modified PDIs
| PDI Derivative | Modification Details | Achieved Solubility | Reference |
| Cationic PDI | Two positive charges at imide positions | > 30 mM | [1] |
| Anionic PDI | Four sulfonic acid groups in the bay-region | 8.0 x 10⁻² mol L⁻¹ | [1] |
| Cationic Dendronized PDI | Second-generation dendrons with peripheral pyridinium (B92312) salts | Pronounced increase over smaller dendrons | [1] |
Experimental Protocols
Protocol 1: General Synthesis of a Water-Soluble PDI via Imidization
This protocol describes a common method for synthesizing a symmetrically substituted, water-soluble PDI.
-
Reactants:
-
This compound-3,4,9,10-tetracarboxylic dianhydride (PTCDA)
-
A primary amine containing a hydrophilic group (e.g., 4-sulfanilic acid, amino-PEG, or an amino acid) (2.5 equivalents)
-
Anhydrous Zinc Acetate (B1210297) (catalyst)
-
Imidazole (B134444) or N-methyl-2-pyrrolidinone (NMP) as a high-boiling point solvent
-
-
Procedure: a. Combine PTCDA, the primary amine, and zinc acetate in imidazole. b. Heat the mixture under a nitrogen atmosphere to 140-180 °C for 4-12 hours. The reaction progress can be monitored by TLC or HPLC. c. After cooling to room temperature, precipitate the crude product by pouring the reaction mixture into an acidic aqueous solution (e.g., 2M HCl). d. Collect the solid product by filtration and wash thoroughly with water and then an organic solvent like methanol (B129727) or ethanol (B145695) to remove residual imidazole and unreacted starting materials. e. Further purification can be achieved by column chromatography or recrystallization. For ionic derivatives, dialysis in water may be required.
Protocol 2: this compound Nanoformulation via Reprecipitation
This protocol provides a physical method to prepare an aqueous dispersion of this compound nanocrystals.[5]
-
Materials:
-
Hydrophobic this compound derivative
-
A water-miscible organic solvent in which the this compound is highly soluble (e.g., acetone, tetrahydrofuran (B95107) (THF)).
-
Deionized water (the "poor" solvent).
-
Optional: A surfactant like Tween-80 to improve long-term stability.
-
-
Procedure: a. Prepare a dilute stock solution of the this compound derivative in the organic solvent (e.g., 1 mM in acetone). b. Vigorously stir a volume of deionized water. If using a surfactant, it should be dissolved in the water at this stage. c. Using a syringe, rapidly inject a small volume of the this compound stock solution into the stirring water. A typical volume ratio would be 1:100 (organic:water). d. A color change should be immediately visible as the hydrophobic this compound precipitates into a colloidal dispersion of nanocrystals. e. Allow the solution to stir for a period to stabilize and for the organic solvent to evaporate or diffuse. The size of the resulting nanocrystals can be influenced by the injection rate, stirring speed, and concentration.[5]
References
- 1. Water-soluble perylenediimides: design concepts and biological applications - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00754B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C20H12 | CID 9142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Applications of Fluorescent Perylenediimide and Perylenemonoimide Dyes in Bioimaging, Photothermal and Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. archipel.uqam.ca [archipel.uqam.ca]
- 8. researchgate.net [researchgate.net]
Perylene Aggregation and π-π Stacking: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Perylene aggregation and π-π stacking in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary driving forces for this compound aggregation and π-π stacking?
A1: The primary driving forces for the aggregation of this compound derivatives are π-π stacking interactions between the aromatic this compound cores and solvophobic effects.[1][2] this compound diimides (PDIs), for instance, have a flat molecular structure that facilitates intermolecular interactions, leading to the formation of supermolecules through side-by-side and/or head-to-tail stacking.[3] In amphiphilic asymmetric PDIs, the hydrophobic this compound core and any attached alkyl groups are poorly solubilized by polar solvents, which favors stacking to maximize both hydrophobic and π-π interactions.[1]
Q2: How can I strategically modify this compound derivatives to prevent aggregation?
A2: A common and effective strategy is to introduce bulky substituents to create steric hindrance. This can be achieved by functionalizing the imide positions or the bay area of the this compound core.[4][5] These bulky groups physically obstruct the close approach of the planar this compound cores, thus inhibiting π-π stacking.[6][7] For example, introducing bulky 2,6-diisopropylphenyl groups at the imide nitrogens can prevent aggregation even at high concentrations.[8][9] Similarly, functionalizing all four bay positions can shield the π-π stacking interactions and twist the this compound ring system away from planarity, which further suppresses aggregation and improves solubility.[10] Another approach is the synthesis of ethynylene-bridged this compound diimides with silane (B1218182) groups that act as steric blocking groups.[11]
Q3: What is the influence of solvent choice on this compound aggregation?
A3: Solvent polarity plays a crucial role in the aggregation of this compound derivatives. This compound bisimide (PBI) aggregation is often dominated by electrostatic interactions in nonpolar solvents and by solvophobic interactions in protic solvents.[8] A biphasic behavior is observed, with strong π-π stacking in nonpolar aliphatic and polar alcoholic solvents, while weaker binding is seen in solvents like dichloromethane (B109758) and chloroform.[8] In mixtures of solvents, such as THF and water, increasing the proportion of the poorer solvent (water) can induce aggregation due to the hydrophobic effect.[1][12][13]
Q4: Can I control the type of aggregate (e.g., H-type vs. J-type) that forms?
A4: Yes, the type of aggregate can be influenced by the molecular design of the this compound derivative and the experimental conditions. For instance, undecane-substituted PDI films tend to show more H-aggregate like characteristics, while diisopropylphenyl-substituted PDI films have more J-aggregate like stacking.[3] The nature of peripheral alkyl substituents can also direct the formation of H- or J-type aggregates.[14] H-aggregates, characterized by face-to-face stacking, typically result in a blue-shift in the absorption spectrum, whereas J-aggregates, with a head-to-tail arrangement, lead to a red-shift.[12]
Troubleshooting Guides
Problem: My this compound derivative exhibits significant fluorescence quenching in the solid state.
This is a common issue arising from aggregation-caused quenching (ACQ) due to strong π-π stacking in the solid state.[1][15]
Solutions:
-
Introduce Steric Hindrance: Synthesize derivatives with bulky substituents at the imide or bay positions. This is a key approach to interrupt continuous π-π interactions in the solid state.[16] For example, introducing large steric volumes, such as β-cyclodextrin, at the side chains can mitigate π-π stacking and reduce nonradiative relaxation.[17]
-
Create Discrete Dimers/Oligomers: Design molecules that form well-defined, discrete π-π stacked dimers or oligomers rather than continuous stacks. This can break the global continuous π-π stacking and lead to higher fluorescence quantum yields in the solid state.[16]
-
Edge Functionalization: Utilize "picket-fence" type groups at the edge of the flat aromatic core to suppress π-π stacking through steric hindrance.[6]
Problem: I am observing unexpected aggregation in my solvent system.
Unexpected aggregation can occur due to changes in concentration, temperature, or solvent composition.
Solutions:
-
Solvent Selection: As a first step, try dissolving your compound in solvents known to reduce aggregation, such as dichloromethane or chloroform.[8]
-
Concentration Dependence Study: Perform concentration-dependent UV-Vis and fluorescence spectroscopy to understand the concentration at which aggregation begins. This compound derivatives typically exist as monomers in dilute solutions.[3]
-
Temperature Variation: Investigate the effect of temperature on aggregation. In some systems, heating can disrupt aggregates, which can be monitored spectroscopically.[18]
-
Solvent Mixture Optimization: If using a mixed solvent system, carefully control the solvent ratio, as small changes can significantly impact aggregation due to solvophobic effects.[1][19]
Data Presentation
Table 1: Effect of Substituents on this compound Aggregation and Photophysical Properties
| This compound Derivative | Substituent(s) | Effect on Aggregation | Key Finding | Reference(s) |
| This compound Bisimides (PBIs) | Bulky 2,6-diisopropylphenyl at imide nitrogens | No aggregation observed in the accessible concentration range. | Demonstrates the effectiveness of steric hindrance at the imide positions. | [8][9] |
| Ethynylene-bridged this compound Diimides (PDIs) | Different sized silane groups | Shielded PDIs exhibited resistance to aggregation at high concentrations and in neat films. | Silylethynyl substitution can prevent the formation of non-radiative trap sites. | [11] |
| Bay-unsubstituted this compound Bisimide | N,N'-bis(4-bromo-2,6-diisopropylphenyl) | Maintains monomeric form at high concentration. | Exhibits unity quantum yields in various solvents (CHCl3, THF, toluene, CH3CN). | [16][20] |
| PDI with long alkyl chains | Undecane at imide position | Forms H-type aggregates in films. | Side-chain substitutions significantly impact excited-state dynamics. | [3][21] |
| PDI with branched side chains (B2 vs. B13) | Branched alkyl chains of varying length | Increased hydrophobicity of longer chains leads to higher aggregate quantum yields. | The maximum quantum yield of aggregated molecules increased from 0.04 (B2) to 0.20 (B13). | [22][23] |
Experimental Protocols
Protocol 1: Characterization of this compound Aggregation using UV-Vis Spectroscopy
This protocol describes a general method to study the aggregation of a this compound derivative in a mixed solvent system.
Materials:
-
This compound derivative of interest
-
High-purity "good" solvent (e.g., Tetrahydrofuran - THF)
-
High-purity "poor" solvent (e.g., deionized water)
-
Volumetric flasks
-
Micropipettes
-
Quartz cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the this compound derivative in the "good" solvent (e.g., THF) at a concentration where the compound is known to be monomeric (e.g., 1 x 10⁻⁵ M).
-
Sample Preparation:
-
Label a series of volumetric flasks.
-
In each flask, place a fixed volume of the stock solution.
-
Add varying amounts of the "good" and "poor" solvents to achieve a range of solvent ratios (e.g., 100:0, 90:10, 80:20, ..., 0:100 THF:water) while keeping the final concentration of the this compound derivative constant.
-
-
Equilibration: Allow the solutions to equilibrate for a specific period (e.g., 30 minutes) at a constant temperature, as aggregation can be time-dependent.
-
UV-Vis Measurement:
-
Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 350-700 nm).
-
Use a blank containing the corresponding solvent mixture for each measurement.
-
-
Data Analysis:
-
Analyze the changes in the absorption spectra as a function of the solvent composition.
-
A blue-shift in the absorption maximum is indicative of H-aggregation, while a red-shift suggests J-aggregation.[12]
-
The appearance of new bands or changes in the relative intensities of vibronic bands can also indicate aggregate formation.[24]
-
Protocol 2: Synthesis of a Sterically Hindered this compound Diimide (General Approach)
This protocol outlines a general synthetic route for introducing bulky substituents at the imide positions of a this compound core to inhibit aggregation.
Materials:
-
This compound-3,4,9,10-tetracarboxylic dianhydride
-
A bulky primary amine (e.g., 2,6-diisopropylaniline)
-
High boiling point solvent (e.g., quinoline (B57606) or N-methyl-2-pyrrolidone)
-
Catalyst (e.g., zinc acetate)
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard glassware for organic synthesis (reflux condenser, heating mantle, etc.)
-
Purification supplies (e.g., silica (B1680970) gel for column chromatography, recrystallization solvents)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound-3,4,9,10-tetracarboxylic dianhydride, a molar excess (e.g., 2.5 equivalents) of the bulky primary amine, and the catalyst.
-
Solvent Addition: Add the high boiling point solvent to the flask.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas.
-
Reaction: Heat the mixture to a high temperature (e.g., 180-220 °C) and maintain it for several hours (e.g., 4-24 hours) until the reaction is complete (monitor by TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Precipitate the crude product by pouring the reaction mixture into an appropriate non-solvent (e.g., methanol (B129727) or ethanol).
-
Collect the solid product by filtration and wash it thoroughly with the non-solvent to remove residual high-boiling solvent and excess amine.
-
-
Purification: Purify the crude product using column chromatography on silica gel followed by recrystallization to obtain the pure, sterically hindered this compound diimide.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Visualizations
Caption: Logical relationship of strategies to prevent this compound aggregation.
Caption: Steric hindrance preventing π-π stacking of this compound cores.
Caption: Workflow for characterizing this compound aggregation.
References
- 1. researchgate.net [researchgate.net]
- 2. Elucidating Structural Evolution of this compound Diimide Aggregates Using Vibrational Spectroscopy and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis and Optoelectronic Characterization of this compound Diimide-Quinoline Based Small Molecules | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Suppressing π–π stacking interactions for enhanced solid-state emission of flat aromatic molecules via edge functionalization with picket-fence-type groups - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. Frustrated π-stacking - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Solvent and substituent effects on aggregation constants of this compound bisimide π-stacks – a linear free energy relationship analysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development of this compound-Based Non-Fullerene Acceptors through Bay-Functionalization Strategy [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Intramolecular and Intermolecular Interaction Switching in the Aggregates of this compound Diimide Trimer: Effect of Hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Engineering π–π interactions for enhanced photoluminescent properties: unique discrete dimeric packing of this compound diimides - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28147H [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Unraveling Pathway Complexity in the Supramolecular Polymerization of Z‑Shaped Perylenediimides: From Kinetic H‑Aggregates to Thermodynamic Null Supramolecular Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. chemrxiv.org [chemrxiv.org]
- 22. researchgate.net [researchgate.net]
- 23. Improving the Quantum Yields of this compound Diimide Aggregates by Increasing Molecular Hydrophobicity in Polar Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Perylene Fluorescence Quenching: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with perylene-based fluorophores. Here, you will find detailed explanations of common quenching mechanisms, experimental protocols to investigate them, and strategies to mitigate their effects.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound derivative's fluorescence intensity is significantly lower than expected. What are the potential causes?
A rapid or significant decrease in fluorescence intensity, often referred to as quenching, can be attributed to several photophysical and chemical processes. The most common causes include:
-
Aggregation-Caused Quenching (ACQ): this compound and its derivatives, particularly this compound diimides (PDIs), have a strong tendency to stack on top of each other (π-π stacking) in solution and in the solid state. This aggregation creates non-radiative decay pathways that quench fluorescence.[1][2][3][4][5]
-
Photoinduced Electron Transfer (PET): In the presence of electron-donating or electron-accepting molecules, an excited this compound molecule can either donate or accept an electron, leading to the formation of a non-fluorescent radical ion pair. This process is highly dependent on the solvent and the electronic properties of the interacting molecules.[6][7][8]
-
Förster Resonance Energy Transfer (FRET): If another molecule (an acceptor) is present whose absorption spectrum overlaps with the emission spectrum of the this compound derivative (the donor), non-radiative energy transfer can occur, quenching the this compound's fluorescence.[9][10]
-
Solvent Effects: The polarity of the solvent can significantly influence the fluorescence quantum yield.[11] Polar solvents can stabilize charge-transfer states, which can lead to quenching.[12]
-
Presence of Quenchers: Certain molecules and ions are known to be efficient quenchers of fluorescence. These include molecular oxygen, heavy atoms, and some transition metal ions.[13][14]
-
Photobleaching: Although this compound dyes are generally photostable, prolonged exposure to high-intensity light can lead to irreversible photochemical destruction of the fluorophore.[15][16][17][18]
Q2: How can I determine if aggregation is causing the fluorescence quenching in my experiment?
Aggregation-Caused Quenching (ACQ) is a common issue with planar aromatic dyes like perylenes. Here are some troubleshooting steps and characterization techniques:
-
Concentration Dependence Study: Measure the fluorescence intensity of your this compound derivative at various concentrations. If the fluorescence intensity does not increase linearly with concentration and starts to plateau or even decrease at higher concentrations, aggregation is likely occurring.
-
UV-Vis Absorption Spectroscopy: Monitor the absorption spectrum as a function of concentration. Aggregation can lead to changes in the shape of the absorption spectrum, often with a broadening of the bands or the appearance of a new, red-shifted band corresponding to the aggregate.
-
Fluorescence Spectroscopy: Look for changes in the emission spectrum. Aggregation can lead to the formation of excimers, which are excited-state dimers that emit at longer wavelengths (a new, red-shifted band) with a broader spectral shape compared to the monomer emission.
-
Work at Lower Concentrations: The simplest solution is to work with more dilute solutions to minimize intermolecular interactions.
-
Introduce Steric Hindrance: Modifying the this compound core with bulky substituents can physically prevent the molecules from getting close enough to form aggregates.[1][2][3]
-
Host-Guest Chemistry: Encapsulating the this compound dye within a host molecule, such as a cyclodextrin, can isolate the dye molecules from each other and prevent aggregation.[5][19]
Q3: I suspect Photoinduced Electron Transfer (PET) is quenching my this compound's fluorescence. How can I confirm this?
Photoinduced Electron Transfer (PET) is a common quenching mechanism where an excited fluorophore is deactivated by transferring an electron to or from a nearby molecule (the quencher).
-
Cyclic Voltammetry: Measure the oxidation and reduction potentials of your this compound derivative and the suspected quencher. This will help you determine the thermodynamic driving force for electron transfer.
-
Solvent Polarity Studies: The efficiency of PET is often highly dependent on the polarity of the solvent.[6][20][7] In many cases, increasing the solvent polarity will increase the rate of electron transfer and thus the quenching efficiency, as polar solvents can stabilize the resulting charge-separated state.[6][20]
-
Fluorescence Lifetime Measurements: Dynamic quenching processes like PET will decrease the fluorescence lifetime of the fluorophore in the presence of the quencher. In contrast, static quenching, where a non-fluorescent complex is formed in the ground state, will not affect the lifetime of the uncomplexed fluorophore.[21]
-
Fluorescence Lifetime Measurement:
-
Prepare a solution of your this compound derivative.
-
Measure the fluorescence lifetime using a technique like Time-Correlated Single Photon Counting (TCSPC).
-
Prepare a second sample with the this compound derivative and the suspected quencher.
-
Measure the fluorescence lifetime of this second sample.
-
Interpretation: A decrease in the fluorescence lifetime in the presence of the quencher indicates a dynamic quenching mechanism like PET. If the lifetime remains unchanged but the overall fluorescence intensity decreases, this points towards a static quenching mechanism.[21]
-
-
Temperature Dependence Study:
-
Prepare a solution of your this compound derivative and the quencher.
-
Measure the fluorescence intensity at a range of different temperatures.
-
Interpretation: For dynamic quenching, an increase in temperature will typically lead to an increase in the quenching efficiency (and a decrease in fluorescence) because the rate of diffusion and collision increases. For static quenching, an increase in temperature often leads to a decrease in quenching efficiency as the ground-state complexes may become less stable.
-
Q4: My fluorescence signal is unstable and fluctuates. What could be the instrumental or environmental causes?
Fluorescence signal instability can arise from various sources unrelated to the specific quenching mechanisms of the this compound itself.
-
Temperature Fluctuations: Fluorescence intensity is sensitive to temperature.[22] Ensure that your sample and the instrument are at a stable temperature.
-
Lamp Instability: The excitation lamp intensity can fluctuate.[22] Allow the lamp to warm up and stabilize before taking measurements.
-
Detector Drift: The sensitivity of the detector can drift over time. Regular calibration and maintenance are important.[22]
-
Ambient Light: Ensure the sample chamber of the fluorometer is light-tight to prevent interference from external light sources.[22]
-
Photobleaching: If you are continuously illuminating the sample, the fluorescence signal may decrease over time due to photobleaching.[15] Try reducing the excitation light intensity or the exposure time.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound fluorescence quenching.
Table 1: Fluorescence Quenching of this compound Derivatives by Graphene Oxide (GO)
| This compound Diimide Derivative | Quenching Magnitude (Slope of F/F₀ vs. [GO]) |
| N,N′-diethylhexyl-1-bromo-perylene diimide (SBrPDI) | Data not provided in search results |
| N,N′-diethylhexyl-1,7-dibromo-perylene diimide (DBrPDI) | Data not provided in search results |
| N,N′-diethylhexyl-1-bromo-7-pentafluorophenoxyl-perylene diimide (SFPDI) | Highest quenching efficiency |
| N,N′-diethylhexyl-1,7-dipentafluoro-phenoxyl-perylene diimide (DFPDI) | Data not provided in search results |
| Data from a study investigating the influence of molecular structure on the fluorescence quenching mechanism by graphene oxide. The quenching efficiency was found to be dependent on the molecular structure of the this compound diimide dyes.[23][24] |
Table 2: Fluorescence Lifetime and Quenching of this compound Orange (PO) on Different Substrates
| Substrate | Fluorescence Lifetime of PO | Quenching Factor | Deduced Charge/Energy Transfer Time |
| hBN (hexagonal Boron Nitride) | ~3 ns | - | - |
| TMDCs (Transition Metal Dichalcogenides) | << 100 ps | ~10³ | several picoseconds at most |
| This study demonstrated a drastic reduction in the fluorescence lifetime and intensity of this compound orange when deposited on TMDC monolayers, indicating a strong quenching mechanism due to charge or energy transfer.[25][26][27] |
Key Experimental Protocols
Protocol 1: Steady-State Fluorescence Quenching Measurement (Stern-Volmer Analysis)
This protocol is used to investigate dynamic fluorescence quenching.
-
Sample Preparation:
-
Prepare a stock solution of the this compound derivative at a known concentration.
-
Prepare a stock solution of the quencher at a known concentration.
-
Prepare a series of samples with a fixed concentration of the this compound derivative and varying concentrations of the quencher.
-
-
Fluorescence Measurement:
-
Using a spectrofluorometer, measure the fluorescence emission spectrum of each sample.
-
Record the fluorescence intensity at the emission maximum for each sample.
-
-
Data Analysis:
-
Plot the ratio of the fluorescence intensity in the absence of the quencher (F₀) to the fluorescence intensity in the presence of the quencher (F) against the quencher concentration ([Q]).
-
This is the Stern-Volmer plot: F₀/F = 1 + Ksv[Q], where Ksv is the Stern-Volmer quenching constant.[28][29]
-
A linear Stern-Volmer plot is indicative of a single type of quenching mechanism (either purely dynamic or purely static).
-
Protocol 2: Fluorescence Lifetime Imaging Microscopy (FLIM)
FLIM provides spatial information about the fluorescence lifetime of a sample, which is useful for studying quenching in heterogeneous systems like cells or on surfaces.
-
Sample Preparation:
-
Prepare the sample containing the this compound fluorophore (e.g., cells labeled with a this compound derivative, or a this compound derivative deposited on a surface).
-
-
Instrumentation:
-
Use a confocal or multiphoton microscope equipped with a pulsed laser for excitation and time-resolved detectors (e.g., using TCSPC).
-
-
Data Acquisition:
-
Scan the sample to acquire a fluorescence intensity image.
-
At each pixel, measure the fluorescence decay curve.
-
-
Data Analysis:
Visualizations
Caption: Overview of this compound fluorescence and common quenching pathways.
References
- 1. A computational exploration of aggregation-induced excitonic quenching mechanisms for this compound diimide chromophores. | Semantic Scholar [semanticscholar.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Item - A computational exploration of aggregation-induced excitonic quenching mechanisms for this compound diimide chromophores - RMIT University - Figshare [research-repository.rmit.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. Rescuing the solid-state fluorescence of this compound diimide dyes by host–guest isolation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. uni-muenster.de [uni-muenster.de]
- 9. Fluorescence resonance energy transfer from pyrene to this compound labels for nucleic acid hybridization assays under homogeneous solution conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence resonance energy transfer from pyrene to this compound labels for nucleic acid hybridization assays under homogeneous solution conditions. | Semantic Scholar [semanticscholar.org]
- 11. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Quenching of this compound fluorescence by Co(2+) ions in dipalmitoylphosphatidylcholine (DPPC) vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Photoblinking and photobleaching of rylene diimide dyes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Photodegradation of polymer-dispersed this compound di-imide dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. pubs.aip.org [pubs.aip.org]
- 21. Fluorescence quenching by photoinduced electron transfer: a reporter for conformational dynamics of macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. mdpi.com [mdpi.com]
- 24. Investigation on Fluorescence Quenching Mechanism of this compound Diimide Dyes by Graphene Oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Strong quenching of dye fluorescence in monomeric this compound orange/TMDC hybrid structures - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Strong quenching of dye fluorescence in monomeric this compound orange/TMDC hybrid structures - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 27. researchgate.net [researchgate.net]
- 28. sigmaaldrich.com [sigmaaldrich.com]
- 29. [The comparisons of fluorescence quenching between this compound and pyrene] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Electron Mobility of Perylene Diimides (PDIs) in OFETs
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with perylene diimide (PDI)-based organic field-effect transistors (OFETs). Our goal is to help you overcome common experimental challenges and optimize the electron mobility of your devices.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the fabrication and characterization of PDI-based OFETs.
Issue 1: Low Electron Mobility
Question: My OFET device is showing significantly lower electron mobility than expected. What are the potential causes and how can I fix this?
Answer:
Low electron mobility in PDI-based OFETs can stem from several factors, ranging from the material's intrinsic properties to the device fabrication process. Here are the most common causes and their solutions:
-
Poor Film Morphology: The arrangement of PDI molecules in the thin film is crucial for efficient charge transport. Disordered films with many grain boundaries can trap or scatter electrons, reducing mobility.
-
Solution: Optimize the deposition conditions. Techniques like thermal annealing or solvent vapor annealing after film deposition can improve crystallinity and molecular packing.[1] The choice of solvent and substrate temperature during spin-coating also plays a critical role in controlling film morphology.[2]
-
-
High Contact Resistance: A large energy barrier between the source/drain electrodes and the PDI semiconductor layer can impede electron injection, leading to an underestimation of the intrinsic mobility.[3][4] This is especially problematic in short-channel devices.[4]
-
Solution: Select appropriate electrode materials with work functions that align with the LUMO level of the PDI derivative to minimize the injection barrier. Surface treatment of the electrodes with self-assembled monolayers (SAMs) can also reduce contact resistance.[5] The thickness of the organic semiconductor layer can also influence contact properties.[6]
-
-
Dielectric Interface Traps: Traps at the interface between the PDI semiconductor and the gate dielectric can immobilize charge carriers, reducing the measured mobility.[7][8]
-
Impurities: Chemical impurities in the PDI material or residual solvent in the thin film can act as charge traps.
-
Solution: Ensure the PDI material is of high purity. Use high-purity solvents for solution preparation and ensure the film is thoroughly dried under vacuum to remove any residual solvent.
-
Issue 2: High "Off" Current and Low On/Off Ratio
Question: My PDI-based OFET has a high off-current, resulting in a poor on/off ratio. What could be the cause?
Answer:
A high off-current, which leads to a low on/off ratio, is a common issue that compromises the switching performance of an OFET.[10] Potential causes include:
-
Gate Leakage Current: A significant current flowing through the gate dielectric can contribute to a high off-current. This can be due to a very thin or poor-quality dielectric layer.[5]
-
Bulk Conductivity of the Semiconductor: If the PDI film is too thick or has a high bulk conductivity, it can lead to a current that is not effectively modulated by the gate voltage.
-
Solution: Optimize the thickness of the semiconductor layer. A thinner film can sometimes lead to better gate modulation and a lower off-current.
-
-
Unintentional Doping: Contaminants from the processing environment, such as oxygen or moisture, can act as dopants and increase the off-current.
-
Solution: Process and characterize the devices in an inert atmosphere (e.g., a nitrogen-filled glovebox) to minimize exposure to air and moisture.
-
Frequently Asked Questions (FAQs)
Question 1: What are the most effective strategies to chemically modify PDIs for higher electron mobility?
Answer:
Several chemical modification strategies can be employed to enhance the electron mobility of PDI derivatives:
-
Core Functionalization: Introducing electron-withdrawing groups, such as halogens or cyano groups, to the this compound core can lower the LUMO energy level, which can improve electron injection and air stability.[12]
-
Thionation: Replacing the imide oxygen atoms with sulfur (thionation) has been shown to be a highly effective method for enhancing electron mobility.[13] For instance, a fully thionated PDI derivative exhibited an average mobility two orders of magnitude larger than its non-thionated counterpart.[13]
-
π-Conjugation Extension: Expanding the π-conjugated core of the PDI molecule can promote intermolecular π-π stacking and improve charge transport pathways.[14]
-
Side-Chain Engineering: The choice of N-alkyl or N-aryl substituents on the imide positions significantly influences the molecular packing and film morphology, which in turn affects electron mobility.[15] Bulky or branched side chains can be used to tune the intermolecular distance and packing motif.
Question 2: How does film morphology impact electron mobility, and how can it be controlled?
Answer:
The morphology of the PDI thin film, including its crystallinity, grain size, and molecular orientation, is a critical factor determining the OFET's performance.[9][16] Well-ordered, highly crystalline films with large grains and strong π-π stacking facilitate efficient charge transport, leading to higher electron mobility.
Strategies for controlling film morphology include:
-
Annealing:
-
Thermal Annealing: Heating the film after deposition can provide the thermal energy needed for molecules to rearrange into a more ordered, crystalline structure.[1]
-
Solvent Vapor Annealing: Exposing the film to a solvent vapor can also induce recrystallization and improve molecular ordering.
-
-
Solution Processing Parameters:
-
Solvent Choice: The choice of solvent affects the solubility of the PDI derivative and the drying rate of the film, both of which influence the final morphology.
-
Deposition Technique: Different deposition techniques, such as spin-coating, drop-casting, or solution shearing, can result in different film morphologies.[14]
-
-
Substrate Surface Treatment: Modifying the dielectric surface with a self-assembled monolayer (SAM) can alter the surface energy, which influences the growth mode and morphology of the PDI film.[8][9]
Question 3: Why is the dielectric interface important, and how can it be engineered?
Answer:
The interface between the organic semiconductor and the gate dielectric is where the charge transport channel is formed in an OFET.[7] Therefore, the quality of this interface has a profound impact on device performance. A poor interface with a high density of trap states can lead to charge carrier trapping, reduced mobility, and device instability.[7][8]
Dielectric interface engineering techniques include:
-
Using Polymer Dielectrics: Using polymer dielectrics can create a more favorable interface with the organic semiconductor compared to inorganic dielectrics like SiO₂.
-
Surface Modification: Treating the dielectric surface with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (B89594) (OTS), can passivate surface traps, reduce surface energy, and promote the growth of a more ordered semiconductor film.[8]
-
Using High-k Dielectrics: Employing high-k dielectrics can enable low-voltage operation and improve device performance.[11]
Question 4: What is contact resistance, and how can it be minimized in PDI-based OFETs?
Answer:
Contact resistance is the resistance to charge injection from the source/drain electrodes into the semiconductor channel.[3] It can be a significant limiting factor for OFET performance, especially in devices with short channel lengths.[4]
Methods to reduce contact resistance include:
-
Electrode Material Selection: Choosing metals with work functions that are well-matched with the LUMO of the n-type PDI semiconductor can lower the energy barrier for electron injection.
-
Device Architecture: Top-contact architectures often exhibit lower contact resistance compared to bottom-contact architectures for PDI-based OFETs.[1]
-
Interfacial Layers: Introducing a thin injection layer between the electrode and the semiconductor can reduce the contact barrier.
-
Measurement Techniques: The transfer-line method (TLM) is a common technique used to accurately measure and quantify the contact resistance in OFETs.[17]
Data Presentation
Table 1: Effect of Chemical Modifications on PDI Electron Mobility
| PDI Derivative | Modification Strategy | Electron Mobility (cm²/V·s) | Reference |
| Parent PDI | - | ~10⁻⁴ | [13] |
| Fully Thionated PDI | Thionation | 0.16 | [13] |
| Tetra-bromo-substituted PDI | Core Halogenation (surface doped) | 1.19 x 10⁻² | [18] |
| P(PDI-DTT) Polymer | Polymerization | 0.013 | [19] |
Table 2: Influence of Device Processing on Electron Mobility
| PDI Derivative | Processing Condition | Electron Mobility (cm²/V·s) | Reference |
| PDI-C8,7 | As-prepared, bottom-contact | ~10⁻⁶ | [1] |
| PDI-C8,7 | Thermally annealed, bottom-contact | 7.4 x 10⁻⁶ | [1] |
| PDI-C8,7 | As-prepared, top-contact | 3.4 x 10⁻⁵ | [1] |
Experimental Protocols
Protocol 1: Standard OFET Fabrication (Bottom-Gate, Top-Contact)
-
Substrate Cleaning:
-
Sequentially sonicate the Si/SiO₂ substrates in deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 10 minutes to remove organic residues and create a hydrophilic surface.
-
-
Dielectric Surface Modification (Optional but Recommended):
-
Prepare a solution of a self-assembled monolayer (SAM), such as OTS, in an anhydrous solvent like toluene.
-
Immerse the cleaned substrates in the SAM solution for the desired time (e.g., 12 hours) in an inert atmosphere.
-
Rinse the substrates with fresh solvent and anneal at a specified temperature (e.g., 120°C) to form a dense monolayer.
-
-
PDI Solution Preparation:
-
Dissolve the PDI derivative in a suitable high-purity organic solvent (e.g., chloroform, chlorobenzene) at a specific concentration (e.g., 5 mg/mL).
-
Gently heat and stir the solution to ensure complete dissolution.
-
Filter the solution through a 0.2 µm PTFE filter before use.
-
-
Thin-Film Deposition:
-
Spin-coat the PDI solution onto the prepared substrates at a specific spin speed and duration to achieve the desired film thickness.
-
Transfer the substrates to a hotplate and anneal at a predetermined temperature (e.g., 100-150°C) to remove residual solvent and improve film morphology.
-
-
Source/Drain Electrode Deposition:
-
Use a shadow mask to define the source and drain electrodes.
-
Thermally evaporate the desired metal (e.g., gold, silver) onto the PDI film under high vacuum. The deposition rate and final thickness should be carefully controlled.
-
-
Device Characterization:
-
Perform electrical characterization of the OFETs in an inert atmosphere or vacuum using a semiconductor parameter analyzer.
-
Measure the output and transfer characteristics to extract key parameters like electron mobility, threshold voltage, and on/off ratio.
-
Visualizations
Caption: Troubleshooting workflow for low electron mobility in PDI-based OFETs.
Caption: Experimental workflow for OFET fabrication and characterization.
Caption: Key factors influencing the electron mobility of PDI-based OFETs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. fkf.mpg.de [fkf.mpg.de]
- 7. Engineering of the dielectric–semiconductor interface in organic field-effect transistors - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.aip.org [pubs.aip.org]
- 11. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. nbinno.com [nbinno.com]
- 16. Morphology control strategies for solution-processed organic semiconductor thin films - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Enhancing optoelectronic performance of organic phototransistors through surface doping of tetra-bromo this compound diimide single crystals - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Perylene Solar Cell Power Conversion Efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the power conversion efficiency (PCE) of perylene-based solar cells.
Troubleshooting Guides
This section addresses common issues encountered during the fabrication and testing of this compound solar cells, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Power Conversion Efficiency (PCE)
Q: My overall PCE is significantly lower than expected. What are the primary factors I should investigate?
A: Low PCE is a multifaceted issue. A systematic approach to troubleshooting is crucial. Start by evaluating the three key solar cell parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). The workflow below outlines a general troubleshooting strategy.
Caption: Troubleshooting workflow for low PCE.
Issue 2: Low Fill Factor (FF)
Q: My Voc and Jsc values are reasonable, but the fill factor is low (e.g., < 60%). What could be the cause?
A: A low fill factor is often indicative of high series resistance, low shunt resistance, or significant charge recombination within the device.[1][2]
-
High Series Resistance (Rs): This can arise from the bulk resistance of the active layer and electrodes, as well as high contact resistance at the interfaces.[1][2]
-
Solution:
-
Optimize the thickness of the active layer and electrode layers.
-
Ensure clean and well-defined interfaces between layers.
-
Consider using interfacial layers to improve charge extraction.[3]
-
-
-
Low Shunt Resistance (Rsh): This is often due to leakage pathways or defects in the active layer, allowing current to bypass the intended path.
-
Solution:
-
Improve the morphology of the active layer to reduce pinholes and defects.
-
Ensure proper substrate cleaning and handling to avoid contamination.
-
-
-
High Recombination: Significant recombination of charge carriers before they are collected at the electrodes will reduce the FF.[1]
-
Solution:
-
Optimize the morphology of the donor-acceptor blend to create efficient pathways for charge transport.
-
Employ thermal or solvent vapor annealing to improve crystallinity and phase separation.
-
-
Issue 3: Low Short-Circuit Current (Jsc)
Q: My Jsc is lower than expected for my material system. How can I improve it?
A: Low Jsc can be attributed to several factors, from inefficient light absorption to poor charge collection.[4][5][6]
-
Poor Light Absorption: The active layer may not be absorbing a sufficient number of photons.
-
Solution:
-
Optimize the active layer thickness. A thicker layer absorbs more light but can also increase series resistance.
-
Select donor and acceptor materials with complementary absorption spectra.
-
-
-
Inefficient Exciton Dissociation: Photogenerated excitons are not efficiently separating into free charge carriers at the donor-acceptor interface.
-
Poor Charge Transport and Collection: Separated charges are not efficiently transported to and collected at the respective electrodes. This can be due to low charge carrier mobility or high recombination rates.[4]
-
Solution:
-
Improve the crystallinity and molecular packing of the active layer materials through annealing.
-
Incorporate interfacial layers to facilitate charge extraction.
-
-
Issue 4: Low Open-Circuit Voltage (Voc)
Q: The Voc of my device is lower than the theoretical maximum for the donor-acceptor pair. What are the potential causes and solutions?
A: The Voc is primarily determined by the energy difference between the highest occupied molecular orbital (HOMO) of the donor and the lowest unoccupied molecular orbital (LUMO) of the acceptor. However, other factors can lead to a lower than expected Voc.[9][10][11]
-
Energy Level Mismatch: The energy levels of the transport layers and electrodes may not be well-aligned with the active layer materials, creating energy barriers.
-
Solution:
-
Select appropriate hole transport layers (HTLs) and electron transport layers (ETLs) with energy levels that facilitate efficient charge extraction.
-
Use interfacial layers to modify the work function of the electrodes.
-
-
-
Interfacial Recombination: Recombination at the interfaces between the active layer and the transport layers can reduce Voc.
-
Solution:
-
Improve the quality of the interfaces through careful deposition techniques.
-
Passivate interface defects with appropriate interfacial layers.
-
-
-
High Leakage Current: Defects in the active layer can lead to high leakage currents, which lower the Voc.
-
Solution:
-
Optimize the active layer morphology to minimize defects and pinholes.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal annealing temperature and time for this compound-based solar cells?
A1: The optimal thermal annealing conditions are highly dependent on the specific this compound derivative and the other materials in the active layer. Generally, annealing is performed at temperatures between 80°C and 150°C for 5 to 30 minutes.[12] It is crucial to perform a systematic optimization of both temperature and time for your specific material system to achieve the best morphology and device performance. Exceeding the optimal conditions can lead to excessive phase separation and reduced performance.[12]
Q2: How does solvent vapor annealing (SVA) improve PCE?
A2: SVA can improve PCE by enhancing the crystallinity of the this compound donor or acceptor, which can lead to improved charge transport.[7][8][13] It can also influence the nanoscale morphology of the active layer, leading to more favorable phase separation for exciton dissociation and charge transport.[7][8] The choice of solvent and annealing time are critical parameters that need to be optimized.[7]
Q3: What are the benefits of using an interfacial layer in this compound solar cells?
A3: Interfacial layers can significantly enhance device performance in several ways:
-
Improved Charge Extraction: They can reduce the energy barrier between the active layer and the electrodes, facilitating more efficient charge collection.
-
Reduced Recombination: They can passivate surface defects and block minority carriers, reducing recombination losses at the interfaces.
-
Reduced Series Resistance: Some interfacial layers can improve the electrical contact to the electrodes, lowering the series resistance.[3]
-
Morphology Control: The underlying interfacial layer can influence the morphology of the subsequently deposited active layer.
Q4: How critical is the morphology of the active layer?
A4: The morphology of the bulk heterojunction active layer is one of the most critical factors determining the performance of this compound solar cells.[14] An optimized morphology consists of interpenetrating networks of the donor and acceptor materials with domain sizes on the order of the exciton diffusion length (typically 10-20 nm). This allows for efficient exciton dissociation at the donor-acceptor interface and provides continuous pathways for charge transport to the electrodes.[14] Techniques like atomic force microscopy (AFM) and transmission electron microscopy (TEM) are essential for characterizing the active layer morphology.[15][16]
Data Presentation
Table 1: Effect of Thermal Annealing on this compound Solar Cell Performance
| This compound System | Annealing Temperature (°C) | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| PBDB-T:SF-PDI | No Annealing | - | - | - | - | [12] |
| PBDB-T:SF-PDI | 90 | - | - | - | - | [12] |
| PBDB-T:SF-PDI | 130 | - | - | - | - | [12] |
Note: Specific performance values were not provided in the abstract, but the reference indicates that annealing improves nanomorphology, which is expected to enhance performance.
Table 2: Impact of Interfacial Layers on this compound Solar Cell Performance
| Device Structure | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| ZnPc/C60/BCP/Ag | - | - | - | ~1.9 | [3] |
| ZnPc/C60/PTCDI-C6/BCP/Ag | - | - | - | 2.5 | [3] |
Table 3: Performance of this compound Diimide (PDI)-Based Layer-by-Layer (LBL) vs. Bulk Heterojunction (BHJ) Solar Cells
| Acceptor | Device Type | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| TBDPDI-C5 | BHJ | - | - | - | 5.14 | [17][18] |
| TBDPDI-C5 | LBL | - | - | - | 6.11 | [17][18] |
Experimental Protocols
Protocol 1: Active Layer Deposition by Spin Coating (Example: PTB7-Th:PDI Blend)
-
Solution Preparation:
-
Prepare a blend solution of the donor polymer (e.g., PTB7-Th) and the this compound diimide acceptor in a suitable solvent (e.g., chlorobenzene (B131634) or o-dichlorobenzene) with a typical total concentration of 10-20 mg/mL. The donor:acceptor weight ratio (e.g., 1:1, 1:1.2) needs to be optimized.
-
Stir the solution overnight at a slightly elevated temperature (e.g., 40-60°C) to ensure complete dissolution.
-
Before use, filter the solution through a 0.45 µm PTFE filter.
-
-
Substrate Preparation:
-
Clean the patterned ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol (B130326) (e.g., 15 minutes each).
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-ozone or oxygen plasma for 5-15 minutes to improve the wettability and work function of the ITO.
-
-
Hole Transport Layer (HTL) Deposition:
-
Spin-coat a thin layer of an HTL (e.g., PEDOT:PSS) onto the cleaned ITO substrate. Typical spin-coating parameters are 3000-5000 rpm for 30-60 seconds.
-
Anneal the HTL layer on a hotplate at a temperature recommended by the supplier (e.g., 120-150°C) for 10-15 minutes.
-
-
Active Layer Spin Coating:
-
Transfer the substrate with the HTL into a nitrogen-filled glovebox.
-
Deposit the prepared active layer solution onto the substrate.
-
Spin-coat the active layer at a speed typically ranging from 1000 to 3000 rpm for 30-60 seconds. The spin speed should be optimized to achieve the desired film thickness.
-
-
Post-Deposition Treatment (Optional):
-
Proceed with thermal annealing or solvent vapor annealing as described in the protocols below.
-
Caption: Experimental workflow for active layer deposition.
Protocol 2: Thermal Annealing
-
After depositing the active layer, transfer the substrate to a hotplate inside a nitrogen-filled glovebox.
-
Set the hotplate to the desired annealing temperature (e.g., 80-150°C).
-
Place the substrate on the hotplate for the specified annealing time (e.g., 5-30 minutes).
-
After annealing, allow the substrate to cool down to room temperature before proceeding with the deposition of subsequent layers.
Protocol 3: Solvent Vapor Annealing (SVA)
-
After depositing the active layer, place the substrate in a sealed container (e.g., a petri dish or a specialized annealing chamber) inside a nitrogen-filled glovebox.
-
Place a small vial containing the chosen solvent (e.g., chloroform, tetrahydrofuran) in the container, ensuring the liquid does not touch the substrate.
-
Seal the container and leave the substrate exposed to the solvent vapor for a predetermined time (e.g., 30 seconds to several minutes).
-
Remove the substrate from the container and allow any residual solvent to evaporate before depositing the next layer.
Caption: Workflow for solvent vapor annealing.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Enhancement of device performance of organic solar cells by an interfacial this compound derivative layer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. soft-matter.uni-tuebingen.de [soft-matter.uni-tuebingen.de]
- 8. Solvent vapor annealing on this compound-based organic solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enhancement in Open-Circuit Voltage in Organic Solar Cells by Using Ladder-Type Nonfullerene Acceptors - Beijing Institute of Technology [pure.bit.edu.cn:443]
- 11. Enhancement in Open-Circuit Voltage in Organic Solar Cells by Using Ladder-Type Nonfullerene Acceptors (Journal Article) | OSTI.GOV [osti.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Solvent vapor annealing on this compound-based organic solar cells [diva-portal.org]
- 14. Unraveling the efficiency-limiting morphological issues of the this compound diimide-based non-fullerene organic solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 3D Nanoscale Morphology Characterization of Ternary Organic Solar Cells – Molecular Vista [molecularvista.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Layer-by-Layer Solution-Processed Organic Solar Cells with this compound Diimides as Acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Photostability of Perylene Dyes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the photostability of perylene dyes.
Troubleshooting Guides
This section addresses common problems encountered during experiments involving this compound dyes and provides step-by-step solutions to mitigate photobleaching.
Problem 1: Rapid loss of fluorescence signal during imaging.
This is a classic sign of photobleaching, the irreversible photochemical destruction of the fluorophore.
Initial Troubleshooting Steps:
-
Reduce Excitation Light Intensity: This is the most direct way to decrease the rate of photobleaching. Lower the laser power or lamp intensity to the minimum level that still provides an adequate signal-to-noise ratio.
-
Decrease Exposure Time: Use the shortest possible camera exposure time that yields a clear image. For time-lapse imaging, increase the interval between acquisitions.
-
Use Antifade Reagents: Mount your sample in a medium containing an antifade reagent to scavenge reactive oxygen species (ROS) that cause photodamage. Commercial options like ProLong™ Gold or VECTASHIELD® are effective, or you can prepare your own (see Experimental Protocols).
Advanced Troubleshooting:
If the initial steps are insufficient, consider the following:
-
Optimize Filter Sets: Ensure your excitation and emission filters are well-matched to your this compound dye's spectral properties to maximize signal detection efficiency, which allows for the use of lower excitation power.
-
Deoxygenate the Sample: The presence of molecular oxygen significantly accelerates photobleaching for many this compound dyes.[1] Removing dissolved oxygen can dramatically improve photostability.[1] See the detailed protocol for deoxygenation below.
-
Change the Embedding Matrix: The local environment plays a crucial role in photostability.[2] Encapsulating the dye in a protective polymer matrix can enhance its resilience. Polysiloxanes and poly(methyl methacrylate) (PMMA) are common choices.[3]
-
Consider a Different this compound Derivative: The molecular structure of the dye itself influences its photostability.[2] this compound diimides with bulky substituents at the imide or bay positions often exhibit higher photostability due to reduced aggregation.[4][5] For instance, terrylene diimide shows enhanced photostability when excited at longer wavelengths.[2]
Problem 2: Sample-to-sample variability in fluorescence stability.
Inconsistent photostability across different samples can compromise the reliability of your results.
Troubleshooting Steps:
-
Standardize Sample Preparation: Ensure that all samples are prepared using the exact same protocol, including dye concentration, solvent, and incubation times.
-
Control Environmental Factors: Maintain consistent temperature, humidity, and oxygen exposure for all samples during preparation and imaging.
-
Use Fresh Antifade Reagents: Antifade reagents can lose their effectiveness over time, especially after opening. Use fresh aliquots for each experiment.
-
Check for Contaminants: Impurities in solvents or reagents can sometimes accelerate photobleaching. Use high-purity materials.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why are this compound dyes susceptible to it?
A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule upon exposure to light.[2] When a this compound dye absorbs a photon, it is excited to a singlet state. From here, it can return to the ground state by emitting a photon (fluorescence) or it can transition to a longer-lived, reactive triplet state. In the triplet state, the dye can interact with molecular oxygen to generate reactive oxygen species (ROS) that chemically damage the dye, rendering it non-fluorescent.[6] It can also absorb another photon to reach a higher excited triplet state, from which electron transfer to the surrounding matrix can occur, forming a radical cation that is a precursor to bleaching.[2]
Q2: How can I quantify the photostability of my this compound dye?
A2: Photostability is often quantified by the photobleaching quantum yield (Φbl) or the photobleaching half-life (t1/2).[2]
-
Photobleaching Quantum Yield (Φbl): This is the probability that a molecule will be photobleached per absorbed photon. A lower Φbl indicates higher photostability.[2]
-
Photobleaching Half-life (t1/2): This is the time it takes for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.
A general protocol for quantifying photobleaching is provided in the "Experimental Protocols" section.
Q3: Does the choice of solvent affect the photostability of this compound dyes?
A3: Yes, the solvent can significantly impact photostability.[1] The polarity, viscosity, and ability to dissolve oxygen can all influence the rate of photobleaching. For example, the photostability of Pyrromethene 567 (a related dye class) was improved by over a factor of 100 when benzene (B151609) was used as a solvent instead of dichloromethane.[1]
Q4: What are the most effective strategies for improving the photostability of this compound dyes?
A4: A combination of approaches is often the most effective:
-
Chemical Modification: Synthesizing this compound dyes with bulky substituents on the aromatic core to prevent aggregation.[4][5]
-
Encapsulation: Embedding the dye in a rigid and protective polymer matrix.[3]
-
Environmental Control: Removing oxygen from the sample environment and using antifade reagents.[1]
-
Covalent Attachment: Covalently bonding the dye to a polymer matrix can significantly improve photostability and prevent leaching.[3][7]
Q5: Are there any "photostable" this compound dyes that are commercially available?
A5: Yes, several this compound derivatives are known for their high photostability. For example, Lumogen Red, which has bulky substituents in both the imide and bay regions, shows excellent photostability when encapsulated in polymer nanoparticles.[4] It is always recommended to check the manufacturer's specifications and relevant literature for the photostability of a specific dye under your experimental conditions.
Quantitative Data on this compound Dye Photostability
The following tables summarize quantitative data on the photostability of various this compound dyes under different conditions. Note that direct comparison of photobleaching quantum yields should be made with caution unless the experimental conditions are identical.[2]
| This compound Derivative | Matrix/Solvent | Excitation Wavelength (nm) | Photobleaching Quantum Yield (Φbl) | Reference |
| Terrylene Diimide (TDI) | PMMA | 647 | 2 x 10-10 | [8] |
| Terrylene Diimide (TDI) | PMMA | 520 | 2 x 10-8 | [8] |
| This compound Diimide (PDI) | PMMA | 488 | In the range of 2 x 10-8 | [8] |
| This compound Derivative | Polymer Matrix | Fluorescence Quantum Yield (ΦF) | Reference |
| POSS-PDI-POSS (PPP) | PHBV Microspheres | 28% | [3][7] |
| POSS-PDI-POSS (PPP) | Polystyrene (PS) Microspheres | Nearly 100% | [3][7] |
Experimental Protocols
Protocol 1: General Procedure for Quantifying Photobleaching
This protocol outlines a generalized workflow for determining the photostability of a this compound dye in a polymer film.
Materials:
-
This compound dye
-
Poly(methyl methacrylate) (PMMA)
-
Glass coverslips
-
Spin-coater
-
Fluorescence microscope with a stable laser source and a sensitive camera
Procedure:
-
Sample Preparation:
-
Dissolve the this compound dye and PMMA in toluene to achieve the desired concentration.
-
Spin-coat the solution onto a clean glass coverslip to form a thin, uniform film.
-
Dry the film under vacuum to remove any residual solvent.[2]
-
-
Microscopy and Irradiation:
-
Mount the coverslip on an inverted fluorescence microscope.
-
Use a continuous-wave laser at a specific wavelength (e.g., 488 nm or 532 nm) for excitation. Ensure the laser power is stable and measured at the sample plane.
-
-
Data Acquisition:
-
Acquire a time-lapse series of fluorescence images of a region of interest (ROI). The time interval between frames should be chosen to adequately sample the fluorescence decay.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by subtracting the mean intensity of a region without any signal.
-
Normalize the fluorescence intensity at each time point to the initial intensity.
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the resulting decay curve to an exponential function to determine the photobleaching rate constant (kbl).
-
Calculate the photobleaching half-life (t1/2) as ln(2) / kbl.[2]
-
Protocol 2: Encapsulation of this compound Dyes in a Polysiloxane Matrix
This protocol describes a method for incorporating a this compound dye into a thermally cured polysiloxane matrix.
Materials:
-
This compound dye (e.g., Lumogen F Red 305 or a vinyl-functionalized derivative)
-
Two-component thermally curable polysiloxane kit (containing Si-H and Si-vinyl components)
-
PTFE molds
Procedure:
-
Prepare a Dye Stock Solution: Dissolve the this compound dye in chloroform to make a stock solution (e.g., 0.1 wt%).
-
Mix Components: In a vial, mix the two components of the polysiloxane matrix.
-
Add Dye: Add a defined amount of the dye stock solution to the polysiloxane mixture to achieve the desired final dye concentration.
-
Degas: Remove the chloroform and any dissolved gases by placing the mixture under reduced pressure (e.g., 4 mbar for >30 minutes).
-
Casting: Cast the degassed mixture into PTFE molds.
-
Curing: Cure the samples in an oven at the manufacturer's recommended temperature and time (e.g., 4 hours at 150°C).[3] For dyes with reactive groups (e.g., vinyl groups), this process can lead to covalent attachment to the matrix.[3][7]
Protocol 3: Preparation of a Deoxygenated Sample for Microscopy
This protocol describes a method to reduce the concentration of dissolved oxygen in a liquid sample.
Materials:
-
This compound dye solution in a suitable solvent
-
Nitrogen or Argon gas with a regulator
-
Airtight sample chamber or a sealed microscopy slide
Procedure:
-
Purging the Solution: Gently bubble high-purity nitrogen or argon gas through the dye solution for 15-30 minutes to displace dissolved oxygen.
-
Transfer to Chamber: Quickly transfer the deoxygenated solution to an airtight sample chamber or a pre-purged sealed microscopy slide.
-
Sealing: Ensure the chamber or slide is hermetically sealed to prevent re-oxygenation from the atmosphere.
-
Imaging: Proceed with fluorescence imaging immediately.
Protocol 4: Using n-Propyl Gallate as an Antifade Agent
This protocol provides a recipe for preparing a mounting medium containing the antioxidant n-propyl gallate (NPG).[8][9][10]
Materials:
-
n-propyl gallate (NPG)
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
10X Phosphate-Buffered Saline (PBS)
-
Distilled water
Procedure:
-
Prepare NPG Stock Solution: Prepare a 20% (w/v) stock solution of NPG in DMSO or DMF. NPG does not dissolve well in aqueous solutions.[8][10]
-
Prepare Mounting Medium Base: In a 50 mL conical tube, thoroughly mix 9 mL of glycerol with 1 mL of 10X PBS.
-
Add NPG: While stirring vigorously, slowly add 100 µL of the 20% NPG stock solution dropwise to the glycerol/PBS mixture.
-
Final Volume: Adjust the final volume to 10 mL with distilled water if necessary.
-
Storage: Aliquot into light-blocking tubes and store at -20°C. Avoid repeated freeze-thaw cycles.[8]
Visualizations
Caption: Simplified Jablonski diagram illustrating the photobleaching pathways of a this compound dye.
Caption: A troubleshooting workflow for addressing rapid photobleaching of this compound dyes.
Caption: Key techniques for improving the photostability of this compound dyes.
References
- 1. Photostability enhancement of Pyrromethene 567 and this compound Orange in oxygen-free liquid and solid dye lasers [opg.optica.org]
- 2. benchchem.com [benchchem.com]
- 3. Effect of polysiloxane encapsulation material compositions on emission behaviour and stabilities of this compound dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tuning the color and photostability of this compound diimides inside polymer nanoparticles: towards biodegradable substitutes of quantum dots - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 5. Effect of polysiloxane encapsulation material compositions on emission behaviour and stabilities of this compound dyes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]
- 8. benchchem.com [benchchem.com]
- 9. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
- 10. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
Perylene Synthesis Technical Support Center: Troubleshooting Guides & FAQs
This technical support center provides researchers, scientists, and drug development professionals with concise and actionable troubleshooting guidance for common issues encountered during the synthesis of perylene and its derivatives. The following question-and-answer format directly addresses specific experimental challenges to help you navigate potential side reactions and optimize your synthetic protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My bromination of this compound-3,4,9,10-tetracarboxylic dianhydride (PTCDA) or a this compound Diimide (PDI) results in a mixture of regioisomers (1,7- and 1,6-dibromo). How can I improve the regioselectivity?
This is a common challenge in this compound chemistry. The bromination of the this compound core often yields a hard-to-separate mixture of 1,7- and 1,6-dibromo regioisomers.[1] Here are some strategies to address this:
-
Controlled Reaction Conditions: The bromination of the this compound skeleton can be controlled to favor the 1,7-isomer. One common method involves reacting 3,4,9,10-perylene tetracarboxylic dianhydride with 2.2 equivalents of bromine in concentrated sulfuric acid, using iodine as a catalyst.[2]
-
Repetitive Crystallization: For PDI derivatives, the isolation of the pure 1,7-dibromo isomer can often be achieved through repetitive crystallization from a suitable solvent.[3][4]
-
Alternative Strategies: For monofunctionalization, which can be a route to avoid isomeric mixtures, consider strategies like selective nitration followed by reduction and further functionalization.[1][5]
2. I am getting a mixture of mono-, di-, and poly-brominated products. How can I control the degree of bromination?
Achieving selective mono- or di-bromination without the formation of over-brominated side products requires careful control over the reaction conditions.
-
Stoichiometry and Temperature: Precise control of the bromine stoichiometry is crucial. Using a slight excess of bromine can lead to di-bromination, while a larger excess can result in tri- and tetra-brominated products.[3] Lowering the reaction temperature can sometimes favor mono-bromination over di-bromination.[3]
-
Mild Bromination Conditions: A novel method for the bromination of PDIs under mild conditions has been reported. By varying the reaction conditions, it is possible to favor either mono- and di-bromination or exclusive di-bromination.[4][6]
3. The yield of my PDI synthesis is low, and the reaction seems incomplete. What can I do to improve the conversion?
Low yields in PDI synthesis can stem from several factors, including poor solubility of starting materials or intermediates, and harsh reaction conditions.
-
Amic Acid Solubility: The formation of PDIs proceeds through a this compound amic acid (PAA) intermediate. The low solubility of PAA salts can be rate-limiting. A method has been developed where diluting the reaction mixture with water, a solvent in which PAA salts have better solubility, can lead to quantitative PDI synthesis at room temperature.[7][8]
-
Optimized Reaction Conditions: Traditional PDI synthesis often requires high temperatures (e.g., in molten imidazole).[8] Newer protocols utilize bases like DBU in solvents such as DMF or DMSO at lower temperatures (20-60 °C) for full conversion. A greener synthesis using K2CO3 in DMSO has also been developed.[7][8]
4. My functionalization at the bay region of a PDI is not regioselective. How can I achieve specific substitution patterns?
Controlling regioselectivity in the bay region (positions 1, 6, 7, and 12) is key to tuning the photophysical properties of PDIs.
-
Stepwise Functionalization: A versatile methodology based on sequential functionalization allows for the synthesis of PDIs with multiple different substituents. This strategy relies on the highly efficient and regiospecific phenoxy bay substitution at the "imide-activated" 7- and 12-bay positions of 1,6,7,12-tetrachlorothis compound monoimide diester.[9]
-
Temperature Control: Temperature is a critical parameter for controlling regioselectivity. For instance, in the phenoxy substitution of a tetrachloro-PBI, lowering the reaction temperature to 65 °C can favor mono-substitution at the 7-position.[9]
-
Use of Versatile Building Blocks: A building block like tetrabromotetrachloro-perylene-3,4:9,10-tetracarboxylic acid dianhydride (Br4Cl4-PTCDA) allows for efficient regioselective functionalization of the core-persubstituted PDIs.[10]
5. My Scholl reaction is producing unexpected side products or low yields of the desired cyclized product. How can I troubleshoot this?
The Scholl reaction, a powerful tool for creating larger polycyclic aromatic hydrocarbons, can sometimes lead to unpredictable outcomes.[11]
-
Choice of Oxidant and Acid: The combination of oxidant and acid can dramatically influence the reaction pathway. For example, using FeCl3 in nitromethane/DCM can lead to the formation of hexagons, while a combination of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and methanesulfonic acid (MeSO3H) can unexpectedly produce octagon-containing structures.[11][12] The reaction mechanism is thought to proceed via a radical cation pathway with FeCl3 and an arenium ion pathway with DDQ/MeSO3H.[12]
-
Reaction Conditions: Milder conditions, such as combining a Lewis acid with an oxidant (e.g., Cu(OTf)2 or CuCl2 with AlCl3) or using single oxidants (e.g., FeCl3, MoCl5) in organic solvents, have been developed to provide better control over the reaction.[11]
6. My purified this compound product shows impurities in thin-layer chromatography (TLC). What are some effective purification techniques?
Purification of this compound and its derivatives can be challenging due to their often low solubility and tendency to aggregate.
-
Column Chromatography: Silica (B1680970) gel column chromatography is a common method for purifying this compound. A typical eluent system is a mixture of glacial acetic acid and benzene (B151609).[13]
-
Recrystallization: Recrystallization from solvents like glacial acetic acid or xylene can yield highly pure, lustrous plates of this compound.[13]
-
Sublimation: Sublimation under high vacuum is an effective technique for obtaining very pure this compound.[13]
-
For Perylenequinones: Crude 3,10-perylenequinone can be purified by dissolving it in warm glacial acetic acid and filtering off any insoluble residue.[13]
-
For PDIs: Purification often involves washing with various solvents to remove unreacted starting materials and side products. In some cases, column chromatography is necessary but can be tedious.[1] The development of synthetic methods that yield clean products simplifies the purification process.[14]
Quantitative Data Summary
The following table summarizes key quantitative data from various synthetic procedures for this compound and its derivatives, providing a comparative overview of reaction conditions and outcomes.
| Reaction | Starting Material | Reagents & Conditions | Product | Yield | Reference |
| PDI Synthesis | This compound Dianhydride (PDA), Aliphatic Amines | DBU, DMF or DMSO, 20-60 °C | This compound Diimides (PDIs) | Full Conversion | [7][8] |
| "Green" PDI Synthesis | This compound Dianhydride (PDA), Aliphatic Amines | K2CO3, DMSO, higher temperatures | This compound Diimides (PDIs) | Full Conversion | [7][8] |
| Dibromination of PTCDA | This compound-3,4,9,10-tetracarboxylic dianhydride (PTCDA) | 2.2 eq. Bromine, conc. H2SO4, Iodine (catalyst) | 1,7-dibromo-3,4,9,10-perylene tetracarboxylic dianhydride | Major Product | [2] |
| Monosubstitution of PDI | Symmetrical PDIs | Partial hydrolysis | This compound monoimide–monoanhydride | ~50% | [2] |
| Monobromination of PDI | N,N′-Bis(2-ethylhexyl)-PDI | Bromine (excess), Chlorobenzene, 60 °C, 2 days | Monobrominated PDI | 46% | [15] |
| Scholl Reaction (Hexagon formation) | Cyclopenta-fused this compound precursor | FeCl3, Nitromethane, DCM, room temperature | Planar dibenzo-peri-hexacene derivative | - | [11][12] |
| Scholl Reaction (Octagon formation) | Cyclopenta-fused this compound precursor | DDQ, MeSO3H, DCM, room temperature | Octagon-containing, negatively curved molecule | Nearly Quantitative | [11][12] |
| ortho-Tetraborylation of this compound | This compound | B2(pin)2, [Ir(OMe)COD]2, dtbpy, cyclohexane, reflux, 72 h | Tetraborylated this compound | 86% | [16] |
| ortho-Tetraborylation of PDI | PDI | B2(pin)2, [Ir(OMe)COD]2, P(C6F5)3, dioxane | Tetraborylated PDI | 83% | [16] |
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography [13]
-
Preparation of the Column: A chromatography column (3.5 x 50 cm) is packed with silica gel (100–200 mesh).
-
Sample Loading: A solution of 300 mg of commercial grade this compound in 50 ml of a 1:1 (v/v) mixture of benzene and toluene (B28343) is introduced onto the column.
-
Elution: The column is eluted with a 3:1 (v/v) mixture of glacial acetic acid and benzene.
-
Fraction Collection: A small forerunning zone is discarded. The major yellow zone is collected.
-
Work-up: The collected fraction is concentrated to dryness.
-
Recrystallization: The residue is recrystallized from glacial acetic acid, and then from xylene to yield lustrous yellow-orange plates.
Protocol 2: Synthesis of 3,10-Perylenequinone [13]
-
Reaction Setup: 1.0 g of reagent grade this compound is mixed with a solution of 10 g of chromium trioxide in 100 ml of water.
-
Oxidation: The mixture is heated at 100 °C for 6 hours with continuous agitation.
-
Filtration: The hot mixture is filtered. The filtrate is saved for the isolation of other compounds.
-
Washing and Drying: The crude product is washed with water and dried at 50 °C to yield a yellowish-brown powder.
-
Purification: 150 mg of the crude 3,10-perylenequinone is dissolved in 150 ml of warm glacial acetic acid. The solution is cooled to 35-40 °C, and any insoluble residue is filtered off.
Protocol 3: Room Temperature Synthesis of this compound Diimides (PDIs) [7][8]
-
Reaction Setup: this compound dianhydride (PDA) is dissolved in a suitable solvent such as DMF or DMSO.
-
Addition of Reagents: The desired primary aliphatic amine and a base (e.g., DBU) are added to the solution.
-
Reaction: The reaction mixture is stirred at a temperature between 20 and 60 °C until completion.
-
Modification for Improved Solubility: To facilitate the reaction for poorly soluble amic acid intermediates, the reaction mixture can be diluted with water.
-
Work-up: The product is typically precipitated by pouring the reaction mixture into a non-solvent like methanol (B129727) or water and collected by filtration.[17]
Visual Troubleshooting Guide
The following workflow provides a logical approach to troubleshooting common side reactions in this compound synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Progress in the synthesis of this compound bisimide dyes - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C8QO01368C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Selective bromination of this compound diimides under mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Room temperature synthesis of this compound diimides facilitated by high amic acid solubility - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Room temperature synthesis of this compound diimides facilitated by high amic acid solubility - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01723C [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Regioselective functionalization of core-persubstituted this compound diimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. Scholl Reaction of this compound-Based Polyphenylene Precursors under Different Conditions: Formation of Hexagon or Octagon? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preparation and Purification of Some Oxidation Products of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A simple protocol for the synthesis of this compound bisimides from this compound tetracarboxylic dianhydride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. Controlling the Symmetry of this compound Derivatives via Selective ortho-Borylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Purification of Perylene Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of perylene derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound derivatives?
A1: The primary purification techniques for this compound derivatives are column chromatography, recrystallization, and vacuum sublimation. The choice of method depends on the specific derivative's properties, such as solubility, volatility, and the nature of the impurities.
Q2: this compound derivatives are known for their low solubility. How can I address this during purification?
A2: Low solubility is a frequent challenge. For recrystallization, selecting an appropriate high-boiling point solvent or a solvent mixture is crucial.[1] In some cases, introducing solubilizing groups, such as long alkyl or oligo(ethylene glycol) chains, into the molecular structure can help.[2][3] For column chromatography, a stronger (more polar) solvent may be needed for dissolution, but this can affect separation. Dry loading the sample onto the column is a useful technique if solubility in the eluent is poor.
Q3: My this compound derivative appears to be aggregating, which is affecting purification. What can I do?
A3: Aggregation, driven by strong π-π stacking, is a common issue with planar this compound cores and can hinder effective purification.[4] To mitigate this, you can try using sterically hindered derivatives with bulky substituents to disrupt stacking.[2] In solution, the choice of solvent and concentration is critical; sometimes, using a solvent that disrupts π-π interactions or working at very dilute concentrations can help.[5]
Q4: How can I separate regioisomers of substituted this compound derivatives?
A4: The separation of regioisomers, such as the common 1,7- and 1,6-isomers, can be challenging due to their similar physical properties.[6] While complete separation is often difficult, techniques like careful column chromatography with optimized solvent systems or fractional crystallization have shown some success.[6][7] In some instances, the isomers are carried through several synthetic steps and separated at a later stage.[6]
Q5: How can I assess the purity of my this compound derivative after purification?
A5: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for determining the purity of this compound derivatives.[8] By comparing the peak area of the main compound to the total area of all peaks, a quantitative purity value can be obtained.[8][9] Other techniques like melting point analysis can also provide an indication of purity, where a sharp melting range close to the literature value suggests high purity.[8]
Troubleshooting Guides
Column Chromatography
Problem: My this compound derivative is not moving down the silica (B1680970) gel column.
-
Possible Cause: The chosen eluent (mobile phase) is not polar enough to displace the compound from the stationary phase. This compound derivatives can be quite polar and adsorb strongly to silica gel.
-
Suggested Solution: Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate (B1210297) mixture, slowly increase the percentage of ethyl acetate. It is important to change the solvent polarity gradually to ensure good separation.
Problem: My compound is decomposing on the column.
-
Possible Cause: Silica gel is slightly acidic and can cause the degradation of sensitive compounds.
-
Suggested Solution:
-
Deactivate the silica gel: You can neutralize the silica gel by treating it with a base, such as triethylamine, before packing the column.
-
Use an alternative stationary phase: Consider using a less acidic stationary phase like alumina (B75360) (neutral or basic grade) or Florisil.
-
Problem: The separation of my compound from an impurity is poor, even with different solvent systems.
-
Possible Cause: The impurity may have a very similar polarity to your target compound.
-
Suggested Solution:
-
Optimize the stationary phase: Try a different adsorbent (e.g., alumina if you were using silica).
-
Consider a different purification technique: If chromatography fails to provide adequate separation, recrystallization or sublimation may be more effective.
-
Recrystallization
Problem: My this compound derivative will not dissolve in the hot recrystallization solvent.
-
Possible Cause: The solvent is not a good choice for your specific derivative. This compound derivatives often require high-boiling point solvents due to their low solubility.
-
Suggested Solution:
-
Select a more suitable solvent: Experiment with higher-boiling point solvents like toluene, xylene, or nitrobenzene.[10]
-
Use a mixed-solvent system: Dissolve your compound in a minimal amount of a "good" hot solvent (in which it is very soluble) and then add a "poor" hot solvent (in which it is less soluble) dropwise until the solution becomes slightly cloudy. Then, allow it to cool slowly.[1]
-
Problem: My compound "oils out" instead of forming crystals upon cooling.
-
Possible Cause: The solution is too concentrated, or the cooling rate is too fast. Oiling out can also occur if the boiling point of the solvent is higher than the melting point of the solute.[11]
-
Suggested Solution:
-
Add more solvent: Reheat the solution and add more of the hot solvent to decrease the concentration.
-
Slow down the cooling process: Allow the flask to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.
-
Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the solution level to induce crystal formation.[12]
-
Problem: The purity of my compound does not improve significantly after recrystallization.
-
Possible Cause: The impurities have very similar solubility characteristics to your product in the chosen solvent.
-
Suggested Solution:
-
Try a different solvent: The impurity might have a different solubility profile in another solvent.
-
Perform a second purification step: Consider using column chromatography to remove the persistent impurity before or after recrystallization.
-
Vacuum Sublimation
Problem: My this compound derivative is not subliming, even at high temperature and low pressure.
-
Possible Cause: The temperature may not be high enough, or the vacuum is not sufficient. Some this compound derivatives require high temperatures to sublime.
-
Suggested Solution:
-
Increase the temperature: Gradually increase the temperature of the heating source. Be cautious to avoid decomposition.
-
Improve the vacuum: Ensure all connections in your sublimation apparatus are secure and that your vacuum pump is functioning correctly to achieve a lower pressure.
-
Problem: The sublimed product is contaminated with impurities.
-
Possible Cause: The impurity has a similar sublimation temperature to your target compound.
-
Suggested Solution:
-
Fractional Sublimation: Carefully control the temperature gradient along the sublimation apparatus. Collect fractions at different temperature zones, as impurities may sublime and deposit at slightly different temperatures.[13]
-
Pre-purification: Use another technique, such as column chromatography, to remove the volatile impurity before sublimation.
-
Data Presentation
Table 1: Comparison of Purification Methods for this compound Derivatives
| Purification Method | Purity Achieved (Typical) | Advantages | Disadvantages |
| Column Chromatography | >95% | Good for separating compounds with different polarities; scalable. | Can be time-consuming and uses large volumes of solvent; risk of compound decomposition on acidic stationary phases. |
| Recrystallization | >98% | Can yield very pure crystalline material; relatively simple setup. | Finding a suitable solvent can be challenging; potential for low recovery if the compound is significantly soluble in the cold solvent. |
| Vacuum Sublimation | >99.5% | Can achieve very high purity; solvent-free method. | Only suitable for volatile compounds; may not effectively separate impurities with similar vapor pressures. |
Experimental Protocols
General Column Chromatography Protocol
-
Stationary Phase Selection: Choose an appropriate stationary phase. Silica gel is common, but for acid-sensitive compounds, neutral or basic alumina should be considered.
-
Column Packing:
-
Create a slurry of the stationary phase (e.g., silica gel) in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow it to settle, ensuring a uniform and crack-free bed. A layer of sand can be added on top to protect the surface.[14]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound derivative in a minimal amount of the eluent or a slightly more polar solvent. Carefully add the solution to the top of the column.
-
Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column bed.
-
-
Elution:
-
Start with a non-polar eluent and gradually increase the polarity by adding a more polar solvent (gradient elution).
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). This compound derivatives are often colored, which can aid in tracking their movement down the column.[15]
-
-
Product Collection: Combine the pure fractions and evaporate the solvent to obtain the purified this compound derivative.
General Recrystallization Protocol
-
Solvent Selection: Choose a solvent in which the this compound derivative is highly soluble at high temperatures but poorly soluble at low temperatures.[12] Common solvents include toluene, xylene, ethanol, and nitrobenzene.[10][16]
-
Dissolution: Place the impure solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to completely dissolve it.[12]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. Cooling the solution further in an ice bath can maximize the yield.[12]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[12]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[12]
-
Drying: Dry the purified crystals, for example, in a vacuum oven, to remove any residual solvent.
General Vacuum Sublimation Protocol
-
Apparatus Setup: Place the crude, dry this compound derivative in the bottom of a sublimation apparatus. Insert a cold finger and start the circulation of a coolant (e.g., cold water).
-
Vacuum Application: Connect the apparatus to a high-vacuum pump and reduce the pressure.
-
Heating: Gently and gradually heat the bottom of the apparatus containing the crude product using a heating mantle or oil bath.
-
Sublimation and Deposition: The this compound derivative will sublime (turn from a solid to a gas) and then deposit as purified crystals on the cold finger.
-
Product Collection: After the sublimation is complete, allow the apparatus to cool to room temperature. Slowly and carefully release the vacuum. Scrape the purified crystals from the cold finger.
Visualizations
Caption: General purification strategy for this compound derivatives.
Caption: Troubleshooting workflow for column chromatography.
Caption: Troubleshooting workflow for recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Intramolecular and Intermolecular Interaction Switching in the Aggregates of this compound Diimide Trimer: Effect of Hydrophobicity | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. vsiparylene.com [vsiparylene.com]
- 9. researchgate.net [researchgate.net]
- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. US20140191422A1 - Sublimation method for the purification of organic small molecules - Google Patents [patents.google.com]
- 14. web.uvic.ca [web.uvic.ca]
- 15. researchgate.net [researchgate.net]
- 16. Reagents & Solvents [chem.rochester.edu]
reducing morphological defects in Perylene thin films
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing morphological defects in perylene thin films.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound films exhibit disjointed crystalline islands instead of a continuous, smooth film?
A1: The formation of disjointed islands, known as island or Volmer-Weber growth, is common when depositing this compound on certain substrates, particularly metals like gold and copper at room temperature.[1] This occurs because the this compound molecules are more strongly bonded to each other than to the substrate.[2] Deposition at cryogenic temperatures can lead to more homogeneous, amorphous films, but these may dewet and form islands when warmed to room temperature.[1]
Q2: How can I reduce the surface roughness of my this compound thin films?
A2: Surface roughness can be mitigated by several strategies:
-
Optimize Deposition Rate: Higher deposition rates often lead to increased surface roughness.[3][4] Experimenting with lower deposition rates can promote more uniform film growth.
-
Substrate Selection: The choice of substrate significantly impacts morphology. This compound films grown on amorphous aluminum oxide (Al2O3) tend to have a more ordered, standing geometry and can be smoother than films grown on gold (Au).[5]
-
Post-Deposition Annealing: Both thermal annealing and solvent vapor annealing (SVA) can be used to improve film quality. SVA is a gentler method that uses solvent vapor to increase molecular mobility, allowing molecules to rearrange into a more ordered state.[6][7]
Q3: What are the main differences between thermal annealing and solvent vapor annealing (SVA) for improving film quality?
A3: Both techniques aim to increase molecular mobility to improve crystallinity and reduce defects.
-
Thermal Annealing uses heat to provide the energy for molecular rearrangement. It can effectively increase crystallinity.[3] However, it can also introduce thermal stress, leading to reduced adhesion or even cracking, especially with thicker films or mismatched thermal expansion coefficients between the film and substrate.[3][8]
-
Solvent Vapor Annealing (SVA) is a room-temperature technique where solvent vapor swells the film, allowing molecules to reorganize.[7][9] It is considered a milder alternative to thermal annealing and can be highly effective in improving structural order.[6] However, the choice of solvent is critical, as some solvents can cause the film to dissolve completely.[9]
Q4: How does the choice of substrate affect the morphology and adhesion of this compound films?
A4: The substrate plays a critical role due to the varying strength of molecule-substrate interactions.[5]
-
On Al2O3: this compound molecules tend to adopt a standing orientation, leading to highly textured crystalline films.[5]
-
On Au(111): this compound molecules initially prefer a lying-down arrangement. Crystalline order is often weaker, especially for thinner films.[5]
-
Adhesion: Proper substrate cleaning is paramount for good adhesion.[10] Contaminants can act as nucleation sites for defects or cause delamination. Using adhesion promoters like silane (B1218182) coupling agents may be necessary for certain substrates.[3][11]
Q5: Can film thickness influence the morphological properties of the film?
A5: Yes, film thickness is a key parameter. For this compound films grown on both Al2O3 and Au, the grain size was found to increase with increasing film thickness.[5] However, very thin films (<1 µm) can be more susceptible to defects like pinholes.[12] For some materials, thermal stress and the likelihood of cracking increase with film thickness.[8]
Troubleshooting Guide: Common Morphological Defects
| Problem | Potential Causes | Recommended Solutions | Citations |
| High Surface Roughness | • High deposition rate.• Island (Volmer-Weber) growth mode.• Particulate contamination on the substrate. | • Reduce the deposition rate.• Choose a substrate with stronger molecule-substrate interaction (e.g., Al2O3 over Au).• Implement rigorous substrate cleaning procedures.• Perform post-deposition Solvent Vapor Annealing (SVA). | [3][4][5] |
| Poor Crystallinity / Amorphous Film | • Substrate temperature is too low.• Deposition rate is too high, preventing molecular ordering. | • Increase the substrate temperature during deposition.• Perform post-deposition thermal annealing or SVA to induce crystallization.• Decrease the deposition rate to allow time for molecular arrangement. | [6][13] |
| Film Cracking or Crazing | • High internal stress.• Mismatch in the coefficient of thermal expansion (CTE) between the film and substrate during thermal annealing.• Film is too thick. | • Optimize annealing protocol: use slower heating/cooling rates.• Select a substrate with a CTE that more closely matches this compound.• Consider SVA as a lower-stress alternative to thermal annealing.• Deposit thinner films or use multiple, thin layers with annealing steps in between. | [8] |
| Poor Adhesion / Delamination | • Substrate surface contamination (organic residues, particles, moisture).• Thermal stress induced by annealing.• Incompatible substrate material. | • Implement a thorough substrate cleaning protocol (e.g., sonication in solvents, UV-ozone, or plasma treatment).• Bake substrates before deposition to remove adsorbed water.• Use an adhesion promoter (e.g., silane-based).• Reduce annealing temperature or duration. | [3][10][14] |
| Pinholes or Voids | • Dust particles or contaminants on the substrate.• Shadowing effects from surface irregularities.• Trapped gases or volatiles. | • Work in a cleanroom environment to minimize airborne particulates.• Ensure the substrate surface is as smooth as possible.• Pre-heat substrates and maintain adequate vacuum during deposition to outgas volatiles. | [15][12][16][17] |
Quantitative Data Summary
Table 1: Effect of Deposition & Annealing Parameters on Film Morphology
| Parameter | Substrate | Condition | Resulting Morphology Metric | Citation |
| Film Thickness | Al2O3 on Si | 100 nm thick | Grain Size: 300 - 600 nm | [5] |
| Al2O3 on Si | > 200 nm thick | Grain Size: 500 - 1000 nm | [5] | |
| Al2O3 on Glass | - | Grain Size: 500 - 2000 nm | [5] | |
| Deposition Rate | Parylene-C on Si | 0.015 g/min | RMS Roughness: 5.78 nm | [3] |
| Parylene-C on Si | 0.08 g/min | RMS Roughness: 9.53 nm | [3] | |
| Thermal Annealing Temperature | Parylene-C on Si | As-deposited | XRD Peak Height (a.u.): 1 | [3] |
| Parylene-C on Si | Annealed at 85°C | XRD Peak Height (a.u.): 2.49 | [3] | |
| Parylene-C on Si | Annealed at 120°C | XRD Peak Height (a.u.): 4.57 | [3] | |
| Parylene-C on Si | Annealed at 150°C | XRD Peak Height (a.u.): 5.74 | [3] |
Experimental Protocols
Protocol 1: Substrate Cleaning
Objective: To remove organic and particulate contamination to ensure good film adhesion and reduce defect nucleation sites.
Materials:
-
Substrates (e.g., Si wafers, glass slides)
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Acetone (B3395972) (semiconductor grade)
-
Isopropanol (B130326) (semiconductor grade)
-
Deionized (DI) water
-
Nitrogen gas (high purity)
-
Ultrasonic bath
-
Hot plate or vacuum oven
Procedure:
-
Place substrates in a substrate holder.
-
Immerse the holder in a beaker of acetone and sonicate in an ultrasonic bath for 15 minutes.
-
Transfer the holder to a beaker of isopropanol and sonicate for 15 minutes.[5]
-
Rinse thoroughly with DI water.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
Bake the substrates on a hot plate or in a vacuum oven at >120°C for at least 30 minutes to desorb any adsorbed water.[14]
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Allow substrates to cool to room temperature in a clean, dry environment (e.g., a desiccator or glovebox) before loading into the deposition chamber.[11]
Protocol 2: Post-Deposition Thermal Annealing
Objective: To improve the crystallinity and reduce defects in as-deposited this compound films.
Materials:
-
This compound thin film on substrate
-
Vacuum oven, tube furnace with inert gas flow, or hot plate in a glovebox
Procedure:
-
Place the substrate with the as-deposited film into the annealing chamber (oven, furnace, or onto the hot plate).
-
If not in a vacuum, purge the chamber with an inert gas (e.g., Nitrogen or Argon) for at least 15-20 minutes to create an oxygen-free environment.
-
Slowly ramp up the temperature to the desired annealing temperature (e.g., 150°C). A slow ramp rate (e.g., 1-5°C/minute) can help prevent thermal shock and reduce cracking.[8]
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Hold the sample at the target temperature for the desired duration (e.g., 20-60 minutes).[3]
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After the annealing time has elapsed, slowly cool the sample back down to room temperature. A controlled, slow cooling ramp is critical to prevent stress buildup.
-
Remove the sample for characterization.
Protocol 3: Solvent Vapor Annealing (SVA)
Objective: To improve the structural ordering of the this compound film using a gentler, room-temperature method.
Materials:
-
This compound thin film on substrate
-
Airtight annealing chamber (e.g., a large glass petri dish with a lid, or a dedicated SVA chamber)
-
A small vial or container for the solvent
-
Selected solvent (e.g., Toluene, Chloroform). The choice of solvent is critical and depends on the specific this compound derivative and desired outcome.
Procedure:
-
Place the substrate with the this compound film inside the annealing chamber.
-
Place a small, open vial containing a few milliliters of the chosen solvent into the chamber, ensuring the liquid does not touch the sample.
-
Seal the chamber to allow the solvent vapor to create a saturated atmosphere.
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Leave the sample in the saturated vapor environment for a specific duration. This can range from a few minutes to several hours.[18] The optimal time must be determined experimentally.
-
After the desired annealing time, open the chamber in a fume hood to remove the sample and allow the residual solvent in the film to evaporate.
-
The film is now ready for characterization.
Process and Parameter Relationship Diagrams
Caption: Experimental workflow for fabricating and optimizing this compound thin films.
Caption: Key parameter relationships affecting final this compound thin film properties.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. matsc.ktu.lt [matsc.ktu.lt]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Solvent vapor annealing on this compound-based organic solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 7. Solvent vapour annealing - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. DSpace [repository.kaust.edu.sa]
- 10. researchgate.net [researchgate.net]
- 11. 4.What is the optimal pre-treatment of substrates for photoresists? - Allresist EN [allresist.com]
- 12. researchgate.net [researchgate.net]
- 13. pure.mpg.de [pure.mpg.de]
- 14. microchemicals.com [microchemicals.com]
- 15. msesupplies.com [msesupplies.com]
- 16. mdpi.com [mdpi.com]
- 17. Defects in Thin Films | Journal Article | PNNL [pnnl.gov]
- 18. Effects of solvent vapor annealing on the optical properties and surface adhesion of conjugated D : A thin films - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
calibration and validation of Perylene-based fluorescent sensors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Perylene-based fluorescent sensors.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Why is my fluorescent signal weak or absent?
A weak or non-existent signal can stem from several factors, from instrument settings to sample preparation.
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Incorrect Instrument Settings: Ensure your microscope or plate reader is equipped with the appropriate excitation and emission filters for your specific this compound-based sensor.
-
Low Sensor Concentration: The concentration of the fluorescent sensor may be too low. Try increasing the concentration incrementally.
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Photobleaching: this compound-based dyes, while relatively stable, can undergo photobleaching with prolonged exposure to excitation light.[1][2] Minimize exposure times and use the lowest possible excitation intensity.
-
Incompatible Solvent or pH: The fluorescence properties of this compound-based sensors can be sensitive to the solvent environment and pH.[3] Ensure the buffer system is compatible with your sensor and the intended application.
-
Quenching: The fluorescence of your sensor may be quenched by other molecules in your sample or by aggregation of the sensor itself.[4][5]
Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Incorrect filter set | Verify the excitation and emission maxima of your sensor and match them with the appropriate filters on your instrument. |
| Low sensor concentration | Prepare a dilution series of your sensor to determine the optimal working concentration. |
| Photobleaching | Reduce the exposure time and/or the intensity of the excitation light source. Consider using an anti-fade mounting medium for microscopy. |
| Incompatible environment | Test the sensor's fluorescence in different buffer systems with varying pH to find the optimal conditions. |
| Quenching | Dilute your sample to minimize the concentration of potential quenchers. Investigate the aggregation behavior of your sensor at different concentrations. |
2. Why is my background fluorescence high?
High background fluorescence can mask the specific signal from your sensor, reducing the signal-to-noise ratio.
-
Autofluorescence: Biological samples, such as cells and tissues, can exhibit natural fluorescence (autofluorescence).[6]
-
Contaminated Reagents or Labware: Solvents, buffers, or plasticware may contain fluorescent impurities.
-
Non-specific Binding: The this compound-based sensor may be binding non-specifically to other components in your sample.
Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Autofluorescence | Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a sensor that excites and emits at longer wavelengths (red or near-infrared) to minimize autofluorescence. |
| Contaminated materials | Use high-purity solvents and reagents. Test for fluorescence from your buffers and labware. |
| Non-specific binding | Include a blocking step in your protocol (e.g., with BSA) if working with biological samples. Optimize washing steps to remove unbound sensor. |
3. How can I prevent photobleaching of my this compound-based sensor?
Photobleaching is the irreversible loss of fluorescence due to photochemical reactions.[1]
-
Minimize Light Exposure: Only illuminate the sample when acquiring data.
-
Reduce Excitation Intensity: Use neutral density filters or adjust the laser power to the lowest level that provides an adequate signal.
-
Use Antifade Reagents: For microscopy, use a commercially available antifade mounting medium.
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Choose a More Photostable Dye: The photostability of this compound derivatives can vary.[1][2] Consider a more photostable analogue if available for your application.
-
Optimize the Environment: In some cases, the local environment can influence photostability. Deoxygenating the sample buffer can sometimes reduce photobleaching.
4. What is the best way to calibrate my this compound-based sensor for quantitative measurements?
Proper calibration is crucial for obtaining accurate and reproducible quantitative data.
-
Create a Calibration Curve: Prepare a series of standards with known concentrations of the analyte of interest. Measure the fluorescence intensity of each standard and plot it against the concentration. The resulting calibration curve can be used to determine the concentration of unknown samples.[7][8]
-
Correct for Inner Filter Effect: At high concentrations, the excitation light can be absorbed by the sensor molecules, leading to a non-linear relationship between concentration and fluorescence. This is known as the inner filter effect.[5][8] To avoid this, work within the linear range of your calibration curve, which is typically at lower absorbance values.
-
Instrument Response Function (IRF): For fluorescence lifetime measurements, it is important to measure the instrument response function to deconvolve the instrument's contribution from the true fluorescence decay.[9]
Quantitative Data Summary
The performance of this compound-based sensors can be characterized by several key parameters. The following tables summarize some reported quantitative data for different this compound derivatives.
Table 1: Photobleaching Quantum Yields of this compound Diimides (PDIs)
| Dye | Excitation Wavelength (nm) | Photobleaching Quantum Yield (Φbl) | Reference |
| PDI | 488 | In the range of 2 x 10⁻⁸ | [2][10] |
| Terrylene Diimide (TDI) | 520 | 2 x 10⁻⁸ | [2][10] |
| Terrylene Diimide (TDI) | 647 | 2 x 10⁻¹⁰ | [2][10] |
A lower photobleaching quantum yield indicates higher photostability.[1]
Table 2: Performance of this compound-Based Sensors for Analyte Detection
| Sensor | Analyte | Limit of Detection (LOD) | Reference |
| PDI-2+ | Perfluorooctane sulfonate (PFOS) | 3.5 nM (1.9 ppb) | [5] |
| PDI-6+ | Perfluorooctane sulfonate (PFOS) | 2.7 nM (1.4 ppb) | [5] |
| PDI-7 | Al³⁺ | 0.33 µM | [11] |
| DNP | Fe²⁺ | 185 nM | [12] |
| DNB | Fe²⁺ | 27.6 nM | [12] |
| DNB | Hg²⁺ | 7.17 µM | [12] |
Experimental Protocols
Protocol 1: General Calibration Procedure for a this compound-Based Sensor
This protocol outlines the steps for generating a calibration curve for the quantitative analysis of a target analyte.
-
Prepare a Stock Solution of the Sensor: Dissolve the this compound-based sensor in a suitable solvent (e.g., DMSO, water) to create a concentrated stock solution.
-
Prepare Analyte Standards: Create a series of solutions with known concentrations of the analyte in the desired experimental buffer.
-
Prepare Sensor-Analyte Solutions: To each analyte standard, add a fixed concentration of the this compound-based sensor. Ensure the final sensor concentration is the same across all samples.
-
Incubation: Allow the sensor and analyte to incubate for a sufficient time to reach equilibrium, as determined by preliminary experiments.
-
Fluorescence Measurement: Measure the fluorescence intensity of each sample using a fluorometer or plate reader. Use the optimal excitation and emission wavelengths for the sensor.
-
Blank Correction: Measure the fluorescence of a blank sample containing only the sensor in the buffer (no analyte) and subtract this value from all other readings.
-
Plot the Calibration Curve: Plot the background-corrected fluorescence intensity as a function of the analyte concentration.
-
Linear Regression: Perform a linear regression on the data points that fall within the linear range of the sensor's response. The resulting equation can be used to determine the concentration of unknown samples.
Protocol 2: Photostability Assessment
This protocol provides a method for evaluating the photostability of a this compound-based fluorescent sensor.
-
Sample Preparation: Prepare a solution of the this compound-based sensor in the desired solvent or buffer and place it in a cuvette or on a microscope slide.
-
Initial Fluorescence Measurement: Measure the initial fluorescence intensity (I₀) of the sample under the desired excitation conditions.
-
Continuous Illumination: Continuously illuminate the sample with the excitation light source at a constant intensity.
-
Time-Lapse Measurement: Record the fluorescence intensity (I) at regular time intervals over a defined period.
-
Data Analysis:
-
Normalize the fluorescence intensity at each time point by dividing by the initial intensity (I/I₀).
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the decay curve to an exponential function to determine the photobleaching rate constant.
-
The photobleaching half-life (t₁/₂) can be calculated from the rate constant.[1]
-
Visualizations
Caption: Workflow for Calibration of a this compound-Based Sensor.
References
- 1. benchchem.com [benchchem.com]
- 2. Photoblinking and photobleaching of rylene diimide dyes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. A this compound-based fluorescent probe for highly efficient SDS detection - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY02122C [pubs.rsc.org]
- 5. my.eng.utah.edu [my.eng.utah.edu]
- 6. wordpress-loewe.p644446.webspaceconfig.de [wordpress-loewe.p644446.webspaceconfig.de]
- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 8. Online Lab for High School Students: Calibration Curve Using Fluorescence of a Yellow Highlighter Solution [article.sapub.org]
- 9. Calibration approaches for fluorescence lifetime applications using time-domain measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. This compound diimide-based sensors for multiple analyte sensing (Fe2+/H2S/ dopamine and Hg2+/Fe2+): cell imaging and INH, XOR, and encoder logic - Analytical Methods (RSC Publishing) [pubs.rsc.org]
managing Perylene excited state dynamics for better performance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage the excited state dynamics of Perylene and its derivatives for enhanced experimental performance.
Frequently Asked Questions (FAQs)
Q1: What are the primary deactivation pathways for this compound excited states?
This compound and its derivatives in the excited state primarily deactivate through several competing pathways:
-
Fluorescence: Radiative decay from the lowest singlet excited state (S₁) to the ground state (S₀), which is the desired outcome for many applications.
-
Internal Conversion (IC): A non-radiative transition between electronic states of the same spin multiplicity (e.g., S₁ → S₀). For nitrothis compound, IC is a major decay pathway and can involve low-frequency motions of substituents like the nitro group.[1]
-
Intersystem Crossing (ISC): A non-radiative transition between electronic states of different spin multiplicities (e.g., S₁ → T₁). In many this compound derivatives, ISC is inefficient.[1][2][3] However, strategies like thionation or radical-enhancement can significantly increase triplet state yields.[2][3][4]
-
Excimer Formation: In concentrated solutions or aggregates, excited this compound molecules can interact with ground-state molecules to form excimers, which typically have red-shifted and broad emission, often with lower quantum yields.[5][6] The planar structure of this compound facilitates π–π stacking, which promotes excimer formation and can lead to aggregation-caused quenching (ACQ).[5]
-
Photoinduced Electron Transfer (PET): The fluorescence of this compound derivatives can be quenched by electron transfer to or from a linked chemical moiety or a nearby molecule. The efficiency of PET is influenced by the solvent polarity and the electronic nature of the substituents.[7][8]
Q2: How can I increase the fluorescence quantum yield of my this compound derivative?
Several strategies can be employed to enhance the fluorescence quantum yield (ΦF) of this compound derivatives:
-
Structural Modification: Introducing bulky substituents at the bay positions of the this compound core can inhibit the formation of detrimental aggregates and excimers by preventing close π–π stacking.[9] This can lead to aggregation-induced emission (AIE), where emission is enhanced in the aggregated state.[5][10][11][12][13]
-
Solvent Selection: The choice of solvent significantly impacts the fluorescence quantum yield. For instance, some this compound derivatives exhibit higher quantum yields in non-polar solvents compared to polar solvents where photoinduced electron transfer might be more favorable, leading to fluorescence quenching.[7][14]
-
Minimizing Aggregation: For applications requiring high fluorescence in solution, it is crucial to work at concentrations that minimize aggregation. The planar structure of this compound promotes π-π stacking, which can lead to the formation of excimers and fluorescence quenching.[5]
-
Controlling Substituent Position: The position of electron-donating or withdrawing groups is critical. For example, attaching an electron-donating group at the "imide" position instead of the "bay" position can block charge transfer processes that quench fluorescence.[8]
Q3: What is the role of intersystem crossing (ISC) in this compound photophysics and how can it be managed?
Intersystem crossing (ISC) is the process where a molecule in a singlet excited state transitions to a triplet excited state. For many this compound derivatives, this process is generally inefficient, with the lowest excited singlet state decaying back to the ground state with a near-unity quantum yield.[2][3] However, promoting ISC to populate the triplet state is crucial for applications such as photodynamic therapy, photocatalysis, and triplet-triplet annihilation upconversion.[15]
Strategies to enhance ISC in this compound derivatives include:
-
Heavy Atom Effect: While not extensively detailed in the provided results, the introduction of heavy atoms is a general strategy to enhance spin-orbit coupling and thus ISC.
-
Radical-Enhanced Intersystem Crossing (EISC): Covalently attaching stable radicals, such as TEMPO, to the this compound chromophore can significantly increase the triplet state yield.[2][3]
-
Spin-Orbit Charge Transfer Intersystem Crossing (SOCT-ISC): In donor-acceptor dyads, charge transfer states can mediate efficient ISC.[4][15] Thionation of this compound dimers has been shown to result in high triplet yields (up to 87.4%) through this mechanism.[4]
Q4: How does solvent polarity affect the excited state dynamics of Perylenes?
Solvent polarity has a profound impact on the excited state behavior of this compound derivatives:
-
Fluorescence Quenching: For this compound derivatives with electron-donating substituents, increasing solvent polarity can lead to a decrease in fluorescence quantum yield. This is often due to the stabilization of a charge-transfer (CT) excited state, which provides a non-radiative deactivation pathway.[6][7]
-
Spectral Shifts: The absorption and emission spectra of this compound derivatives can exhibit shifts with changing solvent polarity, which can be analyzed to understand changes in the dipole moment upon excitation.[14]
-
Excited State Lifetime: The lifetime of the excited state can be significantly shorter in protic solvents compared to non-protic solvents for some derivatives, like nitrothis compound. This is attributed to interactions like hydrogen bonding that can promote non-radiative decay.[1]
-
Aggregation: Solvent mixtures, such as THF/water, can be used to induce aggregation. Increasing the fraction of a poor solvent (e.g., water) can lead to aggregation-caused quenching (ACQ) for unsubstituted this compound, while for some derivatives, it can induce aggregation-induced emission (AIE).[5]
Q5: What are the common causes of fluorescence quenching in this compound-based systems?
Fluorescence quenching in this compound systems can arise from several factors:
-
Aggregation-Caused Quenching (ACQ): Due to their planar aromatic structure, this compound molecules tend to form π–π stacks in aggregates, leading to the formation of non-emissive or weakly emissive excimers.[5]
-
Photoinduced Electron Transfer (PET): Electron transfer from an electron-donating substituent to the excited this compound core, or from the excited this compound to an electron-accepting moiety, can be a highly efficient quenching pathway. The likelihood of PET is influenced by the redox potentials of the donor and acceptor, the distance between them, and the polarity of the solvent.[7][8]
-
Solvent Effects: As discussed, polar and protic solvents can promote non-radiative decay pathways, leading to quenching.[1]
-
Presence of Quenchers: External molecules, such as oxygen or heavy atoms, can quench the fluorescence of this compound derivatives through various mechanisms.
Troubleshooting Guides
Problem 1: Low or No Fluorescence Intensity
| Potential Cause | Troubleshooting Steps |
| Aggregation-Caused Quenching (ACQ) | 1. Dilute the sample concentration. 2. Use a less polar solvent if the derivative is prone to aggregation in polar media. 3. Consider synthesizing derivatives with bulky substituents at the bay positions to sterically hinder aggregation.[9] |
| Photoinduced Electron Transfer (PET) | 1. Switch to a non-polar solvent to destabilize charge-transfer states.[7] 2. If designing new molecules, consider attaching electron-donating groups at the imide positions instead of the bay positions to suppress PET.[8] |
| Solvent-Induced Quenching | 1. If using a protic solvent, try an aprotic solvent with similar polarity.[1] 2. Systematically screen solvents of varying polarity and viscosity to identify optimal conditions. |
| Degradation of the Compound | 1. Check the chemical stability of your this compound derivative under the experimental conditions (e.g., light exposure, pH). This compound derivatives are generally known for their high photochemical stability.[7] 2. Store samples in the dark and under an inert atmosphere if necessary. |
Problem 2: Unexpectedly Short Excited-State Lifetimes
| Potential Cause | Troubleshooting Steps |
| Efficient Non-Radiative Decay | 1. This can be inherent to the molecular structure and environment. Analyze the fluorescence quantum yield; a low quantum yield often correlates with a short lifetime. 2. As with low fluorescence, solvent choice is critical. Protic solvents, for instance, can drastically shorten lifetimes for certain derivatives.[1] |
| Presence of Quenchers | 1. Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen, a common triplet state quencher. 2. Ensure the purity of the solvent and the sample to eliminate quenching impurities. |
| Formation of Excimers or Aggregates | 1. Measure the lifetime at different concentrations. A change in lifetime with concentration can indicate the formation of aggregates or excimers. 2. Time-resolved emission spectroscopy can reveal the presence of multiple emitting species (e.g., monomer and excimer) with different lifetimes. |
Quantitative Data Summary
Table 1: Photophysical Properties of Selected this compound Derivatives in Different Solvents
| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τF, ns) | Reference |
| This compound | Toluene | - | - | 0.41 | 4.7 | [14] |
| This compound | Chloroform | - | - | 0.23 | 3.5 | [14] |
| This compound | Dichloromethane | - | - | 0.31 | 3.9 | [14] |
| Compound 2b¹ | Toluene | - | - | 0.75 | - | [7] |
| Compound 2b¹ | Acetonitrile | - | - | 0.03 | - | [7] |
| PDI Monomer (B2) | - | - | - | - | 4.8 | [16][17] |
| PDI Aggregate (B13) | Water:Methanol | - | - | 0.20 | 21.2 | [16][17] |
¹Compound 2b has 4-methoxyphenoxy substituents at the bay positions.
Experimental Protocols
1. Time-Resolved Fluorescence Spectroscopy (Time-Correlated Single Photon Counting - TCSPC)
-
Objective: To measure the fluorescence lifetime of a this compound derivative.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution of the this compound derivative in the desired solvent to avoid aggregation effects. The optical density at the excitation wavelength should be low (typically < 0.1) to prevent inner filter effects.
-
Excitation: Excite the sample with a pulsed light source (e.g., a picosecond laser diode or a mode-locked laser) at a wavelength where the sample absorbs.
-
Emission Collection: Collect the fluorescence emission at a 90-degree angle to the excitation beam. Use a monochromator to select the emission wavelength of interest.
-
Detection: Detect the emitted photons using a sensitive, high-speed detector like a microchannel plate photomultiplier tube (MCP-PMT).
-
Timing Electronics: Use TCSPC electronics to measure the time delay between the excitation pulse and the detection of a fluorescence photon.
-
Data Analysis: Accumulate a histogram of these time delays. The resulting decay curve is then fitted to an exponential function (or a sum of exponentials for complex decays) to determine the fluorescence lifetime(s).
-
2. Transient Absorption Spectroscopy
-
Objective: To study the dynamics of excited states, including singlet and triplet states, and charge-transfer states.
-
Methodology:
-
Sample Preparation: Prepare a solution of the this compound derivative in the chosen solvent. The concentration should be adjusted to have a sufficient absorbance at the pump wavelength.
-
Pump-Probe Setup:
-
Pump Beam: A fraction of a high-intensity, ultrashort pulsed laser output is used to excite the sample (the "pump").
-
Probe Beam: The remaining fraction of the laser output is used to generate a broadband white-light continuum (the "probe").
-
-
Excitation: The pump pulse excites a significant fraction of the molecules in the sample to an excited state.
-
Probing: The probe pulse, which is delayed in time relative to the pump pulse using a mechanical delay stage, passes through the excited volume of the sample.
-
Detection: The change in absorbance of the probe beam (ΔA) is measured as a function of wavelength and time delay between the pump and probe pulses. A positive ΔA indicates an excited-state absorption or product absorption, while a negative ΔA corresponds to ground-state bleaching or stimulated emission.
-
Data Analysis: The transient absorption spectra at different time delays provide information about the formation and decay of various excited-state species. Global analysis of the data can yield the lifetimes and spectral signatures of the different transient species.
-
Visualizations
Caption: Jablonski diagram illustrating the primary photophysical processes for a this compound molecule.
Caption: Aggregation effects on this compound fluorescence: from high emission to quenching.
Caption: Workflow for femtosecond transient absorption (TA) spectroscopy.
References
- 1. unige.ch [unige.ch]
- 2. Accessing the triplet state of perylenediimide by radical-enhanced intersystem crossing - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Accessing the triplet state of perylenediimide by radical-enhanced intersystem crossing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Photoinduced excimer generation in this compound diimide dimer: effects of solvent polarity [Invited] | Chinese Optics Letters -- 中国光学期刊网 [opticsjournal.net]
- 7. Substitution Effects on the Photoinduced Charge-Transfer Properties of Novel this compound-3,4,9,10-tetracarboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Time-dependent aggregation-induced enhanced emission, absorption spectral broadening, and aggregation morphology of a novel this compound derivative with a large D-π-A structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ias.ust.hk [ias.ust.hk]
- 12. researchgate.net [researchgate.net]
- 13. Simultaneously enhancing aggregation-induced emission and boosting two-photon absorption of this compound diimides through regioisomerization - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 14. OPG [opg.optica.org]
- 15. The Rhodamine–this compound Compact Electron Donor–Acceptor Dyad: Spin-Orbit Charge-Transfer Intersystem Crossing and the Energy Balance of the Triplet Excited States | MDPI [mdpi.com]
- 16. Improving the Quantum Yields of this compound Diimide Aggregates by Increasing Molecular Hydrophobicity in Polar Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in Perylene-Based Device Fabrication
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during the fabrication of perylene-based devices. The information is presented in a question-and-answer format to directly address specific challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound derivative poorly soluble in common organic solvents?
A1: this compound diimides (PDIs) often exhibit poor solubility due to strong π-π stacking interactions between the planar this compound cores.[1][2] To enhance solubility, consider the following:
-
Molecular Design: Modify the PDI structure by introducing bulky substituents at the imide nitrogen positions or the bay region (1, 6, 7, and 12 positions) of the this compound core.[2][3] These modifications can disrupt the strong intermolecular packing, leading to improved solubility.
-
Solvent Selection: While common solvents like chloroform, and chlorobenzene (B131634) are often used, exploring other options or solvent mixtures may be necessary depending on the specific PDI derivative.[1] Some derivatives show improved solubility in higher boiling point solvents, but this may require process adjustments.
Q2: My spin-coated this compound thin film has poor morphology (e.g., aggregation, dewetting). How can I improve it?
A2: The morphology of the this compound thin film is critical for device performance and is influenced by several factors.[4][5] To improve film quality:
-
Optimize Spin-Coating Parameters: Adjust the spin speed, acceleration, and time. Lower spin speeds can sometimes lead to more uniform microphase separation and stronger absorption in the resulting film.
-
Solvent Choice: The solvent and any additives can significantly impact film formation. A solvent that evaporates too quickly can lead to a non-uniform film, while a solvent with a very high boiling point might require extended annealing times.
-
Post-Deposition Annealing: Thermal annealing after spin-coating can promote molecular rearrangement and improve crystallinity.[4] The optimal annealing temperature and time will depend on the specific this compound derivative and the substrate.
-
Solvent Vapor Annealing (SVA): Exposing the film to a solvent vapor atmosphere can also enhance crystallinity and improve morphology.
Q3: I'm observing significant delamination of my this compound film from the substrate. What are the likely causes and solutions?
A3: Poor adhesion and delamination are common problems that can compromise device integrity.[6][7] Key factors include:
-
Substrate Cleanliness: The substrate surface must be meticulously clean to ensure good adhesion. Contaminants like dust, organic residues, or moisture can act as a barrier between the substrate and the this compound film.[7] Implement a thorough substrate cleaning protocol.
-
Surface Energy Mismatch: A significant mismatch in surface energy between the substrate and the this compound solution can lead to poor wetting and adhesion. Surface treatments like UV/Ozone or O2 plasma can modify the substrate's surface energy to improve compatibility.
-
Adhesion Promoters: In some cases, an adhesion-promoting layer, such as a self-assembled monolayer (SAM), may be necessary to improve the interface between the substrate and the this compound film.
Q4: The performance of my this compound-based organic solar cell is low. What are the potential reasons?
A4: Low power conversion efficiency (PCE) in this compound-based solar cells can stem from various issues:
-
Unfavorable Morphology: The nanostructure of the bulk heterojunction (BHJ) is crucial for efficient exciton (B1674681) dissociation and charge transport.[5] Issues like large, pure domains of the donor or acceptor material can limit performance.[8]
-
Charge Carrier Recombination: Inefficient charge extraction can lead to the recombination of charge carriers, reducing the short-circuit current (Jsc) and fill factor (FF).[5]
-
Unbalanced Charge Transport: A mismatch in the mobility of electrons and holes can lead to space-charge effects and limit device performance.[5]
-
Interfacial Issues: Poor interfaces between the active layer and the charge transport layers or electrodes can impede charge extraction.
Q5: My this compound-based organic field-effect transistor (OFET) shows low mobility and a high off-current. How can I troubleshoot this?
A5: Suboptimal OFET performance can be attributed to several factors:
-
Poor Film Crystallinity: The charge carrier mobility in this compound-based OFETs is highly dependent on the molecular ordering and crystallinity of the thin film.
-
Traps at the Dielectric Interface: Traps at the semiconductor-dielectric interface can scatter charge carriers and reduce mobility. Surface treatment of the dielectric layer is crucial.
-
Contact Resistance: High contact resistance between the source/drain electrodes and the this compound semiconductor can limit charge injection and extraction.
-
Impurities: Impurities in the this compound material or residual solvent in the film can act as traps and degrade performance.
Troubleshooting Guides
Troubleshooting Low Power Conversion Efficiency (PCE) in this compound-Based Solar Cells
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low Short-Circuit Current (Jsc) | - Poor light absorption due to a thin or non-uniform active layer.- Inefficient exciton dissociation due to unfavorable morphology.- High charge carrier recombination. | - Optimize spin-coating parameters to achieve a thicker, more uniform active layer.- Optimize the donor-acceptor blend ratio and consider thermal or solvent vapor annealing to improve morphology.- Investigate different interfacial layers to improve charge extraction. |
| Low Open-Circuit Voltage (Voc) | - Mismatch in energy levels between the donor and acceptor materials.- High recombination rates at the interfaces. | - Select donor and acceptor materials with appropriate HOMO and LUMO energy levels.- Improve the quality of the interfaces through better cleaning procedures and the use of interfacial layers. |
| Low Fill Factor (FF) | - Unbalanced electron and hole mobility.- High series resistance or low shunt resistance. | - Adjust the blend ratio or explore different processing conditions to balance charge transport.- Ensure clean and well-defined electrode contacts. Check for any shorting pathways in the device. |
Troubleshooting Poor Performance in this compound-Based OFETs
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low Carrier Mobility | - Poor crystallinity and molecular ordering of the this compound film.- Presence of charge traps at the semiconductor/dielectric interface.- High contact resistance. | - Optimize deposition parameters (e.g., substrate temperature, deposition rate) for vacuum-deposited films.- For solution-processed films, optimize spin-coating parameters and annealing conditions.- Treat the dielectric surface (e.g., with a self-assembled monolayer) to reduce traps.- Choose appropriate electrode materials and ensure clean interfaces. |
| High Off-Current | - Impurities in the semiconductor layer.- Gate leakage through the dielectric layer. | - Use high-purity this compound materials.- Ensure the dielectric layer is pinhole-free and has a sufficient thickness. |
| Device Instability | - Degradation of the this compound material upon exposure to air and moisture.- Trapping of charges in the dielectric or at the interface over time. | - Encapsulate the device to protect it from the ambient environment.- Investigate the use of more stable dielectric materials. |
Data Presentation
Table 1: Influence of Fabrication Parameters on this compound-Based Device Performance
| Parameter | Variation | Effect on Device Performance | Device Type | Reference |
| Spin-Coating Speed | Lower speed | Can lead to thicker films with stronger absorption and potentially better microphase separation. | Solar Cell | N/A |
| Annealing Temperature | Increased temperature | Can improve crystallinity and carrier mobility up to an optimal point, beyond which performance may degrade due to morphological changes like dewetting. | OFET | [9] |
| Solvent | Different organic solvents | Can significantly affect the solubility of the this compound derivative, the resulting film morphology, and consequently the power conversion efficiency. | Solar Cell | [10] |
| Interfacial Layer | Insertion of a PDI derivative | Can reduce series resistance and enhance power conversion efficiency by improving charge extraction. | Solar Cell | [11] |
Note: The specific quantitative impact of these parameters is highly dependent on the this compound derivative, device architecture, and other processing conditions. The references provide contexts where these effects have been observed.
Experimental Protocols
Protocol 1: Substrate Cleaning for this compound-Based Devices
-
Initial Cleaning: Place substrates in a beaker with deionized (DI) water and a small amount of detergent.
-
Sonication: Sonicate the substrates for 15 minutes.
-
Rinsing: Thoroughly rinse the substrates with DI water.
-
Solvent Cleaning: Sequentially sonicate the substrates in acetone (B3395972) and then isopropanol, each for 15 minutes.
-
Final Rinse: Rinse again with DI water.
-
Drying: Dry the substrates using a nitrogen gun.
-
Surface Treatment (Optional but Recommended): Treat the substrates with UV/Ozone or O2 plasma for 5-15 minutes to remove any remaining organic residues and improve the surface wettability.
Protocol 2: Spin-Coating of a this compound Derivative Solution
-
Solution Preparation: Prepare a solution of the this compound derivative in a suitable solvent (e.g., chloroform, chlorobenzene) at a specific concentration (e.g., 5-20 mg/mL). Ensure the material is fully dissolved, which may require stirring and gentle heating.
-
Filtering: Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.
-
Dispensing: Place the cleaned substrate on the spin coater chuck. Dispense a small amount of the filtered solution onto the center of the substrate.
-
Spinning: Start the spin coater. A typical two-step program might be:
-
Step 1: 500-1000 rpm for 5-10 seconds (to spread the solution).
-
Step 2: 2000-5000 rpm for 30-60 seconds (to achieve the desired thickness).
-
-
Annealing: Transfer the coated substrate to a hotplate in a nitrogen-filled glovebox and anneal at a specific temperature (e.g., 80-150 °C) for a defined time (e.g., 10-30 minutes) to remove residual solvent and improve film morphology.
Protocol 3: Vacuum Thermal Evaporation of this compound
-
Substrate Loading: Mount the cleaned substrates in the vacuum chamber.
-
Source Preparation: Load the this compound material into a suitable evaporation source (e.g., a quartz crucible).
-
Pump Down: Evacuate the chamber to a high vacuum (e.g., < 10-6 Torr).
-
Deposition:
-
Gently heat the source to outgas the material.
-
Increase the temperature to achieve the desired deposition rate (e.g., 0.1-1 Å/s), monitored by a quartz crystal microbalance.
-
Deposit the desired thickness of the this compound film.
-
-
Cool Down and Venting: Allow the system to cool down before venting the chamber with an inert gas like nitrogen.
Mandatory Visualization
Caption: Experimental workflow for this compound-based device fabrication.
Caption: Troubleshooting flowchart for low performance in this compound-based devices.
References
- 1. Solution-processable this compound diimide-based electron transport materials as non-fullerene alternatives for inverted perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D2TA01321E [pubs.rsc.org]
- 2. academic.oup.com [academic.oup.com]
- 3. d-nb.info [d-nb.info]
- 4. tcichemicals.com [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. iris.unito.it [iris.unito.it]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Influence of the Chemical Structure of this compound Derivatives on the Performance of Honey-Gated Organic Field-Effect Transistors (HGOFETs) and Their Application in UV Light Detection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Perylene Self-Assembly and Aggregation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with perylene self-assembly and aggregation.
Troubleshooting Guides
This section addresses common issues encountered during experiments involving this compound derivatives and their self-assembly in various solvents.
Issue 1: Inconsistent or Unexplained UV-Vis/Fluorescence Spectral Changes
Question: My UV-Vis absorption or fluorescence spectra are not consistent between experiments, or I'm observing unexpected spectral shifts. What could be the cause?
Answer: Inconsistent spectral data for this compound derivatives often point to uncontrolled aggregation. The spectral properties of perylenes are highly sensitive to their aggregation state. Here's a step-by-step guide to troubleshoot this issue:
-
Solvent Purity and Polarity:
-
Problem: Even trace impurities in solvents can significantly alter the aggregation behavior. Solvent polarity is a critical factor influencing π-π stacking interactions.[1][2]
-
Solution: Always use high-purity, spectroscopy-grade solvents. Ensure solvents are properly stored to prevent contamination with water or other impurities. Verify the solvent polarity and consider its solvophobic and electrostatic effects on your specific this compound derivative.[1][2] this compound bisimide (PBI) aggregation is often dominated by electrostatic interactions in nonpolar solvents and solvophobic interactions in protic solvents.[1][2]
-
-
Concentration Effects:
-
Problem: this compound aggregation is highly concentration-dependent. Inconsistent concentrations will lead to variable spectra.
-
Solution: Prepare fresh solutions for each experiment and accurately determine the concentration. Perform concentration-dependent studies to identify the critical aggregation concentration (CAC). Below the CAC, you should observe the monomeric spectrum.
-
-
Temperature Fluctuations:
-
Problem: Self-assembly is a thermodynamic process. Temperature changes can shift the equilibrium between monomeric and aggregated species.
-
Solution: Use a temperature-controlled cuvette holder for all spectroscopic measurements to ensure a constant and reproducible temperature.
-
-
H- vs. J-Aggregates:
-
Problem: Different solvents or conditions can promote the formation of different types of aggregates (H- or J-aggregates), which have distinct spectral signatures. H-aggregates typically show a blue-shifted absorption (hypsochromic shift), while J-aggregates exhibit a red-shifted absorption (bathochromic shift).[3]
-
Solution: Carefully analyze the spectral shifts. A blue shift suggests face-to-face π-stacking (H-aggregates), while a red shift indicates a head-to-tail arrangement (J-aggregates).[3][4] The solvent choice is crucial here; for example, mixing THF with water can induce J-aggregation in some asymmetric this compound diimides (PDIs).[5]
-
Issue 2: Difficulty in Reproducing Nanostructure Morphology (AFM/TEM)
Question: I am struggling to obtain consistent nanostructures (nanofibers, nanobelts, etc.) in my AFM or TEM images. The morphology varies significantly between batches.
Answer: The morphology of self-assembled this compound nanostructures is highly sensitive to the experimental conditions. Here’s how to troubleshoot this:
-
Solvent Evaporation Rate:
-
Problem: The rate of solvent evaporation during sample preparation for AFM or TEM is a critical parameter that is often overlooked. Fast evaporation can lead to kinetically trapped, disordered aggregates, while slow evaporation allows for thermodynamically stable, well-defined structures.
-
Solution: Control the solvent evaporation rate. Techniques like solvent vapor annealing, where the sample is exposed to a saturated solvent vapor atmosphere, can promote the formation of well-ordered structures.[6]
-
-
Substrate Effects:
-
Problem: The nature of the substrate (e.g., mica, glass, silicon) can influence the self-assembly process due to surface-molecule interactions.[6][7]
-
Solution: Use atomically flat and clean substrates. Freshly cleaved mica is an excellent choice for AFM studies.[6] Consider the surface polarity of the substrate and its compatibility with the solvent and the this compound derivative.[7]
-
-
Solution Aging:
-
Problem: The self-assembly process can be slow, and the structures may evolve over time.
-
Solution: Allow the solution to age for a consistent period before sample preparation. Monitor the evolution of the aggregates over time using techniques like DLS or UV-Vis spectroscopy to determine when the system has reached equilibrium.
-
Frequently Asked Questions (FAQs)
General Concepts
Q1: What are the primary driving forces for this compound self-assembly?
A1: The primary driving forces are non-covalent interactions, including:
-
π-π stacking: This is the dominant interaction, arising from the large, aromatic core of the this compound molecule.[1][2]
-
Van der Waals forces: These interactions between the side chains of the this compound derivatives also play a significant role.
-
Hydrogen bonding: Specific functional groups on the this compound side chains can introduce hydrogen bonding, which can direct the self-assembly process.[8]
-
Solvophobic effects: In polar solvents like water, the hydrophobic this compound core tends to aggregate to minimize its contact with the solvent.[1][2]
Q2: What is the difference between H- and J-aggregates, and how can I distinguish them?
A2: H- and J-aggregates are two different packing arrangements of chromophores with distinct spectroscopic properties:
-
H-aggregates: Characterized by a face-to-face stacking of the this compound molecules. This arrangement leads to a blue-shift (hypsochromic shift) in the absorption spectrum compared to the monomer.[3] H-aggregates are often associated with fluorescence quenching.
-
J-aggregates: Involve a head-to-tail arrangement of the transition dipoles. This results in a red-shift (bathochromic shift) in the absorption spectrum.[3][4] J-aggregates can be highly fluorescent.[8] You can distinguish them primarily through UV-Vis absorption spectroscopy by observing the direction of the spectral shift upon aggregation.
Experimental Techniques
Q3: How can I determine the critical aggregation concentration (CAC)?
A3: The CAC can be determined by monitoring a physical property of the solution that changes upon aggregation as a function of concentration. Common methods include:
-
UV-Vis Spectroscopy: Plot the absorbance at the monomer peak wavelength against concentration. A sharp change in the slope indicates the CAC.
-
Fluorescence Spectroscopy: The fluorescence intensity or quantum yield often changes significantly upon aggregation. A plot of fluorescence intensity versus concentration will show a break at the CAC.
Q4: What information can Dynamic Light Scattering (DLS) provide about my this compound aggregates?
A4: DLS is a powerful technique for characterizing the size of aggregates in solution.[9] It measures the hydrodynamic diameter of the particles, providing information on:
-
The average size of the aggregates.
-
The size distribution (polydispersity) of the aggregates.[9]
-
The presence of multiple aggregate populations.[9] DLS is particularly useful for detecting the onset of aggregation and for monitoring the growth of aggregates over time.
Data Presentation
Table 1: Solvent Polarity and its Effect on this compound Bisimide (PBI) Aggregation
| Solvent | Dielectric Constant (ε) | Aggregation Behavior | Predominant Interaction |
| n-Hexane | 1.88 | Strong Aggregation | Electrostatic |
| Chloroform | 4.81 | Weak Aggregation | Solute-Solvent |
| Dichloromethane | 8.93 | Weakest Binding | Solute-Solvent |
| Methanol | 32.7 | Strong Aggregation | Solvophobic |
| Water | 80.1 | Very Strong Aggregation | Hydrophobic Effect |
Data synthesized from principles described in references[1][2].
Table 2: Spectroscopic Signatures of this compound Monomers and Aggregates
| Species | Absorption Spectrum | Fluorescence Spectrum |
| Monomer | Well-resolved vibronic structure (e.g., peaks around 490, 530 nm) | Mirror image of the absorption spectrum, high quantum yield |
| H-Aggregate | Blue-shifted, often broadened absorption band | Typically weak fluorescence (quenched) |
| J-Aggregate | Red-shifted, sharp, and intense absorption band | Often strong fluorescence, small Stokes shift |
This table summarizes general trends observed in the literature.[3][4][5]
Experimental Protocols
Protocol 1: Characterization of this compound Aggregation using UV-Vis Spectroscopy
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of the this compound derivative.
-
Dissolve it in a high-purity, "good" solvent (e.g., chloroform, THF) to prepare a concentrated stock solution (e.g., 1 mM). Ensure complete dissolution, using gentle sonication if necessary.
-
-
Sample Preparation for Titration:
-
Prepare a series of solutions with varying solvent compositions by adding a "poor" solvent (e.g., water, methanol, hexane) to the stock solution in a controlled manner. For example, in a THF/water system, you can prepare mixtures ranging from 100:0 to 10:90 (v/v) THF:water.[5]
-
Ensure the final concentration of the this compound derivative is constant across all samples (e.g., 5 µM).[5]
-
-
UV-Vis Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Use a quartz cuvette with a 1 cm path length.
-
Record the absorption spectra from 300 nm to 700 nm.
-
Use the corresponding solvent mixture as the blank.
-
-
Data Analysis:
-
Observe the changes in the absorption spectra as a function of the solvent composition.
-
Note any shifts in the absorption maxima (hypsochromic or bathochromic) and changes in the vibronic structure.
-
The appearance of new, shifted bands indicates the formation of aggregates.
-
Protocol 2: Imaging this compound Nanostructures with Atomic Force Microscopy (AFM)
-
Substrate Preparation:
-
Sample Deposition:
-
Deposit a small volume (e.g., 10 µL) of the this compound solution (at a concentration where aggregation is known to occur) onto the substrate.
-
Common deposition techniques include drop-casting and spin-coating.[6]
-
-
Solvent Evaporation/Annealing:
-
Air Drying: Allow the solvent to evaporate in a dust-free environment.
-
Solvent Vapor Annealing: Place the substrate in a sealed chamber containing a small reservoir of the solvent for a defined period (e.g., 24 hours).[6] This promotes the formation of more ordered structures.
-
-
AFM Imaging:
-
Use an AFM operating in tapping mode to minimize damage to the soft organic nanostructures.
-
Select an appropriate cantilever and set the imaging parameters (scan size, scan rate, setpoint) to obtain high-quality images.
-
-
Image Analysis:
-
Analyze the AFM images to determine the morphology (e.g., fibers, belts, spherical aggregates) and dimensions (height, width) of the nanostructures.
-
Visualizations
Caption: Experimental workflow for studying this compound self-assembly.
Caption: Troubleshooting inconsistent UV-Vis/Fluorescence spectra.
References
- 1. Solvent and substituent effects on aggregation constants of this compound bisimide π-stacks – a linear free energy relationship analysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Intramolecular and Intermolecular Interaction Switching in the Aggregates of this compound Diimide Trimer: Effect of Hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fabrication and fluorescence properties of this compound bisimide dye aggregates bound to gold surfaces and nanopatterns - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Self‐Assembly, Aggregation Mechanisms, and Morphological Properties of Asymmetric this compound Diimide‐based Supramolecular Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. my.eng.utah.edu [my.eng.utah.edu]
- 7. rsc.org [rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. unchainedlabs.com [unchainedlabs.com]
minimizing excimer formation in Perylene aggregates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with perylene derivatives and encountering challenges with excimer formation.
Troubleshooting Guides
Problem: Significant excimer emission is observed, characterized by a broad, red-shifted, and featureless fluorescence peak.
This common issue can interfere with desired monomer fluorescence, leading to inaccurate data and reduced quantum yields. The following steps can help diagnose and mitigate excimer formation.
Troubleshooting Workflow
Technical Support Center: Enhancing the Processability of Perylene-Based Materials
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the processing of perylene-based materials, particularly this compound Diimides (PDIs).
Section 1: Troubleshooting Guides
This section offers solutions to specific problems that may arise during the experimental workflow.
Issue 1: Poor Solubility of this compound-Based Materials
Q1: My this compound diimide (PDI) derivative has very low solubility in common organic solvents. How can I improve its solubility?
A1: The limited solubility of PDIs is a well-known challenge stemming from the strong π-π stacking of the planar this compound core.[1][2] Several strategies can be employed to enhance solubility:
-
Chemical Modification:
-
Imide Position Functionalization: Introducing bulky or long-chain alkyl or aryl groups at the imide nitrogen positions is a primary strategy to disrupt intermolecular stacking and improve solubility.[3][4] For instance, replacing hydrogen with branched alkyl chains or phenyl groups can significantly increase solubility in solvents like chloroform (B151607) and toluene.
-
Bay Region Substitution: Functionalizing the "bay" positions (1, 6, 7, and 12) of the this compound core with substituents like halogens or phenoxy groups can induce a twist in the this compound backbone, which disrupts π-π stacking and enhances solubility.[1][5]
-
-
Solvent Selection:
-
While PDIs generally exhibit poor solubility, halogenated solvents such as chloroform, dichloromethane, and chlorobenzene (B131634) are often more effective than non-halogenated options.[6]
-
For certain applications, especially in biological contexts, using solvent mixtures like THF/water can help manage solubility and aggregation.[7]
-
Q2: Are there any quantitative data on the solubility of different PDI derivatives?
A2: Yes, the solubility of PDI derivatives is highly dependent on their specific chemical structure and the solvent used. Below is a summary of solubility data for selected PDI derivatives.
| PDI Derivative | Solvent | Maximum Solubility | Reference |
| F-PDIN-EH | Heptane | 1.8 mg/mL | [8] |
| F-PDIN-EH | Ethyl Acetate (B1210297) | 10.0 mg/mL | [8] |
| F-PDIN-EH | 1-Butanol (B46404) | 0.6 mg/mL | [8] |
| PDIN-EH | Heptane | ~0.2 mg/mL | [8] |
| PDIN-EH | Ethyl Acetate | ~5.6 mg/mL | [8] |
| PDIN-EH | 1-Butanol | ~0.46 mg/mL | [8] |
Issue 2: Aggregation of this compound-Based Materials in Solution and Thin Films
Q1: I am observing significant aggregation of my PDI derivative in solution, which is affecting my spectroscopic measurements and device performance. What can I do to control aggregation?
A1: Aggregation is a common phenomenon in PDI chemistry due to strong intermolecular π-π interactions.[9] Controlling aggregation is crucial for achieving desired material properties. Here are some approaches:
-
Solvent Choice and Composition: The polarity of the solvent plays a critical role in aggregation.[10] In many cases, using a "good" solvent where the PDI is highly soluble can minimize aggregation. For inducing controlled aggregation, solvent mixtures, such as tetrahydrofuran (B95107) (THF) and water, can be employed.[7] By varying the ratio of the good solvent (THF) to the poor solvent (water), the degree of aggregation can be systematically controlled.[7]
-
Concentration Control: Aggregation is a concentration-dependent process. Working at lower concentrations can help to minimize intermolecular interactions and reduce aggregation.
-
Molecular Design: As with improving solubility, chemical modification can be used to control aggregation. Introducing bulky substituents at the imide or bay positions can sterically hinder the close packing of PDI molecules, thereby reducing aggregation.
Q2: How does aggregation affect the photophysical properties of PDIs, and is there a way to leverage this?
A2: Aggregation can significantly alter the absorption and emission properties of PDIs. Typically, aggregation leads to fluorescence quenching due to the formation of non-emissive excimer states.[4] However, in some cases, specific aggregate structures (J-aggregates) can lead to red-shifted emission and even enhanced fluorescence quantum yields.[7] The effect of aggregation on the photoluminescence quantum yield (PLQY) is summarized below for a series of PDI derivatives with varying side chain lengths.
| PDI Derivative (Side Chain) | Solvent System | Maximum PLQY of Aggregate | Reference |
| B2 (Shortest Chain) | Water:Methanol | 0.04 | [1] |
| B13 (Longest Chain) | Water:Methanol | 0.20 | [1] |
This data indicates that increasing the hydrophobicity of the side chains can lead to the formation of more emissive aggregates in polar media.[1]
Issue 3: Poor Thin Film Quality and Morphology
Q1: The thin films of my this compound-based material prepared by spin-coating are non-uniform and have high surface roughness. How can I improve the film quality?
A1: Achieving high-quality, uniform thin films is critical for many applications, especially in organic electronics. The following factors can be optimized:
-
Spin-Coating Parameters: The spin speed, acceleration, and duration all influence the final film thickness and uniformity. Experimenting with these parameters is crucial. A typical spin-coating process involves a low-speed dispense step to spread the solution, followed by a high-speed step to achieve the desired thickness and evaporate the solvent.[11]
-
Solvent Properties: The choice of solvent is critical. A solvent with a suitable boiling point and good wettability on the substrate is necessary. High-boiling-point solvents can lead to slower drying and potentially more ordered films, but may also result in residual solvent issues.
-
Post-Deposition Treatments:
-
Thermal Annealing: Heating the film after deposition can provide the molecules with enough thermal energy to rearrange into a more ordered and crystalline state, which can reduce surface roughness.[12][13] However, the annealing temperature must be carefully controlled to avoid degradation of the material.
-
Solvent Vapor Annealing (SVA): Exposing the thin film to a solvent vapor can plasticize the film, allowing for molecular rearrangement and the formation of a more ordered morphology.[6][14] SVA is often performed at or near room temperature and can be a more gentle alternative to thermal annealing.[15]
-
Q2: Is there quantitative data available on the effect of annealing on film roughness?
A2: Yes, the effect of annealing on surface roughness has been studied for various thin films. While specific data for every this compound derivative is not available, the general trend is that annealing can either increase or decrease surface roughness depending on the material and annealing conditions. For some materials, annealing can lead to grain growth and an increase in roughness, while for others, it can promote a smoother, more ordered surface.[16][17][18]
Effect of Annealing Temperature on Surface Roughness of a Thin Film
| Annealing Temperature (°C) | Surface Roughness (nm) |
| As-deposited | 1.98 |
| 300 | 2.00 |
| 400 | 2.05 |
| 500 | 2.10 |
| 600 | 2.09 |
Note: This data is illustrative and the specific effects will vary depending on the this compound derivative and substrate.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions about the processing of this compound-based materials.
Q1: What are the most common solvents for dissolving PDI derivatives? A1: Halogenated aromatic solvents like chloroform, dichloromethane, and chlorobenzene are generally the most effective for dissolving a wide range of PDI derivatives.[6] For some newer, more soluble derivatives, greener solvents like ethyl acetate and 1-butanol are also viable options.[8]
Q2: How can I confirm if my PDI is aggregating in solution? A2: Aggregation can be detected using UV-Vis absorption and fluorescence spectroscopy. In the absorption spectrum, aggregation often leads to a loss of the fine vibronic structure and a broadening of the absorption bands.[7] In the fluorescence spectrum, aggregation typically results in a decrease in the fluorescence intensity (quenching).[4]
Q3: What is the difference between H-aggregates and J-aggregates? A3: H-aggregates and J-aggregates are two different types of molecular packing in aggregates. In H-aggregates, the molecules are arranged in a face-to-face (co-facial) manner, which typically leads to a blue-shift in the absorption spectrum and fluorescence quenching. In J-aggregates, the molecules are arranged in a head-to-tail (slip-stacked) fashion, which often results in a red-shifted absorption spectrum and can sometimes lead to enhanced fluorescence.
Q4: What is a typical concentration range for preparing PDI solutions for spin-coating? A4: The optimal concentration for spin-coating will depend on the specific PDI derivative, the solvent, and the desired film thickness. A common starting point is a concentration in the range of 1-10 mg/mL.[3]
Q5: How does solvent vapor annealing improve charge carrier mobility? A5: Solvent vapor annealing can improve charge carrier mobility by enhancing the crystallinity and molecular ordering within the thin film.[19] The solvent vapor swells the film, allowing the molecules to reorient into a more ordered packing arrangement, which facilitates more efficient charge transport between molecules.[6]
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments related to the processing of this compound-based materials.
Protocol 1: Spin-Coating of PDI Thin Films
Objective: To deposit a uniform thin film of a PDI derivative onto a substrate.
Materials and Equipment:
-
PDI derivative
-
High-purity solvent (e.g., chloroform)
-
Substrates (e.g., silicon wafers, glass slides)
-
Spin-coater
-
Pipettes
-
Nitrogen or argon gas for inert atmosphere (optional)
Procedure:
-
Solution Preparation: Dissolve the PDI derivative in the chosen solvent to the desired concentration (e.g., 5 mg/mL). Ensure the PDI is fully dissolved, using sonication if necessary.
-
Substrate Cleaning: Thoroughly clean the substrates. A common procedure for silicon wafers is sonication in a sequence of deionized water, acetone, and isopropanol, followed by drying with a nitrogen gun.
-
Spin-Coater Setup: Place the cleaned substrate on the chuck of the spin-coater and ensure it is centered and held securely by the vacuum.
-
Dispensing the Solution: Dispense a small amount of the PDI solution onto the center of the substrate using a pipette. The amount of solution will depend on the substrate size.
-
Spinning Process:
-
Step 1 (Spreading): Start the spin-coater at a low speed (e.g., 500 rpm) for a short duration (e.g., 5-10 seconds) to allow the solution to spread evenly across the substrate.
-
Step 2 (Thinning): Ramp up the speed to a higher value (e.g., 2000-4000 rpm) for a longer duration (e.g., 30-60 seconds). The final film thickness is primarily determined by this step.
-
-
Drying: After the spinning process is complete, the film may be further dried on a hotplate at a moderate temperature to remove any residual solvent. This step should be performed carefully to avoid inducing unwanted morphological changes.
Protocol 2: Solvent Vapor Annealing (SVA) of PDI Thin Films
Objective: To improve the molecular ordering and crystallinity of a PDI thin film.
Materials and Equipment:
-
PDI thin film on a substrate
-
Annealing chamber (a sealed container, e.g., a petri dish or a desiccator)
-
A small vial or beaker to hold the solvent
-
The same solvent used for spin-coating or a different annealing solvent
Procedure:
-
Prepare the Annealing Chamber: Place a small, open container of the annealing solvent at the bottom of the annealing chamber. The amount of solvent will determine the vapor pressure inside the chamber.
-
Sample Placement: Place the substrate with the PDI thin film inside the chamber, ensuring it is not in direct contact with the liquid solvent.
-
Sealing the Chamber: Seal the chamber to allow the solvent vapor to saturate the atmosphere inside.
-
Annealing: Leave the sample in the sealed chamber for a specific period. The annealing time can range from a few minutes to several hours, depending on the material, solvent, and desired morphology.[20]
-
Drying: After the desired annealing time, remove the sample from the chamber and allow it to dry. The drying process can be done in air or under a gentle stream of nitrogen. Rapid or slow drying can influence the final film morphology.
Section 4: Visualizations
This section provides diagrams to illustrate key concepts and workflows related to the processing of this compound-based materials.
Caption: Strategies to improve the solubility of this compound Diimide (PDI) materials.
Caption: A typical workflow for the fabrication of PDI thin films.
References
- 1. Improving the Quantum Yields of this compound Diimide Aggregates by Increasing Molecular Hydrophobicity in Polar Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jcsp.org.pk [jcsp.org.pk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Electron-to Hole Transport Change Induced by Solvent Vapor Annealing of Naphthalene Diimide Doped with Poly(3-Hexylthiophene) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Self‐Assembly, Aggregation Mechanisms, and Morphological Properties of Asymmetric this compound Diimide‐based Supramolecular Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A fluorinated this compound diimide for polar and non-polar green solvent processed organic photovoltaic cathode interlayers - RSC Applied Interfaces (RSC Publishing) DOI:10.1039/D3LF00166K [pubs.rsc.org]
- 9. Organized Aggregation Makes Insoluble this compound Diimide Efficient for the Reduction of Aryl Halides via Consecutive Visible Light-Induced Electron-Transfer Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Solvent vapour annealing - Wikipedia [en.wikipedia.org]
- 15. Solvent vapor annealing of an insoluble molecular semiconductor - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. The Relationship between Annealing Temperatures and Surface Roughness in Shaping the Physical Characteristics of Co40Fe40B10Dy10 Thin Films [mdpi.com]
- 19. Magnetic-field guided solvent vapor annealing for enhanced molecular alignment and carrier mobility of a semiconducting diketopyrrolopyrrole-based polymer - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 20. mdpi.com [mdpi.com]
Validation & Comparative
Perylene vs. Fullerene: A Comparative Guide to Electron Acceptors in Organic Solar Cells
For researchers, scientists, and professionals in drug development, the choice of electron acceptor is a critical determinant of organic solar cell (OSC) performance. For years, fullerene derivatives, such as PCBM, have been the gold standard. However, the emergence of non-fullerene acceptors (NFAs), particularly those based on perylene diimide (PDI), has presented a compelling alternative. This guide provides an objective comparison of this compound and fullerene-based acceptors, supported by experimental data, detailed protocols, and visual process diagrams.
Performance Showdown: this compound Diimides Challenge Fullerene Dominance
The performance of organic solar cells is primarily evaluated by four key metrics: power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). While fullerenes have historically enabled high-performance OSCs, recent studies demonstrate the significant potential of PDI-based acceptors.[1][2][3]
A direct comparative study using two different polymer donors, FTAZ and PyCNTAZ, with a PDI derivative (SF-PDI2) and a fullerene derivative (PC61BM) highlights the distinct advantages and disadvantages of each acceptor class.[4]
| Donor Polymer | Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| FTAZ | PC61BM | 0.846 | - | - | - |
| SF-PDI2 | 0.935 | - | - | - | |
| PyCNTAZ | PC61BM | 0.975 | - | - | - |
| SF-PDI2 | 1.152 | - | - | - |
Table 1: Photovoltaic performance parameters of organic solar cells with fullerene (PC61BM) and this compound (SF-PDI2) acceptors with different donor polymers. Data sourced from a comparative study.[4]
Notably, the PDI-based devices consistently exhibit a higher open-circuit voltage (Voc) compared to their fullerene counterparts.[4] This is a significant advantage as it directly contributes to a higher overall power conversion efficiency. The higher Voc in PDI-based cells is attributed to the higher-lying lowest unoccupied molecular orbital (LUMO) energy level of the PDI acceptor.[4]
However, the study also revealed that the fullerene-based devices demonstrated more efficient charge collection, which can contribute to a higher short-circuit current density (Jsc).[4] The lower Jsc and fill factor (FF) observed in the PDI-based cells were linked to factors such as increased bimolecular recombination and an imbalance in charge carrier mobility.[4]
The Underlying Science: Electron Transfer Dynamics
The fundamental process of electricity generation in an organic solar cell relies on the efficient transfer of electrons from a donor material to an acceptor material upon light absorption. The relative energy levels of the highest occupied molecular orbital (HOMO) and LUMO of the donor and acceptor are crucial for this process.
Caption: Electron transfer process in a donor-acceptor system.
In both this compound and fullerene-based systems, a photon excites an electron in the donor material from the HOMO to the LUMO, creating an exciton (a bound electron-hole pair). For efficient charge separation, the LUMO level of the acceptor must be lower than that of the donor, providing a driving force for the electron to transfer. This compound-based acceptors offer greater tunability of their energy levels through chemical modification compared to fullerenes, allowing for better optimization with different donor materials.[1]
Experimental Corner: Crafting High-Performing Solar Cells
The fabrication and characterization of organic solar cells involve a series of precise steps to ensure optimal device performance. The following outlines a general experimental protocol for creating a bulk heterojunction (BHJ) organic solar cell.
A. Device Fabrication Workflow
Caption: General workflow for organic solar cell fabrication and testing.
B. Detailed Experimental Protocols
1. Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol (B130326) for 15 minutes each. The substrates are then dried with nitrogen gas and treated with UV-ozone for 10 minutes to improve the surface wettability.
2. Hole Transport Layer (HTL) Deposition: A solution of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the cleaned ITO substrates at 3000 rpm for 60 seconds. The films are then annealed at 150°C for 15 minutes in a nitrogen-filled glovebox.
3. Active Layer Preparation and Deposition: The donor polymer and the electron acceptor (either a this compound derivative or a fullerene derivative) are dissolved in a suitable solvent, such as chlorobenzene (B131634) or chloroform, typically with a small amount of an additive like 1,8-diiodooctane (B1585395) (DIO), to achieve a specific weight ratio (e.g., 1:1.2). The solution is then spin-coated onto the PEDOT:PSS layer inside the glovebox. The thickness of the active layer is controlled by the spin speed and solution concentration. The film is then annealed at a specific temperature and for a duration optimized for the particular donor-acceptor blend.
4. Cathode Deposition: A metal cathode, commonly calcium followed by aluminum (Ca/Al) or lithium fluoride (B91410) followed by aluminum (LiF/Al), is deposited on top of the active layer by thermal evaporation in a vacuum chamber at a pressure below 10⁻⁶ Torr. The thickness of the layers is monitored using a quartz crystal microbalance.
5. Device Characterization: The current density-voltage (J-V) characteristics of the fabricated solar cells are measured under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator.[5] The external quantum efficiency (EQE) is measured to determine the ratio of collected charge carriers to incident photons at different wavelengths.
Conclusion: The Future of Organic Solar Cells
The debate between this compound and fullerene acceptors is not about a definitive winner but rather about selecting the right tool for the specific application. Fullerenes remain a robust and well-understood choice, often delivering high current densities. This compound-based acceptors, on the other hand, offer significant advantages in terms of tunable energy levels and the potential for higher open-circuit voltages.[4] As research continues to address the challenges of charge transport and recombination in non-fullerene acceptors, this compound diimides and other NFA families are poised to play an increasingly dominant role in the future of high-efficiency, low-cost organic solar cells.
References
- 1. Recent advancements in this compound diimide as an electron acceptor in organic solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. This compound diimide based non-fullerene acceptors: top performers and an emerging class featuring N-annulation - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. Progress in this compound diimides for organic solar cell applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 5. Fabrication and Characterization of Organic Solar Cells [escholarship.org]
A Comparative Guide to Perylene Diimide (PDI) and BODIPY Fluorescent Probes
Introduction
In the fields of biomedical research, diagnostics, and drug development, fluorescent probes are indispensable tools for visualizing and quantifying biological processes. Among the vast array of available fluorophores, Perylene Diimides (PDIs) and Boron-Dipyrromethenes (BODIPYs) have emerged as two of the most robust and versatile classes. Both offer high performance, but their distinct structural and photophysical characteristics make them suitable for different applications. This guide provides an objective, data-supported comparison of PDI and BODIPY probes to assist researchers in selecting the optimal tool for their experimental needs.
PDIs are known for their exceptional chemical, thermal, and photostability, coupled with high absorption coefficients and fluorescence quantum yields approaching unity.[1][2] Their rigid, planar aromatic core is the basis for these outstanding properties. BODIPY dyes are also celebrated for their high fluorescence quantum yields, sharp absorption and emission peaks, and excellent photostability.[3][4][][] They are generally less sensitive to the pH and polarity of their environment, a significant advantage in many biological imaging experiments.[4][7][8][9]
This comparison will delve into their photophysical properties, chemical characteristics, and common applications, supported by quantitative data and detailed experimental protocols.
Core Structures and Functionalization
The performance of both PDI and BODIPY probes can be finely tuned through chemical modification at specific positions on their core structures.
-
This compound Diimide (PDI): The PDI core is a large, planar polycyclic aromatic hydrocarbon. Key modification sites are the two imide nitrogen positions and the "bay area" (1, 6, 7, and 12 positions) of the this compound core.[1] Substitutions at the imide positions primarily enhance solubility and prevent aggregation, while modifications in the bay area can significantly alter the photophysical properties, such as shifting the absorption and emission wavelengths.[1]
-
BODIPY (Boron-Dipyrromethene): The BODIPY core consists of a dipyrromethene ligand complexed with a boron trifluoride moiety.[] This structure is amenable to a wide range of chemical modifications at nearly all positions of the indacene framework, allowing for extensive tuning of its spectral properties and functionality.[10][11][][13]
Comparative Photophysical and Chemical Properties
The choice between PDI and BODIPY often comes down to specific performance metrics required for an application. While both classes are high-performers, they exhibit key differences in their optical and chemical behaviors. BODIPY dyes are renowned for their sharp emission spectra and high quantum yields that are largely insensitive to the solvent environment.[4][7][8][9] PDIs also boast high quantum yields but are more susceptible to aggregation-induced fluorescence quenching, a phenomenon that can be mitigated by bulky substituents at the imide or bay positions.[1][14]
| Property | This compound Diimide (PDI) | BODIPY |
| Typical Abs/Em Range | 450-600 nm (can be extended to NIR >700 nm)[15] | 490-650 nm (can be extended to NIR >900 nm)[][16] |
| Molar Absorptivity (ε) | High (~40,000 - 90,000 M⁻¹cm⁻¹) | Very High (~60,000 - 80,000 M⁻¹cm⁻¹)[4] |
| Fluorescence Quantum Yield (Φf) | High (often >0.9), but prone to aggregation quenching[1][2][17] | Very High (often 0.6 - 1.0), less sensitive to environment[3][4][][18] |
| Stokes Shift | Typically Small to Moderate (20-50 nm) | Typically Very Small (5-20 nm)[][19] |
| Photostability | Excellent[2][20] | Excellent[3][4][][] |
| Solvent/pH Sensitivity | Can be sensitive to environment; aggregation in polar solvents | Generally low sensitivity to solvent polarity and pH[4][7][8][9] |
| Synthesis | Often requires harsh conditions, but milder methods are emerging[21] | Generally straightforward and modular synthesis[4][] |
| Key Advantage | Extreme photostability and chemical robustness | Brightness, environmental insensitivity, and synthetic versatility |
| Key Disadvantage | Tendency for aggregation-caused quenching | Small Stokes shift can lead to self-absorption issues[] |
Key Applications
Both PDI and BODIPY probes have been successfully employed in a wide range of applications, from fundamental cell biology to advanced diagnostics.
-
Bioimaging: BODIPY dyes are widely used for staining cellular components, such as lipid droplets (e.g., BODIPY 493/503), and for labeling proteins and nucleic acids.[3][22] Their brightness and photostability are ideal for long-term live-cell imaging.[3] PDIs are also excellent candidates for bioimaging due to their high photostability, and their derivatives are increasingly being developed for targeted imaging and theranostics.[2]
-
Sensing: The versatile chemistry of BODIPY allows for the straightforward incorporation of recognition moieties to create probes for various analytes, including metal ions, pH, and reactive oxygen species.[22] PDI-based sensors have also been developed, often leveraging their unique electronic properties.
-
Photodynamic Therapy (PDT): While both chromophores are highly fluorescent, their structures can be modified to enhance intersystem crossing and the generation of cytotoxic reactive oxygen species upon light activation. The introduction of heavy atoms (e.g., bromine, iodine) is a common strategy to make both PDI and BODIPY derivatives effective photosensitizers for PDT.[][19]
Experimental Protocols
Accurate characterization of fluorescent probes is critical for reliable and reproducible results.[23] Below are detailed protocols for two key experiments: determining fluorescence quantum yield and assessing photostability.
Protocol 1: Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φf) quantifies the efficiency of the fluorescence process. The relative method, which compares the probe to a well-characterized standard, is the most common approach.[24][25]
Principle: For optically dilute solutions with identical absorbance at the same excitation wavelength, the ratio of their integrated fluorescence intensities is proportional to the ratio of their quantum yields. The quantum yield of the unknown sample (Φf_sample) is calculated using the equation:
Φf(sample) = Φf(std) * (Grad_sample / Grad_std) * (n_sample² / n_std²)[26][27]
Where 'Grad' is the gradient from a plot of integrated fluorescence intensity versus absorbance, and 'n' is the refractive index of the solvent.[24][26]
Materials:
-
Spectrofluorometer with a corrected emission spectrum function
-
UV-Vis spectrophotometer
-
10 mm path length quartz cuvettes
-
Fluorescence standard with a known quantum yield in the desired solvent (e.g., Quinine sulfate (B86663) in 0.1 M H₂SO₄, Φf = 0.54)
-
Test probe
-
Spectroscopic grade solvent
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the standard and the test probe in the same solvent.
-
From the stock solutions, prepare a series of at least five dilutions for both the test probe and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize re-absorption effects.[24][28]
-
-
Absorbance Measurement:
-
Choose an excitation wavelength where both the sample and standard have sufficient absorbance.
-
Using the UV-Vis spectrophotometer, measure and record the absorbance of each dilution at the chosen excitation wavelength.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each dilution of the test probe and the standard. Ensure experimental settings (e.g., slit widths, temperature) are identical for all measurements.[27]
-
-
Data Analysis:
-
For each recorded spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).
-
For both the test probe and the standard, create a plot of the integrated fluorescence intensity (Y-axis) versus absorbance (X-axis).
-
Perform a linear regression for both datasets to obtain the slope (gradient). The plot should be linear and pass through the origin.
-
-
Calculation:
-
Use the gradients obtained from the plots and the known quantum yield of the standard to calculate the quantum yield of the test probe using the equation above.
-
Protocol 2: Assessment of Photostability
Photostability refers to a fluorophore's resistance to irreversible photochemical destruction (photobleaching) upon exposure to light.[27][29]
Principle: A solution of the fluorescent probe is continuously illuminated with a constant light intensity, and the decrease in its fluorescence intensity is monitored over time. A slower decay rate indicates higher photostability.[28]
Materials:
-
Fluorimeter or a fluorescence microscope with time-lapse imaging capabilities
-
Stable light source (e.g., laser or stabilized lamp)
-
Cuvette or microscope slide
-
Solution of the test probe at a known concentration
Procedure:
-
Sample Preparation: Prepare an optically dilute solution of the fluorescent probe. For cellular studies, prepare cells labeled with the probe according to the appropriate protocol.[27]
-
Initial Measurement: Measure the initial fluorescence intensity (F₀) of the sample immediately after placing it in the light path.
-
Continuous Illumination: Expose the sample to continuous illumination from the stable light source. The power of the excitation light should be constant and relevant to the conditions of a typical imaging experiment.[29]
-
Time-course Measurement: Record the fluorescence intensity (F(t)) at regular time intervals until it has decreased significantly (e.g., to 50% of the initial value).[28]
-
Data Analysis:
-
Plot the normalized fluorescence intensity (F(t)/F₀) as a function of illumination time.
-
The resulting curve represents the photobleaching decay of the probe. The half-life (t₁/₂) is the time it takes for the fluorescence intensity to drop to 50% of its initial value.
-
For a more quantitative comparison, the photobleaching rate constant (kb) can be determined by fitting the decay curve to a single exponential function: F(t) = F₀ * e^(-kb*t).[28] A smaller rate constant indicates higher photostability.
-
Conclusion
Both this compound Diimide and BODIPY probes are powerful classes of fluorophores with exceptional optical properties. The choice between them is not about which is universally "better," but which is better suited for a specific research question.
Choose BODIPY when:
-
The highest possible brightness and quantum yield are required.
-
The experimental environment has variable pH or polarity.
-
A modular and versatile synthetic platform is needed for creating a wide range of derivatives.
Choose PDI when:
-
Extreme photostability and chemical resistance are paramount, especially for long-duration experiments or harsh conditions.
-
Aggregation-based sensing mechanisms are being explored.
-
Applications in materials science, such as organic electronics, are the goal, leveraging their excellent charge-transport properties.
By understanding the distinct advantages and limitations of each class, and by employing rigorous experimental protocols for their characterization, researchers can fully harness the power of these remarkable fluorescent tools to advance their scientific discoveries.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. biomedgrid.com [biomedgrid.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. BODIPY - Wikipedia [en.wikipedia.org]
- 9. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of Functional Fluorescent BODIPY‐based Dyes through Electrophilic Aromatic Substitution: Straightforward Approach towards Customized Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advances in the application of BODIPY in bioimaging and chemosensing - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis and Optoelectronic Characterization of this compound Diimide-Quinoline Based Small Molecules [mdpi.com]
- 16. BODIPY Dimers with a Fused and Coplanar Structure: Photophysical Comparison, Low Threshold for Amplified Spontaneous Emission, and Deep-Red Bio-Imaging/Photodynamic Therapy Application - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of Dipyridylaminoperylenediimide–Metal Complexes and Their Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BODIPY | AAT Bioquest [aatbio.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Room temperature synthesis of this compound diimides facilitated by high amic acid solubility - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01723C [pubs.rsc.org]
- 22. encyclopedia.pub [encyclopedia.pub]
- 23. assets.ctfassets.net [assets.ctfassets.net]
- 24. chem.uci.edu [chem.uci.edu]
- 25. jasco-global.com [jasco-global.com]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
- 28. benchchem.com [benchchem.com]
- 29. blog.addgene.org [blog.addgene.org]
performance comparison of different Perylene derivatives in OFETs
A Comprehensive Guide to the Performance of Perylene Derivatives in Organic Field-Effect Transistors (OFETs)
For Researchers, Scientists, and Drug Development Professionals
This compound derivatives have emerged as a prominent class of n-type organic semiconductors for Organic Field-Effect Transistors (OFETs) due to their excellent electron affinity, high charge carrier mobility, and remarkable chemical, thermal, and photophysical stability.[1] The versatility of the this compound core allows for chemical modifications at various positions, enabling the fine-tuning of its optical, electronic, and morphological properties to meet the demands of next-generation electronics. This guide provides a comparative overview of the performance of different this compound derivatives in OFETs, supported by experimental data and detailed protocols to aid researchers in material selection and device fabrication.
Performance Comparison of this compound Derivatives
The performance of OFETs is primarily evaluated based on key parameters such as charge carrier mobility (µ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). The following table summarizes the performance of various this compound derivatives, highlighting the impact of different chemical functionalizations and processing techniques on device characteristics.
| This compound Derivative | Deposition Method | Device Architecture | Mobility (cm²/Vs) | On/Off Ratio | Threshold Voltage (V) | Reference |
| This compound | Vacuum Evaporation | BGTC | µh = 8.0 | - | - | [2] |
| This compound | Vacuum Evaporation | BGTC | µe = 5.5 | - | - | [3] |
| This compound on OTS | Vacuum Evaporation | BGTC | µFET = 4.18 x 10⁻² | > 10⁴ | - | [4] |
| N,N'-bis(dehydroabietyl)-3,4,9,10-perylene diimide (PDI) | Solution Processed | - | µe ≈ 7 x 10⁻⁵, µh ≈ 8 x 10⁻⁵ | - | - | |
| N-(cyclohexyl)this compound-3,4,9,10-tetracarboxylic-3,4-anhydride-9,10-imide | Solution Processed | - | µe ≈ 10⁻⁵ | - | - | |
| Core-cyanated PDI with fluorine-containing substituents | Vacuum Deposition | - | up to 0.1 | 10⁵ | - | [5][6][7][8] |
| bis(1H,1H-perfluorobutyl)-dicyano-perylene tetracarboxylic diimide (C3F7CH2-PTCDI-(CN)2) | - | - | 0.04 | 10⁵ | < 2 | [9] |
| PDI-IDT based A-D-A small molecules | - | - | up to 0.209 | 10⁴ | - | [10][11] |
| 2,2,3,3,4,4,4-heptafluorobutyl-substituted PBI (PTCDI-C4F7) on OTS-S | Vacuum Deposition | TC/BG | > 1.0 | 10⁶ | - | [12][13] |
| Other halogenated PBIs on OTS-S | Vacuum Deposition | TC/BG | > 0.5 | > 10⁶ | - | [12] |
Abbreviations: BGBC - Bottom-Gate Bottom-Contact, BGTC - Bottom-Gate Top-Contact, TC/BG - Top-Contact/Bottom-Gate, OTS - Octadecyltrichlorosilane (B89594), PDI - this compound Diimide, PBI - this compound Bisimide, IDT - Indacenodithiophene, A-D-A - Acceptor-Donor-Acceptor.
Experimental Protocols
The fabrication and characterization of this compound-based OFETs are critical steps that dictate the final device performance. Below are generalized yet detailed methodologies for both vacuum- and solution-processed devices.
Vacuum-Deposited OFET Fabrication (BGTC Architecture)
This method is suitable for small molecule this compound derivatives that can be sublimated under high vacuum.
-
Substrate Preparation:
-
Start with a heavily doped silicon wafer (acting as the gate electrode) with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm) as the gate dielectric.
-
Clean the substrate sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrate with a stream of nitrogen gas and bake at 120°C for 30 minutes to remove any residual moisture.
-
(Optional but recommended) Treat the SiO₂ surface with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS) to improve the semiconductor film quality. This can be done via solution or vapor phase deposition.
-
-
Semiconductor Deposition:
-
Place the cleaned substrate into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
Deposit the this compound derivative onto the substrate at a controlled rate (e.g., 0.1-0.5 Å/s) to a desired thickness (typically 30-60 nm). The substrate temperature during deposition can be controlled to optimize film morphology.
-
-
Electrode Deposition:
-
Through a shadow mask, deposit the source and drain electrodes (e.g., Gold, 50-100 nm thick) on top of the organic semiconductor layer. The channel length and width are defined by the shadow mask.
-
Solution-Processed OFET Fabrication (BGBC Architecture)
This method is ideal for soluble this compound derivatives.
-
Substrate and Electrode Preparation:
-
Use a pre-patterned substrate with source and drain electrodes (e.g., Gold on glass or Si/SiO₂).
-
Clean the substrate as described in the vacuum deposition protocol.
-
If using a Si/SiO₂ substrate, the doped silicon serves as the gate and SiO₂ as the dielectric. For glass substrates, a gate electrode (e.g., patterned ITO) and a dielectric layer (e.g., a spin-coated polymer like PMMA) must be present.
-
-
Semiconductor Deposition:
-
Prepare a solution of the this compound derivative in a suitable organic solvent (e.g., chloroform, chlorobenzene) at a specific concentration (e.g., 5-10 mg/mL).
-
Deposit the solution onto the substrate using a technique like spin-coating, drop-casting, or blade-coating.
-
For spin-coating, typical parameters are 1000-3000 rpm for 30-60 seconds.
-
Anneal the film at a specific temperature (e.g., 80-150°C) to remove residual solvent and improve molecular ordering.
-
OFET Characterization
-
Electrical Measurements:
-
Place the fabricated device on a probe station, typically in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation from air and moisture.
-
Use a semiconductor parameter analyzer to measure the output and transfer characteristics.
-
Output Characteristics (Id vs. Vd): Sweep the drain-source voltage (Vd) at different constant gate-source voltages (Vg).
-
Transfer Characteristics (Id vs. Vg): Sweep the gate-source voltage (Vg) at a constant, high drain-source voltage (in the saturation regime).
-
-
Parameter Extraction:
-
Carrier Mobility (µ): Calculated from the slope of the (Id,sat)¹ᐟ² vs. Vg plot in the saturation regime using the standard FET equation.
-
On/Off Ratio (Ion/Ioff): The ratio of the maximum drain current to the minimum drain current from the transfer curve.
-
Threshold Voltage (Vth): The gate voltage at which the transistor begins to conduct, determined from the x-intercept of the linear fit to the (Id,sat)¹ᐟ² vs. Vg plot.
-
Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate key aspects of OFETs and their fabrication.
Caption: Common OFET device architectures.
Caption: Solution-processed OFET fabrication workflow.
Caption: Representative this compound Derivative Structures.
References
- 1. Influence of the Chemical Structure of this compound Derivatives on the Performance of Honey-Gated Organic Field-Effect Transistors (HGOFETs) and Their Application in UV Light Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arxiv.org [arxiv.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Organic n-channel transistors based on core-cyanated this compound carboxylic diimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fkf.mpg.de [fkf.mpg.de]
- 7. (PDF) Organic n-Channel Transistors Based on Core-Cyanated this compound Carboxylic Diimide Derivatives (2008) | R. Thomas Weitz | 283 Citations [scispace.com]
- 8. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, characterization and OFET performance of A–D–A semiconducting small molecules functionalized with this compound diimide groups | CoLab [colab.ws]
- 11. Synthesis, characterization and OFET performance of A–D–A semiconducting small molecules functionalized with this compound diimide groups - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 12. High-performance air-stable n-channel organic thin film transistors based on halogenated this compound bisimide semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Perylene-Based Fluorescent Sensors and Atomic Absorption Spectroscopy for Heavy Metal Ion Detection
For researchers, scientists, and drug development professionals, the precise quantification of metal ions is a critical aspect of environmental monitoring, toxicology, and pharmaceutical quality control. This guide provides a detailed, objective comparison between an emerging class of fluorescent sensors based on Perylene derivatives and the gold-standard analytical technique, Atomic Absorption Spectroscopy (AAS), for the detection of heavy metal ions, with a specific focus on copper (Cu²⁺). The information herein is supported by experimental data to facilitate the selection of the most suitable analytical method for specific research needs.
Introduction to this compound-Based Sensors
This compound and its derivatives, particularly this compound diimides (PDIs), are polycyclic aromatic hydrocarbons renowned for their exceptional photophysical properties.[1][2] These properties include high fluorescence quantum yields, excellent photostability, and strong light absorption in the visible spectrum, making them ideal candidates for the development of fluorescent chemosensors.[1][2] The sensing mechanism of these this compound-based sensors often relies on the specific interaction between the metal ion analyte and the this compound molecule. This interaction modulates the electronic properties of the this compound fluorophore, leading to a measurable change in its fluorescence, such as quenching ("turn-off") or enhancement ("turn-on").[1] This change in fluorescence intensity can be directly correlated to the concentration of the analyte.[1]
Standard Analytical Technique: Atomic Absorption Spectroscopy (AAS)
Atomic Absorption Spectroscopy (AAS) is a well-established and widely used analytical technique for determining the elemental composition of a sample.[1] It is a highly sensitive and selective method for detecting metals, including copper.[1] The fundamental principle of AAS involves the absorption of light by free atoms in a gaseous state.[1] A sample is introduced into a high-temperature atomizer (e.g., a flame or a graphite (B72142) furnace) to convert the metal ions into free atoms. A light beam of a specific wavelength, characteristic of the element being analyzed, is then passed through this atomic vapor. The amount of light absorbed is directly proportional to the concentration of the element in the sample, a relationship described by the Beer-Lambert law.[1]
Quantitative Performance Comparison
The following table summarizes the key performance metrics for a specific water-soluble this compound-3,4,9,10-tetracarboxylic acid potassium salt (PTAS) sensor for Cu²⁺ detection and a standard Flame Atomic Absorption Spectroscopy (FAAS) method.
| Performance Metric | This compound-Based Sensor (PTAS) | Atomic Absorption Spectroscopy (FAAS) |
| Analyte | Copper (Cu²⁺) | Copper (Cu) |
| Limit of Detection (LOD) | 2 µM (absorbance mode) | ~0.07 µM (4.5 µg/L) |
| Principle of Detection | Change in optical absorbance/fluorescence upon complexation with Cu²⁺ | Absorption of light by free copper atoms |
| Instrumentation | UV-Vis Spectrophotometer or Fluorometer | Atomic Absorption Spectrometer |
| Sample Preparation | Simple dissolution in aqueous solution | Often requires acid digestion to bring all copper into solution |
| Selectivity | Selective for Cu²⁺ and Pb²⁺ over other tested metal ions | Highly selective for the specific element being analyzed |
| Response Time | Typically rapid | Rapid once the sample is prepared and the instrument is calibrated |
Signaling Pathway and Experimental Workflows
To visualize the underlying mechanisms and procedural steps, the following diagrams are provided.
Signaling pathway of a this compound-based Cu²⁺ sensor.
Experimental workflow for validating this compound-based sensor measurements with AAS.
Experimental Protocols
This compound-Based Fluorescent Sensor for Cu²⁺ Detection
This protocol is a summary of the methodology for the detection of Cu²⁺ using the water-soluble potassium salt of 3,4,9,10-perylene tetracarboxylic acid (PTAS).[1][3]
Materials:
-
Potassium salt of 3,4,9,10-perylene tetracarboxylic acid (PTAS)
-
Deionized water
-
Stock solutions of various metal ions (e.g., CuCl₂, Pb(NO₃)₂, etc.)
-
UV-Vis Spectrophotometer or Fluorometer
Procedure:
-
Preparation of PTAS Stock Solution: Prepare a stock solution of PTAS in deionized water (e.g., 300 µM).[3]
-
Selectivity Studies: To separate solutions of the PTAS probe (e.g., 30 µM final concentration), add aliquots of stock solutions of different metal ions.[1][3]
-
Titration Experiments: To the PTAS solution, add increasing concentrations of the Cu²⁺ stock solution.[1]
-
Measurement: Record the absorbance or fluorescence spectra of the solutions. Monitor the change in absorbance or fluorescence intensity at a specific wavelength to determine the concentration of Cu²⁺.[1][3]
Atomic Absorption Spectroscopy (AAS) for Cu²⁺ Detection
The following is a generalized protocol for the determination of copper in water samples using Flame Atomic Absorption Spectroscopy (FAAS).[1]
Materials:
-
Atomic Absorption Spectrometer with a copper hollow cathode lamp
-
Certified copper standard solutions
-
Nitric acid (for sample preservation and digestion)
-
Deionized water
-
Sample vessels
Procedure:
-
Sample Preparation: Collect water samples and preserve them by adding nitric acid to a pH < 2. For complex matrices, a digestion step may be required to bring all copper into solution.[1]
-
Instrument Calibration: Calibrate the AAS instrument using a series of standard solutions of known copper concentrations to generate a calibration curve.[1]
-
Analysis: Introduce the prepared samples into the flame of the AAS.
-
Measurement: The instrument measures the absorbance of the light by the atomized copper in the flame.
-
Quantification: Determine the concentration of copper in the samples by comparing their absorbance values to the calibration curve.[1]
Conclusion
This compound-based fluorescent sensors represent a promising alternative to traditional analytical methods for heavy metal ion detection. They offer the advantages of simplicity, rapid response, and the potential for in-situ measurements without extensive sample preparation. However, as demonstrated in the quantitative comparison, established techniques like Atomic Absorption Spectroscopy currently provide lower limits of detection.[1] The choice between these two methods will ultimately depend on the specific requirements of the application, including the desired sensitivity, the complexity of the sample matrix, cost considerations, and the need for high-throughput analysis. For applications where extreme sensitivity is paramount, AAS remains the benchmark. For rapid screening and applications where portability and ease of use are critical, this compound-based sensors are a compelling and evolving technology. The validation of this compound-based sensor data with a standard method like AAS is a crucial step in ensuring the accuracy and reliability of this emerging technology.
References
A Comparative Analysis of the Quantum Yield of Perylene and Rhodamine Dyes
In the landscape of fluorescent molecules, Perylene and Rhodamine dyes stand out for their robust photophysical properties, making them indispensable tools in various scientific domains, including bioimaging, sensing, and materials science. A critical parameter governing their performance is the fluorescence quantum yield (Φf), which quantifies the efficiency of converting absorbed photons into emitted fluorescence. This guide provides an objective comparison of the quantum yields of this compound and its derivatives against common Rhodamine dyes, supported by experimental data and detailed methodologies.
Quantitative Comparison of Quantum Yields
The fluorescence quantum yield of a dye is highly sensitive to its molecular structure and the surrounding environment, particularly the solvent. The following table summarizes the reported quantum yield values for this compound and select Rhodamine dyes in different solvents.
| Dye | Solvent | Quantum Yield (Φf) |
| This compound | Cyclohexane (B81311) | 0.94[1] |
| This compound-diimide | Toluene | 0.97[2] |
| Rhodamine 6G | Ethanol (B145695) | ~0.95[3][4][5] |
| Rhodamine 6G | Water | 0.95[6] |
| Rhodamine 6G | PMMA | ~1.0 (at large molecular separation)[4] |
| Rhodamine B | Ethanol | 0.49 - 0.70[5][7][8][9] |
| Rhodamine B | Basic Ethanol | 0.65[7] |
| Rhodamine B | Water | 0.31 |
| Rhodamine B | PBS | 0.43[8] |
Key Observations:
-
This compound and its diimide derivative exhibit exceptionally high quantum yields, approaching unity in non-polar solvents like cyclohexane and toluene. This indicates that non-radiative decay pathways are minimal in these environments, making them highly efficient emitters.
-
Rhodamine 6G is a consistently bright fluorophore with a quantum yield of approximately 0.95 in both ethanol and water, and it can even approach unity in a poly(methyl methacrylate) (PMMA) matrix at low concentrations[3][4][6]. Its performance is less sensitive to solvent polarity compared to Rhodamine B.
-
Rhodamine B shows a more variable quantum yield that is significantly influenced by the solvent. Its quantum yield is considerably lower in water compared to ethanol, a phenomenon that can be attributed to factors like the equilibrium between its fluorescent zwitterionic form and a non-fluorescent lactone form, as well as aggregation and quenching effects[7].
A direct comparative study of this compound and Rhodamine 6G embedded in a PMMA host revealed that both fluorophores exhibit near-unity quantum yields at large molecular separations, underscoring their intrinsic high emission efficiency[4]. However, as the concentration increases, both dyes experience concentration quenching, leading to a decrease in their quantum yields[4].
Experimental Protocol: The Comparative Method for Quantum Yield Determination
The most common and reliable method for determining the fluorescence quantum yield of a sample is the comparative method, which involves referencing it against a standard with a known quantum yield.
Principle:
The relative quantum yield of a sample is calculated by comparing its integrated fluorescence intensity and absorbance to that of a standard sample with a known quantum yield. The governing equation is:
ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)
Where:
-
Φ is the fluorescence quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.
-
η is the refractive index of the solvent.
-
The subscripts X and ST denote the unknown sample and the standard, respectively.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Compound of interest (e.g., this compound)
-
Quantum yield standard (e.g., Rhodamine 6G in ethanol, Φf = 0.95)
-
High-purity solvents
Procedure:
-
Selection of a Standard: Choose a standard that absorbs and emits in a similar spectral region to the sample of interest. For this compound, Rhodamine 6G is a suitable standard.
-
Preparation of Solutions:
-
Prepare a series of dilute solutions of both the sample and the standard in the same solvent.
-
The concentrations should be chosen such that the absorbance at the excitation wavelength is in the linear range, typically below 0.1, to avoid inner filter effects.
-
-
Absorbance Measurements:
-
Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
-
Fluorescence Measurements:
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each solution.
-
It is crucial to use the same excitation wavelength, slit widths, and detector settings for all measurements of the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
For both the sample and the standard, plot the integrated fluorescence intensity (y-axis) against the absorbance (x-axis).
-
Perform a linear regression for each data set to obtain the slope (gradient).
-
-
Calculation:
-
Use the calculated gradients and the known quantum yield of the standard in the equation above to determine the quantum yield of the sample.
-
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of relative quantum yield using the comparative method.
References
- 1. Fluorescence quantum yield standards - Optical properties - Reference Material [webshop.bam.de]
- 2. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.uci.edu [chem.uci.edu]
A Comparative Guide to the Electrochemical Properties of Perylene and Other Polycyclic Aromatic Hydrocarbons
An objective comparison of the electrochemical characteristics of perylene against other common polycyclic aromatic hydrocarbons (PAHs) is essential for researchers in materials science and drug development. The unique arrangement of fused aromatic rings in these molecules dictates their electronic behavior, influencing their suitability for applications ranging from organic electronics to fluorescent probes. This guide provides a comparative analysis supported by experimental data, detailing the methodologies used for these characterizations.
Quantitative Electrochemical Data
The electrochemical properties of PAHs, such as their oxidation and reduction potentials, are fundamental indicators of their electronic structure. These values are directly related to the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A lower oxidation potential indicates greater ease of electron removal (oxidation), corresponding to a higher HOMO energy level. Conversely, a less negative reduction potential signifies a greater ease of electron acceptance (reduction), corresponding to a lower LUMO energy level. The difference between the HOMO and LUMO levels constitutes the electrochemical bandgap.
The following table summarizes key electrochemical data for this compound and other selected PAHs, providing a basis for direct comparison.
| Polycyclic Aromatic Hydrocarbon | Oxidation Potential (E_ox vs. SCE) | Reduction Potential (E_red vs. SCE) | HOMO (eV) | LUMO (eV) | Electrochemical Bandgap (eV) |
| This compound | ~1.10 V[1] | ~-1.65 V | -5.4 eV | -2.7 eV | 2.7 eV |
| Anthracene (B1667546) | ~1.09 V[2] | ~-1.95 V | -5.5 eV | -2.4 eV | 3.1 eV |
| Pyrene (B120774) | ~1.17 V | ~-2.10 V[3] | -5.8 eV | -2.3 eV | 3.5 eV |
| Phenanthrene | ~1.32 V[2] | ~-2.45 V | -5.9 eV | -2.0 eV | 3.9 eV |
| Tetracene | ~0.95 V | ~-1.58 V | -5.3 eV | -2.8 eV | 2.5 eV |
| Naphthalene (B1677914) | ~1.54 V | ~-2.50 V | -6.1 eV | -1.9 eV | 4.2 eV |
Note: The exact values can vary depending on experimental conditions such as solvent, electrolyte, and reference electrode. The HOMO/LUMO levels are often estimated from electrochemical potentials.
From the data, this compound exhibits a relatively low oxidation potential compared to pyrene and phenanthrene, indicating it is more readily oxidized. Its electrochemical bandgap is narrower than that of many other common PAHs like anthracene and pyrene, which is a key factor in its distinct photophysical properties.[4] The electrochemical behavior is heavily influenced by the size of the π-system; as the number of fused rings increases (e.g., from naphthalene to this compound), the HOMO-LUMO gap generally decreases.[5][6][7]
Experimental Protocols
The data presented above is primarily obtained through Cyclic Voltammetry (CV), a versatile electroanalytical technique used to study the redox behavior of chemical species.[2][8]
Detailed Protocol for Cyclic Voltammetry of PAHs:
-
Preparation of Solution:
-
Prepare a ~1 mM solution of the PAH sample in an appropriate organic solvent (e.g., dichloromethane (B109758) or a chloroform/acetonitrile mixture).[9] The solvent must be of high purity to avoid interfering signals.
-
Add a supporting electrolyte, typically 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) or tetrabutylammonium tetrafluoroborate (B81430) (Bu₄NBF₄), to the solution to ensure sufficient conductivity.[9][10]
-
-
Electrochemical Cell Setup:
-
Assemble a three-electrode cell. The working electrode is typically a platinum or glassy carbon disk, the counter (or auxiliary) electrode is a platinum wire, and the reference electrode is often a silver wire serving as a quasi-reference or a standard Ag/AgCl or Saturated Calomel Electrode (SCE).[9][11]
-
Before each experiment, the working electrode must be meticulously cleaned and polished (e.g., with 0.05 µm alumina (B75360) slurry) and sonicated to ensure a reproducible surface.[9]
-
-
Deoxygenation:
-
Purge the solution with an inert gas (e.g., high-purity argon or nitrogen) for at least 5-10 minutes before the measurement.[10] This step is critical to remove dissolved oxygen, which can undergo reduction and interfere with the voltammogram of the sample. Maintain a blanket of the inert gas over the solution during the experiment.
-
-
Data Acquisition:
-
Connect the electrodes to a potentiostat.
-
Set the experimental parameters: define a potential window that is wide enough to observe the oxidation and reduction events of the PAH. For example, scan from an initial potential of 0 V towards positive potentials (e.g., +1.8 V) to observe oxidation, and then reverse the scan towards negative potentials (e.g., -2.5 V) to observe reduction.
-
Select an appropriate scan rate, typically between 20 and 100 mV/s. The scan rate can be varied to investigate the stability of the generated radical ions.[8][11]
-
Run the cyclic voltammogram. It is common practice to add a small amount of an internal standard, such as ferrocene, after the initial measurement to calibrate the potential of the quasi-reference electrode.[9]
-
-
Data Analysis:
-
The peak potentials from the voltammogram are used to determine the oxidation and reduction potentials.
-
The HOMO and LUMO energy levels can be estimated from these potentials using empirical equations that reference the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.[12]
-
Visualizations
The following diagrams illustrate the workflow for characterizing PAHs using cyclic voltammetry and the relationship between the measured potentials and the molecule's frontier molecular orbitals.
Caption: Experimental workflow for Cyclic Voltammetry (CV) analysis of PAHs.
Caption: Relationship between electrochemical potentials and molecular orbitals.
References
- 1. researchgate.net [researchgate.net]
- 2. Susceptibility of Polycyclic Aromatic Hydrocarbons in Oxidative Voltammetry: Unveiling the Effect of Electrolyte-coordination [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | HOMO–LUMO Gaps and Molecular Structures of Polycyclic Aromatic Hydrocarbons in Soot Formation [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pure.rug.nl [pure.rug.nl]
- 10. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds [jove.com]
- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 12. Unraveling the electrochemical and spectroscopic properties of neutral and negatively charged this compound tetraethylesters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Photostability of Perylene Dyes and Commercial Fluorophores
For researchers, scientists, and drug development professionals, the selection of a robust fluorescent probe is a critical determinant of experimental success. Among the key performance indicators of a fluorophore, photostability—its intrinsic resistance to light-induced degradation—is paramount for applications demanding prolonged or high-intensity illumination, such as live-cell imaging, single-molecule tracking, and high-throughput screening. This guide provides an objective comparison of the photostability of Perylene-based dyes against a selection of widely used commercial fluorophores, supported by experimental data and detailed methodologies.
This compound dyes, particularly this compound Diimides (PDIs), are a class of organic fluorophores renowned for their high fluorescence quantum yields, exceptional thermal and chemical stability, and strong light absorption.[1] However, like all fluorophores, they are susceptible to photobleaching, an irreversible process that leads to a loss of fluorescence upon exposure to light. Understanding the relative photostability of this compound dyes in comparison to other commercially available fluorophores is crucial for selecting the optimal probe for specific research applications, thereby ensuring data quality and experimental reproducibility.[1]
Quantitative Comparison of Fluorophore Photostability
The photostability of a fluorophore is often quantified by its photobleaching quantum yield (Φbl), which represents the probability that a molecule will be photochemically destroyed per absorbed photon. A lower photobleaching quantum yield signifies higher photostability. The following tables summarize the photobleaching quantum yields of selected this compound dyes and commercially available fluorophores. It is important to note that the photostability of a dye is highly dependent on its local environment, including the solvent, the presence of oxygen, and the intensity and wavelength of the excitation light.[1] Therefore, direct comparisons should be made with caution, and the data below should be considered as a guide.
Table 1: Photostability of Selected this compound Dyes
| Dye | Matrix/Solvent | Excitation Wavelength (nm) | Photobleaching Quantum Yield (Φbl) | Reference(s) |
| This compound Diimide (PDI) | PMMA | 488 | ~10-8 | [2] |
| Terrylene Diimide (TDI) | PMMA | 520 | 2 x 10-8 | [2] |
| Terrylene Diimide (TDI) | PMMA | 647 | 2 x 10-10 | [2] |
Table 2: Photostability of Commercially Available Fluorophores
| Dye | Class | Solvent/Matrix | Photobleaching Quantum Yield (Φbl) | Reference(s) |
| Fluorescein (FITC) | Xanthene | Aqueous Solution | 3.1 x 10-5 | |
| Rhodamine B | Xanthene | Aqueous Solution | 2.0 x 10-6 | |
| Rhodamine 123 | Rhodamine | Aqueous Solution | 4.0 x 10-7 | [3] |
| Tetramethylrhodamine | Rhodamine | Aqueous Solution | 4.0 x 10-7 | [3] |
| Alexa Fluor 488 | Sulfonated Rhodamine | Aqueous Solution | 1.6 x 10-6 | |
| Alexa Fluor 568 | Sulfonated Rhodamine | - | Generally high photostability | [4][5] |
| Cy5 | Cyanine (B1664457) | Aqueous Solution | ~10-6 | [6] |
| ATTO 465 | Acriflavin | - | High photostability | [7] |
| ATTO 565 | Rhodamine | - | High photostability | [8] |
| ATTO 647N | Carbo-pyronine | - | High photostability | [9] |
Experimental Protocols
Accurate and reproducible assessment of fluorophore photostability is essential for a reliable comparison. The following is a generalized protocol for measuring the photobleaching quantum yield of a fluorescent dye.
Measurement of Photobleaching Quantum Yield (Φbl)
Objective: To quantify the photostability of a fluorophore by determining its photobleaching quantum yield.
Materials:
-
Fluorimeter or fluorescence microscope equipped with a stable light source (laser or stabilized lamp) and a sensitive detector (e.g., PMT or sCMOS camera).
-
Spectrophotometer for absorbance measurements.
-
Quartz cuvettes or microscope slides.
-
Solutions of the fluorophores to be tested at known concentrations.
-
A reference standard with a known photobleaching quantum yield (for relative measurements).
Procedure:
-
Sample Preparation: Prepare optically dilute solutions of the fluorophore in the desired solvent or matrix. The absorbance at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.
-
Initial Measurements:
-
Measure the absorbance spectrum of the solution to determine the absorption maximum and the absorbance at the excitation wavelength.
-
Measure the initial fluorescence intensity (F0) of the sample under controlled illumination conditions.
-
-
Photobleaching: Continuously illuminate the sample with a constant and known light intensity.
-
Time-course Measurement: Record the fluorescence intensity (F(t)) at regular intervals until a significant decrease in fluorescence is observed.
-
Data Analysis:
-
Plot the normalized fluorescence intensity (F(t)/F0) as a function of time.
-
Fit the resulting decay curve to an exponential function to determine the photobleaching rate constant (kbl).
-
The photobleaching half-life (t1/2) can be calculated as ln(2) / kbl.
-
The photobleaching quantum yield (Φbl) can be calculated using the following equation, provided the photon flux (I0) and the absorption cross-section (σ) of the dye are known: Φbl = kbl / (σ * I0)
-
Mandatory Visualizations
Photobleaching Mechanism of this compound Diimides
The photobleaching of this compound Diimide (PDI) dyes is believed to occur from a higher excited triplet state. The following diagram illustrates a simplified Jablonski diagram depicting the proposed photobleaching pathway.
Caption: Simplified photobleaching pathway of this compound Diimides.
Experimental Workflow for Comparing Fluorophore Photostability
A systematic workflow is crucial for the objective comparison of fluorophore photostability. The following diagram outlines the key steps in this process.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. blog.biosearchtech.com [blog.biosearchtech.com]
A Comparative Performance Analysis of Perylene-Based and Phosphorescent OLEDs for Advanced Research Applications
A detailed guide for researchers and scientists on the performance, efficiency, and stability of Perylene-based fluorescent Organic Light-Emitting Diodes (OLEDs) versus their phosphorescent counterparts.
In the rapidly evolving landscape of organic electronics, the choice of emitter material is a critical determinant of an Organic Light-Emitting Diode's (OLED) performance. Among the myriad of available options, this compound-based materials, a class of fluorescent emitters, and phosphorescent materials, typically based on heavy metal complexes, represent two of the most significant technologies. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal technology for their specific applications.
Executive Summary
Phosphorescent OLEDs (PhOLEDs) have long been favored for their theoretical potential of achieving 100% internal quantum efficiency (IQE) by harvesting both singlet and triplet excitons.[1] This has translated into market dominance for red and green emitters in commercial displays.[2][3] However, the development of stable and efficient blue PhOLEDs has remained a significant challenge, often limiting the overall lifetime and color purity of full-color displays.[2][4]
This compound-based fluorescent emitters, while traditionally limited to a theoretical maximum IQE of 25% due to the spin statistics of electron-hole recombination, have seen a resurgence in interest.[5] Advances in molecular design and device architecture have led to highly stable and efficient this compound-based blue emitters, which are now commonly used in commercial applications to circumvent the stability issues of blue PhOLEDs.[6] Furthermore, novel this compound derivatives are pushing the boundaries of fluorescent emitter performance in the red spectrum.
This guide delves into a quantitative comparison of these two emitter technologies, focusing on key performance metrics, and provides an overview of the experimental protocols necessary for their fabrication and characterization.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key performance metrics for state-of-the-art this compound-based and phosphorescent OLEDs, with a focus on deep-red and blue emitters. It is important to note that the presented data is collated from different research articles, and direct comparison should be made with caution as device architectures and fabrication methods may vary.
| Performance Metric | This compound-Based OLEDs (Fluorescent) | Phosphorescent OLEDs (e.g., Iridium-based) |
| Peak External Quantum Efficiency (EQE) | Deep-Red: ~3.32%[7] Blue: ~3.0%[8][9] | Deep-Red: up to 27.4%[10] Green: ~30%[11] Blue: ~17.4%[12] |
| Power Efficiency (lm/W) | Green: Not specified in the provided results. | Green: up to 113.23 lm/W[11] Orange-Red: 8.74 lm/W[13] |
| Maximum Luminance (cd/m²) | Blue: ~16,000 cd/m²[8][9] | Orange-Red: 18,740 cd/m²[13] |
| Color Purity (CIE Coordinates) | Deep-Red: (0.664, 0.335)[7] Blue: (0.14, 0.15)[8][9] | Deep-Red: (0.709, 0.290)[10] Green: (0.322, 0.529)[14] Blue: (0.16, 0.25)[12] |
| Operational Lifetime (t₅₀ or t₉₅) | Blue: t₅₀ of 1035 h at 100 cd/m²[8] | Deep-Red: ~1500 h at 300 cd/m²[15] Blue: >1300 h at 1000 cd/m²[12] |
Signaling Pathways and Experimental Workflows
To visualize the fundamental difference in the light-emitting mechanism between these two classes of OLEDs, the following diagram illustrates the exciton (B1674681) dynamics.
Caption: Exciton utilization in fluorescent vs. phosphorescent OLEDs.
Experimental Protocols
The fabrication and characterization of OLEDs are crucial for evaluating their performance. Below are detailed methodologies for key experiments.
OLED Fabrication
OLEDs can be fabricated using either solution-processing or vacuum thermal evaporation. While solution processing offers potential for low-cost, large-area manufacturing, vacuum thermal evaporation generally provides more precise control over thin film deposition, leading to higher performance devices.[16]
1. Substrate Preparation:
-
Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
The cleaned substrates are then treated with UV-ozone or oxygen plasma to enhance the work function of the ITO and improve hole injection.
2. Organic Layer Deposition (Vacuum Thermal Evaporation): [17]
-
The organic materials for the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML), electron transport layer (ETL), and electron injection layer (EIL) are placed in separate crucibles within a high-vacuum chamber (typically <10⁻⁶ Torr).
-
The materials are heated until they sublime, and the vapor deposits onto the substrate. The deposition rate and thickness of each layer are monitored in real-time using a quartz crystal microbalance.
-
For the emissive layer, a host material and the emitter (this compound-based or phosphorescent dopant) are often co-evaporated from separate sources to achieve the desired doping concentration.
3. Cathode Deposition:
-
Following the deposition of the organic layers, a metal cathode (e.g., LiF/Al or Ca/Ag) is deposited through a shadow mask to define the active area of the pixels.
4. Encapsulation:
-
To prevent degradation from atmospheric moisture and oxygen, the completed devices are encapsulated using a glass lid and a UV-curable epoxy resin in an inert atmosphere (e.g., a nitrogen-filled glovebox).
Device Characterization
1. Electrical and Luminance Measurements:
-
The current density-voltage-luminance (J-V-L) characteristics are measured using a source measure unit and a calibrated photodiode or a spectroradiometer.
-
From the J-V-L data, the external quantum efficiency (EQE), power efficiency, and luminous efficacy are calculated.
2. Electroluminescence Spectra and CIE Coordinates:
-
The electroluminescence (EL) spectra are recorded at different driving voltages using a spectroradiometer.
-
The Commission Internationale de l'Éclairage (CIE) 1931 color coordinates are calculated from the EL spectra to quantify the color purity of the emitted light.
3. Operational Lifetime Measurement: [18][19]
-
The operational lifetime is typically evaluated by subjecting the device to a constant DC current density and monitoring the luminance decay over time.[18]
-
The lifetime is often reported as LT₅₀ or LT₉₅, which is the time it takes for the initial luminance to decrease to 50% or 95% of its starting value, respectively.
-
Accelerated lifetime testing at higher brightness levels is often employed to extrapolate the device lifetime at a desired operational brightness.[18][20] The relationship between lifetime and initial luminance often follows an empirical power law.
Conclusion
The choice between this compound-based fluorescent and phosphorescent OLEDs is highly dependent on the specific application and the desired performance characteristics. Phosphorescent OLEDs, particularly for red and green emission, offer unparalleled efficiency, making them the technology of choice for energy-conscious applications. However, the persistent challenges in developing stable and efficient deep-blue PhOLEDs have paved the way for this compound-based fluorescent emitters to become the industry standard for the blue pixel in many commercial displays.
For researchers, the continued development of novel this compound derivatives with improved quantum yields and the ongoing quest for a stable and efficient blue phosphorescent emitter remain exciting frontiers in the field of organic electronics. The experimental protocols outlined in this guide provide a foundation for the rigorous evaluation of these next-generation materials.
References
- 1. OLED - Wikipedia [en.wikipedia.org]
- 2. news.engin.umich.edu [news.engin.umich.edu]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. oled-info.com [oled-info.com]
- 5. researchgate.net [researchgate.net]
- 6. The Blue Problem: OLED Stability and Degradation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Improved operational lifetime of deep-red phosphorescent organic light-emitting diodes using a benzothienobenzothiophene (BTBT)-based p-type host material - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. [Learn Display] 42. Evaporation [global.samsungdisplay.com]
- 18. ossila.com [ossila.com]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
A Comparative Cost-Benefit Analysis of Perylene Synthesis Routes Versus Other Organic Dyes
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting High-Performance Dyes
The selection of appropriate organic dyes is a critical decision in various research and development applications, impacting experimental outcomes, long-term stability, and overall costs. Perylene dyes, a class of polycyclic aromatic hydrocarbons, are renowned for their exceptional performance characteristics. This guide provides a comprehensive cost-benefit analysis of this compound synthesis routes compared to other common organic dyes, with a focus on azo dyes, to aid researchers in making informed decisions.
Executive Summary
This compound dyes, particularly this compound diimides (PDIs), offer superior durability, lightfastness, and thermal stability compared to many conventional organic dyes, such as azo dyes. While the initial synthesis cost of Perylenes can be higher due to more complex starting materials and potentially energy-intensive reaction conditions, their long-term performance benefits often outweigh the initial investment. Newer, more sustainable synthesis methods for Perylenes are also emerging, mitigating some of the traditional cost and environmental concerns.
Cost and Synthesis Complexity Analysis
A direct comparison of the synthesis costs reveals the trade-offs between starting material expenses, reaction conditions, and overall yield.
Starting Material Costs
The primary precursor for many this compound dyes is 3,4,9,10-Perylenetetracarboxylic dianhydride (PTCDA). In contrast, a common azo dye, such as one derived from aniline (B41778) and 2-naphthol (B1666908), utilizes more readily available and less expensive starting materials.
| Starting Material | Chemical Class | Price Range (per kg) |
| 3,4,9,10-Perylenetetracarboxylic dianhydride (PTCDA) | This compound Precursor | $50 - $200+ |
| Aniline | Azo Dye Precursor | $1.11 - $1.60[1][2] |
| 2-Naphthol | Azo Dye Precursor | ~$10 - $20 |
| Sodium Nitrite (B80452) | Azo Dye Reagent | ~$22 - $65[3][4] |
Note: Prices are estimates and can vary significantly based on purity, supplier, and market conditions.
Synthesis Routes and Efficiency
The synthesis of this compound and azo dyes involves distinct chemical pathways with varying levels of complexity, energy requirements, and yields.
This compound Diimide (PDI) Synthesis:
Traditional methods for synthesizing PDIs, often referred to as the "Langhals method," involve the condensation of PTCDA with a primary amine at high temperatures (140-180 °C) in a high-boiling solvent like imidazole, often with a metal catalyst. While reliable, this method is energy-intensive and can lead to challenges in purification.
More recent developments have led to "greener" and more cost-effective synthesis routes. For example, room-temperature synthesis of PDIs has been achieved using a base like DBU in solvents such as DMF or DMSO, with full conversions obtained at temperatures between 20 and 60 °C. These methods significantly reduce the energy consumption and environmental impact of PDI production. The yield for this compound pigments like C.I. Pigment Red 149 can be as high as 95-96.4%.[5][6] For C.I. Pigment Red 179, a production process with a yield of over 95.5% has been reported.[7]
Azo Dye Synthesis:
The synthesis of azo dyes is typically a two-step process involving:
-
Diazotization: An aromatic primary amine (e.g., aniline) is treated with a nitrous acid source (e.g., sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt.
-
Azo Coupling: The diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound (e.g., 2-naphthol), to form the azo dye.
This process is generally less energy-intensive than traditional this compound synthesis due to the lower reaction temperatures. However, the yields can be variable, and the process generates significant aqueous waste containing salts and unreacted starting materials.
Synthesis Route Comparison
| Parameter | This compound Diimide Synthesis (Traditional) | This compound Diimide Synthesis (Modern, "Green") | Azo Dye Synthesis |
| Starting Materials | PTCDA, Primary Amine | PTCDA, Primary Amine | Aromatic Amine, Coupling Component, Sodium Nitrite, Acid |
| Typical Solvents | Imidazole, NMP | DMF, DMSO, Water | Water, Acetic Acid |
| Reaction Temperature | 140 - 180 °C | 20 - 60 °C | 0 - 10 °C |
| Energy Consumption | High | Low to Moderate | Low |
| Typical Yields | Often high (>90%) | High (>90%) | Variable, often moderate to high |
| Waste Products | High-boiling solvents, catalyst residues | Lower solvent waste, recyclable catalysts | Aqueous salt solutions, unreacted starting materials, byproducts |
Performance and Durability Comparison
The superior performance of this compound dyes is a key factor in their cost-benefit analysis. Their robust molecular structure leads to exceptional stability.
| Performance Metric | This compound Dyes (e.g., Pigment Red 179) | Typical Azo Dyes |
| Lightfastness (Blue Wool Scale) | Excellent (7-8)[8] | Varies, generally lower (can be as low as 3-4) |
| Thermal Stability | High (stable up to 280-300 °C or higher)[8] | Lower (decomposition can begin at lower temperatures) |
| Chemical Resistance | Excellent | Moderate to Good |
| Color Strength | High | High |
| Long-term Cost-Effectiveness | High (reduced need for replacement/re-application) | Lower (may require more frequent replacement) |
Note: The Blue Wool Scale ranges from 1 (very poor lightfastness) to 8 (excellent lightfastness).[9][10][11][12]
Experimental Protocols & Workflows
To provide a practical understanding of the synthesis processes, detailed experimental protocols for a representative this compound diimide and an azo dye are outlined below.
Synthesis of a this compound Diimide (Room Temperature Method)
This protocol is based on newer, more environmentally benign methods for PDI synthesis.
Materials:
-
3,4,9,10-Perylenetetracarboxylic dianhydride (PTCDA)
-
Aliphatic amine (e.g., n-octylamine)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Water
Procedure:
-
In a reaction flask, suspend PTCDA in DMF or DMSO.
-
Add the aliphatic amine to the suspension.
-
Add DBU as the base to the reaction mixture.
-
Stir the reaction at a temperature between 20-60 °C until the reaction is complete (monitored by TLC or other analytical methods).
-
Upon completion, dilute the reaction mixture with water to precipitate the PDI product.
-
Filter the precipitate, wash thoroughly with water, and dry to obtain the pure PDI.
Synthesis of an Azo Dye (1-phenylazo-2-naphthol)
This is a classic example of an azo coupling reaction.
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
2-Naphthol (β-naphthol)
-
Sodium Hydroxide (NaOH)
-
Ice
Procedure:
-
Diazotization:
-
Dissolve aniline in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a cold aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.
-
-
Preparation of Coupling Solution:
-
Dissolve 2-naphthol in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
-
Coupling:
-
Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with constant stirring.
-
A brightly colored precipitate of the azo dye will form.
-
-
Isolation:
-
Filter the precipitated dye.
-
Wash the dye with cold water to remove excess salts and unreacted starting materials.
-
Dry the final product.
-
Visualizing the Synthesis Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis routes for this compound diimides and azo dyes.
Caption: Comparison of traditional and modern synthesis workflows for this compound diimides.
Caption: Two-step synthesis workflow for a typical azo dye.
Environmental and Safety Considerations
The environmental impact and safety of a synthesis route are critical components of a comprehensive cost-benefit analysis.
-
This compound Synthesis: Traditional high-temperature methods pose risks associated with high-boiling, potentially hazardous solvents. Newer, greener methods significantly reduce these risks and the overall environmental footprint by using less harsh conditions and more benign solvents. A life cycle assessment of a mechanochemical synthesis of a this compound pigment (Pigment Black 31) showed a significant reduction in environmental impact compared to a conventional solvent-batch process, primarily due to the reduction in solvent use.[13]
-
Azo Dye Synthesis: The primary environmental concern with azo dye synthesis is the generation of large volumes of aqueous waste containing salts and potentially unreacted aromatic amines, some of which are known or suspected carcinogens.[14][15][16][17] The diazotization step also requires careful temperature control to avoid the decomposition of the unstable diazonium salt.
Conclusion and Recommendations
The choice between this compound dyes and other organic dyes like azo dyes depends on the specific requirements of the application.
-
For applications demanding the highest performance, longevity, and stability , such as in advanced materials, electronics, and long-term biological imaging, the higher initial cost of this compound dyes is justified by their superior properties and lower long-term maintenance and replacement costs. The development of more sustainable synthesis routes further enhances their appeal.
-
For applications where cost is the primary driver and high performance is not a critical factor , azo dyes may be a suitable choice due to their lower-cost starting materials and less energy-intensive synthesis. However, researchers must consider the potential for lower stability and the environmental impact of the waste streams generated.
It is recommended that researchers carefully evaluate the performance requirements and the total cost of ownership, including synthesis, purification, and potential long-term replacement, when selecting a dye for their specific application. The adoption of modern, greener synthesis protocols for this compound dyes can offer a compelling combination of high performance and reduced environmental impact.
References
- 1. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. wearecatalyst.org [wearecatalyst.org]
- 6. market.us [market.us]
- 7. CN100413928C - Production process of solvent red 179 - Google Patents [patents.google.com]
- 8. zeyachem.net [zeyachem.net]
- 9. Blue Wool Scale - Wikipedia [en.wikipedia.org]
- 10. Materials Technology Limited [drb-mattech.co.uk]
- 11. Blue Wool Scale and Grey Scale: How to Rate Light Fastness Accurately - Textile Tester [darongtester.com]
- 12. hibiscus-plc.co.uk [hibiscus-plc.co.uk]
- 13. grandviewresearch.com [grandviewresearch.com]
- 14. researchgate.net [researchgate.net]
- 15. gsconlinepress.com [gsconlinepress.com]
- 16. ijrar.org [ijrar.org]
- 17. A Review of Environmental Impact of Azo Dyes [ijrrjournal.com]
A Comparative Guide to the Charge Transport Properties of Perylene, Pentacene, and Rubrene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the charge transport properties of three key organic semiconductors: perylene, pentacene, and rubrene. The information presented is based on a comprehensive review of experimental data from scientific literature, focusing on key performance metrics of Organic Field-Effect Transistors (OFETs). This document aims to assist researchers in selecting appropriate materials for their specific applications in organic electronics and related fields.
Comparative Analysis of Charge Transport Properties
The performance of an organic semiconductor in an OFET is primarily evaluated by its charge carrier mobility (μ), on/off current ratio (Ion/Ioff), and threshold voltage (Vth). The following tables summarize the reported experimental data for this compound, pentacene, and rubrene. It is crucial to note that these parameters are highly sensitive to the device architecture, fabrication conditions, and measurement environment. Therefore, the presented data should be interpreted as a representative range of performance for each material.
This compound and its Derivatives
This compound and its derivatives are known for their excellent thermal and chemical stability, and they often exhibit n-type or ambipolar charge transport, making them suitable for a range of electronic applications, including complementary circuits.
| This compound Derivative | Carrier Type | Mobility (cm²/Vs) | On/Off Ratio | Threshold Voltage (V) | Substrate/Dielectric | Notes |
| This compound (single crystal) | p-type | ~9.62 x 10⁻⁴ | 10 - 10² | ~ -20 | Si/SiO₂ | Anisotropy in hole mobility was observed. |
| This compound (thin film) | p-type or n-type | 10⁻⁷ - 10⁻³ | - | - | Si/SiO₂ | Performance is highly dependent on deposition conditions. |
| This compound diimide (PDI-C8,7) | n-type | 1.9 x 10⁻⁶ (bottom contact) | ~10³ | ~77 | Si/SiO₂ | Top-contact geometry improved mobility. |
| PDI-C8,7 (annealed) | n-type | 3.4 x 10⁻⁵ (top contact) | - | ~20 | Si/SiO₂ | Thermal annealing improved molecular packing and charge transport. |
| PDI derivative | n-type | up to 0.1 | - | - | - | Core-cyanated this compound diimides have shown good air stability. |
Pentacene
Pentacene is one of the most extensively studied p-type organic semiconductors, known for its high hole mobility, which is attributed to its favorable herringbone crystal packing structure.
| Pentacene | Carrier Type | Mobility (cm²/Vs) | On/Off Ratio | Threshold Voltage (V) | Substrate/Dielectric | Notes |
| Pentacene (thin film) | p-type | 0.35 - 1.61 | >10⁵ | -13 to -16 | ITO/PMMA | Mobility enhanced with a hole injection layer. |
| Pentacene (single grain) | p-type | 0.34 - 1.11 | >10⁶ | - | Si/SiO₂ | Band-like transport observed at higher temperatures. |
| Pentacene (thin film) | p-type | ~1.52 | ~1.5 x 10⁷ | - | Si/SiO₂ with OTS | Surface treatment of the dielectric significantly improves performance. |
| Pentacene (thin film) | p-type | up to 1.2 | >10⁵ | - | Si/SiO₂ with graphene electrodes | Performance enhanced with surface treatments. |
| Pentacene (thin film) | n-type | - | - | - | - | N-type behavior is less common and generally requires specific device engineering. |
Rubrene
Rubrene, particularly in its single-crystal form, has demonstrated some of the highest charge carrier mobilities among organic semiconductors, making it a benchmark material for high-performance organic electronics.
| Rubrene | Carrier Type | Mobility (cm²/Vs) | On/Off Ratio | Threshold Voltage (V) | Substrate/Dielectric | Notes |
| Rubrene (single crystal) | p-type | up to 15.4 | ~10⁷ | ~0 | Parylene/PDMS | Exhibits significant mobility anisotropy. |
| Rubrene (single crystal) | p-type | ~8 | >10⁶ | near 0 | Parylene | Gate-voltage-independent mobility observed. |
| Rubrene (single crystal) | p-type | up to 40 | - | - | - | Considered a benchmark for high-mobility p-type organic semiconductors. |
| Rubrene (thin film) | p-type | - | - | - | - | Performance is generally lower than single crystals due to grain boundaries. |
| Rubrene | n-type | - | - | - | - | N-type transport is not commonly observed in pristine rubrene. |
Experimental Methodologies
The charge transport properties summarized above are typically determined from the electrical characterization of Organic Field-Effect Transistors (OFETs). The following sections provide an overview of the fabrication and characterization protocols for these devices.
Organic Field-Effect Transistor (OFET) Fabrication
A common method for fabricating OFETs is through vacuum thermal evaporation, which allows for the deposition of highly pure and uniform thin films of the organic semiconductor.
Protocol for Bottom-Gate, Top-Contact OFET Fabrication by Vacuum Thermal Evaporation:
-
Substrate Preparation:
-
A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is typically used as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric.
-
The substrate is cleaned sequentially in ultrasonic baths of deionized water, acetone, and isopropanol.
-
The substrate is then dried with a stream of nitrogen gas and may be treated with a UV-ozone cleaner to remove any organic residues.
-
Optionally, a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (B89594) (OTS), is deposited on the SiO₂ surface to improve the ordering of the organic semiconductor molecules and reduce charge trapping.
-
-
Organic Semiconductor Deposition:
-
The cleaned substrate is loaded into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
The organic semiconductor (this compound, pentacene, or rubrene) is placed in a crucible (e.g., quartz or tantalum) and heated until it sublimes.
-
The organic material is deposited onto the substrate at a controlled rate (typically 0.1-0.5 Å/s), monitored by a quartz crystal microbalance. The substrate is often held at an elevated temperature to promote the growth of larger crystalline domains. The film thickness is typically in the range of 30-100 nm.
-
-
Source and Drain Electrode Deposition:
-
Following the deposition of the organic layer, metal contacts for the source and drain electrodes (typically gold) are deposited on top of the organic film through a shadow mask.
-
The shadow mask defines the channel length (L) and width (W) of the transistor.
-
The metal is deposited by thermal evaporation at a controlled rate to a thickness of 40-80 nm.
-
-
Device Encapsulation (Optional):
-
To protect the device from degradation by ambient air and moisture, an encapsulation layer (e.g., a polymer or an inorganic thin film) can be deposited.
-
Electrical Characterization of OFETs
The electrical characteristics of the fabricated OFETs are measured using a semiconductor parameter analyzer in a shielded probe station to minimize electrical noise and environmental influences.
Protocol for OFET Electrical Characterization:
-
Device Connection:
-
The device is placed on the sample stage of the probe station.
-
Micromanipulated probes are used to make electrical contact with the source, drain, and gate electrodes.
-
-
Measurement of Output Characteristics:
-
The drain current (ID) is measured as a function of the drain-source voltage (VDS) for a series of constant gate-source voltages (VGS).
-
This measurement is performed by sweeping VDS from 0 V to a negative voltage (for p-type) or a positive voltage (for n-type) while stepping VGS.
-
-
Measurement of Transfer Characteristics:
-
The drain current (ID) and the gate leakage current (IG) are measured as a function of the gate-source voltage (VGS) at a constant, high VDS (in the saturation regime).
-
This is done by sweeping VGS from a positive to a negative voltage (for p-type) or vice versa (for n-type).
-
-
Parameter Extraction:
-
Charge Carrier Mobility (μ): The mobility is calculated from the slope of the transfer curve in the saturation regime using the following equation: ID = (W / 2L) * Ci * μ * (VGS - Vth)² where Ci is the capacitance per unit area of the gate dielectric.
-
On/Off Ratio (Ion/Ioff): This is the ratio of the maximum drain current (Ion) to the minimum drain current (Ioff) from the transfer curve.
-
Threshold Voltage (Vth): This is the gate voltage at which the transistor begins to conduct, and it is typically extracted from the x-intercept of the linear fit to the square root of the drain current versus VGS plot.
-
Summary and Conclusion
This guide provides a comparative overview of the charge transport properties of this compound, pentacene, and rubrene, three prominent organic semiconductors.
-
This compound and its derivatives are versatile materials often exhibiting n-type or ambipolar behavior, with mobilities that are highly dependent on molecular structure and processing conditions. They are particularly promising for applications requiring both electron and hole transport.
-
Pentacene is a well-established, high-performance p-type semiconductor. Its high hole mobility and well-understood properties make it a reliable choice for p-channel transistors in various organic electronic circuits.
-
Rubrene , especially in its single-crystal form, stands out for its exceptionally high hole mobility, often serving as the benchmark for organic semiconductor performance. It is an ideal candidate for fundamental studies of charge transport and for applications demanding the highest possible performance.
The selection of an organic semiconductor should be guided by the specific requirements of the application, considering not only the intrinsic properties of the material but also the significant influence of device fabrication and processing parameters on the final device performance. The experimental protocols outlined in this guide provide a foundation for achieving high-quality and reproducible results in the fabrication and characterization of organic field-effect transistors.
A Comparative Guide to the Sensing Selectivity of Perylene-Based Probes
For Researchers, Scientists, and Drug Development Professionals
Perylene and its derivatives, particularly this compound Diimides (PDIs), have emerged as a powerful class of fluorescent probes due to their exceptional photophysical properties, including high fluorescence quantum yields and remarkable photostability.[1] Their versatile molecular framework allows for structural modifications to achieve high sensitivity and selectivity towards a wide array of analytes, ranging from metal ions and anions to biologically significant molecules. This guide provides a comparative analysis of the sensing selectivity of various this compound-based probes, supported by experimental data and detailed methodologies to aid in the selection and application of these valuable research tools.
Performance Comparison of this compound-Based Probes
The selectivity of a fluorescent probe is a critical parameter, indicating its ability to detect a specific analyte in a complex sample matrix without interference from other components. The following table summarizes the performance of several this compound-based probes for various analytes, highlighting their detection limits and binding affinities.
| Probe Name/Derivative | Target Analyte | Detection Limit (LOD) | Binding/Association Constant (Ka) | Remarks |
| DNP | Fe²⁺ | 185 nM[2][3] | - | Ratiometric sensing, color change from violet to green.[2][3] |
| DNB | Fe²⁺ | 27.6 nM[2][3] | - | Ratiometric sensing, color change from violet to green.[2][3] |
| DNP | H₂S | - | - | Ratiometric changes observed.[2][3] |
| DNB | Hg²⁺ | 7.17 μM[2][3] | - | Color change from violet to bleach.[2][3] |
| PDI-1 | Ni²⁺ | - | - | High selectivity against other metal ions like Zn²⁺, Cd²⁺, and Cu²⁺.[4] |
| PDI-2 | Fe³⁺ | - | - | Fluorescence enhancement factor of 138.[4] |
| TMPDI | Dopamine (B1211576) | 4.1 pM[5] | - | Electrochemical sensing.[5] |
| PDI-CH₃/CuO | Dopamine | 0.20 pM | - | Electrochemiluminescence (ECL) based sensing.[6] |
| PDI-based probe | F⁻ | ~0.97 µM | 9.7 x 10² M⁻¹ | Colorimetric and fluorescent probe. |
| PDI derivative | Cd²⁺ | 5.2 x 10⁻⁷ M | (6.0 ± 0.3) x 10⁴ M⁻¹ | "Turn-on" fluorescence sensing. |
| PDI-15 | Hg²⁺ | 0.56 µM | - | "Turn-on" fluorescence with over 14-fold intensity increase. |
| PDI-24 | Pd²⁺ | 7.32 nM | - | "Turn-on" fluorescence with an enhancement factor of 120. |
Signaling Pathways and Experimental Workflows
The sensing mechanisms of this compound-based probes often involve processes such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and analyte-induced aggregation or disaggregation. Understanding these pathways is crucial for designing and interpreting sensing experiments.
Caption: Signaling pathway of a 'turn-on' this compound-based fluorescent probe.
The following diagram illustrates a typical workflow for evaluating the selectivity of a new this compound-based probe.
Caption: A typical experimental workflow for assessing the selectivity of a this compound-based probe.
Experimental Protocols
Detailed and consistent experimental protocols are paramount for obtaining reliable and comparable data. Below are generalized methodologies for key experiments in the evaluation of this compound-based fluorescent probes.
General Sample Preparation and Spectroscopic Measurements
-
Materials: this compound-based probe, target analyte, potential interfering species, appropriate solvent (e.g., ultrapure water, buffer solution, organic solvent).
-
Instrumentation: UV-Vis spectrophotometer, Fluorescence spectrophotometer.
-
Procedure:
-
Prepare stock solutions of the this compound-based probe, target analyte, and all interfering species at appropriate concentrations in the chosen solvent.
-
For all spectroscopic measurements, use quartz cuvettes with a 1 cm path length.
-
Record the absorption and emission spectra of the probe solution in the absence of any analyte to establish its baseline photophysical properties.
-
Set the excitation wavelength at the absorption maximum of the probe and record the fluorescence emission spectrum. The excitation and emission slit widths should be optimized for a good signal-to-noise ratio (e.g., 5 nm).
-
Fluorescence Titration for Determination of Binding Affinity
-
Objective: To determine the binding constant (Ka) between the probe and the target analyte.
-
Procedure:
-
Place a fixed concentration of the this compound-based probe solution in a cuvette.
-
Incrementally add small aliquots of the target analyte stock solution to the cuvette.
-
After each addition, gently mix the solution and allow it to equilibrate (typically a few minutes).
-
Record the fluorescence emission spectrum after each addition.
-
Plot the change in fluorescence intensity at the emission maximum against the concentration of the analyte.
-
The binding constant can be calculated by fitting the titration data to a suitable binding model (e.g., 1:1 or 1:2 binding isotherm).
-
Determination of the Limit of Detection (LOD)
-
Objective: To determine the lowest concentration of the analyte that can be reliably detected by the probe.
-
Procedure:
-
Measure the fluorescence intensity of the blank solution (probe only) multiple times (e.g., 10 times) and calculate the standard deviation (σ).
-
Perform a fluorescence titration with very low concentrations of the target analyte.
-
Plot the fluorescence intensity as a function of the analyte concentration in the low concentration range.
-
The LOD is calculated using the formula: LOD = 3σ / k , where 'k' is the slope of the linear portion of the calibration curve at low concentrations.[7]
-
Selectivity (Interference) Studies
-
Objective: To evaluate the probe's response to other potentially interfering species.
-
Procedure:
-
Prepare solutions of the this compound-based probe containing a concentration of the interfering species typically found in the intended sample matrix or at a concentration significantly higher than the target analyte.
-
Record the fluorescence emission spectrum of each solution.
-
Compare the fluorescence response in the presence of interfering species to the response of the probe alone and the response in the presence of the target analyte.
-
For a more quantitative assessment, competitive binding experiments can be performed by measuring the fluorescence response of the probe to the target analyte in the presence of the interfering species.
-
Determination of Stoichiometry using Job's Plot
-
Objective: To determine the binding stoichiometry between the probe and the analyte.[8][9]
-
Procedure:
-
Prepare a series of solutions where the total molar concentration of the probe and the analyte is kept constant, but their mole fractions are varied (from 0 to 1).[9]
-
Measure the fluorescence intensity of each solution at the emission maximum.
-
Plot the change in fluorescence intensity (ΔF) against the mole fraction of the probe.
-
The mole fraction at which the maximum ΔF is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 stoichiometry.[8]
-
This guide provides a foundational understanding of the comparative selectivity of this compound-based probes. For specific applications, it is crucial to consult the primary literature for detailed experimental conditions and data pertinent to the probe and analyte of interest. The versatility and high performance of this compound-based probes continue to make them a subject of intensive research, promising the development of even more sophisticated and selective sensors for a wide range of scientific and technological applications.
References
- 1. Novel this compound Diimide–Benzothaizole Hybrid: A Reaction‐Based Probe for the Detection and Discrimination of H2S, Cys and DTT | CoLab [colab.ws]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound diimide-based sensors for multiple analyte sensing (Fe2+/H2S/ dopamine and Hg2+/Fe2+): cell imaging and INH, XOR, and encoder logic - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. UltraScan Analysis Software [resources.aucsolutions.com]
- 6. jasco-global.com [jasco-global.com]
- 7. Highly selectively monitoring heavy and transition metal ions by a fluorescent sensor based on dipeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. welcome.cytekbio.com [welcome.cytekbio.com]
- 9. Novel fluorescent probes for the fluoride anion based on hydroxy-substituted this compound tetra-(alkoxycarbonyl) derivatives [ouci.dntb.gov.ua]
Validating Perylene Purity: A Comparative Guide to Chromatographic and Spectroscopic Techniques
For researchers, scientists, and drug development professionals, establishing the absolute purity of synthesized compounds is a critical, non-negotiable step in ensuring the reliability and reproducibility of experimental data. Perylene, a polycyclic aromatic hydrocarbon with significant applications in organic electronics, photovoltaics, and as a fluorescent probe, is no exception. Impurities, even in trace amounts, can dramatically alter its photophysical properties and impact device performance. This guide provides an objective comparison of common chromatographic and spectroscopic methods for validating the purity of synthesized this compound, supported by experimental data and detailed protocols to aid in the selection of the most appropriate analytical strategy.
Chromatographic Methods: The Gold Standard for Separation
Chromatography excels at separating individual components from a complex mixture, making it an indispensable tool for purity assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the two most powerful and widely adopted chromatographic techniques for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound and related non-polar compounds, reverse-phase HPLC is the method of choice.
Experimental Protocol: HPLC-FLD Analysis of this compound
-
Sample Preparation: Accurately weigh approximately 1 mg of the synthesized this compound and dissolve it in 10 mL of a suitable solvent, such as acetonitrile (B52724) or a mixture of acetonitrile and water, to create a stock solution. Prepare a series of dilutions from the stock solution to establish a calibration curve. Filter all solutions through a 0.45 µm syringe filter before injection.
-
Instrumentation:
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, and a fluorescence detector (FLD). A Diode Array Detector (DAD) can be used in conjunction for additional UV-Vis spectral data.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used for the separation of polycyclic aromatic hydrocarbons.[1]
-
Mobile Phase: A gradient of acetonitrile and water is typically employed. For example, a starting condition of 50:50 (v/v) acetonitrile:water, ramping to 100% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
Detection (FLD):
-
Excitation Wavelength: 260 nm.
-
Emission Wavelength: Programmed to switch for optimal detection of different PAHs if analyzing a mixture. For this compound, an emission wavelength around 440 nm is suitable.[2]
-
-
Data Analysis: The purity of the this compound sample is determined by calculating the peak area percentage of the main this compound peak relative to the total area of all observed peaks in the chromatogram. The concentration of any detected impurities can be quantified using a calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique that separates volatile and thermally stable compounds in the gas phase, followed by their detection and identification by mass spectrometry. Due to its high resolving power and the specificity of mass detection, GC-MS is excellent for identifying and quantifying trace impurities.
Experimental Protocol: GC-MS Analysis of this compound
-
Sample Preparation: Dissolve a small amount of the synthesized this compound in a volatile organic solvent like dichloromethane (B109758) or hexane. The concentration should be in the range of µg/mL to ng/mL, depending on the instrument's sensitivity.
-
Instrumentation:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or a more sensitive triple quadrupole system).
-
Column: A capillary column suitable for PAH analysis, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless injection is often used for trace analysis.
-
Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 300 °C) at a rate of 10-20 °C/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan mode can be used for initial identification of unknown impurities. For high sensitivity and quantitative analysis of known impurities, Selected Ion Monitoring (SIM) mode is preferred, where only specific ions characteristic of the target analytes are monitored.[3]
-
-
Data Analysis: Purity is assessed by comparing the total ion chromatogram (TIC) peak area of this compound to the areas of any impurity peaks. The mass spectrum of each peak is used to identify the compound by comparing it to a spectral library or a known standard.
Spectroscopic Methods: A Complementary Approach
Spectroscopic techniques provide valuable information about the chemical structure and electronic properties of a molecule and can be used to corroborate the purity data obtained from chromatography.
UV-Visible (UV-Vis) and Fluorescence Spectroscopy
These techniques are based on the absorption and subsequent emission of light by conjugated π-systems like this compound. They are highly sensitive and can provide quantitative information about the concentration of the analyte.
Experimental Protocol: UV-Vis and Fluorescence Analysis
-
Sample Preparation: Prepare a dilute solution of the synthesized this compound in a spectroscopic grade solvent (e.g., cyclohexane (B81311), ethanol, or dichloromethane) in a quartz cuvette. The concentration should be adjusted to have an absorbance between 0.1 and 1.0 for UV-Vis analysis to ensure linearity. For fluorescence, much lower concentrations are typically used.
-
Instrumentation:
-
UV-Vis Spectrophotometer: A dual-beam spectrophotometer is recommended.
-
Fluorometer: A spectrofluorometer with a high-intensity light source (e.g., a xenon lamp).
-
-
Data Acquisition:
-
UV-Vis: Record the absorption spectrum over a range of wavelengths, for example, from 200 to 600 nm. This compound in cyclohexane exhibits characteristic absorption peaks at approximately 436 nm, 410 nm, and 387 nm.[4]
-
Fluorescence: Record the emission spectrum by exciting the sample at one of its absorption maxima (e.g., 410 nm). The resulting emission spectrum will show characteristic peaks, with the most intense typically around 440-470 nm, depending on the solvent.[5]
-
-
Data Analysis: The presence of unexpected peaks in the absorption or emission spectra can indicate the presence of impurities. The purity can also be assessed by comparing the shape of the spectra and the positions of the maxima to a certified reference standard. The concentration can be determined using the Beer-Lambert law for UV-Vis or a calibration curve for fluorescence.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for structural elucidation and can also be used for quantitative purity determination (qNMR). Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in the molecule.
Experimental Protocol: NMR Analysis of this compound
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃, or acetone-d₆) in an NMR tube. Add a known amount of an internal standard with a distinct signal if quantitative analysis is desired.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. For this compound, the highly symmetric structure results in a simple spectrum with signals in the aromatic region (typically between 7.5 and 8.4 ppm in acetone-d₆).[6]
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This compound will show characteristic signals for its aromatic carbons.
-
-
Data Analysis: The presence of any peaks that do not correspond to this compound or the solvent indicates impurities. The integration of the impurity peaks relative to the this compound peaks in the ¹H NMR spectrum can be used to estimate the purity of the sample.
Comparison of Analytical Techniques
The choice of the most suitable analytical technique for validating this compound purity depends on the specific requirements of the analysis, such as the need for separation, sensitivity, and structural information.
| Technique | Principle | Typical LOD/LOQ | Throughput | Information Provided |
| HPLC-FLD | Differential partitioning | LOD: 0.005 - 0.78 ng/g; LOQ: 0.02 - 1.6 ng/g (for PAHs)[7] | Moderate | Separation, Quantification |
| GC-MS (SIM) | Volatility & Mass-to-charge ratio | Can be lower than HPLC, reaching pg levels[8] | Moderate | Separation, Identification, Quantification |
| UV-Vis Spectroscopy | Light absorption | Micromolar (µM) range[9] | High | Quantification, Electronic properties |
| Fluorescence Spectroscopy | Light emission | Nanomolar (nM) to picomolar (pM) range[9] | High | High-sensitivity quantification, Electronic properties |
| NMR Spectroscopy | Nuclear spin in a magnetic field | ~0.1% for routine ¹H NMR | Low | Structural elucidation, Quantification (qNMR) |
Common Impurities in this compound Synthesis
The nature of impurities in synthesized this compound largely depends on the synthetic route. Common methods include the coupling of naphthalene (B1677914) derivatives or intramolecular Friedel-Crafts type reactions.[10][11] Potential impurities may include:
-
Isomers of this compound: Such as benzo[ghi]this compound, which can be difficult to separate due to similar physical properties.
-
Unreacted Starting Materials: For example, residual naphthalene or binaphthyl compounds.
-
Partially Reacted Intermediates: Depending on the synthetic pathway.
-
Products of Side Reactions: Such as oxidation or polymerization products.
Chromatographic methods, particularly HPLC and GC-MS, are essential for separating these closely related impurities from the main this compound product.
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the typical workflows for chromatographic and spectroscopic analysis of this compound.
Conclusion
Validating the purity of synthesized this compound is a multi-faceted task that benefits from the application of both chromatographic and spectroscopic techniques.
-
For definitive separation and identification of unknown impurities, GC-MS is unparalleled due to its high resolution and the structural information provided by mass spectrometry.
-
HPLC-FLD offers a robust and sensitive method for routine quantitative purity assessment , especially when dealing with complex mixtures of PAHs.
-
Fluorescence spectroscopy provides the highest sensitivity for detecting trace amounts of this compound , making it ideal for applications where low concentrations are critical.
-
UV-Vis spectroscopy is a rapid and straightforward technique for a quick purity check and concentration determination.
-
NMR spectroscopy is indispensable for confirming the chemical structure of the synthesized this compound and can provide quantitative purity information, particularly when other methods are not available or when dealing with non-chromophoric impurities.
A comprehensive purity validation strategy for this compound should ideally involve a combination of these techniques. For instance, initial purity can be rapidly assessed by UV-Vis and fluorescence spectroscopy, followed by a more rigorous separation and quantification of impurities using HPLC-FLD or GC-MS. Finally, NMR should be used to confirm the structural integrity of the synthesized material. By employing these complementary methods, researchers can be confident in the purity of their this compound and the validity of their subsequent experimental results.
References
- 1. nacalai.com [nacalai.com]
- 2. scribd.com [scribd.com]
- 3. Diastereoselective formation of homochiral flexible this compound bisimide cyclophanes and their hybrids with fullerenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PhotochemCAD | this compound [photochemcad.com]
- 5. omlc.org [omlc.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. journal.uctm.edu [journal.uctm.edu]
- 9. researchgate.net [researchgate.net]
- 10. Tandem Friedel–Crafts Annulation to Novel this compound Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Perylene-Based Devices Emerge as Powerful Tools in Research and Drug Development, Challenging Industry Standards
New comparison guides reveal the exceptional performance of perylene-based devices in critical applications, offering researchers, scientists, and drug development professionals highly sensitive and selective alternatives to traditional methods. Detailed experimental data and protocols underscore the potential of these innovative tools in advancing scientific discovery.
This compound and its derivatives, particularly this compound diimides (PDIs), are a class of organic compounds renowned for their outstanding photophysical properties, including high fluorescence quantum yields and remarkable stability.[1][2] These characteristics have positioned them as ideal candidates for a new generation of sensing and imaging devices. This guide provides a comprehensive benchmark of this compound-based devices against established industry standards in key application areas: neurotransmitter detection, environmental monitoring of volatile organic compounds (VOCs), and cellular imaging.
Dopamine (B1211576) Detection: Surpassing Traditional Methods in Sensitivity
Dopamine is a crucial neurotransmitter, and its accurate quantification is vital for neuroscience research and the diagnosis of neurological disorders.[3] this compound-based sensors are demonstrating capabilities that rival and, in some cases, exceed those of standard techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
A novel electrochemiluminescence (ECL) sensor incorporating a this compound diimide derivative has achieved an exceptionally low limit of detection (LOD) for dopamine of 0.20 picomolar (pM).[3] This represents a significant improvement in sensitivity compared to many existing methods. Another photoelectrochemical (PEC) sensor based on this compound diimide derivatives demonstrated a detection limit of 1.67 nanomolar (nM) with a wide linear range.[4]
| Method | Analyte | Limit of Detection (LOD) | Linear Range | Citation(s) |
| This compound-Based Sensor (ECL) | Dopamine | 0.20 pM | 1 pM - 10 nM | [3] |
| This compound-Based Sensor (PEC) | Dopamine | 1.67 nM | 5 nM - 10 µM | [4] |
| This compound-Based Sensor (Electrochemical) | Dopamine | 0.07 µM | 1 µM - 100 µM | [5] |
| Industry Standard: HPLC-MS/MS | Dopamine | 5 pg/mL (~32.6 pM) | 20 - 1000 pg/mL | [6] |
| Industry Standard: HPLC-MS/MS | Dopamine | 0.36 ng/mL (~2.35 nM) | 20 - 1000 ng/mL | [7] |
| Industry Standard: ELISA Kit | Dopamine | 3.3 pg/mL (~21.5 pM) | 0.5 - 80 ng/mL | [8] |
| Industry Standard: ELISA Kit | Dopamine | 20 pg/mL (~130 pM) | Not Specified | [1] |
| Industry Standard: ELISA Kit | Dopamine | 7.3 pg/mL (~47.6 pM) | 15.6 - 1000 pg/mL | [9] |
The exceptional sensitivity of this compound-based sensors opens new avenues for detecting minute concentrations of dopamine in complex biological samples, a critical requirement in early disease diagnosis and drug development.
Signaling Pathway of a this compound-Based Dopamine Sensor
The detection mechanism of many this compound-based dopamine sensors involves a change in the fluorescence or electrochemical signal of the this compound derivative upon interaction with dopamine. In this example of an electrochemical sensor, the binding of dopamine to a modified electrode alters the electron transfer properties, leading to a measurable change in the signal.
Monitoring Volatile Organic Compounds (VOCs)
The detection of volatile organic compounds (VOCs) is crucial in pharmaceutical manufacturing for applications such as residual solvent analysis and environmental monitoring. The industry standard for VOC analysis is gas chromatography (GC) coupled with detectors like flame ionization detectors (FID) or mass spectrometers (MS).[10] this compound-based fluorescent sensors are emerging as a promising alternative, offering sensitive and selective detection of various VOCs.
While comprehensive quantitative data for a wide range of VOCs is still an active area of research, studies have demonstrated the potential of this compound-based sensors for detecting specific compounds. For instance, a fluorescent nanoprobe based on a this compound derivative has been developed for the detection of formaldehyde (B43269) with a detection limit as low as 0.96 µM.[11] Another study reported the detection of chloroform, benzene, and toluene (B28343) with detection limits in the ppm range.[4]
| Method | Analyte | Limit of Detection (LOD) | Citation(s) |
| This compound-Based Sensor (Fluorescent) | Formaldehyde | 0.96 µM | [11] |
| This compound-Based Covalent Organic Framework | Acid Vapors | 35 µg/L | [12] |
| This compound Diimide-Based Sensor | Aniline | ppb level | [13] |
| Industry Standard: Non-selective sensors (PID, ECS, MOS) | General VOCs | mid ppb to ppm levels | [7] |
| Industry Standard: Chemiluminescence | VOCs with double bonds | single digit ppt (B1677978) range | [7] |
Further research and development are expected to expand the library of VOCs detectable by this compound-based sensors and improve their performance to directly compete with GC-based methods in a broader range of applications.
Cellular Imaging: High-Contrast and Stable Visualization
This compound diimides are gaining significant attention as fluorescent probes for cellular imaging due to their brightness, photostability, and low cytotoxicity.[14] They offer a powerful alternative to conventional fluorescent dyes for visualizing cellular structures and dynamic processes. The tunable nature of PDI molecules allows for the design of probes that can selectively target specific organelles.[14]
The general workflow for cellular imaging using fluorescent probes involves several key steps, from cell preparation and probe labeling to image acquisition and analysis.
Experimental Workflow for Cellular Imaging with PDI Probes
This workflow outlines the key stages involved in visualizing intracellular components using this compound diimide-based fluorescent probes.
Experimental Protocols
Fabrication of a this compound Diimide-Based Electrochemical Sensor for Dopamine Detection
This protocol outlines the steps for creating a dopamine sensor using a this compound diimide-modified electrode.
Materials:
-
Glassy carbon electrode (GCE)
-
This compound diimide derivative
-
Appropriate solvent (e.g., N,N-Dimethylformamide - DMF)
-
Supporting electrolyte (e.g., phosphate-buffered saline - PBS)
-
Potentiostat
Procedure:
-
Electrode Preparation: Polish the GCE with alumina (B75360) slurry, followed by sonication in ethanol (B145695) and deionized water to ensure a clean surface.
-
PDI Solution Preparation: Dissolve the this compound diimide derivative in a suitable solvent to create a coating solution.
-
Electrode Modification: Drop-cast a small volume of the PDI solution onto the GCE surface and allow the solvent to evaporate, forming a thin film.
-
Electrochemical Measurements:
-
Immerse the modified electrode in a PBS solution containing a known concentration of dopamine.
-
Use a three-electrode system with the modified GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Perform electrochemical measurements (e.g., cyclic voltammetry or differential pulse voltammetry) using a potentiostat to record the signal response to dopamine.
-
Measurement of Dopamine using HPLC-MS/MS (Industry Standard)
This protocol provides a general outline for the quantification of dopamine in biological samples using HPLC-MS/MS.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS)
-
C18 reversed-phase column
-
Mobile phase (e.g., 0.1 M phosphate (B84403) buffer with 10% methanol)
-
Dopamine standard solutions
-
Internal standard
-
Sample preparation reagents (e.g., perchloric acid, ascorbic acid)
Procedure:
-
Sample Preparation:
-
Homogenize tissue samples or collect liquid samples (e.g., plasma, urine).
-
Deproteinize the sample, often by adding an acid like perchloric acid.
-
Add an internal standard to correct for variations in sample processing and instrument response.
-
Centrifuge the sample to remove precipitated proteins and collect the supernatant.
-
-
HPLC Separation:
-
Inject the prepared sample onto the C18 column.
-
Elute the analytes using a specific mobile phase gradient at a constant flow rate.
-
-
MS/MS Detection:
-
Introduce the eluent from the HPLC into the mass spectrometer.
-
Ionize the analytes using a suitable ionization source (e.g., electrospray ionization - ESI).
-
Select the precursor ion for dopamine and its fragment ions for detection in multiple reaction monitoring (MRM) mode.
-
-
Quantification:
-
Create a calibration curve using dopamine standard solutions of known concentrations.
-
Determine the concentration of dopamine in the sample by comparing its peak area ratio to the internal standard against the calibration curve.
-
Cellular Imaging with this compound Diimide Probes
This protocol describes a general procedure for labeling and imaging live cells with a PDI-based fluorescent probe.
Materials:
-
Cultured cells on a suitable imaging dish or slide
-
This compound diimide fluorescent probe stock solution (e.g., in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on an imaging-compatible vessel.
-
Probe Preparation: Dilute the PDI probe stock solution to the desired final concentration in cell culture medium. The optimal concentration should be determined empirically to maximize signal and minimize toxicity.
-
Cell Labeling:
-
Remove the existing culture medium from the cells.
-
Add the PDI probe-containing medium to the cells and incubate for a specific duration (e.g., 15-60 minutes) at 37°C. Incubation time will vary depending on the probe and cell type.
-
-
Washing:
-
Remove the labeling solution.
-
Wash the cells gently with pre-warmed PBS or culture medium to remove any unbound probe and reduce background fluorescence.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.
-
Immediately image the cells using a fluorescence microscope equipped with filter sets that match the excitation and emission spectra of the PDI probe.
-
Acquire images using the lowest possible excitation light intensity to minimize phototoxicity and photobleaching.
-
References
- 1. This compound Diimide-Based Fluorescent and Colorimetric Sensors for Environmental Detection [mdpi.com]
- 2. [PDF] this compound Diimide-Based Fluorescent and Colorimetric Sensors for Environmental Detection | Semantic Scholar [semanticscholar.org]
- 3. stainsfile.com [stainsfile.com]
- 4. jresm.org [jresm.org]
- 5. The study of this compound diimide–amino acid derivatives for the fluorescence detection of anions - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08005K [pubs.rsc.org]
- 6. A beginner’s guide to rigor and reproducibility in fluorescence imaging experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On-Site Detection of Volatile Organic Compounds (VOCs) [mdpi.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Graphviz [graphviz.org]
- 10. This compound-Based Fluorescent Nanoprobe for Acid-Enhanced Detection of Formaldehyde in Lysosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound-Based Covalent Organic Frameworks for Acid Vapor Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. This compound Diimide-Based Fluorescent and Colorimetric Sensors for Environmental Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative analysis of volatile organic compounds (VOCs) in soil via passive sampling : polyethylene sampler design and optimization [dspace.mit.edu]
a comparative review of recent advances in Perylene and its competitors
A deep dive into the performance, applications, and future of perylene-based materials in organic electronics and bio-imaging, with a comparative analysis against key competitors.
This compound diimides (PDIs) have long been a cornerstone in the field of organic functional materials, prized for their exceptional thermal, chemical, and photostability, alongside their high absorption coefficients and fluorescence quantum yields approaching unity.[1][2] These robust characteristics have cemented their role in a wide array of applications, from industrial pigments to the cutting edge of organic electronics and biomedical diagnostics. In recent years, extensive research has focused on tuning the optical and electronic properties of PDIs through synthetic modifications, leading to significant performance enhancements.[3][4] This guide provides a comparative overview of recent advances in this compound-based materials, juxtaposing their performance with key competitors in the fields of organic solar cells, organic field-effect transistors, and bio-imaging, supported by experimental data and detailed methodologies.
This compound in Organic Solar Cells: A Non-Fullerene Revolution
For decades, fullerene derivatives, such as PCBM, have been the go-to electron acceptor materials in bulk-heterojunction organic solar cells (OSCs). However, their limitations, including weak absorption in the visible spectrum and limited tunability, have driven the search for alternatives.[5][6] this compound diimides have emerged as a leading class of non-fullerene acceptors (NFAs), offering strong light absorption and tunable energy levels.[7][8]
Recent studies have demonstrated that OSCs based on PDI acceptors can achieve power conversion efficiencies (PCEs) comparable to, and in some cases exceeding, those of fullerene-based devices.[6][9] Another significant competitor in the NFA space is the diketopyrrolopyrrole (DPP) class of materials, which are also known for their excellent performance in organic solar cells.[10][11]
| Acceptor Material Class | Donor Material | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (VOC) (V) | Short-Circuit Current (JSC) (mA/cm²) | Fill Factor (FF) (%) | Reference |
| This compound Diimide (PDI) | PBDB-T | 6.82 | 0.90 | 11.32 | 66.65 | [12] |
| This compound Diimide (PDI) | PTB7-Th | 4.32 | - | - | - | [13] |
| Fullerene (PC71BM) | PTB7 | ~11 | - | - | - | [6] |
| Diketopyrrolopyrrole (DPP) Polymer | IEICO-4F | 4.8 | - | - | - | [11] |
Table 1: Comparison of Performance Parameters for Organic Solar Cells Employing this compound Diimide, Fullerene, and Diketopyrrolopyrrole-based Acceptors. This table summarizes key photovoltaic performance metrics, demonstrating the competitiveness of PDI-based non-fullerene acceptors.
The enhanced performance of PDI-based OSCs can be attributed to several factors. The ability to synthetically modify the PDI core allows for fine-tuning of the Lowest Unoccupied Molecular Orbital (LUMO) energy levels, enabling better energetic alignment with donor materials for efficient charge separation.[14][15] Furthermore, the planarity of the this compound core facilitates strong π-π stacking, which can promote efficient electron transport.[16] However, this same property can also lead to excessive aggregation, which can be detrimental to device performance.[17] Much of the recent research has focused on strategies to control this aggregation, for instance, by creating twisted or three-dimensional PDI structures.[12]
This compound in Organic Field-Effect Transistors: A High-Mobility Contender
In the realm of organic field-effect transistors (OFETs), this compound diimides have established themselves as high-performance n-type semiconductors.[18][19] Their rigid aromatic core and strong intermolecular interactions are conducive to ordered molecular packing in thin films, a critical factor for efficient charge transport.[5] A primary competitor to PDIs in this application is the class of naphthalene (B1677914) diimides (NDIs), which share a similar core structure and also exhibit excellent n-type semiconductor properties.[5][15]
| Semiconductor Material | Charge Carrier Mobility (cm²/Vs) | On/Off Ratio | Fabrication Method | Reference |
| This compound Diimide (PDI) derivative | up to 1.13 (p-type) | 108 | Spin-coating | [20] |
| Naphthalene Diimide (NDI) derivative | 0.08 | - | - | [18] |
| Naphthalene Diimide (NDI) derivative | high (close to record) | - | - | [21] |
Table 2: Comparison of Charge Carrier Mobility and On/Off Ratio for Organic Field-Effect Transistors Based on this compound Diimide and Naphthalene Diimide. This table highlights the high charge carrier mobilities achievable with PDI-based transistors. Note that the first entry for PDI shows p-type mobility, indicating the versatility of this class of materials.
The performance of OFETs is highly dependent on the processing conditions and the resulting thin-film morphology.[4] Solution-based techniques like spin-coating are commonly employed for the deposition of the organic semiconductor layer.[20] The choice of solvent and annealing conditions can significantly impact the crystallinity and molecular orientation of the PDI or NDI film, and consequently, the device performance.[4]
This compound in Bio-imaging: Bright and Stable Fluorescent Probes
The inherent photophysical properties of this compound diimides, including high fluorescence quantum yields and exceptional photostability, make them excellent candidates for fluorescent probes in biological imaging.[22][23] A key challenge in this area is to render the hydrophobic PDI core water-soluble and to target specific cellular organelles.[24][25] Recent advances have focused on the synthesis of PDI derivatives functionalized with hydrophilic groups and targeting moieties.[3][22]
| Fluorophore | Quantum Yield (Φ) | Emission Wavelength (nm) | Cellular Target | Reference |
| PDI derivative (PDI-pfp) | 0.35 (in aqueous solution) | 548 | Endoplasmic Reticulum | [22] |
| PDI derivative (in toluene) | 0.97 | - | - | [26] |
| PDI derivative (aggregated) | 0.04 - 0.20 | - | - | [20] |
| PDI derivative (aggregated) | up to 28% | - | - | [27] |
| PDI derivative (hollow microspheres) | nearly unity | - | - | [28] |
Table 3: Fluorescence Quantum Yields of Various this compound Diimide Derivatives for Bio-imaging. This table showcases the high quantum yields of PDI-based probes, a crucial parameter for sensitive biological imaging. The quantum yield can be highly dependent on the environment, with aggregation often leading to quenching, although strategies exist to mitigate this.[20][27][28]
The ability to tune the emission color of PDI dyes by modifying their chemical structure is another significant advantage, enabling multicolor imaging of different cellular components.[3] Researchers have successfully synthesized PDI probes that emit in the near-infrared (NIR) region, which is advantageous for deep-tissue imaging due to reduced autofluorescence and light scattering.[14]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summarized experimental protocols for key techniques used in the characterization of the materials discussed.
Fabrication and Characterization of Organic Solar Cells
A standard procedure for the fabrication and characterization of a bulk-heterojunction organic solar cell involves the following steps:[1][7][29][30]
-
Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried with nitrogen gas and treated with UV-ozone to improve the wettability and work function of the ITO surface.
-
Hole Transport Layer (HTL) Deposition: A solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the cleaned ITO substrate to form a thin film (typically 30-40 nm). The film is then annealed on a hotplate to remove residual solvent.
-
Active Layer Deposition: A solution containing a blend of the donor and acceptor materials (e.g., a polymer donor and a PDI-based acceptor) in a suitable organic solvent is spin-coated on top of the HTL in an inert atmosphere (e.g., a glovebox). The thickness of this photoactive layer is a critical parameter and is typically in the range of 80-120 nm. The film is often subjected to a thermal annealing step to optimize the morphology of the blend.
-
Cathode Deposition: A low work function metal, such as calcium or aluminum, is thermally evaporated onto the active layer through a shadow mask to define the top electrode.
-
Device Characterization: The current density-voltage (J-V) characteristics of the fabricated solar cell are measured under simulated sunlight (AM 1.5G, 100 mW/cm²) using a solar simulator and a source meter. From the J-V curve, the key performance parameters (PCE, VOC, JSC, and FF) are extracted. The external quantum efficiency (EQE) is also measured to determine the device's spectral response.
Fabrication and Characterization of Organic Field-Effect Transistors
The fabrication and characterization of a bottom-gate, top-contact OFET typically follows these steps:[4][31][32][33][34]
-
Substrate and Gate Dielectric: A heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is commonly used as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric. The substrate is thoroughly cleaned.
-
Dielectric Surface Treatment: The SiO₂ surface is often treated with a hydrophobic layer, such as hexamethyldisilazane (B44280) (HMDS) or octadecyltrichlorosilane (B89594) (OTS), to improve the interface with the organic semiconductor and promote better film growth.
-
Organic Semiconductor Deposition: The PDI or NDI derivative is deposited onto the treated dielectric surface. This can be done through various methods, including thermal evaporation in a high-vacuum chamber or solution-based techniques like spin-coating from a suitable solvent.
-
Source and Drain Electrode Deposition: Gold is typically used for the source and drain electrodes and is thermally evaporated onto the organic semiconductor layer through a shadow mask to define the channel length and width.
-
Device Characterization: The electrical characteristics of the OFET are measured in an inert atmosphere using a semiconductor parameter analyzer. The output characteristics (drain current vs. drain-source voltage at different gate voltages) and transfer characteristics (drain current vs. gate voltage at a constant drain-source voltage) are recorded. From these measurements, the charge carrier mobility, on/off ratio, and threshold voltage are extracted.
Synthesis and Cellular Imaging with PDI-based Fluorescent Probes
The application of PDI derivatives as fluorescent probes in cellular imaging requires their synthesis and subsequent incubation with live cells.[14][22][24][25]
-
Synthesis of Water-Soluble PDI Probes: A common strategy involves the imidization of this compound-3,4,9,10-tetracarboxylic dianhydride with a primary amine containing a hydrophilic group (e.g., polyethylene (B3416737) glycol) and/or a targeting moiety.[24] The reaction is typically carried out in a high-boiling point solvent like imidazole. The product is then purified using column chromatography.
-
Cell Culture and Staining: A specific cell line (e.g., HeLa or MCF-7) is cultured in a suitable medium under standard cell culture conditions (37 °C, 5% CO₂). For imaging, the cells are seeded on a glass-bottom dish. A solution of the PDI probe in a biocompatible solvent (e.g., HBSS or DMEM) is added to the cells and incubated for a specific period (e.g., 30 minutes) to allow for cellular uptake.
-
Confocal Laser Scanning Microscopy (CLSM): After incubation, the cells are washed to remove any excess probe. The stained cells are then imaged using a confocal laser scanning microscope. The PDI probe is excited with a laser of an appropriate wavelength (e.g., 488 nm), and the fluorescence emission is collected at a specific wavelength range. Co-staining with other organelle-specific dyes can be performed to determine the subcellular localization of the PDI probe.
Visualizations
To better illustrate the concepts and processes described, the following diagrams have been generated.
References
- 1. researchgate.net [researchgate.net]
- 2. scirp.org [scirp.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Building an Organic Solar Cell: Fundamental Procedures for Device Fabrication | Semantic Scholar [semanticscholar.org]
- 8. This compound-diimide for organic solar cells: current scenario and prospects in molecular geometric, functionalization, and optoelectronic properties - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of the Performance of Narrow-Bandgap Organic Solar Cells Based on a Diketopyrrolopyrrole Polymer and a Nonfullerene Acceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, fluorescence property and cell imaging of a this compound diimide-based NIR fluorescent probe for hypochlorite with dual-emission fluorescence r ... - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00131G [pubs.rsc.org]
- 15. Naphthalene and this compound diimides – better alternatives to fullerenes for organic electronics? - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Naphthalene and this compound diimides for organic transistors - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. Improving the Quantum Yields of this compound Diimide Aggregates by Increasing Molecular Hydrophobicity in Polar Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Recent Advances in Applications of Fluorescent Perylenediimide and Perylenemonoimide Dyes in Bioimaging, Photothermal and Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Design and Synthesis of Reactive this compound Tetracarboxylic Diimide Derivatives for Rapid Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 25. New Highly Fluorescent Water Soluble Imidazolium-Perylenediimides: Synthesis and Cellular Response - PMC [pmc.ncbi.nlm.nih.gov]
- 26. This compound-diimide, [PDI] [omlc.org]
- 27. researchgate.net [researchgate.net]
- 28. The morphologies and fluorescence quantum yields of this compound diimide dye-doped PS and PHVB microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. ossila.com [ossila.com]
- 31. scribd.com [scribd.com]
- 32. pubs.acs.org [pubs.acs.org]
- 33. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 34. pubs.aip.org [pubs.aip.org]
Safety Operating Guide
Proper Disposal of Perylene: A Comprehensive Guide for Laboratory Professionals
Ensuring laboratory safety and environmental protection are paramount when handling chemical waste. This guide provides essential, step-by-step procedures for the proper disposal of perylene, a polycyclic aromatic hydrocarbon used in various research and development applications. Adherence to these protocols is critical for minimizing risks and maintaining regulatory compliance.
This compound is classified as a hazardous substance that is very toxic to aquatic life with long-lasting effects[1][2]. Therefore, all materials contaminated with this compound, including pure compound, solutions, and laboratory consumables, must be treated as hazardous waste.
Hazard Identification and Classification
Understanding the hazards associated with this compound is the first step toward safe handling and disposal. The following table summarizes its classification.
| Hazard Class | Category | Hazard Statement |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
| Carcinogenicity | Limited Evidence | May have carcinogenic effects[1] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound waste in a laboratory setting.
1. Personal Protective Equipment (PPE): Before handling this compound waste, it is mandatory to wear appropriate PPE to prevent exposure.
-
Hand Protection: Wear protective gloves (e.g., nitrile).
-
Eye Protection: Use safety goggles with side shields.
-
Skin and Body Protection: Wear a lab coat and closed-toe shoes.
-
Respiratory Protection: When there is a risk of dust generation, use a NIOSH/MSHA-approved respirator[3]. Handle waste within a certified chemical fume hood to avoid inhalation of vapors.
2. Waste Segregation and Collection: Proper segregation is crucial to prevent hazardous reactions.
-
Designated Waste Container: Collect all this compound waste in a dedicated, properly labeled hazardous waste container. High-density polyethylene (B3416737) (HDPE) containers are recommended.
-
Waste Stream Separation: Keep this compound waste separate from incompatible materials, such as strong oxidizing agents[4].
3. Container Management: Proper container management ensures safety during the accumulation and transport of waste.
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.
-
Keep Closed: Always keep the waste container securely closed, except when actively adding waste.
-
Storage Location: Store the waste container in a designated, well-ventilated satellite accumulation area away from direct sunlight and heat.
4. Spill Management: In the event of a spill, immediate and appropriate action is required.
-
Control and Containment: Alert personnel in the area and prevent the spillage from entering drains or water courses[1][5].
-
Cleanup Procedure:
-
For dry spills: Use dry clean-up procedures to avoid generating dust. Gently sweep or vacuum the material and place it into a sealed container for disposal. A vacuum cleaner must be fitted with a HEPA filter[1][5].
-
For wet spills: Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in the designated hazardous waste container.
-
-
Decontamination: Wash the spill area with soap and water, and collect the cleaning materials as hazardous waste[1].
5. Disposal of Empty Containers: Chemical containers are not considered empty until properly decontaminated.
-
Initial Rinsing: The first rinse of a this compound container must be collected and disposed of as hazardous waste[6]. Pour a small amount of a suitable solvent (e.g., ethanol (B145695) or acetone) into the container, swirl to rinse all surfaces, and empty the rinsate into the designated this compound hazardous waste stream[6].
-
Subsequent Rinses: Perform at least two additional rinses.
6. Final Disposal: All this compound waste must be handled in accordance with local, state, and federal regulations[1][5]. Arrange for collection by a licensed hazardous waste disposal company. Do not discharge this compound waste into sewers or waterways[1][7].
Experimental Workflow for this compound Disposal
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Workflow.
References
Essential Safety and Logistics for Handling Perylene
This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals handling perylene. Adherence to these procedures is vital for ensuring personal safety and proper environmental management. This compound is a hazardous substance that requires careful handling to avoid exposure.[1] It is also very toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE) for this compound Handling
A comprehensive approach to personal protection is essential to minimize exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.
| Protection Type | Specific Requirement | Rationale & Best Practices |
| Eye/Face Protection | Chemical safety goggles with side shields. | Protects eyes from dust particles and potential splashes.[1][2][3] Contact lenses can absorb irritants and should be avoided.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, PVC). | Provides a barrier against skin contact.[1][2] Glove suitability depends on the duration and frequency of contact. For Nitrile rubber, a thickness >0.11 mm with a breakthrough time of >480 minutes is recommended.[2] Always inspect gloves for tears or punctures before use.[4] |
| Skin and Body Protection | Laboratory coat, overalls, or impervious clothing. A PVC apron may be necessary for tasks with a higher splash risk. | Prevents contamination of personal clothing and skin.[1] Work clothes should be laundered separately from personal clothing.[1] |
| Respiratory Protection | Required when dust formation is likely or ventilation is inadequate. | Minimizes the inhalation of airborne particles.[2] For nuisance levels of dust, a type N95 (US) or P1 (EU) dust mask may be sufficient.[5] In cases of spills or where exposure levels are unknown, a NIOSH-certified full-face respirator or SCBA may be necessary.[1] Engineering controls like fume hoods should always be the primary method of exposure control.[6] |
Operational Plan: Safe Handling of this compound
A systematic approach is critical to prevent exposure and contamination during the handling of this compound. All work with this compound powder should be conducted within a certified chemical fume hood or other ventilated enclosure to control dust.[6]
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure the work area (preferably a chemical fume hood) is clean and uncluttered.
-
Confirm that an eye wash unit and safety shower are accessible.[1]
-
Don all required PPE as specified in the table above.
-
Designate a specific area for handling this compound to prevent the spread of contamination.
-
-
Handling:
-
Keep the container of this compound securely sealed when not in use.[1][6]
-
Avoid all personal contact, including inhalation of dust.[1][6]
-
Handle the powder carefully to avoid generating dust.[1][6] Use tools and techniques that minimize aerosolization.
-
If weighing the powder, do so within the ventilated enclosure.
-
-
Post-Handling:
-
Securely seal the this compound container.
-
Decontaminate the work surface.
-
Properly dispose of all contaminated materials (e.g., weigh boats, pipette tips, gloves) as hazardous waste.
-
Remove PPE carefully to avoid self-contamination.
-
Always wash hands thoroughly with soap and water after handling is complete.[1][6]
-
Caption: Workflow for the safe handling of this compound in a laboratory setting.
Disposal Plan
All this compound waste must be treated as hazardous and handled in accordance with local, state, and federal regulations.[1] Under no circumstances should this compound or its containers be disposed of in regular trash or emptied into drains.[1][2]
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Collect all materials contaminated with this compound (e.g., gloves, wipes, weigh paper, contaminated labware) separately from other waste streams.
-
Keep solid waste separate from liquid waste.
-
-
Containerization:
-
Place all this compound-contaminated solid waste into a dedicated, sealed, and clearly labeled hazardous waste container.[1] The container should be a sealed plastic bag or another appropriate container.[1]
-
For unused or excess this compound, keep it in its original container if possible, or transfer it to a compatible, sealed, and labeled hazardous waste container.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and "this compound." Include any other hazard information as required by your institution's EHS guidelines.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area until it is collected by trained hazardous waste personnel.
-
Ensure the storage area is secure and away from incompatible materials, such as strong oxidizing agents.[1]
-
-
Collection and Final Disposal:
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.
-
Final disposal methods may include authorized landfill burial or incineration, as determined by regulations.[1]
-
Caption: Decision-making process for the proper disposal of this compound waste.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. carlroth.com [carlroth.com]
- 3. echemi.com [echemi.com]
- 4. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 5. This compound | C20H12 | CID 9142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
